molecular formula C5H10ClNO3 B578127 (R)-Morpholine-2-carboxylic acid hydrochloride CAS No. 1273577-14-2

(R)-Morpholine-2-carboxylic acid hydrochloride

Cat. No.: B578127
CAS No.: 1273577-14-2
M. Wt: 167.589
InChI Key: XLKJUXXMBJDEBH-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Morpholine-2-carboxylic acid hydrochloride ( 1273577-14-2) is a chiral morpholine derivative of high interest in medicinal and synthetic chemistry. With a molecular formula of C5H10ClNO3 and a molecular weight of 167.59 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The morpholine ring is a common pharmacophore found in compounds with a wide range of biological activities, making this enantiopure (R)-form particularly valuable for creating targeted research molecules . Its applications extend to serving as a precursor in the synthesis of morpholine-2,5-diones, which are key intermediates for producing biodegradable poly(esteramide)s (PEAs) and polydepsipeptides (PDPs) with potential uses in drug delivery and tissue engineering . The compound should be stored in an inert atmosphere at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for handling information. Hazard Statements: H302-H315-H319-H332-H335 .

Properties

IUPAC Name

(2R)-morpholine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKJUXXMBJDEBH-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273577-14-2
Record name (2R)-morpholine-2-carboxylic acid hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-Morpholine-2-carboxylic acid hydrochloride: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Morpholine-2-carboxylic acid hydrochloride (CAS No. 1273577-14-2) is a chiral heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. As a constrained amino acid analog, its unique stereochemistry and the advantageous physicochemical properties imparted by the morpholine scaffold make it a valuable component in the design of novel therapeutics. The morpholine ring is recognized as a "privileged structure," frequently appearing in approved drugs and experimental agents due to its ability to enhance aqueous solubility, metabolic stability, and target binding affinity.[1][2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, analysis, and applications of the (R)-enantiomer of morpholine-2-carboxylic acid hydrochloride, underscoring its utility in the generation of sophisticated and potent bioactive molecules.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, featured in a multitude of approved pharmaceuticals, including the antibiotic Linezolid and the anticancer agent Gefitinib.[2] Its prevalence stems from a unique combination of features: the ether oxygen acts as a hydrogen bond acceptor, improving solubility and pharmacokinetic profiles, while the secondary amine provides a versatile handle for synthetic elaboration.[4]

Incorporating a carboxylic acid at the 2-position and fixing the stereochemistry to the (R)-configuration introduces several strategic advantages for drug design:

  • Stereospecific Interactions: Chirality is fundamental to biological recognition. The (R)-configuration allows for precise orientation of substituents, enabling highly specific and potent interactions with chiral biological targets like enzymes and receptors.[1]

  • Peptidomimetic Design: As a constrained amino acid isostere, it can be incorporated into peptide sequences to impart resistance to enzymatic degradation and to lock the conformation into a bioactive form.

  • Improved Pharmacokinetics: The morpholine ring is known to improve metabolic stability and solubility, crucial parameters for developing orally bioavailable drugs.[1][4]

  • Scaffold for Diversity: The carboxylic acid and the secondary amine serve as orthogonal handles for combinatorial library synthesis, allowing for extensive structure-activity relationship (SAR) studies.[1]

This guide will delve into the practical aspects of utilizing this compound as a strategic building block in the drug discovery workflow.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a building block is critical for its effective application in synthesis and drug design.

PropertyValue
CAS Number 1273577-14-2
Molecular Formula C₅H₁₀ClNO₃
Molecular Weight 167.59 g/mol
IUPAC Name This compound
Appearance White to off-white crystalline powder (typical)
Solubility Soluble in water
InChI Key XLKJUXXMBJDEBH-PGMHMLKASA-N

Enantioselective Synthesis: A Scalable and Chromatograph-Free Approach

The provision of enantiomerically pure building blocks is a cornerstone of contemporary pharmaceutical development. A robust and scalable synthesis for (R)-Morpholine-2-carboxylic acid is paramount. An efficient, one-pot procedure, adapted from the synthesis of the corresponding (S)-enantiomer, leverages the readily available and inexpensive chiral pool starting material, (R)-epichlorohydrin.[5][6] This method avoids the need for chromatographic purification, rendering it highly suitable for large-scale production.[5][6]

The synthesis can be logically divided into two main stages: the formation of the N-protected morpholine alcohol intermediate and its subsequent selective oxidation to the carboxylic acid.

Stage 1: One-Pot Synthesis of (R)-N-Boc-2-hydroxymethylmorpholine

This stage involves a sequence of three reactions conducted in a single vessel, starting from (R)-epichlorohydrin and a suitably protected ethanolamine derivative, such as N-benzylethanolamine. The causality behind this choice is the stability of the benzyl group under the reaction conditions and its subsequent facile removal via hydrogenolysis.

Experimental Protocol:

  • Chlorohydrin Formation: N-benzylethanolamine is reacted with (R)-epichlorohydrin in a 1:1 isopropanol/water solvent system at ambient temperature (20-25 °C). This solvent system is chosen to ensure the solubility of both the organic and inorganic reagents.

  • Epoxidation: Upon completion of the initial reaction, an aqueous solution of a strong base, such as tetraethylammonium hydroxide (Et₄NOH), is added. This facilitates the deprotonation of the hydroxyl group, leading to a rapid intramolecular Williamson ether synthesis to form the corresponding epoxide intermediate.

  • Cyclization: The epoxide is then susceptible to an intramolecular nucleophilic attack by the secondary amine, resulting in the cyclization to the desired (R)-4-benzyl-2-(hydroxymethyl)morpholine. This step typically requires a few hours at ambient temperature.

  • Protection Group Swap: The crude cyclized product is then subjected to hydrogenolysis (e.g., using H₂ over Pd/C) to remove the N-benzyl group. Following debenzylation, the secondary amine is protected with a tert-butyloxycarbonyl (Boc) group by reacting with di-tert-butyl dicarbonate (Boc₂O) to yield (R)-N-Boc-2-hydroxymethylmorpholine. The Boc group is chosen for its stability and ease of removal under acidic conditions, making it orthogonal to many other protecting groups used in complex molecule synthesis.

G cluster_0 Stage 1: One-Pot Synthesis A (R)-Epichlorohydrin + N-Benzylethanolamine B Chlorohydrin Intermediate C Epoxide Intermediate D (R)-4-Benzyl-2-(hydroxymethyl)morpholine E Hydrogenolysis (Debenzylation) F Boc Protection G (R)-N-Boc-2-hydroxymethylmorpholine

Stage 2: Selective Oxidation to (R)-N-Boc-Morpholine-2-carboxylic Acid

The primary alcohol of the intermediate must be selectively oxidized to a carboxylic acid without affecting the morpholine ring. A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation is the method of choice for this transformation due to its high selectivity for primary alcohols and mild reaction conditions.[7][8][9]

Experimental Protocol:

  • Reaction Setup: (R)-N-Boc-2-hydroxymethylmorpholine is dissolved in a suitable solvent such as acetonitrile or a biphasic system of dichloromethane and water.

  • Oxidation: Catalytic amounts of TEMPO and sodium hypochlorite are added. Stoichiometric sodium chlorite is used as the terminal oxidant.[7] This system, known as the Anelli-Zhao condition, is advantageous as it minimizes the risk of chlorination side reactions that can occur when using stoichiometric bleach alone.[7]

  • Workup and Deprotection: The reaction is quenched, and the product is isolated via acid-base extraction. The Boc-protected carboxylic acid can be used directly in subsequent steps or the Boc group can be removed by treatment with a strong acid, such as hydrochloric acid in dioxane, to yield the final product, this compound.

G cluster_1 Stage 2: Oxidation & Deprotection H (R)-N-Boc-2-hydroxymethylmorpholine I TEMPO-mediated Oxidation J (R)-N-Boc-Morpholine-2-carboxylic Acid K Acidic Deprotection L (R)-Morpholine-2-carboxylic acid hydrochloride

Applications in Medicinal Chemistry

This compound is a strategic building block for accessing novel chemical entities with therapeutic potential. Its utility lies in its incorporation into molecules targeting a wide range of diseases. While specific drugs citing this exact starting material are not prevalent in public literature, likely due to the proprietary nature of drug development, its application can be inferred from the extensive use of the morpholine scaffold and the principles of chiral drug design.

  • CNS Disorders: The morpholine moiety is a key feature in several CNS-active drugs.[10] It is known to improve brain permeability by balancing lipophilicity and hydrophilicity.[10] This building block is therefore ideal for synthesizing analogs of drugs like Reboxetine (an antidepressant) or for exploring novel scaffolds targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][10]

  • Oncology: Many kinase inhibitors incorporate a morpholine ring to enhance solubility and improve their pharmacokinetic profile.[2] (R)-Morpholine-2-carboxylic acid can be used to introduce a chiral center that can probe specific interactions within the ATP-binding pocket of kinases, potentially leading to increased potency and selectivity.

  • Infectious Diseases: The antibiotic Linezolid contains a morpholine ring. This building block can be used to create novel antibacterial or antiviral agents where the stereochemistry at the 2-position is crucial for target engagement, for instance, with viral proteases or bacterial ribosomes.[1]

  • Enzyme Inhibitors and Peptidomimetics: The constrained cyclic structure makes it an excellent scaffold for designing enzyme inhibitors. The carboxylic acid can mimic the C-terminus of an amino acid residue, while the rest of the molecule can be elaborated to interact with other pockets of an enzyme's active site.[1]

Analytical Characterization

Confirming the identity, purity, and enantiomeric excess of this compound is critical. A combination of spectroscopic and chromatographic techniques is employed.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum of the morpholine ring exhibits a characteristic pattern.[11][12] The methylene protons adjacent to the oxygen (C2-H and C6-H) are deshielded and appear at a higher chemical shift (typically δ 3.5-4.5 ppm) compared to the methylene protons adjacent to the nitrogen (C3-H and C5-H, typically δ 3.0-4.0 ppm). The proton at the chiral center (C2-H) will show coupling to the adjacent protons on C3. In the hydrochloride salt, the N-H proton will be visible, often as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the four unique carbons of the morpholine ring. The carbons adjacent to the oxygen (C2 and C6) will be downfield (typically δ 65-75 ppm) compared to the carbons adjacent to the nitrogen (C3 and C5, typically δ 40-50 ppm).[11] The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ > 170 ppm).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to confirm the enantiomeric purity of the final product.

General Protocol for Chiral HPLC:

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for separating enantiomers of compounds containing amine and carboxylic acid functionalities.[13]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol, is used.[13] For acidic compounds like this one, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) is often necessary to improve peak shape and resolution.[13]

  • Detection: UV detection is suitable if the molecule contains a chromophore. If not, a Refractive Index (RI) detector or derivatization with a UV-active agent may be necessary.

  • Analysis: The racemate is injected first to determine the retention times of both enantiomers. Subsequently, the synthesized (R)-enantiomer is injected to confirm that it corresponds to a single peak and to calculate the enantiomeric excess (% ee).

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, a conservative approach based on the known hazards of amino acid hydrochlorides and morpholine derivatives is prudent.[14][15][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15] Avoid contact with skin and eyes.[14] Prevent dust formation during handling.[15]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[16]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] The compound is likely hygroscopic, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its defined stereochemistry, coupled with the favorable properties of the morpholine scaffold, provides a reliable platform for the design and synthesis of next-generation therapeutics. The scalable, chromatography-free synthesis outlined in this guide further enhances its value as a building block for both small-scale discovery efforts and large-scale manufacturing campaigns. As the demand for more potent, selective, and drug-like candidates continues to grow, the judicious application of such well-designed chiral building blocks will remain a critical component of successful drug discovery programs.

References

  • Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662-3665.
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • MySkinRecipes. (n.d.). (S)-Morpholine-2-carboxylic acid hydrochloride.
  • Organic Chemistry Portal. (n.d.). TEMPO-Mediated Oxidations.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
  • ResearchGate. (2025). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • ACS Publications. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block.
  • ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity.
  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines.
  • Royal Society of Chemistry. (2008). Chiral HPLC for efficient resolution of enantiomers.
  • PubMed. (2011). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions.
  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • ResearchGate. (2025). Preparation and drug application of chiral epichlorohydrin.
  • PubMed. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.
  • ResearchGate. (n.d.). Selected examples of drugs containing morpholine core.
  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Academic Journals. (2009). Optimization of enantioselective production of chiral epichlorohydrin catalyzed by a novel epoxide hydrolase from domestic duck.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.
  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
  • Royal Society of Chemistry. (n.d.). TEMPO-immobilized metal–organic frameworks for efficient oxidative coupling of 2-aminophenols and aldehydes to benzoxazoles.
  • ResearchGate. (2025). The use of TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) for the oxidation of primary and secondary alcohols.

Sources

(R)-Morpholine-2-carboxylic acid hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Morpholine-2-carboxylic acid hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a pivotal chiral building block in modern medicinal chemistry. Its unique structural and physicochemical properties make it a valuable scaffold for the development of novel therapeutics, particularly in areas requiring precise stereochemical control. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's core attributes, synthesis strategies, analytical quality control methodologies, and its significant applications in the pharmaceutical industry. We will delve into the causality behind experimental choices, ensuring a deep, actionable understanding of this important molecule.

Introduction: The Significance of the Morpholine Scaffold in Drug Discovery

The morpholine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in approved drugs and bioactive molecules.[1] Its utility stems from a combination of advantageous properties:

  • Improved Physicochemical Profile: The morpholine ring can enhance aqueous solubility and metabolic stability, crucial for optimizing the pharmacokinetic properties of a drug candidate.[1][2]

  • Versatile Synthetic Handle: It is a readily accessible synthetic building block, allowing for facile incorporation into a wide range of molecular architectures.[1][3]

  • Biological Activity: The morpholine moiety itself can be integral to a compound's pharmacophore, contributing to selective affinity for various biological targets, including enzymes and receptors.[1]

This compound, as a specific chiral isomer, offers an additional layer of specificity. The defined stereochemistry at the C-2 position is critical for precise interactions with chiral biological targets, making it an essential component in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs), including antiviral, anticancer, and central nervous system (CNS) agents.[2][4]

Physicochemical Properties and Characterization

A thorough understanding of the fundamental properties of this compound is the first step in its effective application.

Core Molecular Attributes

The key identifying and physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 167.59 g/mol [5][6][7]
Molecular Formula C₅H₁₀ClNO₃[5][7]
CAS Number 1273577-14-2[5][8]
IUPAC Name (2R)-morpholine-2-carboxylic acid;hydrochlorideN/A
Synonyms This compound[8]
Purity Typically ≥97%[9][10]

The hydrochloride salt form enhances the stability and solubility of the parent compound, which is a common strategy in drug development to improve handling and formulation characteristics.

Synthesis and Manufacturing Considerations

The synthesis of enantiomerically pure morpholine derivatives is a key challenge. While specific process details for the (R)-isomer are proprietary, a general and efficient strategy often involves the cyclization of a chiral amino alcohol precursor.

General Synthetic Strategy

A common approach for synthesizing chiral morpholine-2-carboxylic acids involves starting from a readily available chiral precursor, such as an amino acid or a derivative of epichlorohydrin. A concise synthesis for the (S)-enantiomer from epichlorohydrin has been reported, which provides a useful model for a potential route to the (R)-isomer.[11]

The following diagram illustrates a conceptual workflow for the synthesis of a protected form of (R)-Morpholine-2-carboxylic acid. The choice of protecting groups (e.g., Boc for the amine) is critical to prevent side reactions and to allow for selective transformations at other parts of the molecule.

G cluster_0 Conceptual Synthetic Workflow A (R)-Epichlorohydrin (Chiral Precursor) B Ring Opening with Protected Aminoethanol A->B Step 1 C Intermediate Amino Diol B->C D Intramolecular Cyclization (e.g., Mitsunobu or Williamson Ether Synthesis) C->D Step 2 E Protected (R)-Morpholine Derivative D->E F Oxidation of Primary Alcohol E->F Step 3 G N-Boc-(R)-Morpholine-2-carboxylic acid F->G H Deprotection & HCl Salt Formation G->H Step 4 I (R)-Morpholine-2-carboxylic acid hydrochloride (Final Product) H->I

Caption: Conceptual workflow for the synthesis of (R)-Morpholine-2-carboxylic acid HCl.

Causality in Synthesis:

  • Chiral Starting Material: The use of a stereodefined starting material like (R)-epichlorohydrin is essential to establish the desired stereochemistry in the final product without the need for costly chiral resolution steps.

  • Protecting Groups: The amine is protected (e.g., with a Boc group) to prevent it from acting as a nucleophile during the cyclization step, thereby ensuring the formation of the desired morpholine ring.

  • Cyclization Strategy: The choice of cyclization reaction is crucial for achieving high yields. Conditions are optimized to favor intramolecular reaction over intermolecular polymerization.

  • Salt Formation: The final step of forming the hydrochloride salt not only purifies the compound but also significantly improves its stability and handling properties for downstream applications.

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and chiral integrity of this compound is paramount. A combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound and quantifying any impurities.

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Column Selection: A C18 reverse-phase column is typically suitable. For polar compounds like this, a column with low silanol activity (e.g., Newcrom R1) can provide better peak shape.[12]

  • Mobile Phase Preparation: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is commonly used.[12] The acidic pH ensures that the carboxylic acid and amine functionalities are protonated, leading to consistent retention.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like water to a known concentration (e.g., 1 mg/mL).

  • Instrumentation and Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm (as the molecule lacks a strong chromophore)

    • Column Temperature: 30 °C

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

G cluster_1 Analytical Workflow for QC Sample Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC System (C18 Column, UV Detector) Sample->HPLC Purity Assay MS Mass Spectrometry (ESI Source) Sample->MS Identity Confirmation NMR NMR Spectrometer Sample->NMR Structural Verification Data Data Analysis (Purity, Structure, Chirality) HPLC->Data MS->Data NMR->Data

Caption: Integrated analytical workflow for quality control.

Structural Verification

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) will confirm the molecular weight of the free base (131.13 g/mol ) and the hydrochloride salt.[9][13]

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms in the morpholine ring and the carboxylic acid group.

Chiral Purity Determination

Gas Chromatography (GC) or Chiral HPLC is essential to confirm the enantiomeric excess (e.e.) of the (R)-isomer.

Protocol: GC-MS with Derivatization for Chiral Analysis

  • Derivatization: The sample is derivatized with a chiral agent to create diastereomers that can be separated on a standard GC column. This is a common strategy to enhance volatility and enable separation.[14]

  • GC Column: A non-chiral capillary column such as a DB-5MS is often sufficient to separate the newly formed diastereomers.[14]

  • Analysis: The ratio of the peak areas of the two diastereomers is used to calculate the enantiomeric excess.

Applications in Medicinal Chemistry and Drug Development

This compound serves as a high-value intermediate in the synthesis of complex pharmaceutical agents.

Role as a Chiral Building Block

The primary application is in the construction of larger molecules where the morpholine moiety and its specific stereochemistry are critical for biological activity. Its bifunctional nature (secondary amine and carboxylic acid) allows for versatile coupling reactions.

G cluster_2 Role in Structure-Activity Relationship (SAR) Core (R)-Morpholine-2-carboxylic acid hydrochloride Amide Amide Coupling (at Carboxylic Acid) Core->Amide Alkylation N-Alkylation/Arylation (at Secondary Amine) Core->Alkylation Library Diverse Chemical Library Amide->Library Alkylation->Library Lead Lead Compound SAR SAR Studies Library->SAR Biological Screening SAR->Lead Identify Potent Analogs

Caption: Use of the scaffold in generating diverse libraries for SAR studies.

Impact on Pharmacokinetic Properties

Incorporating the morpholine scaffold can significantly improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It often imparts:

  • Increased Solubility: The polar oxygen and nitrogen atoms can improve water solubility.[2]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation.[2]

  • Blood-Brain Barrier Permeability: In CNS drug discovery, the morpholine ring can help achieve the delicate balance of lipophilicity and polarity required to cross the blood-brain barrier.[4]

Therapeutic Areas of Interest
  • Oncology: As a component of kinase inhibitors.[3]

  • Antivirals: Used in the synthesis of agents targeting viral enzymes.[2]

  • CNS Disorders: Incorporated into molecules targeting receptors and enzymes involved in neurodegenerative diseases and mood disorders.[4]

Safety, Handling, and Storage

While specific data for the hydrochloride salt is limited, data for the parent morpholine compound provides a strong basis for handling procedures. Morpholine and its derivatives should be handled with care.

  • Hazards:

    • Causes severe skin burns and serious eye damage.[15]

    • Toxic if inhaled or in contact with skin.[15]

    • Harmful if swallowed.

  • Handling Precautions:

    • Use only in a well-ventilated area or under a chemical fume hood.[16]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.[16]

    • Keep away from heat, sparks, and open flames.[15][17]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

    • The compound may be hygroscopic; protect from moisture.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[8][15]

References

  • Morpholine-2-carboxylic acid.
  • (S)-Morpholine-2-carboxylic acid hydrochloride.
  • (S)-Morpholine-2-carboxylic acid hydrochloride. MySkinRecipes. [Link]
  • OSHA Method PV2123: Morpholine. OSHA. [Link]
  • Safety D
  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Journal of Organic Chemistry, 73(9), 3662-5. [Link]
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • (R)-Morpholine-2-carboxylic acid.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Morpholines. Synthesis and Biological Activity.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride.
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of (R)-Morpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the analytical methodologies for the complete structure elucidation of (R)-Morpholine-2-carboxylic acid hydrochloride, a chiral building block of significant interest in pharmaceutical development.[1] Intended for researchers, scientists, and drug development professionals, this document details the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. The narrative emphasizes the causality behind experimental choices and the integration of data to provide an unambiguous structural assignment.

Introduction

This compound is a heterocyclic compound featuring a morpholine ring, a carboxylic acid functional group, and a defined stereocenter at the C2 position. Its hydrochloride salt form enhances solubility and stability.[2] The precise determination of its three-dimensional structure is paramount for its application in the synthesis of active pharmaceutical ingredients (APIs), where stereochemistry often dictates biological activity.[1] This guide will walk through a systematic approach to confirm the compound's constitution, connectivity, and absolute stereochemistry.

Core Analytical Workflow

G cluster_0 Initial Characterization cluster_1 Connectivity & Constitution cluster_2 Absolute Stereochemistry cluster_3 Final Structure Confirmation MS Mass Spectrometry (Molecular Formula) 1H_NMR 1H NMR (Proton Environment) MS->1H_NMR Provides MW 13C_NMR 13C NMR (Carbon Skeleton) 1H_NMR->13C_NMR Informs 2D_NMR 2D NMR (COSY, HSQC) (H-H & C-H Correlations) 13C_NMR->2D_NMR Informs Elucidation Structure Elucidation 2D_NMR->Elucidation Confirms Connectivity X-ray Single Crystal X-ray Crystallography X-ray->Elucidation Confirms Absolute Stereochemistry

Caption: Integrated workflow for structure elucidation.

Section 1: Mass Spectrometry for Molecular Formula Determination

Mass spectrometry is the initial and crucial step to determine the molecular weight and deduce the molecular formula of the compound. For this compound, a high-resolution mass spectrometer (HRMS) is employed to obtain a highly accurate mass measurement.

Causality in Experimental Choices:
  • Ionization Technique: Electrospray ionization (ESI) is the preferred method for this compound due to its polar nature and the presence of acidic and basic functional groups. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]+ with minimal fragmentation, which is ideal for accurate mass determination.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is chosen for its high resolution and mass accuracy, which are essential for distinguishing between elemental compositions with very similar nominal masses.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared at a concentration of approximately 10 µg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.[3] The sample must be free of inorganic salts to avoid interference with the ESI process.[3]

  • Instrumentation: The analysis is performed on an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[4][5] Data is acquired in positive ion mode to observe the [M+H]+ ion.

  • Data Analysis: The exact mass of the most abundant isotopologue of the [M+H]+ ion is determined. This value is then used to calculate the elemental composition using software that considers the isotopic abundances of the constituent atoms (C, H, N, O, Cl).

Expected Data and Interpretation

The molecular formula of (R)-Morpholine-2-carboxylic acid is C5H9NO3, with a monoisotopic mass of 131.05824 Da.[6] The hydrochloride salt is C5H10ClNO3. In the positive ion ESI-MS, the expected protonated molecule [M+H]+ (where M is the free base) would be observed at an m/z corresponding to C5H10NO3+, which has a calculated exact mass of 132.06552 Da.

Ion Formula Calculated Exact Mass (Da) Observed m/z (Expected)
[M+H]+C5H10NO3+132.06552~132.0655

The presence of chlorine would be evident in the isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the 37Cl isotope.

Section 2: NMR Spectroscopy for Constitutional and Configurational Analysis

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments provides a detailed picture of the molecular framework.

Causality in Experimental Choices:
  • Solvent: Deuterated water (D2O) is an appropriate solvent for the hydrochloride salt due to its high polarity and ability to dissolve the sample. The acidic proton of the carboxylic acid and the amine hydrochloride protons will exchange with deuterium and may not be observed, which simplifies the spectrum.

  • NMR Experiments:

    • ¹H NMR: To identify the number of different proton environments and their neighboring protons through spin-spin coupling.

    • ¹³C NMR: To determine the number of unique carbon atoms and their chemical environment.

    • DEPT-135: To differentiate between CH, CH2, and CH3 groups.

    • COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton (C-H) correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) carbon-proton correlations, which is key for connecting different fragments of the molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of D2O.

  • Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[7]

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra.[8]

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, baseline correction) and analyzed to assign all proton and carbon signals.

Expected Data and Interpretation

Based on the structure of (R)-Morpholine-2-carboxylic acid, the following NMR data can be predicted. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and protonated nitrogen atoms.

Predicted ¹H NMR (400 MHz, D2O)

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
H2~4.2 - 4.4dd1HMethine proton adjacent to the carboxylic acid and oxygen, deshielded.
H3a, H3b~3.3 - 3.6m2HMethylene protons adjacent to the protonated nitrogen.
H5a, H5b~3.0 - 3.3m2HMethylene protons adjacent to the protonated nitrogen.
H6a, H6b~3.8 - 4.1m2HMethylene protons adjacent to the oxygen.

Predicted ¹³C NMR (100 MHz, D2O)

Carbon Predicted Chemical Shift (ppm) DEPT-135 Assignment Rationale
C2~75 - 80CH (positive)Methine carbon attached to oxygen and the carboxylic acid group.
C3~45 - 50CH2 (negative)Methylene carbon adjacent to the protonated nitrogen.
C5~42 - 47CH2 (negative)Methylene carbon adjacent to the protonated nitrogen.
C6~65 - 70CH2 (negative)Methylene carbon adjacent to the oxygen.
COOH~170 - 175No signalCarboxylic acid carbon.

2D NMR Interpretation:

  • COSY: Correlations would be expected between H2 and the H3 protons, and between the geminal and vicinal protons of the H3, H5, and H6 methylene groups.

  • HSQC: Would confirm the direct C-H attachments as outlined in the tables above.

  • HMBC: Key correlations would include the H2 proton to the C3, C6, and COOH carbons, and the H3 protons to the C2 and C5 carbons, thus confirming the overall connectivity of the morpholine ring and the position of the carboxylic acid group.

Section 3: Single Crystal X-ray Crystallography for Absolute Stereochemistry

While NMR and MS can establish the constitution and connectivity of the molecule, they cannot definitively determine the absolute stereochemistry of the chiral center at C2. Single Crystal X-ray Crystallography is the gold standard for this purpose.[2][9]

Causality in Experimental Choices:
  • Crystal Growth: Growing a single crystal of sufficient quality is the most critical and often challenging step. Slow evaporation of a solvent in which the compound has moderate solubility is a common technique.

  • X-ray Source: A copper (Cu Kα) X-ray source is often preferred for organic molecules composed of light atoms (C, H, N, O) as it provides better anomalous dispersion effects, which are necessary for determining the absolute configuration.[10]

  • Data Analysis: The Flack parameter is calculated from the diffraction data. A value close to 0 for a given enantiomer confirms that the assigned absolute configuration is correct, while a value close to 1 indicates that the opposite enantiomer is present.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent system (e.g., ethanol/water, isopropanol).

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα) and a sensitive detector is used.

  • Data Collection: A suitable crystal is mounted on the diffractometer, and diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the positions of all non-hydrogen atoms. The absolute configuration is determined by analyzing the anomalous scattering data and calculating the Flack parameter.[2]

Expected Data and Interpretation

The X-ray diffraction analysis would provide the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. Most importantly, it would unambiguously confirm the (R) configuration at the C2 stereocenter. The crystal structure would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, the protonated amine, the morpholine oxygen, and the chloride ion.

G cluster_0 X-ray Diffraction Analysis Crystal Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer Diffraction_Data Diffraction Data Diffractometer->Diffraction_Data Structure_Solution Structure Solution & Refinement Diffraction_Data->Structure_Solution Absolute_Structure Absolute Structure (R-configuration) Structure_Solution->Absolute_Structure

Caption: Workflow for absolute stereochemistry determination.

Conclusion

The comprehensive structure elucidation of this compound is achieved through the synergistic application of mass spectrometry, NMR spectroscopy, and single crystal X-ray crystallography. Mass spectrometry provides the molecular formula, NMR spectroscopy delineates the atomic connectivity and constitution, and X-ray crystallography unequivocally establishes the absolute stereochemistry. This rigorous analytical approach ensures the structural integrity of this important chiral building block, which is fundamental for its successful application in pharmaceutical research and development.

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An In-depth Technical Guide to the Solubility Profile of (R)-Morpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap for a Key Chiral Building Block

(R)-Morpholine-2-carboxylic acid hydrochloride stands as a crucial chiral building block in contemporary drug discovery and development. Its rigid morpholine scaffold, combined with the stereospecific carboxylic acid moiety, offers a unique three-dimensional architecture that is increasingly incorporated into novel therapeutic agents to enhance potency, selectivity, and pharmacokinetic properties. Despite its significance, a comprehensive, publicly available dataset on the solubility of this compound is conspicuously absent. This guide, therefore, takes a senior application scientist’s perspective to bridge this knowledge gap. Instead of presenting non-existent data, we will equip you with the foundational principles, predictive insights, and robust experimental protocols necessary to determine the solubility profile of this compound in your own laboratory. This approach ensures scientific integrity and empowers researchers to generate the high-quality data essential for informed decision-making in their development pipelines.

Physicochemical Properties: The Underpinnings of Solubility

A thorough understanding of a compound's intrinsic physicochemical properties is paramount to predicting and interpreting its solubility behavior. For this compound, the following parameters are of key importance.

Table 1: Physicochemical Characteristics of (R)-Morpholine-2-carboxylic acid and its Hydrochloride Salt

PropertyValue/InformationSource/Method
Chemical Name This compound-
CAS Number 1273577-14-2[1]
Molecular Formula C₅H₁₀ClNO₃[1]
Molecular Weight 167.59 g/mol [1]
Predicted LogP -0.9406 (for the free acid)ChemScene
pKa (Conjugate Acid of Morpholine) 8.49[2]
Predicted pKa (Carboxylic Acid) Approximately 4-5General knowledge of carboxylic acids[3]
Crystal Structure No publicly available crystal structure data. X-ray crystallography of morpholine and its derivatives reveals hydrogen bonding networks.[4]-
Hygroscopicity No specific data available. As a hydrochloride salt of an amino acid derivative, it is predicted to be hygroscopic to some degree.[5][6]-

The predicted low LogP of the free acid suggests a high degree of hydrophilicity. The presence of both a weakly basic morpholine nitrogen and an acidic carboxylic acid group indicates that the compound's ionization state, and therefore its solubility, will be highly dependent on the pH of the medium. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free form.

Predicted Solubility Behavior: A "Like Dissolves Like" Approach

Based on the molecular structure of this compound, we can make informed predictions about its solubility in various solvent classes. The molecule possesses a polar morpholine ring with an ether linkage and a secondary amine (protonated in the hydrochloride form), a polar carboxylic acid group, and a chiral center. This combination of functional groups suggests a strong affinity for polar solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The ionic nature of the hydrochloride salt, coupled with the ability of the morpholine oxygen and nitrogen, and the carboxylic acid group to participate in hydrogen bonding, will facilitate strong solute-solvent interactions.[4][7] In aqueous solutions, the solubility will be influenced by pH, with higher solubility expected at low pH (suppressing carboxylate formation) and high pH (forming the more soluble carboxylate salt).

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is also expected in these solvents. The high polarity of solvents like DMSO can effectively solvate the ionic hydrochloride and the polar functional groups of the molecule.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted in nonpolar solvents. The significant polarity and ionic character of this compound are incompatible with the nonpolar nature of these solvents.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and that the measured concentration represents the thermodynamic solubility.

Experimental Workflow

Caption: Workflow for the experimental determination of thermodynamic solubility.

Step-by-Step Methodology
  • Preparation of Materials:

    • Ensure the this compound is of high purity.

    • Use high-purity solvents (e.g., HPLC grade).

    • For aqueous solubility, prepare buffers of the desired pH.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials. A visual excess of solid should be present.

    • Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand at the experimental temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the clear filtrate with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared.

Experimental Determination of pKa

The pKa values of the carboxylic acid and the protonated morpholine nitrogen are critical for understanding the pH-solubility profile. Potentiometric titration is a reliable method for pKa determination.

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Hygroscopicity Assessment

The tendency of a compound to absorb atmospheric moisture is a critical stability parameter. Gravimetric vapor sorption (GVS) is a standard method for characterizing hygroscopicity.

Step-by-Step Methodology for GVS
  • Sample Preparation: Place a known mass of this compound onto the balance of a GVS instrument.

  • Drying: Dry the sample under a stream of dry nitrogen until a stable weight is achieved.

  • Sorption/Desorption Cycle: Subject the sample to a pre-defined program of increasing and then decreasing relative humidity (RH) at a constant temperature (e.g., 25 °C).

  • Data Analysis: Plot the change in mass as a function of RH. The resulting sorption/desorption isotherm provides information on the extent and reversibility of water uptake. The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage mass increase at a specific RH.[6]

Implications for Drug Development

The solubility of this compound will directly impact several key aspects of the drug development process:

  • Formulation Development: Poor aqueous solubility may necessitate the use of enabling formulation strategies such as co-solvents, surfactants, or complexing agents.

  • Route of Administration: Highly soluble compounds are generally more amenable to parenteral formulations, while oral bioavailability can be influenced by dissolution rate, which is linked to solubility.

  • Process Chemistry: Solubility in organic solvents is crucial for designing efficient crystallization and purification processes.

Conclusion

While specific, quantitative solubility data for this compound remains elusive in the public domain, a comprehensive understanding of its physicochemical properties allows for strong predictions of its solubility behavior. This guide provides the necessary theoretical framework and detailed, field-proven experimental protocols to empower researchers to generate this critical data. By diligently applying these methodologies, scientists and drug development professionals can obtain the reliable solubility profiles needed to accelerate their research and development efforts with this important chiral building block.

References

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A Technical Guide to the Spectral Analysis of (R)-Morpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of the spectral data for (R)-Morpholine-2-carboxylic acid hydrochloride. As a chiral building block of significant interest in medicinal chemistry, a thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the rational design of more complex pharmaceutical agents. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectral properties, thereby providing a self-validating framework for its characterization.

Introduction: The Significance of this compound in Drug Discovery

(R)-Morpholine-2-carboxylic acid is a conformationally constrained amino acid analog. The morpholine scaffold is a privileged structure in drug discovery, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The defined stereochemistry at the C-2 position is crucial, as enantiomers often exhibit profoundly different pharmacological activities. The hydrochloride salt form enhances the compound's stability and handling properties, making it a preferred form for synthesis and formulation development.

Accurate spectral analysis is the cornerstone of chemical integrity. For a chiral molecule like this compound, spectroscopic techniques not only confirm the molecular structure but also provide critical information about its stereochemical purity. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a comprehensive reference for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework and Stereochemistry

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the morpholine ring and the presence of the carboxylic acid and hydrochloride moieties.

Experimental Considerations for NMR Analysis

Due to the presence of the acidic proton of the carboxylic acid and the ammonium proton, the choice of solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable choices. In D₂O, the acidic protons (COOH and NH₂⁺) will exchange with deuterium, leading to their disappearance from the ¹H NMR spectrum. In DMSO-d₆, these protons are typically observable. For the purpose of this guide, we will consider the expected spectra in a non-exchanging solvent like DMSO-d₆ to discuss all proton signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the morpholine ring and the exchangeable protons. The asymmetry introduced by the carboxylic acid at C-2 leads to magnetic non-equivalence of the methylene protons on the ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H-2~4.2 - 4.4ddJ = 10.0, 4.01H
H-3 (axial)~3.2 - 3.4dtJ = 12.0, 12.0, 3.01H
H-3 (equatorial)~3.8 - 4.0ddJ = 12.0, 4.01H
H-5 (axial)~3.0 - 3.2dtJ = 12.0, 12.0, 3.01H
H-5 (equatorial)~3.9 - 4.1ddJ = 12.0, 4.01H
H-6 (axial)~3.6 - 3.8dtJ = 12.0, 12.0, 3.01H
H-6 (equatorial)~4.0 - 4.2ddJ = 12.0, 4.01H
NH₂⁺~9.0 - 10.0br s-2H
COOH~12.0 - 13.0br s-1H

Causality Behind Assignments:

  • H-2: This proton is adjacent to the electron-withdrawing carboxylic acid group, causing a downfield shift.

  • Morpholine Ring Protons (H-3, H-5, H-6): The protons on carbons adjacent to the oxygen (H-6) will be more deshielded than those adjacent to the nitrogen (H-3 and H-5). The hydrochloride form protonates the nitrogen, leading to a downfield shift of the adjacent protons (H-3 and H-5) compared to the free base. The chair conformation of the morpholine ring results in distinct axial and equatorial protons with different chemical shifts and coupling constants. Axial protons generally appear at a slightly higher field than their equatorial counterparts.

  • Exchangeable Protons (NH₂⁺, COOH): These protons are acidic and their chemical shifts are highly dependent on concentration and temperature. They typically appear as broad singlets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~65 - 70
C-3~45 - 50
C-5~45 - 50
C-6~68 - 73
C=O~170 - 175

Causality Behind Assignments:

  • C=O: The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing significantly downfield.

  • C-2 and C-6: These carbons are attached to oxygen and are therefore shifted downfield. C-2, being also attached to the carboxylic acid, will be in a similar region to C-6.

  • C-3 and C-5: These carbons are adjacent to the nitrogen atom and appear at a higher field compared to the oxygen-bearing carbons.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality NMR data for this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d₆. Ensure the solvent is of high purity to avoid interfering signals.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer.

    • Acquire the spectrum at a controlled temperature (e.g., 298 K).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm the exchangeable protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans for adequate signal-to-noise, as ¹³C has a low natural abundance.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of (R)-Morpholine-2-carboxylic acid hydrochloride B Dissolve in 0.6 mL of DMSO-d6 A->B C ¹H NMR Acquisition (400 MHz) B->C D ¹³C NMR Acquisition (Proton Decoupled) C->D E DEPT Experiment D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Integration & Peak Picking G->H I Structural Elucidation H->I

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H of the carboxylic acid, the N-H of the ammonium salt, the C=O of the carboxylic acid, and the C-O of the morpholine ether.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity Appearance
O-H (Carboxylic Acid)2500 - 3300StrongVery Broad
N-H (Ammonium Salt)2400 - 2800MediumBroad, overlying the O-H stretch
C-H (Aliphatic)2850 - 3000MediumSharp
C=O (Carboxylic Acid)1700 - 1730StrongSharp
C-O (Ether)1080 - 1150StrongSharp
N-H Bend (Ammonium)1500 - 1600MediumBroad

Causality Behind Assignments:

  • O-H and N-H Stretching: The most prominent feature will be a very broad absorption in the high-frequency region due to the hydrogen-bonded O-H of the carboxylic acid and the N-H of the ammonium salt. This broadness is a hallmark of strong hydrogen bonding.

  • C=O Stretching: A strong, sharp peak around 1715 cm⁻¹ is indicative of the carbonyl group of a saturated carboxylic acid.

  • C-O Stretching: The C-O-C stretching of the morpholine ether will give a strong, characteristic absorption in the fingerprint region.

Experimental Protocol for IR Analysis
  • Sample Preparation: The most common method is the preparation of a potassium bromide (KBr) pellet.

    • Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty sample compartment first.

    • Place the KBr pellet in the sample holder and collect the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate to observe the molecular ion.

Predicted Mass Spectrum
  • Molecular Weight: 167.59 g/mol

  • Expected Molecular Ion (ESI+): [M+H]⁺ = 132.06 (for the free base, C₅H₉NO₃)

  • Expected Molecular Ion (ESI-): [M-H]⁻ = 130.05 (for the free base, C₅H₉NO₃)

The hydrochloride salt will dissociate in the ESI source, and the spectrum will show the protonated molecule of the free base.

Predicted Fragmentation Pattern

The fragmentation of the protonated morpholine-2-carboxylic acid can proceed through several pathways. The most common fragmentations involve the loss of small neutral molecules.

m/z Possible Fragment Neutral Loss
114[M+H - H₂O]⁺Loss of water from the carboxylic acid
86[M+H - COOH]⁺Loss of the carboxylic acid group
70[C₄H₈N]⁺Cleavage of the morpholine ring

Causality Behind Fragmentation:

  • The initial protonation is likely to occur at the nitrogen atom.

  • The loss of water is a common fragmentation pathway for carboxylic acids.

  • The loss of the entire carboxylic acid group is also a favorable fragmentation.

  • Ring cleavage can occur, leading to smaller, stable fragments.

Visualization of Key Fragmentation Pathways

MS_Fragmentation Parent [M+H]⁺ m/z = 132 Frag1 [M+H - H₂O]⁺ m/z = 114 Parent->Frag1 - H₂O Frag2 [M+H - COOH]⁺ m/z = 86 Parent->Frag2 - COOH Frag3 [C₄H₈N]⁺ m/z = 70 Frag2->Frag3 Ring Cleavage

Caption: Predicted fragmentation of (R)-Morpholine-2-carboxylic acid.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Data Acquisition:

    • Use an ESI source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Conclusion: A Coherent Spectroscopic Portrait

The comprehensive analysis of the NMR, IR, and MS data provides a robust and self-validating spectroscopic signature for this compound. The predicted data, grounded in established spectroscopic principles and comparison with analogous structures, offers a reliable framework for the identification and characterization of this important chiral building block. Researchers and drug development professionals can leverage this guide to ensure the quality and integrity of their materials, facilitating the advancement of their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. (n.d.). Morpholine hydrochloride.
  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of (R)-Morpholine-2-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemical analysis, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of (R)-Morpholine-2-carboxylic acid hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development. We will delve into the theoretical underpinnings of the spectrum, provide a detailed experimental protocol for data acquisition, and present a rigorous, step-by-step interpretation of the spectral data. This document is designed to serve as a practical resource for scientists, enabling them to confidently acquire and interpret ¹H NMR data for this and structurally related compounds.

Introduction: The Significance of this compound

(R)-Morpholine-2-carboxylic acid is a heterocyclic, non-proteinogenic amino acid derivative. Its constrained cyclic structure and chirality make it a valuable scaffold in the design of novel therapeutics. The hydrochloride salt form enhances its stability and solubility, making it amenable to a variety of synthetic transformations and analytical procedures.

Precise structural confirmation is paramount in drug development to ensure efficacy and safety. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule, confirming the connectivity of atoms and providing insights into the stereochemistry. A thorough understanding of its ¹H NMR spectrum is therefore crucial for any researcher working with this compound.

Molecular Structure and Proton Environment

The first step in any NMR spectral analysis is to understand the molecular structure and identify the distinct proton environments. This compound possesses a morpholine ring, a carboxylic acid group, and exists as an ammonium salt in the presence of HCl.

The molecular formula is C₅H₁₀ClNO₃, and its molecular weight is 167.59 g/mol .[1][2]

Below is the structure with the protons systematically numbered for assignment purposes. Due to the chiral center at C2, the protons on the adjacent methylene groups (C3 and C6) are diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings.

Diagram: Molecular Structure and Proton Numbering

Caption: Structure of this compound with proton labeling.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of the NMR data is foundational to its interpretation. The following protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum.

Sample Preparation
  • Analyte: this compound (CAS: 1273577-14-2).[1][3]

  • Solvent: Deuterium oxide (D₂O) is the solvent of choice. Its use eliminates the large solvent proton signal that would be present with H₂O and allows for the exchange of labile protons (NH₂⁺ and COOH), simplifying the spectrum.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of D₂O. Ensure complete dissolution.

  • Standard: While internal standards like DSS or TSP can be used for precise chemical shift referencing, the residual HDO signal in D₂O (typically at ~4.79 ppm at 25°C) is often sufficient for routine analysis.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

NMR Spectrometer Parameters
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion.

  • Experiment: A standard 1D proton experiment (zgpr or similar with water suppression).

  • Temperature: 298 K (25 °C).

  • Acquisition Parameters:

    • Number of Scans (NS): 16 or 32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons.

    • Acquisition Time (AQ): 3-4 seconds for good resolution.

    • Spectral Width (SW): A range of 0-10 ppm is typically sufficient.

Spectral Interpretation: A Detailed Analysis

The ¹H NMR spectrum of this compound in D₂O will display a series of multiplets corresponding to the non-exchangeable protons on the morpholine ring. The acidic protons on the nitrogen and carboxylic acid will exchange with deuterium from the D₂O and will therefore be silent in the spectrum. The morpholine ring typically adopts a chair conformation.[4][5]

General Chemical Shift Regions
  • Protons adjacent to Oxygen (H5, H6): These protons are deshielded by the electronegative oxygen atom and will appear in the downfield region of the aliphatic spectrum, typically between 3.5 and 4.5 ppm.[6]

  • Protons adjacent to Nitrogen (H2, H3): These protons are adjacent to the electron-withdrawing ammonium group and the C2 substituent, leading to their appearance in a region generally between 3.0 and 4.0 ppm.

  • The H2 Proton: This proton is unique as it is a methine proton (CH) adjacent to both the nitrogen and the carboxylic acid group. It is expected to be a distinct multiplet.

Predicted ¹H NMR Data and Peak-by-Peak Analysis

The following table summarizes the expected chemical shifts, multiplicities, and coupling constants (J-values) for the protons of this compound.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration
H2~4.2 - 4.4ddJ₂-₃a, J₂-₃b1H
H6a, H6b~4.0 - 4.2m2H
H5a, H5b~3.7 - 3.9m2H
H3a, H3b~3.2 - 3.5m2H

Analysis Rationale:

  • H2 (Methine Proton at the Chiral Center): This is the most downfield proton directly on the ring due to the deshielding effects of the adjacent nitrogen, oxygen (through the ring), and the carboxylic acid group. It will appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons on C3 (H3a and H3b).

  • H6 Protons (Methylene adjacent to Nitrogen): These protons are deshielded by the adjacent ammonium nitrogen. Their signals will likely be complex multiplets due to geminal coupling to each other and vicinal coupling to the H5 protons.

  • H5 Protons (Methylene adjacent to Oxygen): These protons are deshielded by the ring oxygen. They will present as a complex multiplet due to geminal and vicinal couplings to the H6 protons. In many morpholine systems, the protons on the carbon next to the oxygen appear downfield from those next to the nitrogen.[7]

  • H3 Protons (Methylene adjacent to the Chiral Center): These protons are adjacent to the chiral center (C2) and the nitrogen. Their signals will be complex due to geminal coupling and vicinal coupling to the H2 proton. The diastereotopic nature of these protons will result in different chemical shifts and coupling constants.

Diagram: ¹H NMR Interpretation Workflow

G start Acquire ¹H NMR Spectrum in D₂O identify_regions Identify General Chemical Shift Regions (Aliphatic: 3.0-4.5 ppm) start->identify_regions assign_h2 Assign H2 Methine Proton (Most Downfield, ~4.2-4.4 ppm, dd) identify_regions->assign_h2 assign_o_adjacent Assign H5/H6 Methylene Groups (Downfield region, ~3.7-4.2 ppm) assign_h2->assign_o_adjacent assign_n_adjacent Assign H3 Methylene Group (Upfield region, ~3.2-3.5 ppm) assign_o_adjacent->assign_n_adjacent analyze_coupling Analyze Coupling Constants (J-values) to Confirm Connectivity assign_n_adjacent->analyze_coupling integrate Integrate Peaks (Confirm Proton Count: 1H, 2H, 2H, 2H) analyze_coupling->integrate final_structure Confirm Structure of (R)-Morpholine-2-carboxylic acid HCl integrate->final_structure

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

Advanced Considerations and 2D NMR

For unambiguous assignment, especially in differentiating the diastereotopic protons, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A COSY spectrum would show correlations between H2 and H3 protons, and between H5 and H6 protons, confirming their connectivity within the spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is essential for assigning the carbon spectrum and confirming the proton assignments. For example, the proton at ~4.2-4.4 ppm would correlate with the C2 carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, helping to piece together the molecular fragments.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A systematic approach, beginning with sample preparation and proceeding through a logical analysis of chemical shifts, multiplicities, and coupling constants, allows for a confident and accurate structural elucidation. While 1D ¹H NMR is powerful, the use of 2D NMR techniques like COSY and HSQC provides an orthogonal layer of data, ensuring the highest level of trustworthiness in the structural assignment. This guide provides the foundational knowledge and practical steps for researchers to effectively utilize NMR spectroscopy in their work with this important chiral building block.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
  • ResearchGate. (n.d.). ¹H and¹³C NMR spectra ofN-substituted morpholines | Request PDF.
  • OpenOChem Learn. (n.d.). Interpreting.
  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.
  • PubChem. (n.d.). (S)-Morpholine-2-carboxylic acid hydrochloride.
  • PubChem. (n.d.). Morpholine-2-carboxylic acid.

Sources

13C NMR data for (R)-Morpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of (R)-Morpholine-2-carboxylic acid hydrochloride

Abstract

This compound is a pivotal chiral building block in contemporary drug discovery and development. Its rigid, stereochemically defined structure is incorporated into a multitude of pharmacologically active agents to modulate properties such as potency, selectivity, and pharmacokinetic profiles. Consequently, unambiguous structural verification and purity assessment are of paramount importance. This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. We delve into the theoretical underpinnings of the chemical shifts, present predicted spectral data, and offer a field-proven, step-by-step protocol for acquiring high-fidelity experimental data. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization to drive their research forward.

Introduction: The Significance of this compound and the Role of ¹³C NMR

The morpholine moiety is a privileged scaffold in medicinal chemistry, and the introduction of a carboxylic acid at the 2-position with a defined (R)-stereochemistry provides a versatile handle for asymmetric synthesis. This compound serves as a critical starting material for complex heterocyclic and peptide-based therapeutics. The hydrochloride salt form enhances solubility and stability, making it amenable to various synthetic transformations and analytical procedures.

Given the stereochemical complexity and the potential for isomeric impurities, robust analytical techniques are essential for quality control. ¹³C NMR spectroscopy is an indispensable tool in this regard, offering a detailed fingerprint of the carbon framework of the molecule.[1] Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, and the precise frequency of this signal, known as the chemical shift (δ), is exquisitely sensitive to the local electronic environment.[1] This sensitivity allows for the unambiguous assignment of each carbon atom, providing definitive structural confirmation.

Predicted ¹³C NMR Data and Interpretation

Molecular Structure with Carbon Numbering:

Caption: Molecular structure of this compound with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C1 (COOH)~172.5The carboxyl carbon is significantly deshielded due to the electronegativity of the two oxygen atoms and its sp² hybridization, placing it in the characteristic downfield region for carboxylic acids.[2]
C2~69.0This carbon is bonded to an oxygen atom within the morpholine ring and the electron-withdrawing carboxylic acid group, resulting in a substantial downfield shift.
C3~48.5As a carbon adjacent to the protonated nitrogen (N-H₂⁺), it experiences a strong deshielding effect, causing a downfield shift compared to a neutral morpholine.[1]
C5~44.0Similar to C3, this carbon is adjacent to the protonated nitrogen, leading to a downfield shift. The slight upfield difference from C3 is due to its greater distance from the C2-substituent.
C6~66.5This carbon is deshielded by the adjacent oxygen atom in the morpholine ring.

Expert Insights into the Predicted Spectrum:

  • The Hydrochloride Salt Effect: The protonation of the nitrogen atom at position 4 is a key determinant of the chemical shifts of the adjacent carbons, C3 and C5. This protonation withdraws electron density, leading to a significant downfield shift for these carbons compared to what would be observed in the free base form.[1][3]

  • Solvent Influence: The choice of deuterated solvent will impact the observed chemical shifts. In polar protic solvents like D₂O, hydrogen bonding can influence the electronic environment of the carbonyl carbon and the morpholine ring atoms.[2][4] For amino acids, D₂O is a common choice, but it's important to be aware that the acidic proton of the carboxylic acid and the protons on the nitrogen will exchange with deuterium.[2] DMSO-d₆ is another excellent option that can provide good solubility without proton exchange.

  • Stereochemistry: While the (R)-stereochemistry at C2 is crucial for the molecule's biological activity, its direct impact on the ¹³C chemical shifts in a standard proton-decoupled experiment is expected to be minimal unless a chiral solvating agent is used.

Recommended Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol is designed to yield a high-quality, high-resolution ¹³C NMR spectrum of this compound. This protocol represents a self-validating system; adherence to these steps will ensure data integrity and reproducibility.

Step 1: Sample Preparation

  • Weighing: Accurately weigh 15-25 mg of this compound.

  • Solvent Selection: Choose an appropriate deuterated solvent. D₂O or DMSO-d₆ are recommended.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.

Step 2: NMR Instrument Setup and Calibration

  • Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the ¹³C probe to the solvent and sample.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

Step 3: ¹³C NMR Experiment Parameters

  • Pulse Sequence: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker instrument) to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[1]

  • Acquisition Parameters:

    • Spectral Width (SW): ~220-240 ppm

    • Number of Scans (NS): 1024 or higher (adjust based on sample concentration)

    • Relaxation Delay (D1): 2-5 seconds (to allow for full relaxation of the quaternary carboxyl carbon)

    • Acquisition Time (AQ): 1-2 seconds

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Step 4: Data Processing and Analysis

  • Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz and perform a Fourier transform on the Free Induction Decay (FID).[1]

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automated baseline correction to obtain a flat baseline.[1]

  • Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Peak Picking and Assignment: Identify all peaks and assign them to the corresponding carbon atoms based on the predicted data in Table 1 and established chemical shift principles.

Visualization of the Experimental Workflow

The following diagram provides a high-level overview of the workflow for the ¹³C NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (15-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve homogenize Homogenize (Vortex/Sonicate) dissolve->homogenize setup Instrument Setup (Tune, Match, Shim) homogenize->setup acquire Acquire ¹³C Data (Proton Decoupled) setup->acquire process Process FID (FT, Phase, Baseline) acquire->process reference Reference Spectrum process->reference assign Assign Peaks reference->assign report Final Report assign->report

Caption: Workflow for the ¹³C NMR analysis of this compound.

Conclusion: Ensuring Scientific Integrity

The combination of predictive ¹³C NMR data, a thorough understanding of the underlying chemical principles, and a robust, well-defined experimental protocol provides a powerful framework for the confident structural characterization of this compound. This guide is designed to empower researchers to obtain accurate and reproducible data, thereby ensuring the quality and integrity of their scientific endeavors. The presented information should serve as a benchmark for experimental verification, and any significant deviations from the predicted chemical shifts should prompt further investigation into the sample's purity or structural integrity.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
  • Solvent effect on the key 13 C NMR shifts upon adduct formation for 11...
  • Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid. Semantic Scholar. [Link]
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 4(26), 21955-21965. [Link]
  • 1H and13C NMR spectra ofN-substituted morpholines.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(16), 3978-3990. [Link]
  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3354. [Link]

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An In-Depth Technical Guide to the Crystal Structure Determination of (R)-Morpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of Morpholine Scaffolds in Modern Drug Discovery

The morpholine moiety is a privileged heterocyclic scaffold frequently employed in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1] Its inherent physicochemical properties—including improved aqueous solubility, metabolic stability, and a pKa that facilitates favorable interactions in a physiological environment—make it a valuable component in the design of novel therapeutics.[2][3] A significant number of FDA-approved drugs, ranging from anticancer agents to antibiotics and antidepressants, incorporate the morpholine ring, underscoring its broad therapeutic relevance.[4][5]

(R)-Morpholine-2-carboxylic acid hydrochloride, a chiral building block, represents a key starting material for the synthesis of complex molecules where stereochemistry is critical for biological activity. A comprehensive understanding of its three-dimensional structure at the atomic level is paramount for rational drug design. This knowledge allows researchers to predict how this fragment will influence the conformation and binding of a larger molecule to its biological target.

This technical guide provides a comprehensive, field-proven methodology for the determination and in-depth analysis of the single-crystal X-ray diffraction structure of this compound. While a publicly available crystal structure for this specific compound is not available at the time of this writing, this guide will delineate the complete experimental and analytical workflow. To illustrate the analytical process with concrete data, the crystal structure of L-proline (CSD refcode: 1852963), a cyclic amino acid with structural similarities, will be utilized as a representative model.[6] The principles and techniques described herein are directly applicable to the target compound.

Part 1: The Crystallization Challenge: From Solute to Single Crystal

The cornerstone of single-crystal X-ray diffraction (SCXRD) is the availability of a high-quality single crystal.[7] The process of obtaining such a crystal from a solution is often the most challenging and empirical step in the entire structure determination pipeline. The goal is to create a supersaturated solution from which the molecules can slowly self-assemble into a highly ordered, three-dimensional lattice.

Foundational Principles of Crystallization

Crystallization is a two-step process: nucleation and crystal growth. Nucleation is the initial formation of a stable, ordered molecular aggregate. This is followed by the growth phase, where more molecules from the solution deposit onto the nucleus in an ordered fashion. The key to obtaining diffraction-quality crystals is to control these two processes to favor slow growth over rapid nucleation, which often leads to the formation of microcrystalline powder.[8]

Experimental Protocols for Crystallization

For a small, polar organic molecule like this compound, several crystallization techniques are viable. The choice of solvent is critical; it should be one in which the compound has moderate solubility.[9]

This is often the simplest and most successful method for obtaining single crystals of small molecules.[10]

Step-by-Step Methodology:

  • Solvent Screening: Begin by testing the solubility of this compound in a range of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile). The ideal solvent is one in which the compound is soluble upon heating but sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent mixture in a clean glass vial. Gentle heating can be used to increase solubility.

  • Controlled Evaporation: Cover the vial with a cap that is not airtight, or with parafilm perforated with a few small holes made by a needle. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory.

  • Monitoring: Monitor the vial periodically over several days to weeks for the formation of crystals.

Causality of Experimental Choices: The slow rate of evaporation is crucial. If the solvent evaporates too quickly, the solution becomes highly supersaturated, leading to rapid nucleation and the formation of many small crystals or an amorphous powder. A vibration-free environment prevents secondary nucleation and allows for the undisturbed growth of a few large, well-ordered crystals.

This technique is particularly effective when only small amounts of the compound are available and allows for a more controlled approach to achieving supersaturation.

Step-by-Step Methodology:

  • Solvent Selection: Two solvents are required: a "good" solvent in which the compound is readily soluble, and a "poor" or "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent. The anti-solvent should be more volatile than the good solvent. For this compound, a good solvent could be water or methanol, and a poor solvent could be diethyl ether or acetone.

  • Setup:

    • Hanging Drop: Dissolve the compound in a small volume (2-5 µL) of the good solvent on a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing a larger volume (500-1000 µL) of the anti-solvent. Seal the well with vacuum grease.

    • Sitting Drop: Place a small drop (2-5 µL) of the concentrated compound solution on a pedestal inside a sealed well containing the anti-solvent.

  • Equilibration: The more volatile anti-solvent will slowly diffuse in the vapor phase into the drop containing the compound and the less volatile good solvent. This gradually decreases the solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.

  • Incubation and Monitoring: As with slow evaporation, the setup should be kept in a vibration-free environment and monitored over time.

Causality of Experimental Choices: The rate of diffusion, and therefore the rate of crystallization, can be finely tuned by varying the initial concentrations of the compound and the anti-solvent, as well as the temperature of incubation. This high degree of control makes vapor diffusion a powerful technique for optimizing crystallization conditions.

Figure 1: Workflow for the crystallization of this compound.

Part 2: The Diffraction Experiment: From Crystal to Raw Data

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This involves mounting the crystal, aligning it in the X-ray beam of a diffractometer, and collecting a series of diffraction images as the crystal is rotated.

Crystal Mounting and Cryo-protection

A single crystal, typically 0.1-0.3 mm in its largest dimension, is selected under a microscope. It is then mounted on a goniometer head, which allows for precise positioning in the X-ray beam.

Step-by-Step Methodology:

  • Crystal Selection: Place the crystals in a drop of a cryo-protectant oil (e.g., paratone-N) on a glass slide. Under a polarized light microscope, select a crystal that is clear, has well-defined faces, and extinguishes light sharply as the polarizing filter is rotated.

  • Mounting: Using a cryo-loop of an appropriate size, carefully scoop up the selected crystal. The surface tension of the oil will hold the crystal in the loop.

  • Cryo-cooling: Immediately plunge the loop with the crystal into a stream of cold nitrogen gas (typically at 100 K) on the diffractometer. This flash-cools the crystal, preventing damage from the X-ray beam and minimizing thermal vibrations of the atoms.

Causality of Experimental Choices: Cryo-cooling is essential for most small-molecule crystallography. It significantly reduces the thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data. The cryo-protectant oil prevents the formation of ice crystals, which would produce their own diffraction pattern and obscure the data from the sample crystal.

Data Collection

The mounted and cryo-cooled crystal is then subjected to a finely focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal lattice, producing a pattern of diffraction spots that are recorded by a detector.

Step-by-Step Methodology:

  • Instrument Setup: The diffractometer, consisting of an X-ray source, a goniometer for rotating the crystal, and a detector, is calibrated and prepared for data collection.

  • Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. The positions of these spots are used by the instrument's software to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.

  • Data Collection Strategy: Based on the determined unit cell and crystal symmetry, the software calculates an optimal strategy for collecting a complete and redundant dataset. This involves a series of runs where the crystal is rotated through different angles.

  • Full Data Collection: The data collection strategy is executed, and a large number of diffraction images are recorded. This process can take several hours.

Causality of Experimental Choices: A complete dataset, with multiple measurements of symmetry-equivalent reflections, is crucial for accurate structure determination. Redundancy in the data helps to improve the signal-to-noise ratio and allows for robust error analysis.

Part 3: Structure Solution and Refinement: From Raw Data to a Molecular Model

The collected diffraction data is a set of intensities and positions of the diffraction spots. The next stage involves computationally processing this data to generate a three-dimensional model of the electron density in the unit cell, from which the atomic positions can be determined.

Data Reduction and Structure Solution

The raw diffraction images are integrated to determine the intensity of each reflection. These intensities are then corrected for various experimental factors. The "phase problem" in crystallography arises because the phases of the diffracted X-rays are lost during the measurement. Structure solution methods are computational techniques used to estimate these initial phases.

Step-by-Step Methodology:

  • Integration and Scaling: The diffraction images are processed to measure the intensity of each reflection. The data is then scaled to account for variations in X-ray beam intensity and crystal decay.

  • Space Group Determination: Based on the symmetry of the diffraction pattern, the space group of the crystal is determined. The space group describes the symmetry elements present in the crystal lattice.

  • Structure Solution: For small molecules, "direct methods" are typically used to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to derive the initial phases. This results in an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map. For a known compound like this compound, the expected atoms (C, N, O, Cl, H) are fitted to the regions of high electron density.

Structure Refinement

The initial atomic model is an approximation. Structure refinement is an iterative process of adjusting the atomic positions, and their thermal displacement parameters, to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.

Step-by-Step Methodology:

  • Least-Squares Refinement: The atomic coordinates and displacement parameters are refined using a least-squares algorithm to minimize the difference between the calculated and observed structure factors.

  • Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions where the model has too much or too little electron density, revealing the positions of missing atoms (like hydrogen) or indicating errors in the current model.

  • Anisotropic Refinement: For non-hydrogen atoms, the thermal motion is modeled anisotropically, meaning the atom is represented by an ellipsoid rather than a sphere, allowing for different vibrational amplitudes in different directions.

  • Hydrogen Atom Placement: Hydrogen atoms are often located in the difference Fourier map and then refined with appropriate geometric restraints.

  • Convergence: The refinement is continued until the model converges, meaning that further adjustments do not significantly improve the agreement with the experimental data. The quality of the final model is assessed using various statistical indicators, most notably the R-factor.

Software for Structure Solution and Refinement:

A number of software packages are available for this process. The SHELX suite of programs (SHELXT for solution and SHELXL for refinement) is a widely used and powerful tool in small-molecule crystallography.

Sources

A Technical Guide to (R)-Morpholine-2-carboxylic acid hydrochloride for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Chiral Morpholine Scaffold in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold," a structural motif consistently found in a multitude of bioactive compounds and FDA-approved drugs.[1][2][3] Its prevalence is not coincidental; the morpholine ring often imparts advantageous physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[2][3] When incorporated into a drug candidate, the morpholine moiety can enhance potency through specific molecular interactions with target proteins, particularly kinases.[1]

This guide focuses on a specific and valuable building block: (R)-Morpholine-2-carboxylic acid hydrochloride . The chirality at the C2 position is of paramount importance, as stereochemistry plays a critical role in the biological activity of pharmaceuticals.[4] The precise three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target, and often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. The (R)-configuration of this building block is essential for its application in the synthesis of various enzyme inhibitors and peptidomimetics where this specific stereochemistry is required for optimal activity.[4] This technical guide provides an in-depth overview of the commercial suppliers of this compound, its application in the synthesis of potent kinase inhibitors, and a detailed, field-proven experimental protocol for its use in amide bond formation.

Commercial Availability and Supplier Overview

This compound is a readily available reagent from a variety of specialized chemical suppliers. For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step in any synthetic campaign. The following table provides a summary of notable commercial suppliers, including their typical product specifications. It is important to note that purity and available quantities can vary, and it is always recommended to request a certificate of analysis for lot-specific data.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityAdditional Notes
Fluorochem (via CymitQuimica) [5]135460-22-3C₅H₁₀ClNO₃167.59 g/mol 98%Intended for laboratory use.
BLD Pharm [6]1273577-14-2C₅H₁₀ClNO₃167.59 g/mol Not specifiedSpecial offers may be available for online orders.
AChemBlock 1273577-14-2C₅H₁₀ClNO₃167.59 g/mol 97%Provides IUPAC name and SMILES code.
Santa Cruz Biotechnology [7]300582-83-6C₅H₉NO₃·HCl167.59 g/mol ≥95%Note: This CAS number corresponds to the racemic mixture. For research use only.

Application in Kinase Inhibitor Synthesis: A Case Study in Amide Coupling

The carboxylic acid functionality of this compound makes it an ideal synthon for amide bond formation, one of the most frequently utilized reactions in drug discovery and medicinal chemistry.[8][9] This reaction allows for the covalent linkage of the chiral morpholine moiety to a variety of amine-containing fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A prominent application of this building block is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has proven to be a valuable therapeutic strategy for B-cell malignancies and autoimmune diseases.[10][11] Many potent BTK inhibitors feature a morpholine group, which often occupies the ribose pocket of the enzyme's active site, contributing to high binding affinity and selectivity.[1]

The following section details a representative experimental protocol for the amide coupling of this compound with an aniline derivative, a common core structure in many kinase inhibitors.

Experimental Protocol: Synthesis of a Chiral Morpholine Amide

This protocol describes a robust and scalable method for the amide coupling of this compound with a model aniline derivative. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process. This self-validating system ensures high conversion and purity of the final product.

Reaction Scheme:

A representative amide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Aniline derivative (e.g., 4-phenoxyaniline) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the aniline derivative (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting materials. The volume should be sufficient to ensure proper stirring (a concentration of 0.1-0.5 M is typical).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq). The base is crucial for two reasons: it neutralizes the hydrochloride salt of the starting material to liberate the free amine of the morpholine for potential side reactions (though the carboxylic acid is the primary reactive site under these conditions) and, more importantly, it deprotonates the carboxylic acid to facilitate the subsequent activation step and neutralizes the acid formed during the reaction.

  • Activation: To the stirred solution, add HATU (1.2 eq) portion-wise, maintaining the temperature at 0 °C. HATU is a highly efficient and widely used coupling reagent that rapidly converts the carboxylic acid into a highly reactive activated ester, minimizing the risk of racemization of the chiral center.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove any remaining acidic components) and brine (to reduce the water content in the organic layer).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Logical Framework for Amide Coupling

The success of the amide coupling reaction hinges on the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. The following diagram illustrates the logical workflow and the key steps involved in a typical HATU-mediated amide coupling.

G A (R)-Morpholine-2-carboxylic acid hydrochloride C Deprotonation of Carboxylic Acid (DIPEA) A->C B Aniline Derivative F Nucleophilic Attack by Aniline B->F D Activation of Carboxylate with HATU C->D E Formation of Activated HOBt Ester D->E E->F G Formation of Tetrahedral Intermediate F->G H Collapse of Intermediate & Product Formation G->H I Pure Amide Product H->I

Sources

An In-Depth Guide to the Value and Quality Metrics of Enantiomerically Pure (R)-Morpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Morpholine-2-carboxylic acid hydrochloride (CAS: 104902-38-7) is a pivotal chiral building block in modern medicinal chemistry. Its structural rigidity and stereochemical definition are crucial for the synthesis of targeted therapeutics, particularly in the development of active pharmaceutical ingredients (APIs) where stereochemistry dictates efficacy and safety.[1] This guide provides an in-depth technical analysis of the factors that determine the price and value of this compound. We will dissect the synthetic and purification strategies, explore the rigorous analytical validation required to certify its quality, and present a clear framework for researchers and procurement specialists to evaluate its true cost, which is intrinsically linked to its purity and enantiomeric integrity.

Introduction: The Strategic Importance of (R)-Morpholine-2-carboxylic Acid in Drug Discovery

The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and target binding affinity.[2][3] Its ability to improve pharmacokinetic profiles makes it a valuable scaffold.[4][5] When a stereocenter is introduced, as in (R)-Morpholine-2-carboxylic acid, the utility of the scaffold is significantly amplified. The specific (R)-configuration allows for precise three-dimensional orientation of functional groups, which is critical for selective interaction with biological targets like enzymes and receptors.[3] This enantiomeric specificity is paramount, as the opposite (S)-enantiomer may be inactive or, in some cases, contribute to off-target effects or toxicity.[6] Consequently, access to enantiomerically pure this compound is not just a matter of chemical purity, but a fundamental requirement for developing safe and effective medicines.

Market Price Analysis: A Snapshot of Cost

The price of this compound is not a fixed commodity value but rather a reflection of the complex processes required to guarantee its stereochemical purity. The cost is influenced by the supplier, the quantity purchased, and, most importantly, the certified level of chemical and enantiomeric purity. Below is a representative summary of market pricing, which illustrates the typical cost-per-gram decreases with scale.

SupplierQuantityPurityPrice (€)Price (€/g)
Fluorochem250 mg98%29.00116.00
Fluorochem1 g98%75.0075.00
Fluorochem5 g98%265.0053.00
Fluorochem10 g98%468.0046.80

Table 1: Representative market pricing for this compound (CAS 104902-38-7). Data sourced from CymitQuimica for the Fluorochem brand.[7] Prices are subject to change and are shown for illustrative purposes.

The significant premium for smaller quantities reflects the fixed costs associated with quality control, packaging, and distribution, which are amortized over a smaller volume. The core drivers of this price, however, lie in the chemistry itself.

Core Cost Drivers: A Technical Deep Dive

The final price of enantiomerically pure this compound is a direct consequence of the complexity, yield, and analytical rigor of its production process.

Synthesis and Chiral Resolution Strategies

There are two primary approaches to producing a single enantiomer: asymmetric synthesis and chiral resolution of a racemic mixture.

  • Asymmetric Synthesis: This "bottom-up" approach uses chiral catalysts or auxiliaries to guide the reaction toward the desired (R)-enantiomer from the outset. While elegant, developing a robust, high-yield asymmetric synthesis can be time-consuming and require expensive, specialized reagents and catalysts.[8]

  • Chiral Resolution: This is a more common and often more practical method for industrial-scale production.[9] It begins with the synthesis of a racemic mixture (containing both R and S enantiomers), which is generally cheaper and higher-yielding. The enantiomers are then separated.

A prevalent resolution technique is diastereomeric salt crystallization .[9] This process involves reacting the racemic carboxylic acid with a chiral base (the resolving agent). This reaction creates a mixture of two diastereomeric salts: ((R)-acid with (R)-base) and ((S)-acid with (R)-base). Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows for one of the diastereomeric salts to be selectively crystallized from a suitable solvent, while the other remains in solution.

Causality in Protocol Design: The choice of resolving agent and solvent is critical and often determined empirically. The goal is to maximize the solubility difference between the two diastereomeric salts to achieve a high recovery of the desired diastereomer in a single crystallization step. The separated diastereomeric salt is then treated with a strong acid (like HCl) to remove the chiral resolving agent and yield the desired enantiomerically pure (R)-Morpholine-2-carboxylic acid as its hydrochloride salt. The major drawback of this method is that, in theory, 50% of the material (the undesired (S)-enantiomer) is discarded, which significantly impacts the overall cost.[9]

The Critical Role of Purification

After synthesis and resolution, the product must be rigorously purified. The primary goals are to remove:

  • The undesired (S)-enantiomer: Even with efficient resolution, trace amounts of the other enantiomer may remain.

  • Residual solvents: Solvents used in synthesis and crystallization must be removed to meet pharmaceutical standards.

  • Reagents and byproducts: Any unreacted starting materials or side-products from the synthesis must be eliminated.

Recrystallization is the primary method for purification. The choice of solvent is crucial; an ideal solvent will dissolve the compound when hot but allow for the formation of highly pure crystals upon cooling, leaving impurities behind in the solution.

Analytical Validation: The Guarantee of Quality

This is the most critical phase and a non-negotiable cost component. A supplier's Certificate of Analysis (CoA) must be backed by robust data from multiple analytical techniques. The price of the compound is a direct reflection of the confidence in this data.

Key Validation Techniques:

  • Identity Confirmation (NMR & MS):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive structural fingerprint of the molecule, confirming that the correct chemical structure has been synthesized.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

  • Chemical Purity (HPLC):

    • High-Performance Liquid Chromatography (HPLC): This is the workhorse for determining chemical purity.[11] The compound is passed through a column that separates it from any non-chiral impurities. Purity is reported as a percentage of the total peak area observed on the chromatogram. A purity of >98% is a common standard.

  • Enantiomeric Purity (Chiral HPLC):

    • Chiral HPLC: This is the gold standard for determining enantiomeric excess (% ee).[6][11][] The technique uses a special column containing a chiral stationary phase (CSP). The CSP interacts differently with the (R) and (S) enantiomers, causing them to travel through the column at different speeds and emerge at different times.[13] This allows for their separation and quantification. A high-quality product should have an enantiomeric excess of ≥99%.

Protocol: Chiral HPLC for Enantiomeric Purity Determination

This protocol is a self-validating system, as the ability to achieve baseline separation between enantiomer peaks is a prerequisite for accurate quantification.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.[11]

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak® series) is often effective for separating amine and acid functionalities.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio must be optimized.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.[11]

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the sample onto the column.

    • Monitor the elution profile with the UV detector at an appropriate wavelength.

    • A valid method will show two well-resolved peaks, one for the (R)-enantiomer and one for the (S)-enantiomer.

  • Quantification:

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100%

Workflow and Cost Factor Visualization

Understanding the journey from raw materials to a certified product illuminates the cost structure.

Synthesis_to_QC_Workflow Racemic Racemic Synthesis of Morpholine-2-carboxylic acid Resolution Chiral Resolution (Diastereomeric Salt Crystallization) Racemic->Resolution React with Chiral Base Liberation Acidification to Liberate (R)-Enantiomer & form HCl Salt Resolution->Liberation Separate Crystals & React with HCl Purify Recrystallization Liberation->Purify Analysis Full Analytical QC (NMR, HPLC, Chiral HPLC) Purify->Analysis Cert Certified Product (>98% Purity, >99% ee) Analysis->Cert Meets Specs

Caption: From Synthesis to Certified Product Workflow.

The final price is an aggregation of costs from each stage of this workflow. The following diagram illustrates this relationship.

Price_Factors cluster_cost Primary Cost Inputs Price Final Price per Gram RawMat Raw Materials RawMat->Price Synth Synthesis & Resolution (Labor, Solvents, Energy) Synth->Price Waste Waste Disposal (Incl. Undesired Enantiomer) Waste->Price QC Analytical QC (Instrumentation, Expertise) QC->Price Scale Production Scale (Economies of Scale) Scale->Price

Caption: Key Factors Influencing Final Product Cost.

Conclusion: A Framework for Sourcing and Procurement

For researchers, scientists, and drug development professionals, the procurement of this compound should be viewed as an investment in data integrity. The price is not merely for the white powder in the bottle but for the assurance of its identity, purity, and, most critically, its enantiomeric fidelity.

When evaluating suppliers, demand a comprehensive Certificate of Analysis with accompanying raw data (e.g., chromatograms). Scrutinize the reported purity and enantiomeric excess values. A lower price may be tempting, but if it comes at the cost of unreliable specifications, it risks compromising months of research and development. The true value lies in the certified quality that ensures the reproducibility and success of your scientific endeavors.

References

  • Beilstein Journal of Organic Chemistry. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
  • ResearchGate. Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • National Center for Biotechnology Information. Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone.
  • ChemBK. (R)-Morpholine-2-carboxylicacid.
  • ACS Publications. Practical Synthesis of Chiral 2-Morpholine.
  • MySkinRecipes. (S)-Morpholine-2-carboxylic acid hydrochloride, min 95%.
  • ResearchGate. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Bangladesh Journals Online. Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • MySkinRecipes. (S)-Morpholine-2-carboxylic acid hydrochloride.
  • Organic Chemistry Portal. Morpholine synthesis.
  • Wikipedia. Chiral analysis.
  • PubMed. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Wikipedia. Chiral resolution.
  • ScienceDirect. Chiral methods.
  • National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery.

Sources

The Ascendancy of Chiral Morpholines in Modern Drug Discovery: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its consistent appearance in a multitude of approved and experimental drugs.[1][2] Its unique combination of advantageous physicochemical, metabolic, and biological properties makes it a highly valuable building block in drug design.[3] This guide delves into the strategic application of chiral morpholines, exploring the critical role of stereochemistry in optimizing drug-target interactions and pharmacokinetic profiles. We will examine the causality behind its selection over other saturated heterocycles, detail robust enantioselective synthetic strategies, and analyze structure-activity relationships (SAR) through impactful case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile pharmacophore.

The Morpholine Moiety: A Privileged Pharmacophore

In the lexicon of medicinal chemistry, a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery.[2] The morpholine ring—a six-membered saturated heterocycle containing both nitrogen and oxygen atoms—is a quintessential example of such a scaffold.[1][4] Its utility stems from a unique confluence of properties that address many common challenges in drug development.

The presence of the ether oxygen and the secondary amine nitrogen imparts a well-balanced hydrophilic-lipophilic profile.[5] The oxygen atom acts as a potent hydrogen bond acceptor, capable of forming crucial interactions within protein binding sites, while the overall ring can engage in hydrophobic interactions.[6][7] This dual nature is fundamental to its role as a versatile pharmacophore.

cluster_0 Core Attributes of the Chiral Morpholine Scaffold cluster_1 Key Physicochemical Properties cluster_2 Impact on Drug Design PrivilegedScaffold Chiral Morpholine: A Privileged Scaffold ImprovedPK Improved Pharmacokinetics (PK) PrivilegedScaffold->ImprovedPK EnhancedPD Enhanced Pharmacodynamics (PD) PrivilegedScaffold->EnhancedPD SyntheticTractability Synthetic Tractability PrivilegedScaffold->SyntheticTractability Solubility Enhanced Aqueous Solubility ImprovedPK->Solubility MetabolicStability High Metabolic Stability ImprovedPK->MetabolicStability pKa Weak Basicity (pKa ~8.7) ImprovedPK->pKa BBB Improved BBB Penetration ImprovedPK->BBB HBA Hydrogen Bond Acceptor EnhancedPD->HBA SAR Fine-tuning SAR EnhancedPD->SAR Scaffold 3D Vectorial Diversity EnhancedPD->Scaffold Bioisostere Bioisosteric Replacement (e.g., for Piperidine) SyntheticTractability->Bioisostere

Figure 1: Core attributes of the chiral morpholine scaffold in medicinal chemistry.

The Physicochemical & Pharmacokinetic Advantage

The decision to incorporate a morpholine ring is often a strategic choice to modulate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Metabolic Stability: The Oxygen Advantage

One of the most compelling reasons to employ a morpholine ring is its enhanced metabolic stability compared to structurally similar heterocycles like piperidine.[8] The electron-withdrawing nature of the morpholine's oxygen atom reduces the basicity of the nitrogen and decreases the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[8] While piperidine rings are prone to metabolism via C-hydroxylation leading to lactam formation, the morpholine ring is generally more robust.[8] This enhanced stability often translates to a longer in-vivo half-life and improved bioavailability.[5][9]

cluster_piperidine Piperidine Metabolism cluster_morpholine Morpholine Metabolism Piperidine Piperidine Analog CYP_P CYP450 Oxidation (e.g., CYP3A4) Piperidine->CYP_P Metabolic Hotspot (α-Carbons) Metabolite_P Metabolites (Lactams, Ring-Opened) CYP_P->Metabolite_P Clearance_P Rapid Clearance Metabolite_P->Clearance_P Morpholine Morpholine Analog CYP_M CYP450 Oxidation Morpholine->CYP_M Reduced Susceptibility (O atom is electron-withdrawing) Metabolite_M Fewer Metabolites (N-dealkylation, Ring Oxidation) CYP_M->Metabolite_M Clearance_M Slower Clearance Metabolite_M->Clearance_M

Figure 2: Comparative metabolic pathways of piperidine vs. morpholine analogs.

Solubility and pKa Modulation

The morpholine ring imparts a favorable balance of properties for aqueous solubility and membrane permeability. Its nitrogen atom provides a pKa of approximately 8.7, making it a weak base that is partially protonated at physiological pH.[9][10] This is often advantageous over the more basic piperidine, reducing off-target interactions with aminergic GPCRs and improving the overall physicochemical profile.[5] This "just right" basicity, combined with the hydrogen bonding capacity of the ether oxygen, enhances solubility and can facilitate penetration of the blood-brain barrier (BBB), making it a valuable scaffold for CNS drug discovery.[5][6]

The Imperative of Chirality: Conformation and Biological Activity

While the morpholine scaffold itself offers numerous benefits, introducing stereochemistry elevates its utility to another level. The stereochemical configuration of substituents on the morpholine ring is frequently crucial for biological activity.[11][12]

Enantioselectivity in Drug Action

Enantiomers of a chiral drug can exhibit profoundly different pharmacology, potency, and toxicity.[12] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. For instance, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives developed as monoamine reuptake inhibitors, the stereochemistry and substitution pattern determined whether the compounds were selective serotonin reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), or dual SNRIs.[13] This underscores the necessity of developing enantioselective syntheses to produce single-enantiomer drugs.

Conformational Analysis

The morpholine ring predominantly adopts a chair conformation.[14] Substituents can occupy either axial or equatorial positions, and the equilibrium between these conformers influences how the molecule presents its pharmacophoric elements to a biological target.[15][16] The preference for the equatorial conformer is generally favored to minimize steric interactions. Understanding these conformational preferences through computational and experimental methods is vital for rational drug design, as the three-dimensional shape of a molecule dictates its ability to fit into a binding pocket.[16][17]

Enantioselective Synthesis of Chiral Morpholines

The growing importance of chiral morpholines has spurred the development of robust and efficient asymmetric synthetic routes. Accessing enantiomerically pure morpholine building blocks is a key challenge and a significant area of research.[18][19]

Comparison of Key Synthetic Strategies

Several powerful strategies have emerged for the enantioselective synthesis of chiral morpholines. The choice of method often depends on the desired substitution pattern and scalability.

Synthetic RouteKey TransformationTypical Catalyst(s)Typical YieldEnantiomeric Excess (ee)Key Advantages
Asymmetric Hydrogenation Hydrogenation of dehydromorpholinesRhodium complex with chiral bisphosphine ligandQuantitativeUp to 99% eeHigh efficiency, excellent enantioselectivity, atom economical.[11][20][21]
Tandem Hydroamination & ATH Intramolecular Hydroamination & Asymmetric Transfer Hydrogenation (ATH)Titanium & Ruthenium catalystsGood>95% eeOne-pot procedure, high enantioselectivity for 3-substituted morpholines.[22][23]
Organocatalytic Cycloetherification Enantioselective chlorocycloetherificationChiral phosphoric acid or amine catalystGood to ExcellentUp to 98% eeMetal-free, provides access to complex substitution patterns.[19][24]
Diastereoselective Synthesis From chiral pool starting materials (e.g., amino alcohols)N/A (Substrate-controlled)VariableHigh drUtilizes readily available chiral starting materials.[25][26]
Detailed Experimental Protocol: Tandem Hydroamination & Asymmetric Transfer Hydrogenation

This one-pot procedure provides efficient access to 3-substituted chiral morpholines from readily available aminoalkyne substrates.[23] The protocol leverages a titanium-catalyzed hydroamination to form a cyclic imine intermediate, which is then reduced in situ via a highly enantioselective ruthenium-catalyzed asymmetric transfer hydrogenation.

Objective: To synthesize (S)-3-phenylmorpholine from 2-(prop-2-yn-1-yloxy)ethan-1-amine and benzaldehyde precursors (conceptualized from the general method).

Step-by-Step Methodology:

  • Reactor Setup: Under an inert atmosphere of argon or nitrogen, a dry, sealed reaction vessel is charged with the titanium catalyst, Ti(NMe₂)₄ (5 mol%).

  • Substrate Addition: The aminoalkyne substrate (1.0 eq) is dissolved in a dry, non-coordinating solvent such as toluene and added to the reaction vessel via syringe.

  • Hydroamination (Cyclic Imine Formation): The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Progress is monitored by TLC or LC-MS to confirm the consumption of the starting material and formation of the cyclic imine intermediate.

  • Catalyst Preparation for ATH: In a separate flask, the ruthenium catalyst precursor [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral ligand (S,S)-Ts-DPEN (1.1 mol%) are dissolved in a mixture of formic acid and triethylamine (5:2 ratio). This mixture is stirred at room temperature for 30 minutes to pre-form the active ATH catalyst.

  • Tandem Asymmetric Transfer Hydrogenation: The reaction vessel containing the crude cyclic imine is cooled to room temperature. The pre-formed ruthenium catalyst solution is then added directly to this vessel.

  • Reduction: The mixture is stirred at room temperature for an additional 12-24 hours until the reduction of the imine is complete (monitored by LC-MS).

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification & Characterization: The crude product is purified by flash column chromatography on silica gel to yield the desired (S)-3-phenylmorpholine. The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by HPLC analysis using a chiral stationary phase column.

Causality Note: The success of this one-pot reaction hinges on the compatibility of the two catalytic cycles. The choice of a formic acid/triethylamine mixture as the hydrogen source for the ATH is crucial as it is highly effective and does not interfere with the initial hydroamination step. The hydrogen-bonding interactions between the substrate and the chiral ligand on the ruthenium catalyst are critical for achieving high enantioselectivity.[23]

Applications and Case Studies in Drug Discovery

The strategic incorporation of chiral morpholines is evident across various therapeutic areas, from oncology to infectious diseases and CNS disorders.[5][27][28]

Case Study: Gefitinib (Iressa®) - Oncology

Gefitinib is an epidermal growth factor receptor (EGFR) kinase inhibitor used to treat non-small cell lung cancer. Its structure features a morpholine ring, which was introduced to improve the drug's pharmacokinetic properties.[29] Specifically, the morpholine moiety enhances aqueous solubility and metabolic stability, contributing to its favorable oral bioavailability and overall ADME profile.[30]

Case Study: Linezolid (Zyvox®) - Antibacterial

Linezolid is an oxazolidinone antibiotic used for treating serious infections caused by Gram-positive bacteria. A key structural feature is its N-acetylated aminomethyl-substituted chiral morpholine ring. The morpholine group is critical for the drug's activity and helps to optimize its physicochemical properties, including solubility.[29] The stereochemistry at the C5 of the oxazolidinone ring is essential for its antibacterial activity.

Comparative Pharmacokinetic Data

The impact of the morpholine ring on pharmacokinetics can be seen by comparing key parameters of marketed drugs.

DrugTherapeutic ClassOral BioavailabilityPlasma Protein BindingElimination Half-life (t½)Key Metabolism Pathway
Gefitinib Anticancer (EGFR Inhibitor)~60%[29]~90%[29]~48 hours[29]Primarily hepatic via CYP3A4.[29]
Linezolid Antibacterial~100%[29]~31%[29]5-7 hours[29]Oxidation of the morpholine ring; not CYP-mediated.[29]
Apremilast Anti-inflammatory (PDE4 Inhibitor)~73%[29]~68%[29]6-9 hours[29]CYP3A4-mediated oxidation and non-CYP hydrolysis.[29]

This data highlights how the morpholine scaffold contributes to desirable pharmacokinetic profiles, including high oral bioavailability in the cases of Linezolid and Apremilast.

Figure 3: A generalized workflow for incorporating a chiral morpholine into a drug discovery campaign.

Conclusion and Future Perspectives

Chiral morpholines have firmly established their role as a privileged and indispensable scaffold in medicinal chemistry. Their ability to confer advantageous physicochemical properties, enhance metabolic stability, and provide a platform for precise three-dimensional orientation of pharmacophoric groups makes them a powerful tool for drug designers.[2][31] The continued development of novel and efficient enantioselective synthetic methodologies will further expand their accessibility and application.[11] As drug discovery moves towards more complex and challenging biological targets, the strategic deployment of chiral morpholines will undoubtedly continue to play a pivotal role in the creation of the next generation of innovative therapeutics.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
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(R)-Morpholine-2-carboxylic Acid: A Chiral Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Morpholine-2-carboxylic acid has emerged as a pivotal chiral building block in contemporary medicinal chemistry. Its unique conformational rigidity, coupled with advantageous physicochemical properties, has positioned it as a valuable scaffold for the design of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of (R)-Morpholine-2-carboxylic acid, delving into its synthesis, chemical properties, and strategic applications in drug discovery. We will explore key synthetic methodologies, including chemoenzymatic and asymmetric approaches, providing detailed, field-proven protocols. Furthermore, this guide will dissect the structure-activity relationships (SAR) in prominent drug candidates, such as Aprepitant and Linezolid, to illuminate the critical role of the (R)-morpholine-2-carboxylic acid moiety. This document is intended to serve as an essential resource for scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Value of Chiral Morpholine Scaffolds

In the intricate landscape of drug design, the quest for molecular scaffolds that confer both biological activity and favorable drug-like properties is paramount. Chiral building blocks are fundamental to this endeavor, enabling the precise three-dimensional arrangement of atoms necessary for selective interaction with biological targets.[1][2] Among the myriad of heterocyclic systems, the morpholine ring has garnered significant attention due to its unique combination of features.[3] It is a privileged structure in medicinal chemistry, known to improve aqueous solubility, metabolic stability, and bioavailability.[4][5]

The introduction of a chiral center at the 2-position of the morpholine ring, as in (R)-morpholine-2-carboxylic acid, adds a layer of stereochemical complexity that is crucial for enantioselective recognition by biological receptors and enzymes. The (R)-configuration, in particular, has proven to be a key determinant of activity in several successful drug candidates. This guide will provide the foundational knowledge and practical insights required to effectively utilize this high-value chiral building block in drug discovery programs.

Physicochemical Properties of (R)-Morpholine-2-carboxylic acid

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis and for predicting its influence on the properties of the final drug molecule.

PropertyValueSource
Molecular Formula C₅H₉NO₃[6]
Molecular Weight 131.13 g/mol [6]
Appearance White to off-white solidGeneral knowledge
Melting Point Not consistently reported
Boiling Point 299 °C (predicted)[7]
pKa Not experimentally reported
LogP -0.9406 (predicted)[8]
Topological Polar Surface Area (TPSA) 58.56 Ų[8]
Specific Rotation ([α]D) Not consistently reported

Note: Experimental data for some properties, such as melting point, pKa, and specific rotation, are not consistently available in the cited literature. These values should be determined experimentally for each batch.

Synthesis of Enantiomerically Pure (R)-Morpholine-2-carboxylic Acid

The provision of enantiomerically pure (R)-Morpholine-2-carboxylic acid is critical for its use in pharmaceutical development. Several strategies have been developed, with chemoenzymatic methods and asymmetric synthesis from chiral pool starting materials being the most prominent.

Chemoenzymatic Synthesis via Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and green method for the separation of racemates, leveraging the high stereoselectivity of enzymes.[9] Lipases are commonly employed for the resolution of racemic esters of morpholine-2-carboxylic acid.[10] The general strategy involves the enantioselective hydrolysis of a racemic ester, yielding one enantiomer as the carboxylic acid and the other as the unreacted ester.

Mechanism of Enzymatic Resolution:

Lipases, such as those from Candida antarctica or Pseudomonas species, possess a chiral active site that preferentially binds and hydrolyzes one enantiomer of the ester substrate over the other. This difference in reaction rates allows for the separation of the two enantiomers. The (S)-ester is typically the preferred substrate for many common lipases, leading to the formation of (S)-morpholine-2-carboxylic acid and leaving the desired (R)-ester unreacted. The unreacted (R)-ester can then be isolated and hydrolyzed under basic conditions to afford the target (R)-Morpholine-2-carboxylic acid.

Figure 1: Chemoenzymatic synthesis of (R)-Morpholine-2-carboxylic acid.

Experimental Protocol: Enzymatic Resolution of (±)-N-Boc-morpholine-2-carboxylic acid ethyl ester

This protocol is a representative procedure based on established principles of enzymatic kinetic resolution.[11]

Step 1: Synthesis of Racemic (±)-N-Boc-morpholine-2-carboxylic acid ethyl ester

  • Racemic morpholine-2-carboxylic acid is first protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine in a suitable solvent like dichloromethane.

  • The resulting N-Boc protected acid is then esterified, for example, using ethyl iodide and potassium carbonate in DMF, to yield the racemic ester.

Step 2: Enzymatic Kinetic Resolution

  • In a round-bottom flask, dissolve the racemic (±)-N-Boc-morpholine-2-carboxylic acid ethyl ester (1 equivalent) in a mixture of phosphate buffer (pH 7.5) and a co-solvent such as tert-butanol (e.g., 9:1 v/v).

  • Add a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), to the mixture (e.g., 50% by weight of the substrate).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Upon reaching ~50% conversion, filter off the immobilized enzyme.

  • Acidify the aqueous phase to pH 2-3 with 1M HCl and extract with ethyl acetate to isolate the (S)-N-Boc-morpholine-2-carboxylic acid.

  • Extract the remaining aqueous phase with ethyl acetate to isolate the unreacted (R)-N-Boc-morpholine-2-carboxylic acid ethyl ester.

Step 3: Hydrolysis of the (R)-ester

  • Dissolve the isolated (R)-N-Boc-morpholine-2-carboxylic acid ethyl ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (e.g., 2 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture and extract with an organic solvent to obtain (R)-N-Boc-morpholine-2-carboxylic acid.

Step 4: Deprotection of the N-Boc Group

  • Dissolve the (R)-N-Boc-morpholine-2-carboxylic acid in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[12][13]

  • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to yield (R)-Morpholine-2-carboxylic acid, typically as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Asymmetric Synthesis from Chiral Pool Precursors

An alternative approach involves the use of readily available chiral starting materials, such as amino acids. D-serine, with its inherent (R)-stereochemistry, is an excellent precursor for the synthesis of (R)-Morpholine-2-carboxylic acid.[]

Figure 2: Asymmetric synthesis of (R)-Morpholine-2-carboxylic acid from D-Serine.

Conceptual Protocol: Synthesis from D-Serine

  • Protection and Alkylation: The amino group of D-serine methyl ester is protected (e.g., as a Boc carbamate). The hydroxyl group is then alkylated with a 2-haloethanol derivative (e.g., 2-(benzyloxy)ethyl bromide) under basic conditions.

  • Cyclization: The resulting intermediate undergoes an intramolecular Williamson ether synthesis. Treatment with a base (e.g., sodium hydride) promotes the deprotonation of the protected amine, which then displaces the halide to form the morpholine ring.

  • Deprotection: The protecting groups (e.g., Boc and benzyl) and the ester are removed in subsequent steps to yield the final product, (R)-Morpholine-2-carboxylic acid.

Applications in Drug Discovery: Case Studies

The strategic incorporation of the (R)-morpholine-2-carboxylic acid scaffold has been instrumental in the development of several important therapeutic agents.

Linezolid: A First-in-Class Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic used for the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Structure-Activity Relationship (SAR): The morpholine ring in Linezolid is a key structural feature that contributes to its overall efficacy and pharmacokinetic profile.[15] While not directly involved in binding to the ribosomal target, the morpholine moiety can be modified to "tune" the pharmacological properties of the molecule, such as solubility and metabolic stability, without compromising its antibacterial activity.[1] The presence of the morpholine ring is thought to enhance the drug's activity and improve its pharmacokinetic properties.[2]

Aprepitant: A Neurokinin-1 (NK₁) Receptor Antagonist

Aprepitant is an antiemetic drug used for the prevention of chemotherapy-induced nausea and vomiting.[16] It is a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK₁) receptor.

Structure-Activity Relationship (SAR): The morpholine core of Aprepitant is a crucial component of its pharmacophore.[4] The specific stereochemistry of the substituted morpholine ring is essential for its high-affinity binding to the NK₁ receptor. The (R)-configuration at the C2 position of the morpholine ring, along with the (S)-configuration at the C3 position, correctly orients the pendant substituents for optimal interaction with the receptor's binding pocket. This precise spatial arrangement is a key determinant of Aprepitant's potency and selectivity.

Conclusion

(R)-Morpholine-2-carboxylic acid stands out as a chiral building block of significant strategic importance in modern drug discovery. Its unique structural and physicochemical properties make it a valuable scaffold for the development of novel therapeutics with improved pharmacological profiles. The chemoenzymatic and asymmetric synthetic routes described in this guide offer reliable and scalable methods for accessing this key intermediate in high enantiomeric purity. As demonstrated by the case studies of Linezolid and Aprepitant, the rational incorporation of the (R)-morpholine-2-carboxylic acid moiety can lead to the discovery of potent and selective drugs. This guide serves as a comprehensive resource to empower researchers to leverage the full potential of this versatile chiral building block in their drug design and development endeavors.

References

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Discovery and history of chiral morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Chiral Morpholine Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of bioactive molecules and approved pharmaceuticals.[1][2][3] Its unique physicochemical properties—conferred by the embedded ether and secondary amine functionalities—enhance aqueous solubility, metabolic stability, and receptor binding interactions, making it an invaluable component in drug design.[3] The introduction of chirality to the morpholine core dramatically expands its chemical and biological potential, as the spatial orientation of substituents can dictate pharmacological activity, selectivity, and safety profiles.[4][5] This guide provides a comprehensive exploration of the discovery and historical evolution of chiral morpholine derivatives. We will trace the progression from early resolution-based separations to the advent of sophisticated catalytic asymmetric syntheses, examine the pivotal role of these scaffolds in landmark drugs, and present detailed protocols for their stereocontrolled preparation.

The Genesis of a Privileged Scaffold: Early Developments

The journey of chiral morpholines in pharmacology is intrinsically linked to the broader appreciation of stereochemistry in drug action. Initially, many morpholine-containing drugs were developed and marketed as racemic mixtures. However, as the distinct biological roles of individual enantiomers became evident, the demand for enantiomerically pure compounds surged.

An illustrative example is the early production of the antidepressant Reboxetine . The (S,S)-enantiomer is known to be significantly more potent as a norepinephrine reuptake inhibitor than its (R,R) counterpart.[6][7] The initial batches required for clinical trials were produced via the classical resolution of the racemate using a chiral resolving agent, (S)-mandelic acid.[7] This process, while effective, is inherently inefficient, with a maximum theoretical yield of only 50%. This limitation highlighted the urgent need for more efficient, direct methods to access single enantiomers, setting the stage for the development of asymmetric synthetic strategies.

The Revolution in Synthesis: Emergence of Asymmetric Methodologies

The pursuit of enantiomerically pure morpholines has driven significant innovation in synthetic organic chemistry. Methodologies have evolved from reliance on the chiral pool or stoichiometric auxiliaries to highly efficient and atom-economical catalytic processes. These strategies can be broadly categorized by how the stereocenter is established: before, during, or after the formation of the heterocyclic ring.[8]

Catalytic Asymmetric Hydrogenation

One of the most powerful modern techniques for creating chiral centers is asymmetric hydrogenation. A landmark achievement in morpholine synthesis is the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines.[8][9][10] This "after cyclization" approach provides direct access to chiral 2-substituted morpholines, which are challenging targets due to the steric hindrance and electronic properties of the enamine-like substrates.[8] The use of chiral bisphosphine ligands, such as SKP, is critical, enabling the reaction to proceed with excellent enantioselectivities (up to 99% ee) and in quantitative yields under mild conditions.[9][10][11]

  • Step 1: Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 (1.0 equiv) and the chiral bisphosphine ligand (e.g., SKP, 1.1 equiv) in a degassed solvent (e.g., CH2Cl2) is stirred at room temperature for 30 minutes.

  • Step 2: Hydrogenation Reaction: The 2-substituted dehydromorpholine substrate (1.0 equiv) is dissolved in the reaction solvent in a high-pressure autoclave. The pre-formed catalyst solution is added.

  • Step 3: Execution: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm H2). The reaction mixture is stirred at a set temperature (e.g., 50 °C) for a specified time (e.g., 12-24 hours).

  • Step 4: Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.[8][9]

Tandem and One-Pot Catalytic Strategies

Efficiency in synthesis is paramount. Tandem reactions, where multiple transformations occur sequentially in a single vessel, offer significant advantages by reducing purification steps and waste. A highly effective one-pot, two-step process has been developed for synthesizing 3-substituted chiral morpholines from readily available aminoalkyne substrates.[11][12]

  • Titanium-Catalyzed Intramolecular Hydroamination: The aminoalkyne is first treated with a titanium catalyst to form a cyclic imine intermediate.

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): The cyclic imine is then reduced in situ using a ruthenium catalyst bearing a chiral diamine ligand (e.g., (S,S)-Ts-DPEN), a hallmark of Noyori-type catalysts.[12]

This tandem approach is notable for its broad substrate scope and high stereoselectivity, which is achieved through hydrogen-bonding interactions between the substrate and the catalyst ligand.[12]

G cluster_0 Catalytic Asymmetric Synthesis of Chiral Morpholines A Dehydromorpholine (Prochiral Substrate) B Chiral 2-Substituted Morpholine A->B Asymmetric Hydrogenation (e.g., Rh-SKP) C Aminoalkyne (Acyclic Precursor) D Cyclic Imine (Intermediate) C->D Ti-Catalyzed Hydroamination E Chiral 3-Substituted Morpholine D->E Asymmetric Transfer Hydrogenation (ATH) (e.g., Ru-(S,S)-Ts-DPEN) F Unsaturated Aldehyde + Carbamate G Chiral 2,3-Disubstituted Morpholine F->G Organocatalytic Intramolecular Aza-Michael Addition

Caption: Key catalytic strategies for stereocontrolled morpholine synthesis.

Organocatalysis and Other Methodologies

Organocatalysis has also provided powerful tools for constructing chiral morpholine rings. For example, the enantioselective intramolecular aza-Michael addition, catalyzed by a chiral secondary amine, facilitates the cyclization of carbamates to α,β-unsaturated aldehydes, yielding 2,3-disubstituted morpholines with high stereocontrol.[11] Furthermore, foundational asymmetric reactions like the Sharpless epoxidation and dihydroxylation have been instrumental as key steps in the total synthesis of complex morpholine-containing drugs, including Reboxetine.[6][13]

Landmark Chiral Morpholine Derivatives in Medicine and Agriculture

The true measure of a chemical scaffold's importance lies in its application. Chiral morpholines are at the heart of several blockbuster drugs and essential agrochemicals, demonstrating their profound impact on health and industry.

Drug/CompoundClassChiral MoietyTherapeutic Application/Use
(S,S)-Reboxetine Norepinephrine Reuptake Inhibitor(2S,3S)-2-((R)-(2-ethoxyphenoxy)(phenyl)methyl)morpholineAntidepressant[6][7]
Aprepitant NK1 Receptor Antagonist(2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholineAntiemetic (Chemotherapy-induced nausea)[14][15]
Viloxazine Norepinephrine Reuptake Inhibitor(S)-2-((2-ethoxyphenoxy)methyl)morpholineADHD Treatment[16]
Fenpropimorph Sterol Biosynthesis Inhibitorcis-2,6-Dimethyl-4-propylmorpholine derivativeAgricultural Fungicide[17][18]
Case Study 1: (S,S)-Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used to treat clinical depression.[6] The therapeutic activity resides predominantly in the (S,S)-enantiomer. Numerous enantioselective syntheses have been developed to avoid inefficient classical resolution. One elegant approach utilizes Sharpless asymmetric dihydroxylation of trans-cinnamyl bromide to install the two key stereocenters early in the synthesis, which are then carried through to form the morpholine core.[13]

G A trans-Cinnamyl Bromide (Achiral) B Chiral Diol (96% ee) A->B Sharpless Asymmetric Dihydroxylation (AD-mix-β) C Cyclized Intermediate B->C Multi-step sequence: Protection, Cyclization D (S,S)-Reboxetine C->D Reduction, Arylation, Deprotection

Caption: Key stereocenter-forming step in a Reboxetine synthesis.

Case Study 2: Aprepitant

Aprepitant is a potent antiemetic agent used to prevent nausea and vomiting associated with chemotherapy.[15] It functions by blocking the neurokinin 1 (NK1) receptor. Its complex structure features three contiguous stereocenters. A highly efficient synthesis was developed that relies on a unique crystallization-induced asymmetric transformation.[14] A Lewis acid-mediated coupling of a chiral alcohol with a 2-hydroxy-1,4-oxazin-3-one derivative initially produces a 1:1 mixture of diastereomers. Remarkably, this mixture equilibrates in solution, allowing for the selective crystallization of the desired single isomer in high yield, a testament to sophisticated process chemistry.[14][19]

G A Oxazin-3-one Derivative + Chiral Alcohol B 1:1 Mixture of Diastereomeric Acetals A->B Lewis Acid-Mediated Coupling C Single Desired Isomer (Crystalline Solid) B->C Crystallization-Induced Asymmetric Transformation (Equilibration in solution) D Aprepitant C->D Multi-step Elaboration of Side Chain

Caption: Crystallization-driven stereocontrol in the synthesis of Aprepitant.

The Future of Chiral Morpholines

The story of chiral morpholines is one of continuous innovation. Current research focuses on developing even more efficient and versatile synthetic methods, including photocatalytic couplings and novel organocatalytic cyclizations.[20][21] A significant frontier is the concept of "Systematic Chemical Diversity," where collections of morpholines with systematic variations in regiochemistry and stereochemistry are synthesized to rapidly explore chemical space and accelerate the discovery of new bioactive agents.[2][22] As our understanding of biological systems deepens, the demand for precisely tailored, three-dimensional molecules will only grow, ensuring that the chiral morpholine scaffold remains a central and indispensable tool for researchers in drug discovery and development for the foreseeable future.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • Siddiqui, et al. (N/A). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor.
  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. BenchChem.
  • Cossy, J., & coworkers. (2008). Synthesis of (S,S)-Reboxetine via a Catalytic Stereospecific Rearrangement of b-Amino Alcohols. J. Org. Chem., 73, 707-710.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. J. Org. Chem., 81, 8696-8709.
  • Various Authors. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(III).
  • Lee, H. K., et al. (2013). Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine. J. Org. Chem., 78, 8396–8404.
  • Various Authors. (N/A). Selected examples of drugs containing chiral morpholine moieties.
  • Various Authors. (N/A). Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture.
  • Hale, J. J., et al. (N/A). Efficient synthesis of NK(1)
  • Various Authors. (2019). Recent progress in the synthesis of morpholines.
  • Li, M., et al. (N/A). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. J Org Chem, 83(17), 10487-10500.
  • Various Authors. (N/A). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Various Authors. (N/A). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing).
  • Fults, A. (2025).
  • Various Authors. (2024).
  • Nurnabi, M., & Ismail, M. (N/A).
  • Li, M., et al. (N/A). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.
  • Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905.
  • Various Authors. (2025). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant.
  • Various Authors. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH.
  • Various Authors. (N/A). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.
  • Various Authors. (N/A). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Wikipedia. (N/A). Fenpropimorph. Wikipedia.
  • ChemicalBook. (2024). Viloxazine Hydrochloride: Synthesis and Introduction. ChemicalBook.
  • Various Authors. (N/A). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model.
  • MedKoo Biosciences. (N/A). Aprepitant Synthetic Routes. MedKoo Biosciences.
  • Various Authors. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed.
  • BenchChem. (N/A). Synthesis routes of Viloxazine Hydrochloride. BenchChem.
  • Various Authors. (N/A). An improved process for the preparation of aprepitant.
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  • Tzanetou, E., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Biosynth. (N/A). Fenpropimorph. Biosynth.
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  • Various Authors. (N/A). Process for the preparation of viloxazine hydrochloride.
  • Various Authors. (N/A). Methods for producing viloxazine salts and novel polymorphs thereof.
  • BOC Sciences. (N/A). Viloxazine and Impurities. BOC Sciences.
  • Rose, R. K. (N/A). Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Longdom Publishing.
  • Various Authors. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
  • Various Authors. (N/A).
  • Various Authors. (N/A). Influence of new fenpropimorph fungicides on the growth and sterol composition in Saccharomyces cerevisiae: relationship between structure and activity. PubMed.
  • Various Authors. (N/A). Morpholine synthesis. Organic Chemistry Portal.
  • Various Authors. (N/A). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed.

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Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-Morpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into bioactive molecules and approved pharmaceuticals to enhance their physicochemical properties, such as solubility, metabolic stability, and target affinity.[1][2] When substituted, the morpholine ring can introduce chiral centers, and control over this stereochemistry is often critical for pharmacological activity. (R)-Morpholine-2-carboxylic acid is a key chiral building block, serving as a constrained, non-natural amino acid analogue that imparts unique conformational properties to peptidomimetics and other complex molecular architectures.

However, the efficient and stereocontrolled synthesis of such building blocks remains a significant challenge.[3][4] This application note provides a comprehensive, field-proven guide for the synthesis of (R)-Morpholine-2-carboxylic acid hydrochloride. The strategy detailed herein leverages the "chiral pool"—utilizing an inexpensive, enantiomerically pure starting material, (R)-serine, to ensure the absolute stereochemistry of the final product.[5] We will provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Overall Synthetic Strategy: A Chiral Pool Approach from (R)-Serine

The selected route is a robust, multi-step synthesis beginning with commercially available (R)-Serine methyl ester hydrochloride. The core strategy involves a key intramolecular Williamson ether synthesis to construct the morpholine ring.

The major transformations are:

  • N-Protection: The amine of (R)-serine methyl ester is protected to prevent side reactions in subsequent steps.

  • Side-Chain Elaboration: An N-alkylation reaction introduces a 2-hydroxyethyl group, which contains the necessary oxygen atom for ring closure.

  • Intramolecular Cyclization: The primary alcohol of the serine backbone is converted into a good leaving group, facilitating an intramolecular SN2 reaction by the pendant hydroxyl group to form the morpholine ring.

  • Hydrolysis & Deprotection: The ester and N-protecting group are removed under acidic conditions to yield the final target compound as its hydrochloride salt.

G cluster_0 Synthetic Workflow Start (R)-Serine Methyl Ester HCl Step1 N-Boc Protection Start->Step1 Boc₂O, TEA Step2 N-Alkylation & Reduction Step1->Step2 1. Ethyl Bromoacetate, K₂CO₃ 2. LiBH₄ Step3 Mesylation & Cyclization Step2->Step3 1. MsCl, TEA 2. NaH Step4 Hydrolysis & Deprotection Step3->Step4 6M HCl, Heat End (R)-Morpholine-2-carboxylic acid HCl Step4->End

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocols

Part 1: Synthesis of N-Boc-(R)-Serine Methyl Ester (Intermediate 1)

Principle: The first step is the protection of the primary amine of (R)-serine methyl ester hydrochloride using di-tert-butyl dicarbonate (Boc₂O). Triethylamine (TEA) is used as a base to neutralize the hydrochloride salt and the acid generated during the reaction. The Boc group is chosen for its stability under the conditions of the next steps and its ease of removal in the final acidic hydrolysis step.

Protocol:

  • Suspend (R)-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15 minutes until the solution becomes clear.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexane).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as a colorless oil or white solid.

Senior Application Scientist's Note: It is crucial to ensure the starting material is fully neutralized by the TEA before adding Boc₂O to prevent side reactions and ensure a high yield. The product is often of sufficient purity (>95%) to be carried forward without chromatographic purification.

Part 2: Synthesis of N-Boc-N-(2-hydroxyethyl)-(R)-Serine Methyl Ester (Intermediate 2)

Principle: This two-transformation sequence first introduces an ester-containing side chain via N-alkylation with ethyl bromoacetate, followed by selective reduction of this new ester to a primary alcohol using lithium borohydride (LiBH₄). LiBH₄ is a milder reducing agent than LiAlH₄ and will selectively reduce the ethyl ester in the presence of the methyl ester, although some reduction of the methyl ester may occur.

Protocol:

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous acetonitrile (ACN, approx. 0.4 M).

  • Add potassium carbonate (K₂CO₃, 3.0 eq) and ethyl bromoacetate (1.5 eq).

  • Heat the mixture to 60-70 °C and stir vigorously for 16-24 hours. Monitor by TLC for the disappearance of starting material.

  • Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude N-alkylated product.

  • Dissolve the crude product in anhydrous tetrahydrofuran (THF, approx. 0.3 M) and cool to 0 °C.

  • Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with Ethyl Acetate/Hexane) to afford pure Intermediate 2 .

Part 3: Synthesis of N-Boc-(R)-Morpholine-2-carboxylic acid methyl ester (Intermediate 3)

Principle: This is the key ring-forming step. It proceeds via an intramolecular Williamson ether synthesis. First, the primary hydroxyl group of the serine backbone is converted into an excellent leaving group, a mesylate, by reacting it with methanesulfonyl chloride (MsCl). Then, a non-nucleophilic base (NaH) deprotonates the pendant hydroxyl group, which acts as an intramolecular nucleophile, displacing the mesylate in an SN2 reaction to form the six-membered morpholine ring.

Caption: The key intramolecular SN2 cyclization step. (Note: Image placeholders would be replaced with actual chemical structures in a final document).

Protocol:

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous DCM (approx. 0.2 M) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Wash the reaction mixture with cold 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo at low temperature to yield the crude mesylate.

  • Caution: Immediately proceed to the next step as the mesylate can be unstable.

  • Dissolve the crude mesylate in anhydrous THF (approx. 0.2 M) and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the formation of the cyclized product.

  • Carefully quench the reaction by adding saturated NH₄Cl solution. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography (silica gel, gradient elution with Ethyl Acetate/Hexane) to yield Intermediate 3 .

Part 4: Synthesis and Purification of this compound (Final Product)

Principle: The final step involves the simultaneous removal of the N-Boc protecting group and saponification of the methyl ester. This is accomplished by heating in strong aqueous acid (6M HCl). The product precipitates or crystallizes from the reaction mixture upon cooling or concentration and is isolated as the stable hydrochloride salt.

Protocol:

  • Place Intermediate 3 (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add 6M aqueous HCl (approx. 10-15 volumes).

  • Heat the mixture to reflux (approx. 100-110 °C) and stir for 4-6 hours. The reaction should become a clear solution.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then concentrate under reduced pressure to obtain a solid or semi-solid residue.

  • To purify, add a minimal amount of hot isopropanol or ethanol to dissolve the crude product.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization. If needed, slowly add diethyl ether as an anti-solvent to promote precipitation.

  • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in vacuo to yield pure This compound .

Data Summary and Characterization

StepStarting MaterialKey ReagentsTypical YieldProduct Purity (Post-Purification)
1(R)-Serine methyl ester HClBoc₂O, TEA>95%>95% (by NMR)
2Intermediate 1Ethyl bromoacetate, LiBH₄60-70%>98% (by NMR)
3Intermediate 2MsCl, NaH70-80%>98% (by NMR)
4Intermediate 36M HCl85-95%>99% (by HPLC/NMR)

Expected Characterization Data for Final Product:

  • Appearance: White crystalline solid.

  • Molecular Formula: C₅H₁₀ClNO₃

  • Formula Weight: 167.59 g/mol

  • ¹H NMR (400 MHz, D₂O): δ 4.40-4.50 (m, 1H), 4.10-4.20 (m, 1H), 3.85-4.00 (m, 1H), 3.65-3.80 (m, 2H), 3.30-3.50 (m, 2H). (Note: Chemical shifts are approximate and can vary based on concentration and pH).

  • Mass Spectrometry (ESI+): m/z = 132.06 [M+H]⁺ (for the free base).

  • Optical Rotation: [α]D will be a specific negative value in a given solvent (e.g., H₂O), confirming the (R)-enantiomer.

  • Chiral HPLC: Analysis on a suitable chiral column (e.g., Chiralpak) should show a single major peak, confirming an enantiomeric excess (e.e.) of >99%.

References

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Journal of Organic Chemistry, 73(9), 3662-5. [Link][6]
  • Richardson, P. (2022).
  • Kozhevnikov, D. N., & Kozhevnikov, V. N. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–817. [Link][1]
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Journal of Organic Chemistry, 81(18), 8696-8709. [Link][7]
  • Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry, 83(17), 10487-10500. [Link][8]
  • Ortiz, K. G., et al. (2024).
  • Organic Chemistry Portal. Morpholine Synthesis. [Link][10]

Sources

Application Notes & Protocols: Asymmetric Synthesis of Chiral Morpholine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The chiral morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive compounds and FDA-approved drugs to enhance properties like solubility, metabolic stability, and target binding.[1][2][3] Specifically, morpholine-2-carboxylic acid and its derivatives serve as constrained, non-natural amino acid analogues, offering unique conformational rigidity highly sought after in modern drug design.[4][5] This guide provides an in-depth analysis of the primary strategies for the asymmetric synthesis of these valuable building blocks. We will explore methodologies ranging from classical chiral pool approaches to modern catalytic enantioselective transformations. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to confidently implement these syntheses in a laboratory setting.

Strategic Overview: Pathways to Enantiopure Morpholine-2-Carboxylic Acids

The synthesis of chiral morpholines, particularly those with a stereocenter at the C2 position adjacent to the oxygen atom, presents unique challenges due to steric and electronic factors.[6][7] The choice of synthetic strategy is paramount and is typically dictated by factors such as the availability of starting materials, desired scale, and the need for stereochemical diversity. The primary approaches can be broadly categorized into three main pathways, each with distinct advantages and mechanistic underpinnings.

// Connections start -> catalytic [label=" Enantioselective\n Control"]; start -> diastereoselective [label=" Requires Chiral\n Auxiliary/Reagent"]; chiral_pool -> chiral_pool_synth [label=" Preserves Existing\n Stereocenter"];

catalytic -> hydrogenation; catalytic -> ptc; catalytic -> organo; diastereoselective -> auxiliary; chiral_pool_synth -> aa_deriv;

hydrogenation -> target; ptc -> target; organo -> target; auxiliary -> target; aa_deriv -> target; }

Diagram 1: Key strategic pathways for asymmetric synthesis.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The most established route utilizes the "chiral pool"—abundantly available, enantiopure natural products like α-amino acids.[8][9][10] This strategy is reliable and often involves well-understood transformations, making it a go-to method for accessing specific stereoisomers.

Rationale and Causality

The core principle is to use the inherent chirality of a starting material, such as L-serine or D-serine, to construct the morpholine ring. The synthesis typically involves two key stages:

  • N-Alkylation: The amino group of the protected amino acid is alkylated with a two-carbon unit bearing a leaving group and a protected hydroxyl group (e.g., 2-bromoethanol or a protected ethylene oxide equivalent).

  • Intramolecular Cyclization: The hydroxyl group is deprotected and induced to displace an activated carboxylic acid derivative (e.g., an ester) or, more commonly, the alcohol derived from the reduction of the carboxylic acid is cyclized under Mitsunobu conditions or via an intramolecular Williamson ether synthesis.

The stereochemical integrity of the α-carbon is preserved throughout the sequence, directly translating the chirality of the starting amino acid to the C2 position of the morpholine ring.[10][11]

Workflow Example: From L-Serine

A common sequence involves the reduction of the carboxylic acid of a protected L-serine to the corresponding amino alcohol, followed by N-alkylation and subsequent ring closure. This approach yields (S)-morpholine-2-methanol derivatives, which can then be oxidized to the desired carboxylic acid.

Catalytic Asymmetric Synthesis: The Modern, Efficient Approach

Catalytic methods represent the forefront of efficiency and atom economy, generating chirality from achiral or racemic precursors.[6][12] For morpholine synthesis, the most impactful catalytic strategy involves creating the stereocenter after the heterocyclic ring has been pre-formed as an unsaturated intermediate.

Asymmetric Hydrogenation of Dehydromorpholines

A highly effective and recently developed method is the transition-metal-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines.[6][7][12][13] This approach provides excellent enantioselectivity and high yields for a variety of substrates.[6][12]

Causality Behind the Method's Success:

  • Substrate Design: The synthesis starts with an achiral morpholinone, which is converted to a dehydromorpholine (an enamide). An N-acyl group (e.g., Cbz or Boc) is crucial as it activates the C=C double bond for hydrogenation.[6][7]

  • Catalyst Choice: The key to high enantioselectivity is the chiral ligand complexed to the metal center (typically Rhodium). Bisphosphine ligands with a large "bite angle," such as SKP, have proven exceptionally effective.[6][12] This specific geometry creates a well-defined chiral pocket that forces the substrate to coordinate to the metal in a preferred orientation, leading to hydrogen addition to one specific face of the double bond.

  • Mechanism: The reaction proceeds via oxidative addition of H₂ to the Rh(I) catalyst, coordination of the enamide substrate, migratory insertion of the olefin into a Rh-H bond to form the stereocenter, and finally, reductive elimination to release the chiral product and regenerate the catalyst.

// Nodes Cat [label="[Rh(COD)(SKP)]⁺BF₄⁻\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2 [label="H₂", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate [label="Dehydromorpholine\n(Substrate)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Chiral Morpholine\n(Product)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

Intermediate1 [label="Rh-Dihydride\nComplex", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="Substrate-Coordinated\nComplex", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate3 [label="Stereodetermining\nMigratory Insertion", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Cat -> Intermediate1 [label=" Oxidative\n Addition"]; H2 -> Intermediate1; Intermediate1 -> Intermediate2 [label=" Ligand\n Exchange"]; Substrate -> Intermediate2; Intermediate2 -> Intermediate3 [label=" Face-selective\n insertion"]; Intermediate3 -> Cat [label=" Reductive\n Elimination", pos="e,0.5", lp="0,0"]; Intermediate3 -> Product [style=dashed]; }

Diagram 2: Simplified catalytic cycle for asymmetric hydrogenation.

Performance Data

The effectiveness of the asymmetric hydrogenation is demonstrated by the consistently high yields and enantiomeric excesses (ee) achieved across various substrates.

EntrySubstrate (R group)Catalyst Loading (mol%)Yield (%)ee (%)Reference
1Phenyl1>9992[6]
24-Fluorophenyl1>9992[6]
34-Trifluoromethylphenyl1>9994[6][7]
44-Methoxyphenyl1>9994[6][7]
52-Naphthyl1>9999[6]
Asymmetric Phase-Transfer Catalysis

Another powerful strategy involves the asymmetric alkylation of a glycine-derived Schiff base under phase-transfer conditions.[14][15][16]

Mechanistic Rationale: The reaction occurs at the interface of two immiscible phases (e.g., aqueous NaOH and an organic solvent like toluene).

  • A chiral quaternary ammonium salt (the phase-transfer catalyst), often derived from cinchona alkaloids, deprotonates the glycine imine in the organic phase.

  • This creates a tightly associated, chiral enolate-catalyst ion pair.[15] The steric and electronic properties of the catalyst shield one face of the enolate.

  • An alkylating agent that can form the morpholine ring precursor (e.g., a bis(2-chloroethyl) ether derivative) reacts with the exposed face of the enolate, forming the C-C bond with high enantioselectivity. Subsequent hydrolysis and cyclization steps yield the final product.

This method is particularly valuable for its operational simplicity and the use of inexpensive reagents.[14]

Detailed Experimental Protocol: Asymmetric Hydrogenation

This protocol is adapted from the highly successful rhodium-catalyzed asymmetric hydrogenation of N-Cbz-5,6-dihydro-2-phenyl-4H-1,4-oxazine.[6][12]

4.1. Materials and Reagents

  • Substrate: N-Cbz-5,6-dihydro-2-phenyl-4H-1,4-oxazine (1.0 equiv)

  • Catalyst: [Rh(COD)(SKP)]BF₄ (0.01 equiv, 1 mol%)

  • Solvent: Dichloromethane (DCM), degassed

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Equipment: High-pressure autoclave or Parr shaker, Schlenk line, magnetic stirrer, TLC plates, silica gel for chromatography.

4.2. Step-by-Step Procedure

  • Catalyst and Substrate Preparation: In a glovebox or under a strict inert atmosphere (Argon), add the substrate (e.g., 297 mg, 1.0 mmol) and the catalyst [Rh(COD)(SKP)]BF₄ (11.5 mg, 0.01 mmol) to the glass liner of a high-pressure autoclave.

    • Scientist's Note: The catalyst is air- and moisture-sensitive. Rigorous exclusion of oxygen is critical for catalyst activity and longevity. Using a glovebox is highly recommended over Schlenk techniques for optimal results.

  • Solvent Addition: Add degassed DCM (5 mL) to the liner via syringe. The solution should be a clear, reddish-orange color.

  • Reaction Setup: Seal the autoclave. Purge the system by pressurizing with H₂ gas to ~10 atm and then venting, repeating this cycle 3-5 times to ensure an inert H₂ atmosphere.

  • Hydrogenation: Pressurize the autoclave to the final reaction pressure (e.g., 50 atm of H₂). Begin vigorous stirring. Heat the reaction to the desired temperature (e.g., 35 °C).

    • Rationale: While some hydrogenations run at room temperature, gentle heating can improve reaction rates without compromising enantioselectivity for this system. The high pressure increases the concentration of hydrogen in the solution, driving the reaction forward.

  • Monitoring: The reaction is typically complete within 12-24 hours. Progress can be monitored by taking aliquots (after carefully depressurizing and re-purging the system) and analyzing by TLC or ¹H NMR to observe the disappearance of the vinylic proton signal.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-Cbz-2-phenylmorpholine as a white solid.

  • Deprotection and Oxidation (to Carboxylic Acid):

    • The Cbz group can be removed by hydrogenolysis (e.g., H₂, Pd/C in methanol) to yield the free amine.[6]

    • The resulting chiral morpholine can be re-protected (e.g., with a Boc group) and the C2-substituent (in this case, phenyl) would need to be a precursor that can be converted to a carboxylic acid. For the direct synthesis of the carboxylic acid ester, the starting dehydromorpholine would possess an ester group at the C2 position. The ester can then be hydrolyzed under standard conditions to yield the target chiral morpholine-2-carboxylic acid.

4.3. Characterization and Quality Control

  • Structure Verification: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

  • Enantiomeric Excess (ee) Determination: The ee of the final product must be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with an appropriate mobile phase (e.g., hexane/isopropanol).

Conclusion and Future Outlook

The asymmetric synthesis of chiral morpholine-2-carboxylic acids has evolved from reliable, yet sometimes lengthy, chiral pool methods to highly efficient and versatile catalytic strategies. The asymmetric hydrogenation of dehydromorpholines stands out as a particularly powerful method, delivering near-perfect enantioselectivity for a range of substrates.[6][12][13] For drug development professionals, the ability to catalytically generate these valuable scaffolds opens the door to rapid library synthesis and the exploration of novel chemical space. Future efforts will likely focus on broadening the substrate scope of catalytic methods, reducing catalyst loadings, and developing novel organocatalytic approaches to further enhance the sustainability and accessibility of these critical building blocks.

References

  • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[6][7][12][13] Source: Chemical Science, 2021. URL:[Link]
  • Title: Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. Source: The Journal of Organic Chemistry, 2012. URL:[Link]
  • Title: Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.[17] Source: The Journal of Organic Chemistry, 2008. URL:[Link]
  • Title: Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification.[18] Source: Organic Chemistry Frontiers, 2020. URL:[Link]
  • Title: Expanding Complex Morpholines Using Systematic Chemical Diversity.[1] Source: Journal of Medicinal Chemistry, 2024. URL:[Link]
  • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.[5] Source: ACS Chemical Neuroscience, 2020. URL:[Link]
  • Title: Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines.[19] Source: The Journal of Organic Chemistry, 2016. URL:[Link]
  • Title: Recent advances in asymmetric phase-transfer catalysis.[14] Source: Semantic Scholar, 2008. URL:[Link]
  • Title: Amino acid chirons: a tool for asymmetric synthesis of heterocycles.[8] Source: Organic & Biomolecular Chemistry, 2014. URL:[Link]
  • Title: Chiral pool synthesis. Source: Wikipedia. URL:[Link]
  • Title: An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.[20][21] Source: ACS Omega, 2024. URL:[Link]

Sources

Application Note & Protocols: N-Protection of (R)-Morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (R)-Morpholine-2-carboxylic Acid

(R)-Morpholine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. As a constrained amino acid analog, its incorporation into peptide chains or complex molecules imparts specific conformational rigidity, which can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties.

The secondary amine within the morpholine ring is a key reactive site. To achieve selective chemical transformations at the carboxylic acid moiety, such as amide bond formation, it is imperative to temporarily mask the nucleophilic nitrogen. This process, known as N-protection, prevents self-polymerization and other undesired side reactions.[1] The choice of the nitrogen protecting group is a critical strategic decision, dictated by the stability of the group to subsequent reaction conditions and the mildness of its eventual removal.[2]

This guide provides detailed, field-proven protocols for the N-protection of (R)-Morpholine-2-carboxylic acid using two of the most robust and widely utilized protecting groups in organic synthesis: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group.

Choosing the Right Protecting Group: Boc vs. Cbz

The selection between Boc and Cbz protecting groups hinges on the planned synthetic route, as they possess orthogonal stability and deprotection methods.[1]

  • tert-Butoxycarbonyl (Boc) Group: The Boc group is a cornerstone of modern organic synthesis, prized for its stability under basic, hydrogenolytic, and various nucleophilic conditions.[1][3] Its primary lability is to strong acids, such as trifluoroacetic acid (TFA), which cleanly cleave it to reveal the free amine.[4] This acid-lability makes it an excellent choice when subsequent reaction steps involve base-sensitive functional groups.

  • Benzyloxycarbonyl (Cbz or Z) Group: The Cbz group offers complementary stability. It is robust in both acidic and basic media but is readily removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[2][5] This deprotection method is exceptionally mild, making the Cbz group ideal for syntheses involving acid-labile substrates.[1]

Protecting GroupAbbreviationKey StabilityDeprotection MethodIdeal Use Case
tert-ButoxycarbonylBocBasic conditions, HydrogenolysisStrong Acid (e.g., TFA)Synthesis involving base-sensitive groups
BenzyloxycarbonylCbz or ZAcidic & Basic conditionsCatalytic Hydrogenolysis (H₂, Pd/C)Synthesis involving acid-sensitive groups

Protocol I: N-Boc Protection

This protocol details the synthesis of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid. The reaction proceeds via the nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc₂O).[4] A mild base is used to maintain a basic pH, ensuring the amine is deprotonated and maximally nucleophilic.

Reaction Workflow: N-Boc Protection

start (R)-Morpholine- 2-carboxylic acid reagent + Boc₂O + NaHCO₃ start->reagent solvent Acetone/Water reagent->solvent product (R)-4-(tert-butoxycarbonyl) morpholine-2-carboxylic acid reagent->product

Caption: Workflow for N-Boc protection of (R)-Morpholine-2-carboxylic acid.

A. Materials and Reagents
  • (R)-Morpholine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Deionized Water

  • 2-Propanol

  • 6N Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Diatomaceous earth (Celite®)

B. Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-Morpholine-2-carboxylic acid (1.0 eq) in a 2:1 mixture of Acetone and Water. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the cooled solution while stirring.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.5 eq) portion-wise to the stirred suspension.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, add 2-propanol to quench any excess Boc₂O and stir for 30 minutes at room temperature.[6]

  • Workup & Extraction:

    • Filter the reaction mixture through a pad of diatomaceous earth to remove any solids.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • To the remaining aqueous solution, add saturated aqueous Na₂CO₃ and wash with ethyl acetate to remove non-polar impurities.

    • Carefully acidify the aqueous layer to pH ~2-3 with 6N HCl while cooling in an ice bath.

    • Extract the acidified aqueous phase with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, typically as a white solid.[6]

C. Characterization & Validation
  • Yield: Typically >90%.[6]

  • Appearance: White to off-white solid.[7]

  • ¹H NMR (400 MHz, CDCl₃): δ 4.20 (br, 1H), 4.12 (d, 1H), 4.02 (d, 1H), 3.84 (m, 1H), 3.62 (m, 1H), 3.04 (m, 2H), 1.44 (s, 9H).[6]

  • Mass Spectrometry (MS): m/z 232 (M+H⁺).[6]

Protocol II: N-Cbz Protection

This protocol details the synthesis of (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid. This classic Schotten-Baumann reaction involves the acylation of the amine with benzyl chloroformate (Cbz-Cl).[5] An organic base like triethylamine (TEA) or an inorganic base like NaHCO₃ is required to neutralize the HCl byproduct generated during the reaction.[5][8]

Reaction Workflow: N-Cbz Protection

start (R)-Morpholine- 2-carboxylic acid reagent + Cbz-Cl + Triethylamine start->reagent solvent Dichloromethane reagent->solvent product (R)-4-((Benzyloxy)carbonyl) morpholine-2-carboxylic acid reagent->product

Sources

Application Notes & Protocols: Strategic Incorporation of (R)-Morpholine-2-carboxylic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit

In the landscape of drug discovery and chemical biology, the pursuit of novel peptide architectures with enhanced therapeutic properties is relentless. Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational rigidity.[1][2] (R)-Morpholine-2-carboxylic acid is a unique, non-proteinogenic amino acid analogue that serves as a powerful building block in this endeavor.

Its defining feature is the saturated morpholine ring, which replaces the typical amino acid side chain and backbone structure. This cyclic constraint imparts significant conformational rigidity to the peptide backbone, influencing secondary structure and pre-organizing the molecule for target binding.[3] The incorporation of this scaffold can lead to peptides with improved proteolytic resistance, enhanced receptor affinity, and tailored pharmacokinetic profiles. However, the successful synthesis of peptides containing (R)-Morpholine-2-carboxylic acid is non-trivial. The molecule's structure presents considerable steric hindrance at the α-carbon, which can dramatically slow down the rate of peptide bond formation and lead to incomplete reactions if standard coupling protocols are employed.[4][5]

This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the efficient incorporation of (R)-Morpholine-2-carboxylic acid into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques.

The Challenge: Overcoming Steric Hindrance

The core reaction in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[6][7] This process requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack.[7][8]

With standard proteinogenic amino acids, this is a highly efficient process. However, (R)-Morpholine-2-carboxylic acid is an α,α-disubstituted analogue, where the ring structure creates significant steric bulk around the reactive carboxyl group. This physical obstruction impedes the approach of the coupling reagents and the incoming amine, demanding a more robust chemical strategy to achieve high-yield synthesis.[4][5] Standard coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) are often insufficient for these "difficult couplings".[4][9]

The key to success lies in selecting a high-reactivity coupling reagent that can rapidly generate a highly activated ester intermediate, thereby driving the reaction to completion despite the steric challenge.

cluster_0 General Peptide Coupling Workflow AA_COOH N-Protected Amino Acid (Carboxyl Component) CouplingReagent Coupling Reagent + Base AA_COOH->CouplingReagent Activation Activated_Ester Highly Reactive Intermediate (e.g., OAt-Ester) CouplingReagent->Activated_Ester AA_NH2 N-Terminal Amine (On Resin Support) Activated_Ester->AA_NH2 Aminolysis PeptideBond New Peptide Bond Formation AA_NH2->PeptideBond

Caption: General workflow for peptide bond formation.

Core Protocol: Fmoc-Based Solid-Phase Synthesis

This protocol outlines the manual coupling of Fmoc-(R)-Mca-OH (where Mca = Morpholine-2-carboxylic acid) onto a solid support resin. It assumes a standard Fmoc/tBu strategy.

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride resin for C-terminal acids or Rink Amide resin for C-terminal amides.[10]

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-(R)-Morpholine-2-carboxylic acid.

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF)[10], Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate).[6]

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[6]

  • Washing Solvents: Methanol (MeOH), DCM, DMF.

  • Capping Solution (Optional): Acetic anhydride and DIPEA in DMF.

  • Cleavage Cocktail: Reagent K or similar, typically 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS (composition varies with peptide sequence).

Step-by-Step Methodology

Step 1: Resin Swelling and Preparation

  • Place the desired amount of resin in a solid-phase synthesis vessel.

  • Add DCM and allow the resin to swell for at least 30 minutes.

  • Drain the DCM and wash the resin three times with DMF.

Step 2: N-α-Fmoc Deprotection

  • Add the 20% piperidine/DMF solution to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine/DMF and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-(R)-Morpholine-2-carboxylic acid This is the critical step and requires optimized conditions.

  • Pre-activation: In a separate vial, dissolve:

    • Fmoc-(R)-Morpholine-2-carboxylic acid (4 equivalents relative to resin loading).

    • HATU or COMU (3.9 equivalents).

    • Dissolve in a minimal amount of DMF.

  • Add DIPEA (8 equivalents) to the pre-activation mixture. The solution should change color (typically to yellow with HATU). Allow the activation to proceed for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Given the steric hindrance, a longer coupling time is essential.

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), the coupling is incomplete.

  • Double Coupling: If the Kaiser test is positive, drain the reaction solution, wash the resin three times with DMF, and repeat Step 3 in its entirety with a fresh solution of activated Fmoc-(R)-Morpholine-2-carboxylic acid. Double coupling is highly recommended as a default strategy for this residue.

  • Once the coupling is complete (Kaiser test negative), drain the solution and wash the resin thoroughly with DMF (3 times) followed by DCM (3 times).

Step 4: Iteration and Final Cleavage

  • Repeat Steps 2 and 3 for each subsequent amino acid in the sequence. For standard amino acids, coupling times can typically be reduced to 45-60 minutes.

  • After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Wash the resin with DMF, then DCM, and dry the peptide-resin under vacuum.

  • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize for purification via HPLC.

start Start: Swollen Resin with Free Amine preactivate Pre-activation (in separate vial) Fmoc-(R)-Mca-OH (4 eq) HATU/COMU (3.9 eq) DIPEA (8 eq) in DMF couple Add to Resin Agitate 2-4 hours start->couple Add Activation Mix kaiser Kaiser Test couple->kaiser wash_deprotect Wash Resin Next Fmoc Deprotection kaiser->wash_deprotect Negative (Complete) double_couple Wash & Repeat Coupling Step kaiser->double_couple Positive (Incomplete) end Coupling Complete double_couple->couple

Caption: Workflow for coupling sterically hindered amino acids.

Scientific Rationale & Key Considerations

The Choice of Coupling Reagent

The efficacy of the coupling reaction is almost entirely dependent on the choice of reagent. For sterically demanding residues, onium salts (aminium/uronium or phosphonium) are superior to carbodiimides.[4]

ReagentTypeActivating GroupBy-productsKey Advantages & Considerations
HATU AminiumOAt (7-Aza-1-hydroxybenzotriazole)HOAt, TetramethylureaExtremely fast and efficient, especially for hindered couplings.[6] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the reaction.
HCTU AminiumO-6-ClBt (6-Chloro-1-hydroxybenzotriazole)HO-6-ClBt, TetramethylureaMore reactive than HBTU due to the electron-withdrawing chloro group. A very effective and cost-efficient alternative to HATU.
COMU AminiumOxymaPureOxyma-based by-productsCoupling efficiency is comparable to HATU.[6] Its by-products are non-explosive and have lower allergenic potential than benzotriazole-based reagents.[6] Excellent solubility.
PyBOP PhosphoniumOBt (1-Hydroxybenzotriazole)HOBt, Tris(pyrrolidino)phosphine oxideA strong phosphonium salt reagent. Avoids guanidinylation side reactions possible with uronium salts, but produces a phosphine oxide by-product that can be difficult to remove in solution phase.[5][9]

Recommendation: HATU and COMU are the premier choices for incorporating (R)-Morpholine-2-carboxylic acid. Their high reactivity overcomes the steric barrier, and their by-products are generally easy to manage in standard SPPS workflows.

The Role of the Base and Racemization Control

A tertiary amine base, typically DIPEA, is required to deprotonate the carboxylic acid, allowing it to react with the coupling reagent.[6] However, the base is also a primary driver of racemization, a side reaction where the chiral center of the amino acid inverts.[5]

To minimize racemization:

  • Use a non-nucleophilic base: DIPEA is preferred over triethylamine (TEA).

  • Avoid prolonged pre-activation: Do not let the activated amino acid sit for extended periods before adding it to the resin.

  • Use racemization suppressants: The additives HOAt and OxymaPure, which are integral parts of HATU and COMU respectively, are highly effective at suppressing racemization.[4][5]

Guanidinylation Side Reaction

A potential side reaction with aminium/uronium reagents like HATU is guanidinylation, where the reagent reacts directly with the free N-terminal amine on the resin.[7] This caps the chain and prevents further elongation. This is more likely to occur if the carboxylic acid activation is slow. The use of pre-activation and ensuring a slight excess of the activated amino acid relative to the coupling reagent helps to minimize this side reaction.

Conclusion

The incorporation of (R)-Morpholine-2-carboxylic acid presents a solvable challenge in peptide synthesis. Standard protocols are likely to fail, but by understanding the principles of steric hindrance and employing a robust synthetic strategy, high-yield incorporation is readily achievable. The keys to success are the selection of a high-reactivity onium salt coupling reagent, such as HATU or COMU, the use of optimized stoichiometry and extended reaction times, and the routine implementation of a double-coupling protocol for this specific residue. By following these guidelines, researchers can confidently utilize this valuable peptidomimetic building block to create novel peptides with enhanced structural and biological properties.

References

  • Vertex AI Search Result[9]
  • Vertex AI Search Result[11]
  • Vertex AI Search Result[4]
  • Vertex AI Search Result[5]
  • Vertex AI Search Result[6]
  • Vertex AI Search Result[7]
  • Vertex AI Search Result[3]
  • Vertex AI Search Result[1]
  • Vertex AI Search Result[10]
  • Vertex AI Search Result[2]
  • Vertex AI Search Result[8]

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Application Notes and Protocols: (R)-Morpholine-2-carboxylic acid hydrochloride in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of the Morpholine Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the design of kinase inhibitors, the morpholine ring stands out as a "privileged scaffold."[1] This six-membered heterocycle, containing both a secondary amine and an ether linkage, is a common feature in numerous approved and experimental drugs.[2] Its prevalence is not coincidental but rather a testament to its ability to confer advantageous physicochemical and biological properties upon a molecule. The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a geometrically defined vector for substituents to interact with target proteins.[1][2]

Within the context of kinase inhibitor design, the morpholine ring often plays a crucial role in binding to the hinge region of the kinase domain. The endocyclic oxygen atom is particularly adept at forming a key hydrogen bond with the backbone amide protons of hinge residues, an interaction that is critical for the potency of many inhibitors.[3] This is especially prominent in inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various cancers.[1]

This application note focuses on a specific and valuable building block for kinase inhibitor synthesis: (R)-Morpholine-2-carboxylic acid hydrochloride . The introduction of a carboxylic acid handle at the 2-position provides a convenient point for amide bond formation, allowing for the covalent linkage of the morpholine scaffold to a wide array of aromatic and heteroaromatic cores common in kinase inhibitors. Furthermore, the defined (R)-stereochemistry at this position can be exploited to achieve greater potency and selectivity by enabling specific chiral interactions within the kinase active site.

Herein, we provide a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the design and synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed protocols for its incorporation into inhibitor scaffolds, and discuss methods for evaluating the biological activity of the resulting compounds.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] Dual inhibitors that target both PI3K and mTOR are of particular interest as they can effectively shut down Akt activation, a key downstream effector of the pathway.[4]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor (R)-Morpholine-2-carboxamide -based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 1. The PI3K/Akt/mTOR signaling pathway and points of inhibition.

As illustrated in Figure 1, growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT. Full activation of AKT often requires phosphorylation by mTOR Complex 2 (mTORC2). Activated AKT then phosphorylates a host of downstream targets, including tuberous sclerosis complex 2 (TSC2), leading to the activation of mTOR Complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth. Inhibitors incorporating the (R)-Morpholine-2-carboxamide moiety can be designed to target the ATP-binding sites of both PI3K and mTOR, effectively blocking the entire signaling cascade.

Synthetic Protocol: Amide Coupling of this compound

The carboxylic acid functionality of this compound provides a versatile handle for synthetic elaboration. The most common and robust method for its incorporation into a kinase inhibitor scaffold is through amide bond formation with a suitable amine-containing aromatic or heteroaromatic core.

Causality Behind Experimental Choices:
  • Neutralization of the Hydrochloride: this compound is a salt. Prior to amide coupling, the hydrochloride must be neutralized to free the secondary amine and allow the carboxylic acid to be activated. A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is an excellent choice as it will not compete with the desired amine coupling partner.[5][6]

  • Choice of Coupling Reagent: For efficient amide bond formation, the carboxylic acid must be activated. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent that generates a reactive O-acylisourea intermediate. It is particularly well-suited for coupling amino acid derivatives, minimizing the risk of racemization at the chiral center.[7][8][9]

  • Solvent Selection: Anhydrous dimethylformamide (DMF) is a common solvent for amide coupling reactions due to its high polarity, which helps to dissolve the reactants, and its aprotic nature, which prevents interference with the coupling reaction.[5][7]

  • Chemoselectivity: A potential concern is the self-condensation of (R)-Morpholine-2-carboxylic acid or reaction of the morpholine's secondary amine. However, under standard HATU/DIPEA conditions, the carboxylic acid is preferentially activated and reacts with the more nucleophilic primary aromatic amine of the kinase scaffold core before significant side reactions occur. The secondary amine of the morpholine is significantly less nucleophilic than the primary aromatic amine, ensuring high chemoselectivity.

Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification Start (R)-Morpholine-2-carboxylic acid hydrochloride + Amine-Scaffold Dissolve Dissolve in anhydrous DMF Start->Dissolve AddBase Add DIPEA (Neutralization) Dissolve->AddBase AddHATU Add HATU (Activation) AddBase->AddHATU Stir Stir at RT (1-4 hours) AddHATU->Stir Dilute Dilute with Ethyl Acetate Stir->Dilute Wash Wash with: 1. 5% LiCl (aq) 2. 5% HCl (aq) 3. NaHCO3 (sat. aq) 4. Brine Dilute->Wash Dry Dry over Na2SO4, filter, concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Final Product: (R)-Morpholine-2-carboxamide -based Inhibitor Purify->Product

Figure 2. General experimental workflow for amide coupling.

Detailed Step-by-Step Protocol:
  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing kinase inhibitor scaffold (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Neutralization: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise. Stir the mixture at room temperature for 10-15 minutes.

  • Activation and Coupling: Add HATU (1.2 equivalents) to the reaction mixture in one portion. Continue stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired (R)-morpholine-2-carboxamide product.

Case Study: Gedatolisib Analogues

Gedatolisib is a potent dual PI3K/mTOR inhibitor. While the exact synthesis of Gedatolisib may involve different precursors, the synthesis of simplified analogues demonstrates the principles of incorporating a morpholine moiety onto a core scaffold.[10][11] In the synthesis of these analogues, a morpholine is introduced via nucleophilic aromatic substitution onto a cyanuric chloride core.[11] This highlights the utility of the morpholine as a key pharmacophore in this class of inhibitors. Our protocol using (R)-Morpholine-2-carboxylic acid allows for the introduction of a chiral morpholine carboxamide, which can offer distinct advantages in terms of potency and selectivity through specific stereochemical interactions in the kinase active site.

Biological Evaluation: Kinase Inhibition Assays

After successful synthesis, the inhibitory activity of the novel compounds against PI3K and mTOR kinases must be evaluated. In vitro kinase assays are essential for determining the potency (e.g., IC₅₀ value) and selectivity of the inhibitors.

Protocol: In Vitro PI3K/mTOR Kinase Assay (ADP-Glo™ Format)

This protocol is a general guideline and can be adapted for specific PI3K isoforms (α, β, γ, δ) and mTOR. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant PI3K isoforms and mTOR kinase

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • ATP

  • Lipid substrate for PI3K (e.g., PIP2) or protein substrate for mTOR (e.g., inactive S6K)

  • Test compounds synthesized using this compound

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of the diluted test compound or control vehicle (DMSO).

    • Prepare a kinase reaction master mix containing the appropriate substrate and ATP in the kinase assay buffer.

    • Add 10 µL of the kinase reaction master mix to each well.

  • Initiate Kinase Reaction:

    • Dilute the purified recombinant PI3K or mTOR enzyme to the desired concentration in the assay buffer.

    • Initiate the reaction by adding 10 µL of the diluted enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and catalyzes a luciferase/luciferin reaction, producing a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The IC₅₀ value is determined by plotting the percentage of enzyme activity against the log concentration of the inhibitor and fitting the data to a four-parameter logistic equation.

Compound ClassTarget Kinase(s)Key Structural FeatureRationale for (R)-Morpholine-2-carboxamide
Pyrimidine-basedPI3K/mTOR2,4-dimorpholinopyrimidineThe morpholine group is a critical pharmacophore for PI3K inhibitory activity. The (R)-carboxamide can enhance binding affinity and introduce isoform selectivity.[5]
Imidazopyridine-basedPI3Kα2-morpholinyl amideThe morpholine ring forms a key hydrogen bond with Val851 in the hinge region. The chiral center can optimize interactions in the binding pocket.[3]
Thienopyrimidine-basedPI3Kδ4-morpholino groupThe morpholine is a known feature of PI3Kδ selective inhibitors. The (R)-carboxamide can be used to further probe and enhance this selectivity.[10]

Table 1. Examples of Kinase Inhibitor Classes Incorporating a Morpholine Moiety.

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block for the design and synthesis of novel kinase inhibitors. Its pre-installed chirality and functional handle for amide coupling allow for the efficient generation of diverse libraries of compounds with the potential for high potency and selectivity. The protocols outlined in this application note provide a robust framework for the incorporation of this scaffold and the subsequent biological evaluation of the resulting inhibitors. As the demand for more specific and effective targeted therapies continues to grow, the strategic use of such chiral building blocks will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Molecules. 2023 Jan 20;28(3):1047.
  • Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. PMC. 2023 Jan 30.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
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  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
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Sources

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Applications of Morpholine Derivatives in Drug Discovery

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of approved and experimental drugs.[1][2] This six-membered saturated heterocycle, containing both a secondary amine and an ether functional group, is not merely a passive structural component. Its unique physicochemical properties are actively leveraged by drug designers to overcome critical challenges in drug development, from enhancing potency to optimizing pharmacokinetic profiles.[2][3]

The utility of the morpholine moiety stems from a confluence of favorable characteristics:

  • Modulation of Physicochemical Properties: The presence of the oxygen atom and the weakly basic nitrogen (pKa ≈ 8.7) provides a well-balanced hydrophilic-lipophilic profile.[4][5][6] This balance is crucial for improving aqueous solubility, a common hurdle for many drug candidates, without excessively increasing lipophilicity, which can lead to off-target effects and poor metabolic stability.[7][8][9]

  • Improved Pharmacokinetics (PK) and Pharmacodynamics (PD): Incorporation of a morpholine ring often leads to superior PK/PD properties.[4][7][8] It can enhance metabolic stability, improve oral bioavailability, and optimize clearance rates.[4][5] For central nervous system (CNS) drug discovery, the morpholine scaffold is particularly valuable as it can improve a compound's ability to cross the blood-brain barrier (BBB).[4][7][9]

  • Versatile Molecular Interactions: The morpholine ring can engage in multiple types of interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen can be a hydrogen bond donor (in its protonated state) or acceptor.[1][10] The chair-like conformation of the ring also allows it to act as a rigid scaffold, correctly orienting other pharmacophoric groups for optimal binding to a target protein.[7][9]

Caption: General chemical structure of the morpholine ring.

Application Notes: Morpholine Derivatives in Major Therapeutic Areas

The versatility of the morpholine scaffold has led to its incorporation into drugs across a wide spectrum of diseases. Its ability to enhance potency, selectivity, and drug-like properties makes it an invaluable tool for medicinal chemists.[2][11]

Anticancer Agents

A significant number of morpholine-containing drugs are classified as anticancer agents, highlighting the scaffold's importance in oncology.[5][6] Many of these drugs function as kinase inhibitors, a major class of targeted cancer therapeutics.

Mechanism Insight: PI3K/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway is frequently over-activated in various cancers, promoting cell growth, proliferation, and survival.[12] Morpholine is a key structural feature in many PI3K and mTOR inhibitors.[7][13] For instance, in the PI3K inhibitor NVP-BKM120, the morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase's ATP-binding site, a key interaction for potent inhibition.[7] In mTOR inhibitors, the steric bulk of bridged morpholine derivatives can be exploited to achieve selectivity over PI3K isoforms.[14]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes MorpholineDrug Morpholine-based PI3K/mTOR Inhibitor MorpholineDrug->PI3K Inhibits MorpholineDrug->mTORC1 Inhibits

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of morpholine-based drugs.

Table 1: Examples of Morpholine-Containing Anticancer Drugs

Drug NameTarget(s)Therapeutic UseRole of Morpholine Moiety
Gefitinib EGFR Tyrosine KinaseNon-small cell lung cancerImproves water solubility and oral bioavailability by forming hydrogen bonds in the ATP-binding domain.[5]
Canertinib Pan-ErbB (HER) KinaseInvestigational anticancerContributes to the overall pharmacophore and binding affinity.[15]
Sonidegib Smoothened (SMO)Basal-cell carcinomaIntegral part of the pharmacophore, contributing to target binding and favorable PK properties.
Alpelisib PI3KαBreast cancerThe morpholino-pyrimidine core is crucial for potent and selective inhibition of the PI3K enzyme.[7]
Central Nervous System (CNS) Disorders

Developing drugs for CNS disorders is particularly challenging due to the blood-brain barrier (BBB).[7][9] The morpholine scaffold's balanced physicochemical properties make it a valuable asset for creating CNS-active compounds.[4][8] In these drugs, morpholine can enhance potency, act as a scaffold, or modulate PK/PD properties to achieve desired brain penetration.[7][9][12]

  • Antidepressants: Drugs like Moclobemide (a reversible inhibitor of monoamine oxidase A) and Reboxetine (a norepinephrine reuptake inhibitor) feature a morpholine ring that is key to their activity and pharmacological profile.[4][7][16]

  • Neurodegenerative Diseases: In the context of Alzheimer's disease, morpholine derivatives have been developed as inhibitors of acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and β-secretase (BACE-1), enzymes implicated in the disease's pathology.[7][17] The replacement of a piperidine ring with a morpholine ring in some experimental compounds has led to a significant enhancement in activity.[12]

  • Antiemetics: Aprepitant , an NK1 receptor antagonist used to treat chemotherapy-induced nausea, uses the morpholine ring as a scaffold to correctly position its three pharmacophoric arms for effective receptor binding.[4][7]

Antimicrobial Agents

The morpholine ring is a key component in several important antimicrobial drugs.

  • Antibacterial: Linezolid , an oxazolidinone antibiotic, is a critical drug for treating serious infections caused by multidrug-resistant Gram-positive bacteria.[16][18] The morpholine nucleus is an integral part of its pharmacophore, essential for its mechanism of action which involves inhibiting the initiation of bacterial protein synthesis.[18]

  • Antifungal: The agricultural fungicide Fenpropimorph acts by inhibiting sterol biosynthesis in the fungal cell membrane, a mechanism dependent on its morpholine-containing structure.[16] Derivatives of morpholine have shown promising activity against various fungal strains, including Candida albicans and Aspergillus niger.[15][19]

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of morpholine derivatives, reflecting common practices in drug discovery labs.

Protocol 1: Three-Component Synthesis of a Substituted Morpholine Derivative

This protocol describes a copper-catalyzed domino reaction for the atom-economic synthesis of a morpholine derivative from a terminal alkyne, an isocyanate, and an oxirane.[20] This method is valuable for rapidly generating libraries of compounds for screening.

Start Start Setup 1. Reaction Setup - Add CuI, t-BuOK, and 3Å MS to oven-dried flask. - Purge with inert gas (N2 or Ar). Start->Setup Reagents 2. Reagent Addition - Add dry dioxane. - Add terminal alkyne, isocyanate, and oxirane sequentially. Setup->Reagents Reaction 3. Reaction - Heat to 105 °C. - Stir for 18 hours under inert atmosphere. Reagents->Reaction Quench 4. Workup - Cool to room temperature. - Quench with saturated NH4Cl solution. - Extract with ethyl acetate. Reaction->Quench Purify 5. Purification - Dry organic layer over Na2SO4. - Concentrate under reduced pressure. - Purify by column chromatography. Quench->Purify Analyze 6. Characterization - Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS. Purify->Analyze End End (Pure Morpholine Derivative) Analyze->End

Caption: Workflow for the three-component synthesis of a morpholine derivative.

A. Materials & Reagents

  • Copper(I) iodide (CuI)

  • Potassium tert-butoxide (t-BuOK)

  • 3Å Molecular Sieves (activated)

  • Anhydrous Dioxane

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Isocyanate (e.g., Phenyl isocyanate)

  • Oxirane (e.g., Styrene oxide)

  • Ethyl Acetate (EtOAc)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

B. Equipment

  • Oven-dried round-bottom flask with stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

  • NMR Spectrometer, High-Resolution Mass Spectrometer (HRMS)

C. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried round-bottom flask, add CuI (5 mol%), t-BuOK (1.2 equivalents), and activated 3Å molecular sieves.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous dioxane, followed by the terminal alkyne (1.0 equivalent), the isocyanate (1.1 equivalents), and the oxirane (1.2 equivalents).

  • Reaction: Attach the condenser, and heat the reaction mixture to 105 °C. Stir vigorously for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure morpholine derivative.

D. Characterization

  • Confirm the structure of the purified compound using ¹H NMR and ¹³C NMR spectroscopy.

  • Verify the exact mass and molecular formula using HRMS.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a novel morpholine derivative against a bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18]

Start Start PrepCompound 1. Compound Preparation - Dissolve morpholine derivative in DMSO. - Prepare serial two-fold dilutions in broth. Start->PrepCompound PrepInoculum 2. Inoculum Preparation - Grow bacteria to log phase. - Adjust turbidity to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Start->PrepInoculum Inoculation 3. Plate Inoculation - Add diluted compound to 96-well plate. - Add standardized bacterial inoculum to each well. - Include positive (no drug) and negative (no bacteria) controls. PrepCompound->Inoculation PrepInoculum->Inoculation Incubation 4. Incubation - Incubate the plate at 35-37 °C for 18-24 hours. Inoculation->Incubation Reading 5. Reading Results - Visually inspect wells for turbidity (bacterial growth). - The MIC is the lowest concentration with no visible growth. Incubation->Reading End End (MIC Value Determined) Reading->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

A. Materials & Reagents

  • Morpholine test compound

  • Dimethyl sulfoxide (DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standard antibiotic control (e.g., Linezolid, Ampicillin)[18]

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

B. Equipment

  • Incubator (35-37 °C)

  • Spectrophotometer or turbidimeter

  • Micropipettes

  • Sterile pipette tips

  • Biological safety cabinet

C. Step-by-Step Procedure

  • Compound Preparation: Prepare a stock solution of the morpholine derivative in DMSO. Perform serial two-fold dilutions in CAMHB across a 96-well plate to achieve the desired final concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: From an overnight culture, inoculate fresh broth and incubate until it reaches the logarithmic phase of growth. Adjust the bacterial suspension's turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Plate Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls:

    • Growth Control: Wells containing only broth and bacteria (no compound).

    • Sterility Control: Wells containing only broth (no bacteria).

    • Standard Control: Wells with a known antibiotic instead of the test compound.

  • Incubation: Cover the plate and incubate at 35-37 °C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the morpholine derivative at which no visible bacterial growth is observed.

D. Data Analysis and Interpretation

  • The growth control wells should be turbid, and the sterility control wells should be clear.

  • The MIC value provides a quantitative measure of the compound's potency. A lower MIC value indicates higher antibacterial activity.

  • The results can be compared to the standard antibiotic to gauge relative efficacy.

References

  • Raimondi, M. V., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Raimondi, M. V., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.
  • Raimondi, M. V., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
  • Goel, K. K., et al. (2025). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega.
  • Raimondi, M. V., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
  • Goel, K. K., et al. (2025). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega.
  • Naim, M. J., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry.
  • Beigi-Somar, V., et al. (2020). Three-Component Synthesis of Morpholine Derivatives. Synfacts.
  • Asinex. (n.d.). Morpholines for CNS drug discovery. ASINEX.
  • Ali, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Naim, M. J., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. PubMed.
  • S. G. K, et al. (2016). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Phosphorus, Sulfur, and Silicon and the Related Elements.
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
  • Burgess, M. L., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules.
  • ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate.
  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives. ResearchGate.
  • Bektas, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research.
  • Qin, W., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Chemistry.
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Application Notes & Protocols: A Guide to the Stereoselective Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and the ability to improve the pharmacokinetic properties of drug candidates, make it a highly desirable heterocyclic motif.[2][3] This guide provides an in-depth overview of modern, stereoselective methods for the synthesis of chiral morpholine derivatives, targeting researchers and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, field-proven protocols, and present data-driven insights to facilitate the rational design and execution of these complex syntheses. The focus will be on catalytic asymmetric methods that offer high efficiency, atom economy, and precise control over stereochemistry.

Introduction: The Significance of Chiral Morpholines

Morpholine, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a versatile building block in organic synthesis.[1] In the context of drug discovery, the introduction of stereocenters into the morpholine ring dramatically expands the accessible chemical space and allows for fine-tuning of interactions with biological targets.[3] Chiral morpholine derivatives are integral components of numerous drugs, including the antidepressant Reboxetine and the appetite suppressant Phendimetrazine.[4]

The demand for enantiomerically pure morpholine derivatives has spurred the development of sophisticated synthetic strategies. Early methods often relied on the use of stoichiometric chiral starting materials from the "chiral pool," such as amino acids. While effective, these approaches can be limited in scope. Consequently, the field has increasingly shifted towards catalytic asymmetric methods, which can generate chirality from achiral precursors with high efficiency and selectivity.[5][6]

This document will focus on three powerful and representative strategies for stereoselective morpholine synthesis:

  • Transition-Metal Catalyzed Asymmetric Hydrogenation: A robust method for creating stereocenters after the initial formation of an unsaturated morpholine ring.

  • Diastereoselective Intramolecular aza-Michael Addition: A versatile cyclization strategy where stereocontrol is achieved through the influence of existing stereocenters or by catalyst control.

  • Tandem Catalysis for One-Pot Synthesis: An elegant approach combining multiple catalytic cycles to build the morpholine core from simple precursors in a single operation.

Strategic Approaches to Stereoselective Morpholine Synthesis

The construction of the chiral morpholine core can be approached by forming the key stereocenters before, during, or after the cyclization event.[5][7] Each strategy offers distinct advantages and is suited for different substitution patterns and target molecules.

Strategy 1: Asymmetric Hydrogenation of Dehydromorpholines (Post-Cyclization Stereocenter Formation)

Transition-metal-catalyzed asymmetric hydrogenation is a premier method for generating chiral molecules due to its high efficiency and atom economy.[5][7] This "after cyclization" approach is particularly powerful for producing 2-substituted chiral morpholines, a class that has traditionally been challenging to synthesize.[5]

Mechanism & Rationale: The core principle involves the hydrogenation of a C=C double bond within a pre-formed dehydromorpholine ring. A chiral phosphine ligand coordinated to a rhodium catalyst creates a chiral environment, directing the hydrogen addition to one face of the double bond, thereby setting the stereocenter with high enantioselectivity. The choice of N-protecting group (e.g., acyl) is critical as it activates the enamine substrate for hydrogenation.[5]

Workflow: Asymmetric Hydrogenation

G cluster_0 Substrate Preparation cluster_1 Asymmetric Hydrogenation S1 Dehydromorpholine Substrate S2 N-Acyl Protection S1->S2 e.g., Ac₂O, Pyridine P1 Protected Dehydromorpholine S2->P1 P5 Chiral Morpholine Product P1->P5 Catalytic Cycle P2 [Rh(COD)₂]BF₄ / Chiral Ligand (e.g., SKP) P2->P5 P3 H₂ (High Pressure) P3->P5 P4 Solvent (e.g., DCM) P4->P5

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Strategy 2: Diastereoselective Intramolecular aza-Michael Addition (Cyclization-Concurrent Stereocenter Formation)

The intramolecular aza-Michael reaction is a powerful C-N bond-forming reaction for the synthesis of N-heterocycles.[8][9] By employing substrates with pre-existing stereocenters (e.g., derived from amino alcohols), the cyclization can proceed with high diastereoselectivity. Interestingly, stereodivergent outcomes can often be achieved by tuning the catalyst, allowing access to different diastereomers from the same precursor.[8][10]

Mechanism & Rationale: This strategy involves the intramolecular addition of a nitrogen nucleophile (e.g., a carbamate) to an α,β-unsaturated carbonyl moiety (an enone). The stereochemical outcome is dictated by the transition state of the cyclization. Brønsted acids are effective catalysts, and remarkably, their strength can influence the preferred transition state geometry (chair-like vs. boat-like), leading to different diastereomeric products.[8][10] For instance, a strong acid like triflic acid (TfOH) may favor one diastereomer, while a weaker acid like trifluoroacetic acid (TFA) can favor the other.[8]

Diagram: Stereodivergent aza-Michael Addition

G cluster_0 TFA Catalysis cluster_1 TfOH Catalysis Start Chiral Aminoalkenol Precursor TFA_TS Chair-like Transition State (Pseudo-equatorial R) Start->TFA_TS TFA TfOH_TS Chair-like Transition State (Pseudo-axial R) Start->TfOH_TS TfOH TFA_Prod trans-Morpholine Diastereomer TFA_TS->TFA_Prod TfOH_Prod cis-Morpholine Diastereomer TfOH_TS->TfOH_Prod

Caption: Brønsted acid control of diastereoselectivity.

Strategy 3: Tandem Hydroamination/Asymmetric Transfer Hydrogenation (One-Pot Synthesis)

One-pot tandem reactions represent the pinnacle of synthetic efficiency, minimizing purification steps and resource consumption. A notable example is the synthesis of 3-substituted morpholines from aminoalkyne substrates.[11][12] This process ingeniously combines a titanium-catalyzed hydroamination to form the heterocyclic ring with a ruthenium-catalyzed asymmetric transfer hydrogenation to establish the stereocenter.[11]

Mechanism & Rationale: The sequence begins with an intramolecular hydroamination of an aminoalkyne, catalyzed by a titanium complex, to form a cyclic imine intermediate.[11] Without isolation, a chiral ruthenium catalyst (e.g., a Noyori-Ikariya catalyst) and a hydrogen source (like formic acid/triethylamine) are introduced.[11][12] The Ru-catalyst then performs a highly enantioselective transfer hydrogenation of the imine to afford the chiral morpholine. Mechanistic studies suggest that hydrogen bonding between the substrate's ether oxygen and the catalyst's ligand is crucial for achieving high levels of enantioselectivity.[11][12]

Detailed Experimental Protocols

The following protocols are presented as representative examples, grounded in published literature, to guide the practicing chemist.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

This protocol is adapted from the work of Zhang and coworkers on the synthesis of 2-substituted chiral morpholines.[5][6][7]

Materials:

  • N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine (Substrate 1a)

  • [Rh(COD)₂]BF₄ (CAS: 36620-11-8)

  • (R)-SKP (Chiral Ligand, CAS: 1385133-76-9)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

  • Autoclave/high-pressure reactor

Procedure:

  • In a glovebox, add the Rh precursor [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol, 1 mol%) and the chiral ligand (R)-SKP (3.6 mg, 0.0055 mmol, 1.1 mol%) to a vial.

  • Add 2.0 mL of anhydrous DCM to the vial and stir the resulting solution for 30 minutes to form the catalyst complex.

  • In a separate vial, dissolve the N-Boc-2-phenyl-dehydromorpholine substrate (130.5 mg, 0.5 mmol) in 1.0 mL of anhydrous DCM.

  • Transfer the substrate solution to the reactor vial.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the reactor to 50 bar with hydrogen gas.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, petroleum ether/ethyl acetate gradient) to yield the chiral morpholine product.

SubstrateCatalyst Loading (mol%)Pressure (bar)Time (h)Yield (%)ee (%)
N-Boc-2-phenyl1.05024>9998
N-Boc-2-(4-Cl-Ph)1.05024>9999
N-Boc-2-(2-Me-Ph)1.05024>9999
Data synthesized from literature reports for illustrative purposes.[6][7]
Protocol 2: Stereodivergent Intramolecular aza-Michael Addition

This protocol is based on the findings of Zhong et al. regarding Brønsted acid-catalyzed stereodivergent cyclizations.[8][10]

Materials:

  • N-Cbz-(2S,3R)-1-amino-3-phenyl-5-hexen-2-ol (Substrate 2a)

  • Trifluoroacetic acid (TFA, CAS: 76-05-1)

  • Trifluoromethanesulfonic acid (TfOH, CAS: 1493-13-6)

  • Dichloromethane (DCM), anhydrous

Procedure A (TFA-catalyzed, for cis-isomer):

  • Dissolve the aminoalkenol substrate (0.1 mmol) in 0.5 mL of anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (15.4 mg, 10.5 µL, 1.0 equiv) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC until completion (typically 24 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x 10 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the cis-morpholine.

Procedure B (TfOH-catalyzed, for trans-isomer):

  • Follow the same setup as Procedure A.

  • At 0 °C, add TfOH (15.0 mg, 9.0 µL, 1.0 equiv) dropwise.

  • Stir the reaction at 0 °C for 15 minutes.

  • Work up and purify as described in Procedure A to yield the trans-morpholine.

SubstrateCatalystTimeYield (%)d.r. (cis:trans)
2aTFA24 h9095:5
2aTfOH15 min9213:87
Data synthesized from literature reports for illustrative purposes.[8][10]
Protocol 3: One-Pot Tandem Hydroamination/Asymmetric Transfer Hydrogenation

This protocol is adapted from the work of Schafer and colleagues.[11][12]

Materials:

  • N-(but-2-yn-1-yl)-2-((2-phenylethoxy)methyl)aniline (Aminoalkyne substrate)

  • Ti(NMe₂)₂(bap)₂ (Titanium catalyst)

  • RuCl (Noyori-Ikariya catalyst, CAS: 192139-90-5)

  • Formic acid/Triethylamine azeotrope (5:2)

  • Toluene, anhydrous

Procedure:

  • Hydroamination Step: In a glovebox, dissolve the aminoalkyne substrate (0.2 mmol) and the Ti catalyst (0.01 mmol, 5 mol%) in 1.0 mL of anhydrous toluene in a sealed tube.

  • Heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature.

  • Asymmetric Transfer Hydrogenation Step: To the crude reaction mixture containing the cyclic imine, add the Ru catalyst (0.004 mmol, 2 mol%).

  • Add the formic acid/triethylamine (5:2) mixture (0.1 mL).

  • Stir the reaction at room temperature for another 24 hours.

  • Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography to afford the chiral 3-substituted morpholine.

Substrate (R group on alkyne)Ti Cat. (mol%)Ru Cat. (mol%)Yield (%)ee (%)
Phenyl5285>95
n-Butyl5278>95
Cyclohexyl5281>95
Data synthesized from literature reports for illustrative purposes.[11][12]

Conclusion and Future Outlook

The stereoselective synthesis of morpholine derivatives is a dynamic and evolving field, driven by the incessant demand for novel, structurally complex molecules in drug discovery. The catalytic asymmetric methods highlighted in this guide—asymmetric hydrogenation, diastereoselective cyclizations, and tandem catalysis—provide powerful and versatile tools for accessing enantiomerically enriched morpholines. These strategies offer significant advantages in terms of efficiency, selectivity, and scalability over classical methods.

Future progress will likely focus on the development of even more efficient and environmentally benign catalytic systems, perhaps utilizing earth-abundant metals or novel organocatalysts.[13][14] The expansion of one-pot and cascade reactions that build molecular complexity rapidly from simple starting materials will continue to be a major theme.[9][15] As our understanding of catalytic mechanisms deepens, we can anticipate the design of protocols with even greater substrate scope and more precise control over multiple stereocenters, further empowering the synthesis of next-generation therapeutics.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
  • Zhong, C., et al. (2013). Synthesis of Substituted Morpholines Using Stereodivergent Aza-Michael Reactions Catalyzed by Brønsted Acids.
  • Soural, M. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14532-14537. [Link]
  • Pei, Y., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(12), 3326-3331. [Link]
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines.
  • Zhong, C., et al. (2013). Synthesis of Substituted Morpholines Using Stereodivergent Aza-Michael Reactions Catalyzed by Brønsted Acids.
  • Das, S., et al. (2024). Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines. Organic Letters. [Link]
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
  • Pei, Y., et al. (2022).
  • Chebolu, R., & Chegondi, R. (2012).
  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419–7423. [Link]
  • Wang, Z., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7643–7649. [Link]
  • Zhang, W., et al. (2019).
  • Wolfe, J. P., & Ney, J. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
  • Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(4), 334-352. [Link]
  • Nordvall, G., et al. (2000). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 43(12), 2375–2386. [Link]
  • Zhong, C., et al. (2013). Synthesis of Substituted Morpholines Using Stereodivergent Aza-Michael Reactions Catalyzed by Brønsted Acids. R Discovery. [Link]
  • Aubineau, T., et al. (2020).
  • Reddy, M. V. R., & Cativiela, C. (2001). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 3(17), 2693–2696. [Link]
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing. [Link]
  • Ortiz, K. G., et al. (2024).
  • O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis.
  • Tardy, A., et al. (2014). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH. [Link]
  • van der Werff, L., et al. (2019).
  • ResearchGate. (n.d.). Background on morpholine synthesis and our approach. [Link]
  • Ghorbani-Vaghei, R., & Amiri, M. (2014). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules.
  • Ghorbani-Vaghei, R., & Amiri, M. (2015). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 5(1), 435-454. [Link]
  • Al-Amin, M., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]
  • Al-Amin, M., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6549–6560. [Link]
  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(12), 2133–2153. [Link]
  • Wang, Z., et al. (2025).

Sources

Application Notes & Protocols: (R)-Morpholine-2-carboxylic acid hydrochloride as a Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Morpholine Scaffold in CNS Drug Design

Developing drugs for the Central Nervous System (CNS) presents a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB).[1][2][3] A successful CNS drug candidate must possess a delicate balance of physicochemical properties, including optimized lipophilicity, molecular weight, and hydrogen bonding potential. The morpholine heterocycle has emerged as a "privileged structure" in medicinal chemistry, frequently incorporated to bestow favorable properties upon drug candidates.[4][5]

Specifically, the (R)-Morpholine-2-carboxylic acid scaffold offers a unique combination of features:

  • Conformational Constraint: The chiral, cyclic nature of the scaffold reduces the conformational flexibility of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency and selectivity.

  • Improved Physicochemical Properties: The morpholine ring, with its ether oxygen and secondary amine, provides a well-balanced lipophilic-hydrophilic profile.[6][7] The nitrogen atom's pKa is typically lower than that of corresponding piperidines, which can be advantageous for modulating ionization at physiological pH and improving oral bioavailability and BBB penetration.[1][3][6]

  • Versatile Synthetic Handle: The carboxylic acid and the secondary amine serve as orthogonal points for chemical modification, allowing for the systematic exploration of chemical space and the generation of diverse compound libraries.[8]

These attributes make (R)-Morpholine-2-carboxylic acid a powerful building block for creating CNS-active agents targeting a range of diseases, including neurodegenerative disorders, mood disorders, and pain.[1][2][3][6][7] This document provides a detailed guide for researchers on the strategic application and synthetic utilization of its hydrochloride salt.

Physicochemical Properties and Design Principles

The strategic incorporation of the (R)-Morpholine-2-carboxylic acid scaffold is rooted in its inherent properties. Understanding these properties is crucial for rational drug design.

Key Physicochemical Data
PropertyValue / CharacteristicImplication in CNS Drug Design
Molecular Formula C₅H₁₀ClNO₃Low molecular weight starting point, aligns with CNS MPO guidelines.
Molecular Weight 167.59 g/mol Provides ample room for derivatization without exceeding typical MW cutoffs for BBB penetration.
pKa (Morpholine N) ~7.4 (estimated for derivatives)The pKa is near physiological pH, allowing for a finely tuned balance between the charged (hydrophilic) and neutral (lipophilic) species, which is critical for membrane permeability and target engagement.[1][3][6]
Stereochemistry (R)-configurationProvides a fixed three-dimensional vector for substituents, crucial for stereospecific interactions with chiral biological targets like receptors and enzymes.[8]
Solubility Supplied as HCl saltThe hydrochloride salt form ensures good aqueous solubility for reaction setup and potential formulation studies.
Reactivity Carboxylic Acid & Secondary AmineOrthogonal handles for derivatization. The amine is a good nucleophile, and the carboxylic acid can be activated for amide bond formation.[9][10]
Design Strategies
  • As a Constrained Amino Acid Mimic: The scaffold can replace flexible amino acid residues in peptidomimetics to lock the conformation into a bioactive state, often improving metabolic stability against proteases.[8]

  • Vectorial Orientation of Substituents: The chair-like conformation of the morpholine ring directs the substituents at the nitrogen and the carboxyl group into defined axial/equatorial orientations. This allows medicinal chemists to precisely probe the topology of a binding pocket.[1][6]

  • Modulation of Pharmacokinetics (PK): The morpholine moiety is recognized for improving PK/PD properties.[1][2][6] Its ether oxygen can act as a hydrogen bond acceptor, improving solubility, while the overall structure contributes to metabolic stability and favorable clearance profiles.[6][7]

Synthetic Protocols: Incorporation of the Scaffold

The most common and versatile method for incorporating the (R)-Morpholine-2-carboxylic acid scaffold is through amide bond formation. The following protocols provide detailed, validated methodologies using standard laboratory reagents.

Workflow for Scaffold Elaboration

G cluster_0 Step 1: Salt Neutralization cluster_1 Step 2: Carboxylic Acid Activation cluster_2 Step 3: Amine Coupling cluster_3 Step 4: Workup & Purification Start (R)-Morpholine-2-carboxylic acid HCl Base Add Non-Nucleophilic Base (e.g., DIPEA, TEA) Start->Base In aprotic solvent (DMF, DCM) Coupling Add Coupling Reagent (EDC/HOBt or HATU) Base->Coupling Activated Activated Ester Intermediate (e.g., O-acylisourea, HATU-ester) Amine Add Primary/Secondary Amine (R¹R²NH) Activated->Amine Coupling->Activated Forms in situ Product Final Amide Product Amine->Product Nucleophilic attack Workup Aqueous Workup Product->Workup Purify Chromatography Workup->Purify G cluster_0 Binding Pocket Interactions Scaffold (R)-Morpholine-2-carboxylic acid Core Scaffold Amide_N {N-H of Amide | H-Bond Donor} Scaffold->Amide_N Forms amide bond Morph_O {Morpholine Oxygen | H-Bond Acceptor} Scaffold->Morph_O Intrinsic property R1_Group {R¹ Group (from Amine) | Hydrophobic Pocket Interaction} Scaffold->R1_Group Projects from C-terminus R2_Group {R² Group (on Morpholine N) | Solvent Exposed / Vector to Hydrophilic Region} Scaffold->R2_Group Projects from N-terminus

Sources

Application Notes and Protocols for Determining the Enantiomeric Purity of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chirality in Morpholine-Containing Pharmaceuticals

The morpholine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals, including the antidepressant reboxetine and the antiemetic aprepitant. The introduction of a chiral center to the morpholine ring or its substituents necessitates rigorous control over the stereochemical composition of the final active pharmaceutical ingredient (API). It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the characterization of the stereoisomeric composition of a new drug substance.[2] Manufacturers must develop quantitative assays for individual enantiomers early in the drug development process to ensure the safety, efficacy, and quality of the final product.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and robust analytical methods for determining the enantiomeric purity of morpholine derivatives. We will delve into the mechanistic principles behind each technique, offer field-proven insights into experimental design, and provide step-by-step protocols for immediate application.

Chromatographic Approaches: The Workhorse of Chiral Separations

Chromatographic techniques are the cornerstone of enantiomeric purity analysis, offering high-resolution separation based on the differential interaction of enantiomers with a chiral environment.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted method for enantioselective analysis due to its versatility, robustness, and broad applicability.[3][4] The separation is achieved by using a chiral stationary phase (CSP) that creates a diastereomeric interaction with the enantiomers, leading to different retention times.

Causality of Experimental Choices:

The selection of the CSP is the most critical parameter in chiral HPLC method development. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad enantiorecognition capabilities for a wide range of compounds.[5] For morpholine derivatives, which often contain polar functional groups, protein-based columns like the alpha-1-acid glycoprotein (AGP) phase (e.g., Chiral-AGP) can also be highly effective, particularly in reversed-phase mode.[6][7] The mobile phase composition is then optimized to fine-tune the retention and resolution. For basic compounds like many morpholine derivatives, the addition of a small amount of an amine modifier (e.g., diethylamine) to a normal-phase mobile phase can improve peak shape and resolution. Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid is used.[5]

Experimental Protocol: Enantiomeric Purity of Reboxetine by Chiral HPLC

This protocol is adapted from methodologies for the simultaneous determination of reboxetine and its metabolites.[6][8] Reboxetine, an antidepressant, contains two chiral centers, and is clinically used as a racemic mixture of the (R,R) and (S,S) enantiomers.[1]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • Chiral-AGP column (150 mm x 4.0 mm, 5 µm) or a similar protein-based CSP.

  • Mobile Phase:

    • 10 mM potassium phosphate buffer (pH 6.5) : Acetonitrile (90:10, v/v). The ratio can be adjusted to optimize resolution.

  • Flow Rate:

    • 0.9 mL/min

  • Column Temperature:

    • 25°C

  • Detection:

    • UV at 274 nm

  • Sample Preparation:

    • Accurately weigh and dissolve the morpholine derivative sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the analysis and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric purity (or enantiomeric excess, %ee) using the following formula: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Racemic Morpholine Derivative Sample Screen_CSPs Screen Multiple CSPs (e.g., Polysaccharide, Protein-based) Start->Screen_CSPs Screen_MP Test Different Mobile Phase Modes (Normal, Reversed, Polar Organic) Screen_CSPs->Screen_MP Select_Best Select Best CSP/Mobile Phase Combination with Partial Separation Screen_MP->Select_Best Evaluate Resolution Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Select_Best->Optimize_MP Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validate Method Validation (Specificity, Linearity, Precision, Accuracy, Robustness) Optimize_Params->Validate Achieved Baseline Separation Final_Method Finalized Analytical Method Validate->Final_Method

Caption: A generalized workflow for developing a chiral HPLC method.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations, reduced organic solvent consumption, and often complementary selectivity.[9][10] The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small percentage of an organic co-solvent (modifier), such as methanol or ethanol.

Causality of Experimental Choices:

The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates without a significant loss in efficiency, leading to shorter analysis times.[11] Polysaccharide-based CSPs are the most commonly used in chiral SFC due to their robustness and wide applicability.[9] The choice of co-solvent and any additives (acidic or basic) plays a crucial role in modulating the enantioselectivity and retention, similar to mobile phase optimization in HPLC.

Experimental Protocol: Generic Chiral SFC Screening for Morpholine Derivatives

  • Instrumentation:

    • Supercritical Fluid Chromatography (SFC) system with a UV or PDA detector and a back-pressure regulator.

  • Screening Columns:

    • A set of complementary polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF).

  • Mobile Phase:

    • Supercritical CO₂ and a co-solvent (typically Methanol or Ethanol).

  • Screening Gradient:

    • Start with a gradient of 5% to 40% co-solvent over 5-10 minutes.

  • Flow Rate:

    • 2-4 mL/min

  • Back Pressure:

    • 150 bar

  • Column Temperature:

    • 40°C

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase co-solvent (e.g., methanol) to a concentration of 1 mg/mL.

    • Ensure complete dissolution.

  • Procedure:

    • Equilibrate the first column in the screening set with the initial mobile phase conditions.

    • Inject 1-5 µL of the sample.

    • Run the screening gradient.

    • Repeat for each column in the screening set.

  • Data Analysis and Optimization:

    • Identify the column and co-solvent combination that provides the best initial separation (even if partial).

    • Optimize the separation isocratically or with a shallower gradient around the elution conditions of the enantiomers.

    • Further optimization can be achieved by adjusting the back pressure and temperature.[9]

Logical Relationship in Chiral SFC

SFC_Logic CO2 Supercritical CO2 (Primary Mobile Phase) Separation Enantiomeric Separation CO2->Separation Low Viscosity, High Diffusivity Modifier Organic Modifier (e.g., Methanol) + Additive Modifier->Separation Modulates Selectivity & Retention CSP Chiral Stationary Phase (Polysaccharide-based) CSP->Separation Forms Transient Diastereomeric Complexes

Caption: Key components influencing chiral separation in SFC.

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that utilizes a chiral selector dissolved in the background electrolyte (BGE).[12] It is particularly advantageous for its rapid method development, low sample and reagent consumption, and high separation efficiency.[12][13]

Causality of Experimental Choices:

Cyclodextrins (CDs) and their derivatives are the most frequently used chiral selectors in CE.[13][14] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form transient inclusion complexes with the enantiomers. Differences in the stability of these diastereomeric complexes lead to different electrophoretic mobilities and, thus, separation. For morpholine derivatives, which can be basic, cationic CD derivatives can provide strong ionic interactions in addition to inclusion complexation, enhancing enantioselectivity. A study has shown that a mono-(6-N-morpholine-6-deoxy)-β-CD (MO-β-CD) can be an effective chiral selector.[12]

Experimental Protocol: Chiral CE of a Basic Morpholine Derivative

  • Instrumentation:

    • Capillary Electrophoresis system with a UV or PDA detector.

  • Capillary:

    • Fused-silica capillary, 50 µm I.D., effective length of 40 cm.

  • Background Electrolyte (BGE):

    • 50 mM phosphate buffer, pH 2.5, containing 10 mM of a suitable cyclodextrin derivative (e.g., hydroxypropyl-β-CD or a sulfated β-CD).

  • Applied Voltage:

    • 15-25 kV

  • Temperature:

    • 25°C

  • Injection:

    • Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Sample Preparation:

    • Dissolve the sample in water or the BGE to a concentration of 0.1-1 mg/mL.

    • Filter if necessary.

  • Procedure:

    • Condition a new capillary by flushing with 1 M NaOH, followed by water, and finally the BGE.

    • Equilibrate the capillary with the BGE by flushing for several minutes.

    • Inject the sample.

    • Apply the separation voltage.

  • Data Analysis:

    • Calculate enantiomeric purity from the corrected peak areas in the electropherogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach that does not require physical separation of the enantiomers.[15] Instead, a chiral solvating agent (CSA) is added to the sample, forming transient, non-covalent diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum.[16]

Causality of Experimental Choices:

The principle relies on creating a chiral environment around the analyte molecules directly within the NMR tube. The CSA must have specific interaction sites (e.g., hydrogen bonding, π-π stacking) that lead to the formation of diastereomeric solvates with different geometries and, consequently, distinct NMR signals for corresponding protons. The magnitude of the chemical shift difference (Δδ) depends on the strength of the interaction and the proximity of the observed proton to the chiral center. The integration of these separated signals directly reflects the molar ratio of the enantiomers.[16] For morpholine derivatives, CSAs like (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol are effective due to their ability to form hydrogen bonds and engage in aromatic interactions.

Experimental Protocol: NMR Determination of Enantiomeric Purity of (R)-4-(Oxiran-2-ylmethyl)morpholine

This protocol is based on a general procedure for determining the enantiomeric excess of chiral epoxides.

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Chiral Solvating Agent (CSA): (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol.

    • Deuterated solvent: Chloroform-d (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the morpholine derivative sample and dissolve it in ~0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • Add 1.5 to 2.0 molar equivalents of the CSA to the NMR tube.

    • Gently mix the sample to ensure homogeneity.

  • Procedure:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a proton signal close to the chiral center that shows clear separation (splitting) into two distinct signals upon addition of the CSA. For (R)-4-(Oxiran-2-ylmethyl)morpholine, the protons of the epoxide ring are ideal candidates.

  • Data Analysis:

    • Carefully integrate the two separated signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (%ee) from the integral values (Int₁ and Int₂): %ee = [ (Int₁ - Int₂) / (Int₁ + Int₂) ] x 100

NMR CSA Interaction Diagram

NMR_CSA cluster_R R-Enantiomer Complex cluster_S S-Enantiomer Complex R_Analyte R-Morpholine Derivative CSA_R Chiral Solvating Agent (CSA) R_Analyte->CSA_R Interaction A Complex_R [R-Analyte • CSA] Diastereomeric Complex (Results in Signal δ_R) NMR_Tube NMR Tube (Mixture of Enantiomers + CSA) S_Analyte S-Morpholine Derivative CSA_S Chiral Solvating Agent (CSA) S_Analyte->CSA_S Interaction B Complex_S [S-Analyte • CSA] Diastereomeric Complex (Results in Signal δ_S) NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec Spectrum Resulting Spectrum: Two distinct signals (δ_R ≠ δ_S) Integral ratio = Enantiomer ratio NMR_Spec->Spectrum

Caption: Formation of diastereomeric complexes in NMR analysis.

Method Comparison and Summary

Method Principle Typical Application Advantages Limitations
Chiral HPLC Differential partitioning with a Chiral Stationary Phase (CSP).[4]Broadly applicable to most morpholine derivatives; gold standard for quality control.High robustness, versatility, well-established, suitable for preparative scale.[16]Method development can be time-consuming; requires expensive chiral columns.[5]
Chiral SFC Differential partitioning with a CSP using a supercritical fluid mobile phase.[9]High-throughput screening, purification, analysis of thermally labile compounds.Very fast analysis times, reduced organic solvent use ("greener"), complementary selectivity to HPLC.[10][11]Requires specialized instrumentation; less universally available than HPLC.
Chiral CE Differential migration in an electric field due to interaction with a Chiral Selector (CS) in the buffer.[12]Analysis of polar and charged morpholine derivatives, low-volume samples.Extremely high efficiency, rapid method development, very low sample/reagent consumption.[12]Lower concentration sensitivity than HPLC-UV; less suitable for preparative scale.
NMR with CSA Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA), causing signal splitting.[16]Direct measurement of enantiomeric ratio without separation; structural confirmation.No physical separation needed, provides absolute molar ratio, relatively fast for screening CSAs.Lower sensitivity and precision for trace-level impurities compared to chromatography; requires high-field NMR.

Conclusion and Best Practices

The selection of an appropriate analytical method for determining the enantiomeric purity of morpholine derivatives depends on the specific requirements of the analysis, including the stage of drug development, the nature of the analyte, and the required sensitivity and throughput. For routine quality control and release testing, Chiral HPLC remains the most robust and validated technique. For high-throughput screening and greener chemistry initiatives, Chiral SFC offers significant advantages. Chiral CE is an excellent tool for rapid method development and for analyzing small quantities of polar or charged compounds. Finally, NMR with a CSA provides a powerful, non-separative alternative for direct quantification and can be invaluable for mechanistic studies and rapid screening.

A self-validating system for any of these protocols involves rigorous method validation in accordance with ICH guidelines, including assessments of specificity, linearity, range, accuracy, precision, and robustness to ensure the method is fit for its intended purpose.

References

  • Öhman, D., Norlander, B., Peterson, C., & Bengtsson, F. (2002). Simultaneous determination of reboxetine and O-desethylreboxetine enantiomers using enantioselective reversed-phase high-performance liquid chromatography.
  • Turnpenny, P., & Fraier, D. (2009). Sensitive quantitation of reboxetine enantiomers in rat plasma and brain, using an optimised reverse phase chiral LC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 134-141. [Link]
  • Koprowska, K., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(19), 4498. [Link]
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  • Patel, R. N. (2015). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Organic Process Research & Development, 19(9), 1148-1155. [Link]
  • Semantic Scholar. (n.d.).
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  • Brands, K. M. J., et al. (2003). Efficient synthesis of NK1 receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 125(8), 2129-2135. [Link]
  • ResearchGate. (n.d.). Enantioselective synthesis of morpholine... [Link]
  • Pharmaceutical Technology. (2004).
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  • Bruker. (n.d.). This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enantiomeric purity. [Link]
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Application Note: Derivatization of (R)-Morpholine-2-carboxylic acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Polar Molecule

(R)-Morpholine-2-carboxylic acid is a chiral cyclic amino acid analog of significant interest in pharmaceutical research and development due to its presence as a structural motif in various drug candidates. However, its analysis by gas chromatography-mass spectrometry (GC-MS) is fraught with challenges. The molecule's inherent polarity, stemming from the carboxylic acid and secondary amine functional groups, results in low volatility and a propensity for thermal degradation in the high-temperature environment of a GC inlet and column.[1][2][3] This necessitates a chemical derivatization step to mask these polar functional groups, thereby increasing volatility and thermal stability, which ultimately leads to improved chromatographic peak shape and sensitivity.[1][2] This application note provides a detailed guide to the derivatization of (R)-Morpholine-2-carboxylic acid for robust and reliable GC-MS analysis.

Strategic Selection of a Derivatization Reagent

The choice of derivatization reagent is critical and depends on the specific analytical goals. For (R)-Morpholine-2-carboxylic acid, both the carboxylic acid and the secondary amine functionalities must be derivatized. The three principal strategies for derivatizing amino acids are silylation, acylation, and a two-step esterification followed by acylation.[4]

  • Silylation: This is a widely used technique where active hydrogens on polar functional groups are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful and react with both the carboxylic acid and the amine groups.[6][7] TBDMS derivatives, formed using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), offer the advantage of being more stable and less sensitive to moisture compared to their TMS counterparts. However, a major drawback of silylation is its high sensitivity to moisture, which can lead to poor reaction yields and derivative instability.[6]

  • Acylation: Acylation involves the introduction of an acyl group, which can be performed using reagents like trifluoroacetic anhydride (TFAA).[8][9] TFAA is highly reactive and readily derivatizes the amine group.[9][10] However, for the carboxylic acid group, a prior esterification step is typically required.[10][11] Acylation with fluorinated anhydrides can significantly enhance sensitivity when using an electron capture detector (ECD), though it is also effective with standard flame ionization detectors (FID) and mass spectrometers.[12][13]

  • Two-Step Esterification and Acylation: This robust method first converts the carboxylic acid to a more volatile ester (e.g., a methyl or propyl ester) followed by acylation of the amine group.[3][11][14] This approach often yields stable derivatives with excellent chromatographic properties.[11][14] For instance, the formation of methyl ester-pentafluoropropionyl (Me-PFP) derivatives has been shown to be a reliable method for amino acid analysis.[11][14]

For this application note, we will focus on two primary protocols: a single-step silylation using MSTFA and a two-step esterification/acylation procedure. These methods are chosen for their broad applicability and the distinct advantages they offer.

Protocol 1: Single-Step Silylation with MSTFA

This protocol is advantageous for its simplicity and speed. MSTFA is a potent silylating agent that reacts with both the carboxylic acid and the secondary amine of (R)-Morpholine-2-carboxylic acid.[1][15] The byproducts of the MSTFA reaction are highly volatile and typically do not interfere with the chromatography.[1]

Experimental Workflow: Silylation

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Start with dried sample of (R)-Morpholine-2-carboxylic acid add_solvent Add Acetonitrile start->add_solvent add_mstfa Add MSTFA + 1% TMCS add_solvent->add_mstfa vortex Vortex to mix add_mstfa->vortex heat Heat at 70-100°C for 30 min vortex->heat cool Cool to room temperature heat->cool inject Inject 1 µL into GC-MS cool->inject analyze Acquire Data inject->analyze

Caption: Workflow for MSTFA Silylation.

Step-by-Step Protocol:
  • Sample Preparation: Ensure the sample of (R)-Morpholine-2-carboxylic acid is completely dry. This can be achieved by evaporation of the solvent under a stream of dry nitrogen. Moisture must be rigorously excluded to ensure high derivatization yield.[6]

  • Reagent Addition: To approximately 1 mg of the dried sample in a clean, dry reaction vial, add 100 µL of acetonitrile followed by 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.[16][17]

  • Reaction: Tightly cap the vial and vortex thoroughly to ensure complete dissolution and mixing. Heat the vial at 70-100°C for 30 minutes in a heating block or oven.[6]

  • Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.

Expected Results & Discussion:

The silylation reaction will yield the di-trimethylsilyl derivative of (R)-Morpholine-2-carboxylic acid. The mass spectrum of this derivative is expected to show characteristic fragments resulting from the loss of methyl groups (M-15) and other common silyl group fragmentations.[18] While this method is straightforward, the stability of TMS derivatives can sometimes be a concern, and samples should ideally be analyzed shortly after preparation.[19]

Protocol 2: Two-Step Esterification and Acylation

This method provides highly stable derivatives and is often considered a more robust approach for quantitative analysis of amino acids.[3][11][14] The first step involves the esterification of the carboxylic acid group, followed by the acylation of the secondary amine.

Experimental Workflow: Esterification & Acylation

cluster_esterification Step 1: Esterification cluster_acylation Step 2: Acylation cluster_analysis GC-MS Analysis start Start with dried sample add_hcl_meoh Add 2M HCl in Methanol start->add_hcl_meoh heat1 Heat at 80°C for 60 min add_hcl_meoh->heat1 dry1 Evaporate to dryness heat1->dry1 add_pfpa Add PFPA in Ethyl Acetate dry1->add_pfpa heat2 Heat at 65°C for 30 min add_pfpa->heat2 dry2 Evaporate to dryness heat2->dry2 reconstitute Reconstitute in Toluene dry2->reconstitute inject Inject 1 µL into GC-MS reconstitute->inject

Caption: Workflow for Two-Step Derivatization.

Step-by-Step Protocol:
  • Esterification:

    • Place approximately 1 mg of the dried (R)-Morpholine-2-carboxylic acid sample in a reaction vial.

    • Add 100 µL of 2 M hydrochloric acid in methanol.[20]

    • Seal the vial and heat at 80°C for 60 minutes.[20]

    • After cooling, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Acylation:

    • To the dried residue from the esterification step, add 100 µL of a 1:4 (v/v) solution of pentafluoropropionic anhydride (PFPA) in ethyl acetate.[11][14]

    • Seal the vial and heat at 65°C for 30 minutes.[3]

    • Cool the vial to room temperature and evaporate the reagent mixture to dryness under nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the final dried derivative in a suitable volume (e.g., 100 µL) of a GC-compatible solvent such as toluene.[11][14]

    • The sample is now ready for GC-MS analysis. Inject 1 µL.

Expected Results & Discussion:

This two-step derivatization yields the methyl ester, N-pentafluoropropionyl derivative of (R)-Morpholine-2-carboxylic acid. These derivatives are known for their excellent stability, allowing for delayed analysis if necessary.[11][14] The mass spectrum will be characterized by fragments indicative of the pentafluoropropionyl group, which can be beneficial for selective ion monitoring (SIM) for enhanced sensitivity and specificity.

Quantitative Data Summary

The choice of derivatization method can impact the quantitative performance of the GC-MS analysis. Below is a summary of expected performance characteristics for each method.

ParameterSilylation (MSTFA)Esterification/Acylation (Me-PFP)
Derivative Stability Moderate; sensitive to moisture[6]High; stable in solvent for extended periods[11][14]
Reaction Time ~30 minutes~2 hours (including drying steps)
Reaction Complexity Single step, simpleTwo steps, more complex
GC Elution Time Generally shorterMay be longer due to higher MW
Mass Spectral Fragments M-15, M-57Characteristic fragments from PFP group
Sensitivity GoodExcellent, especially with SIM

Chiral Analysis Considerations

For the analysis of the (R)-enantiomer and its potential (S)-enantiomer impurity, a chiral GC column is required. The derivatization protocols described above are compatible with chiral GC analysis. The derivatization step itself does not typically induce racemization under the specified conditions. The separation of the enantiomeric derivatives is then achieved on a chiral stationary phase, such as those based on cyclodextrins or chiral amino acid derivatives.[21] The choice of chiral column and the GC temperature program will need to be optimized for the specific derivatives to achieve baseline separation of the enantiomers.[22][23]

Conclusion

The successful GC-MS analysis of (R)-Morpholine-2-carboxylic acid is contingent upon proper derivatization. Both single-step silylation with MSTFA and a two-step esterification/acylation procedure are viable and effective methods. The choice between them will depend on the specific requirements of the analysis, such as the need for high sample throughput (favoring silylation) or the demand for high stability and quantitative accuracy (favoring the two-step method). For chiral purity analysis, these derivatization methods must be coupled with a suitable chiral GC column and optimized chromatographic conditions.

References

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Deriv
  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. International Journal of Molecular Sciences. [Link]
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Sensors (Basel). [Link]
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
  • GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III.
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites. [Link]
  • Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride), 10x1 g Vials, 10-pk. Restek. [Link]
  • Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids. [Link]
  • Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews. [Link]
  • Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids.
  • DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE.
  • Appendix G - Derivatiz
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
  • The derivatization reaction of morpholine.
  • Acids: Derivatiz
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS.
  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry. [Link]
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Journal of Visualized Experiments. [Link]
  • Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules. [Link]
  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. JOVE. [Link]

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Application Notes & Protocols: Palladium-Catalyzed Synthesis of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Morpholine Scaffold

The morpholine ring is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—a non-planar, saturated heterocyclic motif containing both a secondary amine and an ether linkage—impart favorable characteristics to drug candidates, including enhanced aqueous solubility, improved metabolic stability, and desirable pharmacokinetic profiles. Consequently, substituted morpholines are integral components of numerous FDA-approved drugs, such as the antibiotic Linezolid, the antidepressant Vilazodone, and the anticancer agent Gefitinib. The development of robust and versatile synthetic methods to access structurally diverse morpholine derivatives is therefore of paramount importance to researchers in drug discovery and development.

Palladium catalysis has emerged as a powerful and indispensable tool for the construction of C-N and C-O bonds, offering mild conditions, broad functional group tolerance, and high levels of chemo-, regio-, and stereoselectivity. This guide provides an in-depth overview of key palladium-catalyzed strategies for the synthesis of substituted morpholines, complete with mechanistic insights and detailed, field-proven laboratory protocols.

Strategy 1: Buchwald-Hartwig Amination for N-Aryl Morpholines

The Buchwald-Hartwig amination is a flagship reaction in palladium catalysis, enabling the direct formation of a C(aryl)-N bond between an aryl halide (or pseudohalide) and an amine.[1] For the synthesis of N-aryl morpholines, this reaction provides a direct and highly efficient route from readily available starting materials.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied, elegant sequence of organometallic transformations. The choice of phosphine ligand is critical, as it must stabilize the palladium center, facilitate oxidative addition, and promote the final reductive elimination step. Bulky, electron-rich biarylphosphine ligands like XPhos or Josiphos-type ligands are often preferred for their high activity, particularly with less reactive aryl chlorides.[2]

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: A low-valent Pd(0) complex, generated in situ, undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.

  • Ligand Exchange & Amine Coordination: A molecule of morpholine displaces a ligand on the Pd(II) center.

  • Deprotonation: A base (commonly a strong, non-nucleophilic base like sodium tert-butoxide) deprotonates the coordinated morpholine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired N-aryl morpholine product and regenerating the active Pd(0) catalyst.

Visualizing the Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition ArX Ar-X Amine_Coord [Ar-Pd(II)(Morpholine)(X)L]⁺ OA_Complex->Amine_Coord Amine Coordination -L Amido_Complex Ar-Pd(II)(Morpholinyl)L₂ Amine_Coord->Amido_Complex Deprotonation HX_Base [Base-H]⁺X⁻ Amine_Coord->HX_Base Amido_Complex->Pd0 Reductive Elimination Product N-Aryl Morpholine Amido_Complex->Product Morpholine Morpholine Base Base (e.g., NaOtBu)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Data Summary: Ligand & Substrate Scope

The choice of palladium precursor, ligand, and base is crucial for achieving high yields. Below is a comparison of typical conditions for the coupling of morpholine with various aryl halides.

Aryl Halide (Ar-X)Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
4-ChlorotoluenePd(dba)₂ (1.5)XPhos (3.0)NaOtBu (2.0)TolueneReflux94[3]
4-BromoanisolePd(OAc)₂ (1.0)P(tBu)₃ (2.0)NaOtBu (1.4)Dioxane80>95[4]
p-Tolyl triflate(NHC)Pd(allyl)Cl (1.0)-K₃PO₄ (1.5)Dioxane8070[5]
2-ChloropyridinePd₂(dba)₃ (1.0)RuPhos (2.0)NaOtBu (1.2)Toluene10098[2]
Detailed Protocol: Synthesis of N-(4-methylphenyl)morpholine

This protocol is adapted from a procedure utilizing an aryl chloride, a challenging but cost-effective starting material.[3]

Materials:

  • 4-Chlorotoluene (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.015 equiv, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.063 mmol), XPhos (60 mg, 0.127 mmol), and sodium tert-butoxide (811 mg, 8.44 mmol).

  • Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • To the resulting mixture, add 4-chlorotoluene (0.5 mL, 4.22 mmol) and morpholine (0.55 mL, 6.33 mmol) in one portion via syringe.

  • Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction progress by GC or TLC.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with water (10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the N-(4-methylphenyl)morpholine as a solid.

Strategy 2: Intramolecular Carboamination for cis-3,5-Disubstituted Morpholines

For the stereoselective synthesis of C-substituted morpholines, particularly those with a cis-3,5-disubstitution pattern, an elegant palladium-catalyzed intramolecular carboamination strategy has been developed.[6][7] This method constructs the morpholine ring from a linear precursor in a single step, forming two new bonds and two stereocenters with high diastereoselectivity.

Mechanistic Rationale

This transformation begins with an enantiomerically pure amino alcohol, which is converted in a few steps to an O-allyl ethanolamine derivative bearing an N-aryl group. The key palladium-catalyzed cyclization proceeds via a mechanism that dictates the cis stereochemistry of the final product.

  • Oxidative Addition: Pd(0) inserts into the aryl bromide bond to form an arylpalladium(II) complex.

  • Amine Deprotonation: A base deprotonates the secondary amine to form a palladium(aryl)(amido) intermediate.

  • syn-Aminopalladation: The palladium-bound amido group adds across the tethered allyl group's double bond in a syn fashion. This intramolecular cyclization occurs through a boat-like transition state to minimize steric interactions, which establishes the relative stereochemistry of the two newly formed stereocenters.

  • Reductive Elimination: C-C bond-forming reductive elimination releases the cis-3,5-disubstituted morpholine product and regenerates the Pd(0) catalyst.

Visualizing the Key Stereodetermining Step

Carboamination cluster_0 Catalytic Cycle Pd_Amido Ar-Pd(II)(Amido)L₂ TS_Boat Boat-like Transition State (syn-Aminopalladation) Pd_Amido->TS_Boat Intramolecular Cyclization Cyclized_Pd Cyclized Pd(II) Intermediate TS_Boat->Cyclized_Pd Product cis-3,5-Disubstituted Morpholine Cyclized_Pd->Product Reductive Elimination Pd0 Pd(0)L₂ Cyclized_Pd->Pd0

Caption: Key steps in the Pd-catalyzed carboamination for morpholine synthesis.

Data Summary: Substrate Scope

This method is effective for a range of substituted amino alcohol precursors and aryl/alkenyl halide coupling partners. The reaction consistently produces the cis-diastereomer in high selectivity (>20:1 dr).

Substrate (R¹ in precursor)Aryl/Alkenyl Bromide (R²)Pd(OAc)₂ (mol%)Ligand (mol%)Yield (%)Reference
Me2-Bromotoluene2P(2-furyl)₃ (8)66[6]
Me(E)-β-Bromostyrene2P(2-furyl)₃ (8)65[6]
Bn4-Bromoanisole2P(2-furyl)₃ (8)71[6]
i-Bu2-Bromonaphthalene2P(2-furyl)₃ (8)75[6]
Ph4-Bromobenzonitrile2P(2-furyl)₃ (8)25[6]

Note: Yields are for the key Pd-catalyzed cyclization step.

Detailed Protocol: Synthesis of a cis-3,5-Disubstituted Morpholine

This is a representative procedure for the key cyclization step, adapted from Wolfe and coworkers.[6]

Materials:

  • O-allyl-N-aryl ethanolamine substrate (1.0 equiv, e.g., (S)-1-(allyloxy)-N-(p-methoxyphenyl)propan-2-amine)

  • Aryl bromide (2.0 equiv, e.g., 2-bromotoluene)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Tri(2-furyl)phosphine [P(2-furyl)₃] (0.08 equiv, 8 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene (to make a 0.4 M solution of the amine substrate)

Procedure:

  • In a nitrogen-filled glovebox or using Schlenk technique, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2.3 mg, 0.01 mmol), P(2-furyl)₃ (9.3 mg, 0.04 mmol), and NaOtBu (96.1 mg, 1.0 mmol).

  • Seal the tube, remove from the glovebox (if used), and evacuate and backfill with nitrogen three times.

  • Add the aryl bromide (1.0 mmol) to the tube. If the aryl bromide is a solid, add it with the other solids in step 1.

  • Via syringe, add a solution of the amine substrate (0.50 mmol) in anhydrous toluene (1.25 mL).

  • Seal the Schlenk tube with a Teflon screw cap and heat the mixture in an oil bath at 105 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired cis-disubstituted morpholine.

Strategy 3: Oxidative Coupling of 1,3-Dienes and N-Arylaminoalcohols

A powerful strategy for constructing substituted morpholines involves the palladium-catalyzed oxidative coupling of 1,3-dienes with N-arylaminoalcohols.[8][9][10] This method allows for the convergent synthesis of the morpholine core through the sequential formation of C-N and C-O bonds across the diene system.

Mechanistic Rationale

This reaction operates via a Pd(II)-catalyzed pathway involving sequential intermolecular aminopalladation and intramolecular oxypalladation. An oxidant is required to regenerate the active Pd(II) catalyst. A combination of a copper salt and 1,4-benzoquinone (BQ) under an oxygen atmosphere is typically employed.

  • Aminopalladation: The N-arylaminoalcohol adds to the palladium-activated diene, forming a π-allylpalladium intermediate. This step forms the C-N bond.

  • Oxypalladation: The tethered hydroxyl group then attacks the π-allyl complex in an intramolecular fashion, closing the morpholine ring and forming the C-O bond.

  • Reductive Elimination/Oxidation: The resulting Pd(II) species undergoes reductive elimination, often promoted by a ligand like BQ, to release the morpholine product and Pd(0). The Pd(0) is then re-oxidized back to the active Pd(II) state by the Cu/BQ/O₂ system to complete the catalytic cycle. DFT calculations have suggested that 1,4-benzoquinone can also act as a ligand to promote the reductive elimination step.[8]

Visualizing the Reaction Workflow

OxidativeCoupling Diene 1,3-Diene Aminopalladation Aminopalladation (C-N Bond Formation) Diene->Aminopalladation Aminoalcohol N-Arylaminoalcohol Aminoalcohol->Aminopalladation Catalyst Pd(II) Catalyst + Oxidant System (Cu(I)/BQ/O₂) Catalyst->Aminopalladation Oxypalladation Intramolecular Oxypalladation (C-O Bond Formation) Aminopalladation->Oxypalladation Product Substituted Morpholine Oxypalladation->Product

Caption: Workflow for Pd-catalyzed oxidative coupling to form morpholines.

Detailed Protocol: Synthesis of 2-((E)-but-2-en-1-yl)-4-phenylmorpholine

This protocol is based on the work of Obora and colleagues.[8]

Materials:

  • N-phenyl-2-aminoethanol (1.0 equiv)

  • 1,3-Butadiene (can be bubbled through the solution or added as a condensed liquid)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • CuCl (0.20 equiv, 20 mol%)

  • 1,4-Benzoquinone (BQ) (1.0 equiv)

  • Acetic Acid (AcOH)

  • Oxygen (balloon or atmosphere)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (5.6 mg, 0.025 mmol), CuCl (9.9 mg, 0.1 mmol), 1,4-benzoquinone (54 mg, 0.5 mmol), and N-phenyl-2-aminoethanol (68.6 mg, 0.5 mmol).

  • Seal the flask and evacuate and backfill with oxygen (repeat 3 times), leaving an oxygen balloon attached.

  • Add anhydrous acetic acid (2.0 mL) via syringe.

  • Introduce 1,3-butadiene (e.g., 2.0 mmol, 4.0 equiv) into the reaction mixture. This can be done by bubbling the gas through the solution for a set period or by adding a pre-measured amount of condensed butadiene at low temperature.

  • Stir the reaction mixture vigorously at 60 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired morpholine derivative.

Conclusion and Outlook

Palladium catalysis offers a diverse and powerful toolkit for the synthesis of substituted morpholines. The Buchwald-Hartwig amination provides a direct entry to N-aryl derivatives, while intramolecular carboamination and oxidative coupling strategies enable the stereoselective construction of complex, C-substituted scaffolds. Each method presents distinct advantages in terms of substrate scope, stereocontrol, and the types of bonds formed. As the demand for novel, drug-like molecules continues to grow, the continued development and refinement of these palladium-catalyzed methods will undoubtedly play a crucial role in advancing medicinal chemistry and the synthesis of next-generation therapeutics.

References

  • Yamaguchi, A., Katayama, N., Tabaru, K., Fujihara, T., & Obora, Y. (2016). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry, 14(48), 11551-11555. [Link][8][9][10]
  • Nakhla, J. S., & Wolfe, J. P. (2009). A new strategy for the synthesis of substituted morpholines. Organic letters, 11(14), 3242–3245. [Link][6]
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  • Nakhla, J. S., & Wolfe, J. P. (2009). A new strategy for the synthesis of substituted morpholines. PubMed, 21(14), 3242-5. [Link][7]
  • Obora, Y., et al. (2016). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry. [Link]
  • Tsuji, J., & Trost, B. M. (n.d.). Tsuji–Trost reaction. Wikipedia. [Link]
  • Yamaguchi, A., et al. (2016). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C-N and C-O bond formation. PubMed, 28(48), 11551-11555. [Link]
  • Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 63(35), 8547-8555. [Link]
  • Wolfe, J. P., et al. (2008). Mild Conditions for Pd-Catalyzed Carboamination of N-Protected Hex-4-enylamines and 1-, 3-, and 4-Substituted Pent-4-enylamines. Scope, Limitations, and Mechanism of Pyrrolidine Formation. Journal of Organic Chemistry, 73(22), 8867–8877. [Link]
  • Trost, B. M. (n.d.).
  • Obora, Y., et al. (2016). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation.
  • Buchwald, S. L., & Hartwig, J. F. (n.d.).
  • Hayashi, T., et al. (2003). Catalytic asymmetric construction of morpholines and piperazines by palladium-catalyzed tandem allylic substitution reactions. The Journal of Organic Chemistry, 68(14), 5521-5529. [Link]
  • Young, D. W., et al. (2022). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters, 13(5), 823-830. [Link]
  • Wolfe, J. P., et al. (2008). Mild conditions for Pd-catalyzed carboamination of N-protected hex-4-enylamines and 1-, 3-, and 4-substituted pent-4-enylamines.
  • Nolan, S. P., et al. (2019). Palladium-catalyzed amination of morpholine with aryl chlorides.
  • Ananikov, V. P., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • Sanford, M. S. (2009). Mechanism of Benzoquinone-Promoted Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Journal of the American Chemical Society, 131(28), 9651–9653. [Link]
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  • Wolfe, J. P., et al. (2008). Mild Conditions for Pd-Catalyzed Carboamination of N -Protected Hex-4-enylamines and 1-, 3-, and 4-Substituted Pent-4-enylamines. Scope, Limitations, and Mechanism of Pyrrolidine Formation.
  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]
  • Zhang, Y., et al. (2023).
  • Sanford, M. S., et al. (2022). Palladium catalyzed radical relay for the oxidative cross-coupling of quinolines.
  • Stahl, S. S. (2012). Intramolecular Pd(II)-Catalyzed Aerobic Oxidative Amination of Alkenes: Synthesis of Six-Membered N-Heterocycles. Organic Letters, 14(5), 1234–1237. [Link]
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  • Youn, S. W., et al. (2021). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Organic Letters, 23(20), 7853–7858. [Link]
  • Beller, M., et al. (2018). Additive-Free Palladium-Catalysed Hydroamination of Piperylene with Morpholine.
  • Hartwig, J. F. (2000). Palladium-Catalyzed Intermolecular Hydroamination of Vinylarenes Using Arylamines. Organic Chemistry Portal. [Link]
  • Wolfe, J. P. (2018). Recent Developments in Pd(0)-Catalyzed Alkene Carboheterofunctionalization Reactions. Accounts of Chemical Research, 51(6), 1434–1445. [Link]
  • De Kimpe, N., et al. (2006).
  • Zhang, X., et al. (2024).
  • Yu, J.-Q., et al. (2020). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Molecules, 25(18), 4246. [Link]
  • Ghorai, M. K., et al. (2022). Pd-catalyzed three-component [2 + 2 + 1] cycloamination toward carbazoles. Organic & Biomolecular Chemistry, 20(21), 4349-4353. [Link]
  • Chen, G., et al. (2015). Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)
  • Wolfe, J. P. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Journal of the American Chemical Society, 132(21), 7439–7441. [Link]
  • Wang, C., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization.
  • Gu, Q., & You, S.-L. (2013). Enantioselective synthesis of planar chiral ferrocenes via palladium-catalyzed annulation with diarylethynes. Beilstein Journal of Organic Chemistry, 9, 1946–1952. [Link]
  • You, S.-L., & Gu, Q. (2013). Enantioselective synthesis of planar chiral ferrocenes via palladium-catalyzed annulation with diarylethynes. Beilstein Journal of Organic Chemistry, 9, 1946-1952. [Link]

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Large-scale synthesis of (R)-Morpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Industrial-Scale Synthesis of (R)-Morpholine-2-carboxylic acid Hydrochloride

Abstract

(R)-Morpholine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry, integral to the synthesis of various active pharmaceutical ingredients (APIs) where specific stereochemistry is crucial for efficacy and safety.[1] This document provides a comprehensive guide for its large-scale synthesis as the hydrochloride salt, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of steps, this guide elucidates the strategic rationale behind the chosen synthetic route, emphasizing process safety, scalability, and control. The protocol detailed herein is designed to be self-validating, ensuring scientific integrity and reproducibility on an industrial scale.

Introduction: The Strategic Importance of Chiral Morpholines

The morpholine moiety is a privileged scaffold in drug discovery, and the introduction of a stereocenter, as in (R)-Morpholine-2-carboxylic acid, offers a three-dimensional diversity that can significantly enhance binding affinity, selectivity, and pharmacokinetic properties of a drug candidate.[2] The synthesis of enantiomerically pure morpholines is non-trivial. Key challenges in scaling up production include achieving high enantiomeric excess (e.e.), ensuring cost-effectiveness, and maintaining operational simplicity. This guide focuses on a robust and scalable synthetic strategy that addresses these industrial demands.

Synthetic Strategy: A Comparative Analysis for Scalability

Several pathways exist for the synthesis of chiral morpholines. The optimal choice for large-scale production hinges on factors like atom economy, cost of starting materials, and process robustness.

  • Chiral Resolution: This classical approach involves synthesizing the racemic mixture followed by separation of the enantiomers using a chiral resolving agent to form diastereomeric salts, which are then separated by fractional crystallization.[3][4] While a proven technique, it inherently discards at least 50% of the material, making it less atom-economical unless an efficient racemization and recycling loop for the undesired enantiomer is developed.[3]

  • Asymmetric Catalysis: This modern approach creates the chiral center directly through methods like asymmetric hydrogenation of a prochiral precursor.[5][6] These methods are highly efficient and atom-economical. However, they can rely on expensive and sensitive transition-metal catalysts and ligands, which may require significant process development to implement on a large scale.[5]

  • Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure starting materials. A notable example is the use of epichlorohydrin. An operationally simple synthesis of N-BOC-protected morpholine-2-carboxylic acid from epichlorohydrin has been developed that avoids chromatographic purification, a significant advantage for high-throughput, large-scale processing.[7][8]

For the purposes of this guide, we will detail a protocol based on the Chiral Pool Synthesis approach, starting from (S)-epichlorohydrin. This route is selected for its operational simplicity, cost-effective starting materials, and avoidance of column chromatography, making it highly suitable for industrial application.[8]

Overall Synthetic Workflow

The selected pathway involves a multi-step, one-pot synthesis starting from (S)-epichlorohydrin and a protected amino alcohol, followed by oxidation and deprotection to yield the target molecule.

Synthetic Workflow cluster_0 Step 1: Ring Opening & Cyclization cluster_1 Step 2: Oxidation cluster_2 Step 3: Deprotection & Salt Formation A (S)-Epichlorohydrin C Intermediate Adduct A:e->C:w 1. Reaction B N-Benzylaminoethanol B:e->C:w D N-Benzyl-(R)-morpholin-2-yl)methanol C->D 2. Intramolecular Cyclization (Base) E N-Benzyl-(R)-morpholine-2-carboxylic acid D->E 3. Oxidation (e.g., TEMPO) F (R)-Morpholine-2-carboxylic acid E->F 4. Hydrogenolysis (Pd/C, H2) G (R)-Morpholine-2-carboxylic acid HCl F->G 5. HCl addition

Caption: Overall workflow for the synthesis of (R)-Morpholine-2-carboxylic acid HCl.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a multi-kilogram scale. All operations should be conducted in a well-ventilated chemical manufacturing environment, adhering to all relevant safety protocols.

Part I: Synthesis of N-Benzyl-(R)-morpholin-2-yl)methanol

This part of the process is often performed as a one-pot reaction to maximize throughput.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity (example scale) Moles
(S)-Epichlorohydrin 92.52 1.00 kg 10.81
N-Benzylaminoethanol 151.21 1.63 kg 10.78
Sodium tert-butoxide (NaOtBu) 96.10 1.15 kg 11.97
Toluene - 10 L -

| Water | 18.02 | As needed | - |

Protocol:

  • Reactor Setup: Charge a suitable, inerted reactor with N-Benzylaminoethanol and Toluene (8 L). Begin agitation and cool the solution to 0-5 °C.

  • Epoxide Addition: Slowly add (S)-Epichlorohydrin to the reactor over 2-3 hours, ensuring the internal temperature is maintained below 10 °C. The regioselective attack of the amine on the less substituted carbon of the epoxide is the key step here.

  • Aging: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction for completion by HPLC or TLC.

  • Cyclization: Cool the mixture back to 0-5 °C. Add Sodium tert-butoxide (NaOtBu) portion-wise over 2 hours, managing the exotherm to keep the temperature below 15 °C. This strong base facilitates the intramolecular Williamson ether synthesis to form the morpholine ring.

  • Work-up: After stirring for an additional 2-4 hours at room temperature, slowly quench the reaction by adding water (5 L). Separate the organic layer. Wash the organic phase with brine (2 x 3 L).

  • Isolation: Concentrate the organic layer under reduced pressure to yield crude N-Benzyl-(R)-morpholin-2-yl)methanol as an oil, which can be used directly in the next step.

Part II: Oxidation to N-Benzyl-(R)-morpholine-2-carboxylic acid

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity (example scale) Moles
Crude Alcohol from Part I 207.27 ~2.24 kg ~10.81
TEMPO 156.25 34 g 0.216
Sodium hypochlorite (NaOCl, 12% soln) 74.44 ~10 L ~16.2
Sodium bicarbonate (NaHCO₃) 84.01 As needed -

| Dichloromethane (DCM) | 84.93 | 15 L | - |

Protocol:

  • Reactor Setup: Dissolve the crude alcohol from Part I in Dichloromethane. Add TEMPO and a saturated aqueous solution of sodium bicarbonate. Cool the biphasic mixture to 0-5 °C.

  • Oxidation: Add the sodium hypochlorite solution dropwise, maintaining the internal temperature below 10 °C. The reaction is typically vigorous. Monitor the reaction progress by TLC/HPLC.

  • Quench and Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate. Separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 5 L).

  • pH Adjustment & Isolation: Combine the aqueous layers and adjust the pH to ~2-3 with concentrated HCl. The carboxylic acid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield N-Benzyl-(R)-morpholine-2-carboxylic acid.

Part III: Debenzylation and Hydrochloride Salt Formation

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity (example scale) Moles
N-Benzyl Carboxylic Acid from Part II 221.25 ~2.0 kg ~9.04
Palladium on Carbon (10% Pd/C, 50% wet) - ~200 g -
Methanol 32.04 20 L -
Hydrogen Gas (H₂) 2.02 As needed -

| Hydrochloric Acid (in isopropanol) | 36.46 | As needed | - |

Protocol:

  • Hydrogenolysis: Charge a hydrogenation reactor with the N-benzyl carboxylic acid, Methanol, and the Pd/C catalyst.

  • Reaction: Pressurize the reactor with hydrogen gas (typically 50-60 psi) and heat to 40-50 °C. Maintain the reaction until hydrogen uptake ceases and HPLC analysis confirms the complete removal of the benzyl protecting group.

  • Filtration and Concentration: Carefully filter the reaction mixture through a bed of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to obtain crude (R)-Morpholine-2-carboxylic acid.

  • Salt Formation: Dissolve the crude product in a suitable solvent like isopropanol or ethyl acetate. Add a stoichiometric amount of hydrochloric acid (as a solution in isopropanol or as gas) while stirring.

  • Crystallization and Isolation: Cool the solution to 0-5 °C to induce crystallization.[9] Filter the resulting solid, wash with cold solvent, and dry under vacuum at <50 °C to yield the final product, this compound.

Process Control and Data

Effective large-scale synthesis requires stringent monitoring of critical parameters.

ParameterStageTypical RangeRationale
TemperatureEpoxide Addition0-10 °CControls exotherm, minimizes side reactions.
TemperatureOxidation0-10 °CControls highly exothermic reaction, prevents degradation.
Hydrogen PressureDebenzylation50-60 psiEnsures efficient cleavage of the N-benzyl group.
pHFinal Precipitation2-3Maximizes the yield of the intermediate carboxylic acid.
Typical Yield Overall65-75%-
Purity (HPLC) Final Product>99%-
Enantiomeric Excess Final Product>99% e.e.-

Safety and Handling

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.

  • General Precautions: All operations should be performed in a controlled environment with adequate ventilation, such as a chemical fume hood or a dedicated manufacturing bay.[10][11] Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, face shields, chemical-resistant gloves, and lab coats.[12]

  • Flammability: Solvents like toluene, methanol, and isopropanol are flammable. Keep away from heat, sparks, and open flames.[13] Use explosion-proof electrical equipment and ensure containers are properly grounded and bonded to prevent static discharge.[10][11]

  • Corrosivity: Morpholine derivatives and hydrochloric acid are corrosive and can cause severe skin burns and eye damage. Avoid contact and inhalation. Emergency eyewash stations and safety showers must be readily accessible.[12]

  • Specific Hazards:

    • Epichlorohydrin: Is a toxic and reactive substance. Handle with extreme care.

    • Sodium tert-butoxide: Is a strong base and reacts violently with water. Handle under inert atmosphere.

    • Palladium on Carbon: Can be pyrophoric, especially when dry. Handle the wet catalyst and never allow it to dry out in the air. Use an inert atmosphere (e.g., nitrogen or argon) during filtration.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[10]

Conclusion

The protocol described provides a scalable, efficient, and industrially viable route for the synthesis of high-purity this compound. By leveraging a chiral pool starting material and designing a process that avoids cumbersome purification steps, this method delivers the target compound with excellent stereochemical control. The emphasis on process understanding and safety ensures that the synthesis can be reliably and safely implemented on a large scale, meeting the demands of pharmaceutical development and manufacturing.

References

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Journal of Organic Chemistry, 73(9), 3662-5. [Link]
  • Penta Chemicals. (2025).
  • Carl ROTH. (n.d.).
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry, 83(17), 10487-10500. [Link]
  • Journal of Organic Chemistry. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
  • Walczak, M. A., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
  • Organic Process Research & Development. (n.d.). Practical Synthesis of Chiral 2-Morpholine.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • National Center for Biotechnology Information. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. [Link]
  • National Center for Biotechnology Information. (2007). Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides. [Link]
  • Wikipedia. (n.d.). Chiral resolution. [Link]
  • Google Patents. (n.d.). Process for preparing morpholine hydrochloride as precursor of monoxydine.
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
  • Google Patents. (n.d.). Process for resolving chiral acids with 1-aminoindan-2-ols.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
  • Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine.
  • MySkinRecipes. (n.d.). (S)-Morpholine-2-carboxylic acid hydrochloride. [Link]
  • Google Patents. (n.d.). Method for preparing high morphine hydrochloride.
  • National Institutes of Health. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]
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  • Google Patents. (n.d.).

Sources

Application Notes & Protocols: Experimental Procedures for Morpholine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to improve the pharmacokinetic profiles of drug candidates, including enhancements in aqueous solubility, metabolic stability, and target affinity.[1][2] This document provides an in-depth guide to the principal synthetic strategies for constructing the morpholine ring. It moves beyond simple procedural lists to explain the mechanistic rationale behind key experimental choices. Detailed, field-tested protocols for classical and modern synthetic methods are provided, alongside visual workflows and comparative data to empower researchers in their synthetic design and execution.

Introduction: The Strategic Importance of the Morpholine Moiety

The six-membered ring of morpholine, containing both an ether and a secondary amine functional group, offers a unique combination of properties.[3][4] Its presence in a molecule can introduce a basic center, improve hydrogen bonding potential, and confer a conformationally restricted yet flexible linker. These attributes have led to its incorporation in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[4][5] The continued interest in this scaffold necessitates robust and versatile synthetic methods for its creation and derivatization.[1][6] This guide will detail several key methodologies, from industrial-scale dehydration reactions to more nuanced, stereoselective cyclizations suitable for complex molecule synthesis.

Synthetic Strategy I: Acid-Catalyzed Cyclodehydration of Diethanolamines

This is the most traditional and industrially significant method for producing unsubstituted morpholine.[4][7] The strategy relies on the intramolecular dehydration of diethanolamine using a strong acid, typically concentrated sulfuric acid or oleum.

Mechanistic Insight: The reaction proceeds via protonation of one of the hydroxyl groups by the strong acid, converting it into a good leaving group (water). The nitrogen atom then acts as an intramolecular nucleophile, attacking the electrophilic carbon and displacing the water molecule to form the six-membered ring. A final deprotonation step yields the neutral morpholine molecule. The high temperatures are necessary to drive the dehydration equilibrium towards the product.

G Figure 1. Reaction Scheme for Morpholine Synthesis via Dehydration cluster_conditions DEA Diethanolamine (HO-CH2CH2)2NH ProtonatedDEA Protonated Intermediate (HO-CH2CH2)2NH2+ DEA->ProtonatedDEA + H+ Cyclized Morpholinium Ion ProtonatedDEA->Cyclized Intramolecular SN2 Morpholine Morpholine Cyclized->Morpholine - H+ H2SO4 H2SO4, Δ H2O - H2O Base Base Workup

Caption: Figure 1. Reaction Scheme for Morpholine Synthesis via Dehydration.

Protocol 2.1: Synthesis of Morpholine from Diethanolamine

This protocol is adapted from established industrial procedures and literature reports.[7][8][9]

Materials:

  • Diethanolamine (DEA)

  • Concentrated Sulfuric Acid (98%) or 20% Oleum

  • Sodium Hydroxide (NaOH) solution (e.g., 50%)

  • Round bottom flask (appropriately sized for the scale)

  • Heating mantle with temperature controller (e.g., thermocouple)

  • Distillation apparatus

  • Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety goggles, face shield. Work must be performed in a certified chemical fume hood.

Procedure:

  • Acidification (Caution: Highly Exothermic): In a fume hood, charge a round bottom flask with diethanolamine (1.0 mol equiv). Begin vigorous stirring. Slowly and carefully add concentrated sulfuric acid (approx. 1.2 - 1.7 mol equiv) dropwise via an addition funnel.[9][10] Maintain the internal temperature below 60 °C using an ice bath.

  • Cyclodehydration: Once the addition is complete, equip the flask with a distillation head and condenser (configured for atmospheric distillation to remove water). Heat the reaction mixture to 185-200 °C.[7][8] The water generated during the reaction will begin to distill off. Maintain this temperature for 4-15 hours, monitoring the reaction progress (e.g., by TLC if derivatized, or by cessation of water distillation).

  • Neutralization and Workup: Allow the reaction mixture to cool to below 80 °C. Slowly and carefully add 50% NaOH solution to neutralize the excess acid and freebase the morpholine sulfate salt. The pH should be adjusted to >11. This step is also highly exothermic and requires efficient cooling.

  • Isolation and Purification: The resulting mixture is typically a slurry. Filter to remove the inorganic salts (sodium sulfate). The filtrate, containing morpholine and water, is then subjected to fractional distillation.

  • Distillation: Collect the fraction boiling at approximately 128-130 °C.[8] The resulting morpholine should be a colorless liquid. Yields can range from 35-50% on a lab scale.[8]

Synthetic Strategy II: Annulation of Amino Alcohols

For the synthesis of substituted morpholines, a more versatile approach involves the construction of the ring from an amino alcohol precursor. A modern and efficient variation of this strategy utilizes ethylene sulfate for a selective mono-N-alkylation followed by base-mediated cyclization.[11][12]

Mechanistic Insight: This two-step, one-pot potential process is elegant in its selectivity. The primary or secondary amine of the starting amino alcohol performs a nucleophilic (SN2) attack on the electrophilic carbon of ethylene sulfate, opening the cyclic sulfate. This forms a stable zwitterionic intermediate.[13] The key to this method's success is the clean formation of this mono-alkylated product, avoiding the common issue of dialkylation.[12] Subsequent addition of a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) facilitates an intramolecular SN2 cyclization, where the hydroxyl group's alkoxide attacks the carbon bearing the sulfate leaving group, forming the morpholine ring.

G Figure 2. Workflow for Morpholine Synthesis from Amino Alcohols cluster_path Start 1,2-Amino Alcohol + Ethylene Sulfate Zwitterion N-Monoalkylation (Formation of Zwitterionic Intermediate) Start->Zwitterion Isolation Isolation of Intermediate (Optional, by crystallization) Zwitterion->Isolation Cyclization Cyclization with Base (e.g., t-BuOK) Zwitterion->Cyclization Direct OnePot One-pot procedure Isolation->Cyclization Stepwise Product Substituted Morpholine Product Cyclization->Product

Caption: Figure 2. Workflow for Morpholine Synthesis from Amino Alcohols.

Protocol 3.1: General Procedure for Substituted Morpholine Synthesis via Ethylene Sulfate

This protocol is based on the green and efficient method reported by Ortiz et al.[11][12][14]

Materials:

  • Substituted 1,2-amino alcohol (1.0 equiv)

  • Ethylene sulfate (1.05 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.2 equiv)

  • Solvent (e.g., Acetonitrile (MeCN) or Tetrahydrofuran (THF))

  • Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

Procedure:

  • N-Monoalkylation: To a solution of the 1,2-amino alcohol in MeCN, add ethylene sulfate at room temperature under an inert atmosphere. Stir the reaction for 12-24 hours. The zwitterionic intermediate often precipitates from the solution.

  • Intermediate Isolation (Optional): If the zwitterion precipitates, it can be isolated by filtration, washed with cold solvent, and dried. This intermediate is often stable and can be stored.

  • Cyclization: To a suspension of the zwitterionic intermediate (or the crude reaction mixture from step 1) in THF, add t-BuOK portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired substituted morpholine.

Data Presentation: Comparison of Substrates The ethylene sulfate method shows broad applicability. Below is a summary of representative yields for different amino alcohol substrates.

Starting Amino AlcoholProductTypical Yield (%)Reference
(S)-2-amino-3-phenylpropan-1-ol(S)-3-benzylmorpholine>90%[12]
2-amino-2-methylpropan-1-ol3,3-dimethylmorpholine~85%[11]
1-aminopropan-2-ol2-methylmorpholine>80%[13]

Synthetic Strategy III: Intramolecular Reductive Amination

Intramolecular reductive amination provides a powerful route to morpholines, particularly for constructing nucleoside analogs or other complex structures.[15] This strategy involves the formation of a dialdehyde from a suitable precursor (like a ribonucleoside), which then undergoes spontaneous cyclization with an amine followed by in-situ reduction.

Mechanistic Insight: The process begins with the oxidative cleavage of a vicinal diol (e.g., in a ribose ring) using an oxidant like sodium periodate (NaIO₄) to generate a transient dialdehyde. This dialdehyde is then reacted with a primary amine. The amine attacks one aldehyde to form a hemiaminal, which then cyclizes by attacking the second aldehyde to form a cyclic hemiaminal ether. This intermediate exists in equilibrium with the corresponding cyclic iminium ion. A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is present to reduce the iminium ion as it forms, irreversibly trapping the cyclic amine product.[16] NaBH₃CN is an ideal choice as it is mild enough not to reduce the aldehydes but is effective at reducing the protonated imine (iminium ion).[16]

Protocol 4.1: Synthesis of a Morpholine Nucleoside Analog

This is a generalized protocol based on the synthesis of N-substituted morpholine nucleosides.[15]

Materials:

  • Ribonucleoside (e.g., Uridine) (1.0 equiv)

  • Sodium periodate (NaIO₄) (1.1 equiv)

  • Primary amine hydrochloride salt (e.g., methylamine HCl) (1.5 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (2.0 equiv)

  • Solvent (e.g., Methanol (MeOH))

Procedure:

  • Oxidative Cleavage: Dissolve the ribonucleoside in methanol. Add a solution of sodium periodate in water dropwise at 0 °C. Stir the reaction for 1-2 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Reductive Amination: To the crude dialdehyde solution from step 1, add the primary amine hydrochloride salt, followed by the portion-wise addition of sodium cyanoborohydride at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The pH may need to be maintained in a slightly acidic range (pH 5-6) to facilitate iminium ion formation without degrading the reducing agent.

  • Workup and Purification: Quench the reaction by adding a few drops of acetic acid. Remove the solvent under reduced pressure. The residue is then redissolved in water and purified, often using ion-exchange chromatography or reverse-phase HPLC, to isolate the target morpholine nucleoside analog.

Conclusion

The synthesis of the morpholine ring can be achieved through a variety of strategic approaches, each with its own advantages. The classical acid-catalyzed dehydration of diethanolamine remains a cost-effective method for the parent heterocycle. For creating libraries of substituted morpholines, modern annulation strategies using reagents like ethylene sulfate offer high yields, excellent functional group tolerance, and a greener reaction profile.[11][12] Finally, methods like intramolecular reductive amination provide access to highly functionalized and complex morpholine-containing targets, which are of significant interest in drug discovery. The choice of method should be guided by the desired substitution pattern, scale, and stereochemical requirements of the final product.

References

  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Morpholines. Synthesis and Biological Activity.
  • Example of intramolecular cyclization for morpholine ring formation.
  • Morpholine synthesis. Organic Chemistry Portal. [Link]
  • Morpholine Preparation
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Synthesis of N-substituted morpholine nucleoside deriv
  • Recent progress in the synthesis of morpholines.
  • Three-Component Synthesis of Morpholine Deriv
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. NIH Public Access. [Link]
  • Morpholine. Wikipedia. [Link]
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Morpholine production method. Henan Haofei Chemical Co.,Ltd. [Link]
  • Process of producing morpholine
  • Can you help me for synthesis of morpholine usinf dehydration diethanolamine?
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Recrystallization of Morpholine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the recrystallization of morpholine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this critical compound. Our goal is to move beyond simple protocols and offer a deeper understanding of the principles at play, empowering you to optimize your crystallization processes.

Introduction: The Importance of Crystalline Purity

Morpholine hydrochloride is a widely used building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its purity is paramount, as impurities can have a significant impact on reaction yields, downstream processes, and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures. A successful recrystallization yields a highly pure crystalline product, but the path to achieving this can be fraught with challenges. This guide will help you navigate those challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the recrystallization of morpholine hydrochloride.

Q1: What is the best solvent for recrystallizing morpholine hydrochloride?

There is no single "best" solvent, as the optimal choice depends on the nature of the impurities. However, a good starting point for morpholine hydrochloride, a polar salt, is a polar protic solvent. Isopropanol is often a preferred choice for hydrochloride salts as many are less soluble in it compared to absolute ethanol, which can aid in achieving a better yield.[2] Methanol is also a possibility, but the higher solubility of the salt in it may lead to lower recovery.[3] Water can be used, but due to the high solubility of morpholine hydrochloride in water, it is often employed as part of a mixed solvent system.[4][5]

Q2: My morpholine hydrochloride is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[6] This often happens when the solution is supersaturated to a point where the solute's solubility limit is exceeded while the temperature is still above its melting point (or the melting point of a eutectic mixture with impurities).[7] For morpholine hydrochloride, this can be caused by cooling the solution too quickly or using a solvent in which it is too soluble at elevated temperatures. To remedy this, you can try:

  • Slowing the cooling rate: This provides more time for the molecules to orient themselves into a crystal lattice.

  • Adding a small amount of additional solvent: This reduces the supersaturation level.

  • Using a seed crystal: This provides a template for crystal growth to begin.[6]

Q3: My crystal yield is very low. What are the likely causes?

Low yield is a common issue in recrystallization and can stem from several factors:

  • Using too much solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor, even after cooling.[8][9]

  • Premature crystallization: If the solution is not filtered while hot to remove insoluble impurities, some of your product may crystallize along with the impurities and be lost.

  • Washing with a solvent at the wrong temperature: Washing the collected crystals with room temperature or warm solvent will redissolve some of your product.[8]

Q4: Can I use a mixed solvent system?

Yes, mixed solvent systems can be very effective. The principle is to use a "good" solvent in which the morpholine hydrochloride is soluble at high temperatures, and a "poor" solvent (or "anti-solvent") in which it is much less soluble.[10] A common approach for hydrochloride salts is to dissolve the compound in a minimal amount of a hot alcohol (like ethanol or isopropanol) and then slowly add a less polar solvent like diethyl ether or ethyl acetate until the solution becomes slightly cloudy (the point of saturation).[2] This technique can often induce crystallization when a single solvent system fails.

Troubleshooting Guide: From Theory to Practice

This section provides a more in-depth, scenario-based approach to troubleshooting common problems encountered during the recrystallization of morpholine hydrochloride.

Scenario 1: The Compound Will Not Dissolve

Problem: You've added your calculated amount of solvent, and even at boiling, the morpholine hydrochloride remains largely undissolved.

Causality & Solution:

  • Insufficient Solvent: You may have underestimated the amount of solvent required. Add small increments of hot solvent until the solid dissolves. Remember to keep the solution at or near its boiling point.

  • Incorrect Solvent Choice: The solvent you've chosen may simply not be a good solvent for morpholine hydrochloride, even when hot. Consult solubility data if available, or perform small-scale solubility tests with a range of solvents.[8]

Scenario 2: No Crystals Form Upon Cooling

Problem: The solution has cooled to room temperature, and perhaps even been placed in an ice bath, but no crystals have appeared.

Causality & Solution:

  • Excessive Solvent: This is the most frequent cause.[9] The solution is not supersaturated enough for crystals to form.

    • Remedy: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

  • Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.

    • Remedy 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.[11]

    • Remedy 2: Seeding: Add a tiny crystal of pure morpholine hydrochloride to the solution. This "seed" will act as a template for other molecules to crystallize upon.[6]

Scenario 3: Oiling Out - A Deeper Dive

Problem: As the solution cools, a syrupy or oily layer forms instead of solid crystals.

Causality & Solution:

This occurs when the solute's concentration exceeds its solubility limit at a temperature that is above the melting point of the solid form in that solvent system. The presence of impurities can also depress the melting point, exacerbating this issue.[7]

  • Troubleshooting Steps:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount (5-10% of the original volume) of the hot solvent to decrease the supersaturation.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.

    • If oiling persists, consider changing the solvent system. A solvent with a lower boiling point might be beneficial.

Scenario 4: The Crystals are Colored or Appear Impure

Problem: The resulting crystals have a noticeable color, or subsequent analysis shows they are not as pure as expected.

Causality & Solution:

  • Colored Impurities: If the impurities are colored, they may have been incorporated into the crystal lattice.

    • Remedy: Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

  • Insoluble Impurities Not Removed: If you did not perform a hot filtration step, any insoluble impurities will be present in your final product.

    • Remedy: Redissolve the crystals in a minimal amount of hot solvent and perform a hot filtration through fluted filter paper to remove the insoluble material.

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[11]

    • Remedy: Repeat the recrystallization, ensuring a slow cooling rate to allow for the formation of a more ordered and pure crystal structure.

Data Presentation: Solvent Properties for Recrystallization

The choice of solvent is critical. The ideal solvent should exhibit high solubility for morpholine hydrochloride at elevated temperatures and low solubility at lower temperatures.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Use for Hydrochloride Salts
Water10080.1High solubility, often used in mixed systems.[4][5]
Methanol6532.7Good solvent, but high solubility can lead to lower yields.[3]
Ethanol7824.5Commonly used, good balance of solubility properties.
Isopropanol8219.9Often a good choice for precipitating HCl salts due to lower solubility than ethanol.[2]
Acetone5620.7Can be useful, sometimes as a wash to remove specific impurities.[2]
Ethyl Acetate776.0Often used as an anti-solvent with more polar solvents.
Diethyl Ether354.3A common anti-solvent to induce precipitation from more polar solutions.[2]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of Morpholine Hydrochloride from Isopropanol
  • Dissolution: Place the crude morpholine hydrochloride in an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of hot isopropanol until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice-water bath for about 20-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature appropriate to remove the solvent without melting the product.

Protocol 2: Mixed Solvent Recrystallization using Ethanol and Diethyl Ether
  • Dissolution: In an Erlenmeyer flask, dissolve the crude morpholine hydrochloride in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-Solvent: While the ethanol solution is still warm, slowly add diethyl ether dropwise with swirling until a faint, persistent cloudiness is observed.

  • Re-dissolution and Crystallization: Gently warm the mixture until the cloudiness just disappears, creating a saturated solution. Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using an ice-cold mixture of ethanol and diethyl ether (in the same approximate ratio as the final crystallization mixture) for the washing step.

Visualization of Workflows

Troubleshooting Decision Tree for Recrystallization

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the compound oil out? crystals_form->oiling_out Yes no_crystals No Crystals Formed crystals_form->no_crystals No collect Collect, wash, and dry crystals oiling_out->collect No oil_formed Oil Formed oiling_out->oil_formed Yes add_seed Add seed crystal or scratch flask no_crystals->add_seed reheat Re-heat to dissolve oil oil_formed->reheat evaporate Evaporate some solvent and re-cool add_seed->evaporate Still no crystals evaporate->cool add_solvent Add more hot solvent reheat->add_solvent cool_slower Cool even slower add_solvent->cool_slower cool_slower->cool

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Vertex AI Search. (n.d.). Morpholine hydrochloride | Solubility of Things. Retrieved January 10, 2026.
  • Mettler Toledo. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ChemEurope. (n.d.). Morpholine. Retrieved January 10, 2026.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved January 10, 2026.
  • Google Patents. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds. (EP 2436381 A1). Retrieved January 10, 2026.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved January 10, 2026.
  • IRO Water Treatment. (n.d.). Morpholine. Retrieved January 10, 2026.
  • LibreTexts Chemistry. (n.d.).
  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved January 10, 2026.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Alfa Chemistry. (n.d.). CAS 10024-89-2 Morpholine HydroChloride. Retrieved January 10, 2026.
  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved January 10, 2026.
  • Google Patents. (n.d.). CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine... Retrieved January 10, 2026.
  • University of York, Chemistry Teaching Labs. (n.d.).
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 10, 2026.

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Technical Support Center: Troubleshooting Side Reactions in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common side reactions encountered during the synthesis of morpholine, a crucial heterocyclic compound in organic synthesis.[1][2] By understanding the mechanistic origins of these impurities, you can effectively optimize your reaction conditions to maximize yield and purity.

This center provides in-depth, question-and-answer-based troubleshooting guides for the most common industrial and laboratory-scale synthesis routes.

Section 1: Dehydration of Diethanolamine (DEA) with Strong Acid

This is one of the most traditional and widely practiced methods for morpholine synthesis, involving the acid-catalyzed cyclization of diethanolamine (DEA).[3][4] While effective, it is prone to several competing side reactions.

Q1: My morpholine synthesis from diethanolamine (DEA) and sulfuric acid is producing a significant amount of piperazine as a byproduct. What is causing this and how can I prevent it?

A1: Root Cause Analysis & Mechanism

The formation of piperazine is a classic and well-documented side reaction in this synthesis, driven primarily by excessive reaction temperatures. Mechanistically, under harsh acidic and high-temperature conditions, a portion of the diethanolamine can undergo a competing reaction pathway. Instead of intramolecular cyclization to morpholine, it can be converted to aminoethylethanolamine (AEEA) or ethylenediamine, which then undergoes intermolecular condensation or cyclization to form piperazine.[5][6]

The simplified competing pathways can be visualized as follows:

DEA Diethanolamine (DEA) Morpholine Morpholine (Desired) DEA->Morpholine Intramolecular Cyclization (Desired Pathway) Intermediate Reactive Intermediates (e.g., AEEA) DEA->Intermediate High Temp. Side Reaction Piperazine Piperazine (Byproduct) Intermediate->Piperazine Intermolecular Condensation

Caption: Competing reaction pathways in DEA dehydration.

Troubleshooting Protocol & Preventative Measures

Control over reaction parameters is critical to favor the desired intramolecular cyclization.

1. Strict Temperature Control: This is the most crucial factor. The rate of piperazine formation increases significantly at higher temperatures.

  • Action: Maintain the reaction temperature strictly between 180-200°C.[7] Using a calibrated high-temperature thermometer and a stable heating source (e.g., heating mantle with a temperature controller) is essential. Temperatures exceeding 210°C often lead to increased byproduct formation and potential charring.[7]

  • Self-Validation: A reduction in the piperazine peak (as observed by GC-MS analysis) relative to the morpholine peak will confirm the effectiveness of temperature control.

2. Efficient Water Removal: The dehydration reaction is an equilibrium process. Efficient removal of water as it is formed drives the reaction toward the product, morpholine.[3]

  • Action: If your setup allows, use a Dean-Stark trap or a similar apparatus for azeotropic removal of water. For open-flask setups, ensuring a steady rate of distillation is key.

  • Causality: By removing water, you suppress the reverse reaction and can often achieve higher conversion at slightly lower, more selective temperatures, further minimizing piperazine formation.

3. Catalyst Concentration: While a strong acid like sulfuric acid or oleum is necessary, its concentration can influence side reactions.[8]

  • Action: Use the recommended stoichiometry. A common ratio is approximately 1.6 to 1.8 parts of 66° Baumé sulfuric acid per part of DEA.[8] Using oleum (fuming sulfuric acid) can increase reaction rates and allow for lower temperatures, potentially reducing side products.[8]

Data Summary: Effect of Temperature on Byproduct Formation The following table illustrates the typical relationship between reaction temperature and selectivity.

Reaction Temperature (°C)Morpholine Yield (%)Piperazine & Other Byproducts (%)
175-180Lower conversionLow
190-200 Optimal Minimal
210-220High conversionSignificant Increase
>220DecreasingHigh (Charring observed)
Q2: I am observing the formation of N-(2-hydroxyethyl)morpholine (HEM) as a major impurity. How can I minimize this?

A2: Root Cause Analysis & Mechanism

N-(2-hydroxyethyl)morpholine (HEM) is not typically formed from DEA in the standard acid-catalyzed synthesis of unsubstituted morpholine.[9][10] Rather, HEM is the primary product when triethanolamine (TEA) , not diethanolamine, is used as the starting material.[11] It is also a known byproduct in the synthesis of morpholine from diethylene glycol (DEG) and ammonia.[3][12]

If you are certain you started with DEA and are seeing HEM, this suggests a potential contamination of your DEA starting material with TEA.

Troubleshooting Protocol & Preventative Measures

1. Verify Starting Material Purity: The most direct solution is to address the source of the triethanolamine.

  • Action: Analyze your diethanolamine starting material using GC-MS or NMR to confirm its purity and check for the presence of triethanolamine.

  • Self-Validation: Using a fresh, high-purity batch of diethanolamine (≥99%) should eliminate the formation of HEM.

2. Optimize Purification: If a small amount of HEM formation is unavoidable due to trace impurities, it can be separated during purification.

  • Action: N-(2-hydroxyethyl)morpholine has a significantly higher boiling point (approx. 226-228°C) than morpholine (approx. 129°C).[9][13] A careful fractional distillation should effectively separate the two compounds.

  • Causality: The large difference in volatility allows for efficient separation. Ensure your distillation column is efficient enough to separate components with this boiling point differential.

Section 2: Reaction of Bis(2-chloroethyl) Ether with Ammonia

This route offers an alternative to the DEA dehydration method, particularly in laboratory settings. However, it is susceptible to intermolecular side reactions.

Q3: My synthesis using bis(2-chloroethyl) ether and ammonia results in a low yield of morpholine and a large amount of intractable polymeric material. What is going wrong?

A3: Root Cause Analysis & Mechanism

This is a classic problem of competing intermolecular versus intramolecular reactions. The desired reaction is an intramolecular cyclization where the ammonia (or an intermediate amine) attacks the second electrophilic carbon on the same molecule to form the six-membered morpholine ring.

However, at high concentrations, the amino-intermediate is more likely to react with a different molecule of bis(2-chloroethyl) ether. This intermolecular reaction leads to chain extension and, ultimately, the formation of high molecular weight polyamines instead of the desired cyclic product.

Troubleshooting Protocol: The High-Dilution Principle

To favor the desired intramolecular cyclization, you must suppress the competing intermolecular polymerization. This is achieved by employing the high-dilution principle .[14] The core concept is to maintain an extremely low concentration of the reactive intermediate at all times, thereby making it statistically more likely to react with itself than with another molecule.

Experimental Protocol: High-Dilution Synthesis

  • Setup: In a large reaction flask, place your solvent and the ammonia solution (in large excess). The volume should be sufficient to ensure high dilution (target concentration of the ether should be kept very low, e.g., <0.01 M).

  • Slow Addition: Dissolve the bis(2-chloroethyl) ether in a portion of the same solvent in a separate dropping funnel or, for better control, a syringe pump.

  • Controlled Rate: Add the ether solution to the vigorously stirred ammonia solution very slowly over a prolonged period (e.g., 8-12 hours). The rate of addition should be slower than the rate of cyclization.[14]

  • Temperature: Maintain the reaction at a suitable temperature, often moderately elevated (e.g., 50-60°C), to ensure a reasonable reaction rate without excessive solvent loss.

  • Workup: After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion before proceeding with standard extraction and purification.

Workflow Diagram: High-Dilution Setup

cluster_0 High-Dilution Reaction Vessel cluster_1 Controlled Addition Stirrer Magnetic Stirrer Flask Reaction Flask Large volume of Solvent + Excess Ammonia SyringePump Syringe Pump Bis(2-chloroethyl) ether in Solvent SyringePump:f0->Flask:f0 Very Slow Addition (e.g., 1 mL/hr) Favors Intramolecular Cyclization

Caption: Workflow for high-dilution synthesis of morpholine.

By implementing this technique, you dramatically shift the reaction equilibrium away from polymerization and towards the formation of the desired morpholine product. The result should be a much cleaner reaction mixture with a significantly higher yield of morpholine.

References

  • High dilution principle - Wikipedia. Wikipedia.
  • High dilution principle - ZambiaWiki - ZambiaFiles. ZambiaWiki.
  • Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Semantic Scholar.
  • 7.1 Synthesis by high dilution principle. NPTEL.
  • High dilution reactions — New synthetic applications - ResearchGate. ResearchGate.
  • The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. ResearchGate.
  • MORPHOLINE - Ataman Kimya. Ataman Kimya.
  • New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine - ResearchGate. ResearchGate.
  • Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers | Macromolecules - ACS Publications. ACS Publications.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC - NIH. National Institutes of Health.
  • MORPHOLINE | - atamankimya.com. Ataman Kimya.
  • Morpholine - Processing - USDA. United States Department of Agriculture.
  • Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. - ResearchGate. ResearchGate.
  • US4117227A - Production of n-(substituted) morpholine - Google Patents. Google Patents.
  • Methods for the catalytic synthesis of piperazine - ResearchGate. ResearchGate.
  • EP2858978A1 - Piperazine preparation method - Google Patents. Google Patents.
  • US2777846A - Process of producing morpholine from diethanolamine - Google Patents. Google Patents.
  • Morpholine Preparation from Diethanolamine - YouTube. YouTube.
  • Morpholine | C4H9NO | CID 8083 - PubChem - NIH. National Institutes of Health.
  • mdea methyldiethanolamine piperazine: Topics by Science.gov. Science.gov.
  • Recent progress in the synthesis of morpholines - ResearchGate. ResearchGate.
  • N-(2-Hydroxyethyl) Morpholine - Mallak Specialties Pvt Ltd. Mallak Specialties Pvt Ltd.
  • Synthesis of N-chloroethyl morpholine - PrepChem.com. PrepChem.com.
  • Morpholine synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Morpholines. Synthesis and Biological Activity - ResearchGate. ResearchGate.
  • Hydroxy Ethyl Morpholine (HEM) - Amines & Plasticizers Limited*. Amines & Plasticizers Limited.
  • US4647663A - Synthesis of morpholine - Google Patents. Google Patents.
  • N-(2-Hydroxyethyl)-morpholine N-oxide | C6H13NO3 | CID 130392110 - PubChem. National Institutes of Health.

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Technical Support Center: Purification of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the purification of morpholine derivative reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common purification challenges encountered during and after the synthesis of morpholine-containing compounds, providing not just protocols, but the underlying principles to empower your experimental choices.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction mixture is complex. What are the most common impurities I should expect?

The nature of impurities is intrinsically linked to your synthetic route. However, several common culprits appear across various syntheses of morpholine derivatives:

  • Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities. This can include unreacted parent amines, aldehydes/ketones (in reductive aminations), or aryl halides (in coupling reactions).[1]

  • Excess Reagents: Reagents like acids, bases, or catalysts used to drive the reaction can remain in the crude product.[2][3]

  • Byproducts from Side Reactions: Depending on the reaction, byproducts can form. For instance, in reductive aminations, over-alkylation can lead to tertiary amines or undesired salt formations.[4] In syntheses starting from diethanolamine, inadequate temperature control can lead to charring and other side products.[2]

  • Solvents: Residual solvents from the reaction or initial work-up can be present.

  • Water: Morpholine and its derivatives can be hygroscopic, readily absorbing moisture from the air.[2]

FAQ 2: How do I choose the right purification strategy for my morpholine derivative?

Selecting the optimal purification method depends on the physical and chemical properties of your target compound and the impurities present.[5] A logical workflow can guide your decision-making process.

Troubleshooting Guides

Issue 1: Removing Unreacted Starting Materials and Reagents

A common challenge is the presence of unreacted starting materials, particularly when they have similar polarities to the desired product, making separation by standard column chromatography difficult.[5]

Q: My morpholine derivative is a basic compound. How can I remove acidic or neutral starting materials?

A: Acid-Base Extraction is a powerful and often underutilized first-pass purification technique for ionizable compounds.

This method leverages the difference in solubility between the ionized (salt) and neutral forms of a compound in aqueous and organic solvents.[3][6][7] Since the nitrogen atom in the morpholine ring is basic, it can be protonated by an acid to form a water-soluble salt.

Causality: By treating your crude mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with an aqueous acid (e.g., 1M HCl), your basic morpholine derivative will be protonated to form a salt. This salt will preferentially move into the aqueous layer, while neutral or acidic impurities remain in the organic layer.[7] The layers can then be separated. To recover your product, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the morpholine derivative, making it insoluble in water and allowing it to be re-extracted into an organic solvent.[7]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask.

  • Backwash (Optional but Recommended): Add a fresh portion of organic solvent to the aqueous layer and shake again. This "backwash" helps remove any residual neutral impurities that may have been trapped in the aqueous layer.[6] Separate the layers and combine the aqueous portions.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is basic (check with pH paper). Your product should precipitate or form an oil.

  • Final Extraction: Extract the now-neutral product back into an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Diagram: Acid-Base Extraction Workflow

G cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Final Organic Phase A Crude Mixture (Morpholine Derivative + Neutral Impurity) in Organic Solvent B Protonated Morpholine Derivative (Water Soluble Salt) A->B Add Aqueous Acid (e.g., 1M HCl) Shake & Separate C Neutral Morpholine Derivative (Water Insoluble) B->C Add Aqueous Base (e.g., 10% NaOH) Neutralize D Purified Morpholine Derivative in Organic Solvent C->D Extract with Organic Solvent Dry & Concentrate

Caption: Workflow for purifying a basic morpholine derivative.

Issue 2: Product Crystallization Problems - "Oiling Out"

Many morpholine derivatives are solids at room temperature, making recrystallization an excellent method for achieving high purity. However, sometimes the product separates as a liquid or "oil" instead of forming crystals.

Q: My morpholine derivative is "oiling out" during recrystallization. How can I obtain solid crystals?

A: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystalline phase.[8] This often happens when the solution is too concentrated, cooled too quickly, or if the melting point of the solid is lower than the solution's temperature. [8]

Causality: The formation of a stable crystal lattice is a kinetically and thermodynamically controlled process. Rapid cooling or high supersaturation can lead to a situation where the molecules aggregate into a disordered, liquid-like state (the oil) faster than they can arrange themselves into an ordered crystal lattice. This oil can trap impurities, defeating the purpose of recrystallization.[8]

Troubleshooting Strategies for "Oiling Out":

StrategyRationale
1. Reduce Cooling Rate Allow the solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for proper crystal nucleation and growth.[5]
2. Add More Solvent The solution might be too concentrated. Add a small amount of hot solvent to the oiled mixture to redissolve it, then attempt to cool it again slowly.
3. Change the Solvent System The choice of solvent is critical. Experiment with different solvent systems, including co-solvent mixtures (e.g., isopropanol/water), to find one where the product has high solubility when hot and low solubility when cold.[8]
4. Seeding Introduce a tiny, pure crystal of the desired compound (a seed crystal) to the supersaturated solution as it cools. This provides a template for crystal growth and can help bypass the kinetic barrier to nucleation.[8]
5. Scratching Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections on the glass can provide nucleation sites for crystal formation.[8]

Experimental Protocol: Optimized Cooling Recrystallization

  • Solvent Selection: Choose a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[9]

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly towards room temperature, undisturbed.

  • Induce Crystallization (if needed): If crystals do not form, try adding a seed crystal or scratching the flask.

  • Further Cooling: Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

  • Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Issue 3: Separating Products with Similar Polarity by Chromatography

Reductive amination or Pd-catalyzed coupling reactions can produce byproducts that have very similar polarity to the desired morpholine derivative, making separation by standard silica gel chromatography challenging.

Q: How can I improve the separation of my morpholine derivative from a byproduct with a similar Rf value on a TLC plate?

A: Fine-tuning your column chromatography conditions is key to resolving closely-eluting compounds.

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in the mobile phase (the eluent).[5] When polarities are similar, the differences in these interactions are small, leading to poor separation. By systematically adjusting parameters, you can amplify these small differences.

Strategies for Enhancing Chromatographic Resolution:

StrategyRationale & Implementation
1. Optimize the Solvent System Even slight changes in eluent polarity can have a significant impact. Experiment with different solvent ratios (e.g., changing from 10% to 8% ethyl acetate in hexanes). Consider adding a small amount of a third solvent (e.g., 0.5% triethylamine for basic compounds to reduce tailing, or a few drops of methanol to a dichloromethane eluent to slightly increase polarity).[5]
2. Use a Longer Column A longer column increases the surface area of the stationary phase, providing more opportunities for the separation to occur.[5]
3. Decrease the Flow Rate A slower flow rate allows more time for equilibrium to be established between the stationary and mobile phases, which can improve the resolution between closely eluting bands.[5]
4. Change the Stationary Phase If silica gel is not effective, consider using alumina (which has different selectivity) or a reverse-phase silica (C18), where the separation is based on hydrophobicity rather than polarity.[5]

Diagram: Logic for Chromatography Optimization

G Start Poor Separation (Similar Rf) Opt_Solvent Optimize Eluent (Adjust Ratios, Add Modifier) Start->Opt_Solvent Long_Col Increase Column Length Opt_Solvent->Long_Col Still Poor? Success Good Separation Achieved Opt_Solvent->Success Success! Slow_Flow Decrease Flow Rate Long_Col->Slow_Flow Still Poor? Long_Col->Success Success! Change_SP Change Stationary Phase (e.g., Alumina, C18) Slow_Flow->Change_SP Still Poor? Slow_Flow->Success Success! Change_SP->Success Success!

Caption: Decision tree for improving chromatographic separation.

References

  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Google Patents. (n.d.). Morpholine process - US4091218A.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts.
  • Google Patents. (n.d.). Recovery of morpholine from aqueous solutions thereof - US2776972A.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • National Institutes of Health. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC.
  • ResearchGate. (n.d.). A Comprehensive Study on Equilibrium and Kinetics of Morpholine Extraction from Aqueous Stream with CA in Toluene: Experimental Evaluation, Extraction model and Parametric Optimization employing Desirability Function | Request PDF.
  • (n.d.). Acid-Base Extraction.
  • (n.d.). Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity.
  • National Institutes of Health. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC.
  • Benchchem. (n.d.). How to remove unreacted starting material from the product mixture.
  • Sciencemadness Discussion Board. (2008, September 5). Morpholine derivate from secondary amine/alcohol.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Benchchem. (n.d.). Protocol for the synthesis of N-substituted morpholines using 3-(2-Chloroethoxy)prop-1-ene derivatives.
  • ResearchGate. (2016, February). Synthesis and Characterization of Some New Morpholine Derivatives.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • National Center for Biotechnology Information. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • YouTube. (2022, August 1). Morpholine Preparation from Diethanolamine.
  • ChemCeed. (2022, February 7). Everything You Need to Know About Morpholine.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis and Characterization of Novel Morpholine-Containing Compounds.
  • PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.
  • Google Patents. (n.d.). Method for preparing morpholine derivative - KR840002428B1.
  • (n.d.). Myers Chem 115.
  • ResearchGate. (n.d.). The derivatization reaction of morpholine. | Download Scientific Diagram.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Reddit. (2024, August 14). Best way to separate water and morpholine : r/chemhelp.
  • Wikipedia. (n.d.). Reductive amination.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • ResearchGate. (n.d.). Experimental and quantum chemical calculations investigations of morpholine-based ionic liquids as extractants for efficient extraction of nitrogen heterocyclic neutral compounds | Request PDF.
  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial.
  • ChemicalBook. (2023, April 23). Morpholine: Application, synthesis and toxicity.
  • PubMed Central. (2017, January 19). De Novo Assembly of Highly Substituted Morpholines and Piperazines.
  • (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Google Patents. (n.d.). Process for the preparation of morpholines - US3151112A.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.

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Technical Support Center: Optimizing Morpholine Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry and drug development, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2][3] However, the synthesis of substituted morpholines is often challenging, with researchers frequently encountering issues such as low yields, difficult purifications, and unexpected side reactions. This guide provides practical, in-depth solutions to common problems encountered during morpholine ring closure, structured in a question-and-answer format to directly address the specific issues faced by researchers in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the primary strategies for morpholine synthesis.

Q1: What are the most common industrial methods for synthesizing the basic morpholine scaffold?

A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia.[4][5]

  • Dehydration of Diethanolamine (DEA): This classic method typically employs a strong acid like sulfuric acid or oleum to catalyze the intramolecular cyclization.[4][5][6][7] While effective, it generates a significant amount of salt byproduct upon neutralization.[4][6] Lab-scale procedures using hydrochloric acid have also been well-documented.[8]

  • Diethylene Glycol (DEG) and Ammonia: This route is often preferred in modern industrial settings. It involves reacting DEG with ammonia at high temperatures (150-400°C) and pressures over a hydrogenation catalyst, such as nickel, copper, or cobalt on an alumina support.[4][6][9] This method can achieve high yields and selectivity under optimized conditions.[4]

Q2: I need to synthesize a substituted morpholine. What are the main laboratory-scale strategies I should consider?

A2: For synthesizing more complex, substituted morpholines, common strategies include:

  • Intramolecular Cyclization of N-substituted Diethanolamines or Amino Alcohols: This is a very common approach where an N-substituted amino alcohol is cyclized. This can be achieved through dehydration with a strong acid or by converting the terminal alcohol into a good leaving group (e.g., a tosylate or halide) followed by base-mediated intramolecular SN2 cyclization.

  • Reductive Amination: This powerful method involves the reaction of a dialdehyde (often generated in situ from the oxidation of a diol) with a primary amine, followed by reduction of the resulting imines.[10][11] It is highly versatile and tolerates a wide range of functional groups.[10]

  • Alkylation of a Pre-formed Amino Alcohol: A primary or secondary amino alcohol can be reacted with a dielectrophile, such as a dihaloethane or ethylene sulfate, to form the morpholine ring.[1][12] This approach is effective for accessing N-substituted morpholines.

Part 2: Troubleshooting Guide for Morpholine Ring Closure

This section is designed to solve specific experimental problems. Each issue is presented with potential causes and actionable, field-proven solutions.

Issue 1: Low or No Yield of the Desired Morpholine

Q: I've set up my intramolecular cyclization of an N-substituted amino alcohol, but after the recommended reaction time, TLC/LC-MS analysis shows mostly starting material and very little product. What's going wrong?

A: Low conversion is a frequent problem. The cause often lies in reaction parameters that are insufficient to overcome the activation energy of the cyclization. Here is a logical workflow to diagnose the issue:

Troubleshooting Workflow: Low Reaction Conversion

G cluster_start Problem: Low Conversion cluster_causes Potential Causes & Checks cluster_solutions Recommended Solutions start Low conversion observed (mostly starting material) cause1 Inadequate Temperature? start->cause1 Check Reaction Temp. cause2 Ineffective Base/Acid? start->cause2 Evaluate Reagents cause3 Poor Leaving Group? start->cause3 If applicable cause4 Solvent Choice? start->cause4 Review Solvent cause5 Catalyst Deactivation? start->cause5 If catalyzed sol1 Increase temperature incrementally. Monitor for decomposition. cause1->sol1 sol2 Screen stronger, non-nucleophilic bases (e.g., DBU, KHMDS). Verify acid concentration/activity. cause2->sol2 sol3 Convert -OH to a better leaving group (e.g., -OTs, -OMs, -I). cause3->sol3 sol4 Switch to a higher-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP). cause4->sol4 sol5 Use fresh, high-purity catalyst. Ensure inert atmosphere. cause5->sol5

Caption: Logical workflow for troubleshooting low conversion in morpholine synthesis.

  • Potential Cause 1: Inadequate Temperature.

    • Explanation: Many cyclization reactions, especially the dehydration of diethanolamines, require high temperatures (often 180-210°C) to proceed efficiently.[8][13] A temperature drop of even 10-15°C can significantly reduce the reaction rate and final yield.[13]

    • Solution: Verify your heating apparatus (oil bath, heating mantle) with a calibrated thermometer. Incrementally increase the reaction temperature by 10-20°C and monitor the progress. Be cautious of potential decomposition at excessively high temperatures.

  • Potential Cause 2: Incorrect Choice or Amount of Base/Acid.

    • Explanation: For base-mediated cyclizations, the base must be strong enough to deprotonate the alcohol, but not so nucleophilic that it competes with the intramolecular reaction. For acid-catalyzed dehydrations, the acid concentration is critical.[13]

    • Solution:

      • Base-Mediated: If using a common base like K₂CO₃ or Et₃N with low success, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hydride base (NaH, KH) in an appropriate anhydrous solvent.

      • Acid-Catalyzed: Ensure you are using concentrated acid. For DEA dehydration, oleum (sulfuric acid containing free SO₃) has been shown to dramatically reduce reaction times and improve yields compared to standard sulfuric acid.[7]

  • Potential Cause 3: Inefficient Water Removal (for Dehydration Reactions).

    • Explanation: In acid-catalyzed dehydrations, water is a byproduct. According to Le Châtelier's principle, its presence can inhibit the forward reaction.

    • Solution: If practical for your scale, use a Dean-Stark apparatus or a similar setup to physically remove water as it forms, driving the equilibrium toward the morpholine product.

Issue 2: Formation of Significant Side Products

Q: My reaction is consuming the starting material, but I am isolating a mixture of products, with my desired morpholine being a minor component. How do I improve selectivity?

A: Side product formation is often a result of competing reaction pathways. Identifying the byproduct is the first step to solving the problem.

  • Common Side Product 1: The Dimer or Polymer.

    • Explanation: Intermolecular reaction (one molecule reacting with another) can compete with the desired intramolecular cyclization, leading to dimers or oligomers. This is especially common at high concentrations.

    • Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of two reactant molecules encountering each other, thereby favoring the intramolecular pathway. A syringe pump can be used to add the substrate slowly to a large volume of heated solvent/reagent mixture.

  • Common Side Product 2: The O-Alkylated Isomer.

    • Explanation: In the cyclization of an amino alcohol, the nitrogen and oxygen atoms are both nucleophiles. While nitrogen is generally more nucleophilic than oxygen, O-alkylation can compete under certain conditions, leading to a seven-membered ring or other byproducts.[14][15] This competition is governed by Hard and Soft Acid and Base (HSAB) theory.[14]

    • Solution:

      • Leaving Group: To favor N-alkylation, use an alkylating agent with a "soft" leaving group, such as an iodide (e.g., by adding a catalytic amount of NaI or KI). To favor O-alkylation, a "hard" leaving group like a tosylate or triflate is often used.[14]

      • Base and Solvent: The choice of base and solvent can also influence the N- vs. O-alkylation ratio. Protic solvents can solvate the oxygen atom, potentially hindering its nucleophilicity and favoring N-alkylation.

Simplified Mechanism: N- vs. O-Alkylation Competition

G cluster_main Intramolecular Cyclization Pathways start N-Substituted Amino Alcohol (with leaving group L) N_attack N-Alkylation (Favored) start->N_attack Path A (Nitrogen attack) O_attack O-Alkylation (Side Reaction) start->O_attack Path B (Oxygen attack) morpholine Desired Morpholine (6-membered ring) N_attack->morpholine side_product Oxazepane Derivative (7-membered ring) O_attack->side_product

Caption: Competing pathways in the cyclization of an N-substituted amino alcohol.

Issue 3: Difficulty with Product Purification

Q: The reaction seems to have worked, but I'm struggling to isolate a pure product. My crude material is a thick, intractable oil, or it's highly water-soluble.

A: Morpholines, especially those with a free N-H group, can be challenging to purify due to their basicity, polarity, and hygroscopic nature.[13]

  • Problem 1: Product is highly water-soluble.

    • Explanation: The polarity of the ether oxygen and the basicity of the nitrogen make many morpholines soluble in water, making aqueous workups inefficient.

    • Solution:

      • Salting Out: After neutralizing the reaction, saturate the aqueous layer with a salt like NaCl or K₂CO₃. This decreases the solubility of the organic product in the aqueous phase, pushing it into the organic layer during extraction.

      • Continuous Liquid-Liquid Extraction: For particularly stubborn cases, a continuous extraction apparatus can be highly effective.

      • Solvent Choice: Use a more polar extraction solvent like dichloromethane (DCM) or a 9:1 DCM:isopropanol mixture instead of less polar options like ethyl acetate or ether.

  • Problem 2: Difficulty with chromatography.

    • Explanation: The basic nitrogen of the morpholine can interact strongly with the acidic silica gel, leading to peak tailing, smearing, and poor separation.

    • Solution:

      • Deactivate the Silica: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia (e.g., in methanol for a DCM/MeOH eluent system). This neutralizes the acidic sites on the silica surface.

      • Switch to Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds.

      • Salt Formation & Filtration: If the desired morpholine is a solid and impurities are oils (or vice versa), consider forming a salt (e.g., the hydrochloride salt by adding HCl in ether). The crystalline salt can often be isolated by simple filtration and then neutralized back to the free base.

  • Problem 3: Crude product is a thick paste or solid (e.g., morpholine hydrochloride). [8]

    • Explanation: In acid-catalyzed dehydrations, the product is formed as its acid salt, which is often a non-volatile, thick paste.

    • Solution: After cooling, the paste must be carefully neutralized. A procedure described for lab-scale DEA cyclization involves mixing the crude hydrochloride paste with a solid base like calcium oxide (CaO) and then performing a direct distillation to recover the free morpholine.[8] The crude distillate is then dried (e.g., over KOH) and redistilled for final purification.[8]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Morpholine Synthesis from Diethanolamine (Lab Scale)

This protocol is adapted from established literature procedures and demonstrates the acid-catalyzed dehydration method.[4][8]

Safety Warning: This procedure involves highly corrosive and exothermic reactions. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL) or Concentrated Sulfuric Acid

  • Calcium Oxide (CaO) or Sodium Hydroxide (NaOH) pellets

  • Potassium Hydroxide (KOH) pellets

  • Sodium metal (small piece, optional for final drying)

Procedure:

  • Acid Salt Formation: In a round-bottom flask equipped with a thermocouple and a condenser, add 62.5 g of diethanolamine.[4] While cooling the flask in an ice bath, slowly and carefully add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1).[4] This step is highly exothermic.[4]

  • Dehydration/Cyclization: Heat the mixture using a heating mantle. Water will begin to distill off. Continue heating to drive off the water until the internal temperature of the reaction mixture reaches 200-210°C. Maintain this temperature for at least 15 hours to ensure complete cyclization.[8][13] The mixture will darken significantly.

  • Isolation of Crude Salt: After 15 hours, allow the mixture to cool to approximately 160°C and pour the thick paste into a heat-resistant dish. Do not let it cool completely in the flask, as it may solidify.

  • Neutralization and Distillation: Scrape the crude morpholine hydrochloride paste and mix it thoroughly with ~50 g of powdered calcium oxide.[8] Transfer this mixture to a suitable flask and perform a simple distillation (a strong flame or high-temperature mantle may be required). A dark, crude, and wet morpholine will be collected.

  • Drying and Purification:

    • Primary Drying: Add the crude distillate to a flask containing ~20 g of potassium hydroxide (KOH) pellets. Stir for 1-2 hours. The KOH will absorb the majority of the water.

    • Final Drying & Distillation: Carefully decant the morpholine from the KOH. For exceptionally dry product, reflux over a small piece of sodium metal for one hour, then arrange for fractional distillation.

    • Collection: Collect the pure morpholine fraction, which distills at 128-130°C. The expected yield is typically between 35-50%.[4]

Part 4: Data Summary Tables

Table 1: Selecting a Base for Intramolecular SN2 Cyclization

BasepKa (Conjugate Acid)SolventTypical Use Case & Comments
K₂CO₃ ~10.3DMF, AcetonitrileMild conditions; suitable for reactive electrophiles. Often requires heat.
Et₃N ~10.7DCM, THFOrganic soluble, easy to remove. May not be strong enough for less reactive systems.
DBU ~13.5THF, TolueneStrong, non-nucleophilic base. Excellent for difficult cyclizations.
NaH / KH ~35-40THF, DMF (anhydrous)Very strong, irreversible deprotonation. Requires strictly anhydrous conditions and inert atmosphere.
KHMDS ~26THF (anhydrous)Strong, sterically hindered, non-nucleophilic base. Good for sensitive substrates.

Table 2: Comparison of Morpholine Synthesis Routes

Synthetic RouteKey ReagentsAdvantagesDisadvantages
Dehydration of DEA Diethanolamine, H₂SO₄/HClUses inexpensive starting materials.[1] Simple concept.Requires very high temperatures; generates large amounts of salt waste.[4][6]
DEG + Ammonia Diethylene Glycol, NH₃, H₂High efficiency and selectivity.[4] Cleaner process.Requires high pressure and specialized catalytic equipment.[6]
Reductive Amination Diol, Oxidant, Amine, ReductantHighly versatile, good functional group tolerance.[10]Multi-step process (oxidation, then reductive amination).
Alkylation of Amino Alcohol Amino Alcohol, DihaloalkaneGood for specific N-substituents. Can be performed under milder conditions.Risk of intermolecular side reactions (dimerization).[1]

References

  • CN102489282B - Dewatering catalyst and application thereof in preparing morpholine.
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  • Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. Accessed January 10, 2026.
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  • What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Accessed January 10, 2026.
  • Morpholine. Wikipedia. Accessed January 10, 2026.
  • What are some common causes of low reaction yields? Reddit. Accessed January 10, 2026.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
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  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. Accessed January 10, 2026.
  • Please what is the right solvent/reaction conditions for cyclization reaction between schiff base and glycine to form imidazolidin-4-one?
  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. Accessed January 10, 2026.
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals. Accessed January 10, 2026.
  • Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPr(i) and NMe2 and R = Bu(n), Ph and p-Me2NC6H4. PubMed. Accessed January 10, 2026.
  • Selective Synthesis of Lactams and Cyclic Amines from Amino- Alcohols. The Royal Society of Chemistry. Accessed January 10, 2026.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Accessed January 10, 2026.
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Technical Support Center: (R)-Morpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-Morpholine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during its storage, handling, and use in experimental settings. By understanding the underlying chemical principles, you can mitigate risks, ensure the integrity of your results, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry place. Supplier recommendations vary, with some suggesting refrigeration at 4°C and protection from light, while others indicate that storage at room temperature in a dry environment is adequate.[1][2] For long-term storage, refrigeration is the more prudent choice to minimize the potential for slow degradation. It is crucial to keep the container tightly sealed to prevent moisture absorption, as the compound is hygroscopic.

Q2: Is this compound sensitive to air or moisture?

Yes, as a hydrochloride salt, this compound can be hygroscopic. The presence of moisture can lead to the formation of clumps and may potentially facilitate hydrolysis or other degradation pathways over time. While the morpholine ring itself is generally stable, the overall integrity of the compound is best preserved by minimizing exposure to atmospheric moisture.[3] It is recommended to handle the material in a controlled environment, such as a glove box or a dry room, for sensitive applications.

Q3: What is the general chemical stability of the morpholine ring?

The morpholine ring is a saturated heterocycle that is generally considered to be chemically stable.[3][4] It is not expected to readily degrade in hot water or under moderately acidic or alkaline conditions.[3] This inherent stability suggests that any observed instability of this compound is more likely associated with the carboxylic acid moiety or the chiral center at the 2-position.

Q4: Can this compound undergo racemization?

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable steps to diagnose and resolve them.

Issue 1: Inconsistent Results in Peptide Coupling Reactions

Q: I am using this compound in a peptide coupling reaction, and I am observing variable and low yields. Could this be a stability issue?

A: Yes, inconsistent results in peptide coupling can be linked to the quality and handling of this compound. Here’s a systematic approach to troubleshoot this issue:

Potential Causes and Solutions:

  • Purity of the Reagent:

    • Diagnosis: The presence of impurities can interfere with the coupling reaction. The primary concern would be the presence of the free base or partially degraded material.

    • Solution:

      • Confirm Purity: Before use, verify the purity of your batch of this compound using techniques like NMR or HPLC.[6]

      • Use Fresh Reagent: If the material has been stored for an extended period or under suboptimal conditions, consider using a fresh, unopened batch.

  • Incomplete Conversion to the Free Amine:

    • Diagnosis: For the coupling reaction to proceed, the hydrochloride salt must be neutralized to the free amine. Incomplete neutralization will result in a lower concentration of the reactive nucleophile.

    • Solution:

      • Stoichiometry of the Base: Ensure you are using at least one equivalent of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to liberate the free amine from the hydrochloride salt.[7] In practice, using a slight excess (1.1 equivalents) is often recommended.

      • Pre-activation vs. In Situ Neutralization: Consider the timing of base addition. You can pre-mix the hydrochloride salt with the base before adding the coupling agent and the carboxylic acid partner.

  • Steric Hindrance:

    • Diagnosis: The morpholine ring, while not excessively bulky, can present some steric hindrance, which may slow down the coupling reaction, especially with other hindered amino acids.[8]

    • Solution:

      • Choice of Coupling Reagent: For challenging couplings, more potent reagents like HATU or HCTU may be more effective than standard carbodiimides like DCC or EDC.[8]

      • Reaction Conditions: Increasing the reaction time or temperature (within limits to avoid racemization) may be necessary to drive the reaction to completion. Monitoring the reaction by TLC or LC-MS is crucial.[9]

Troubleshooting Workflow for Peptide Coupling

G start Low/Inconsistent Yields in Peptide Coupling check_purity Verify Purity of (R)-Morpholine-2-carboxylic acid HCl (NMR, HPLC) start->check_purity purity_ok Purity >98%? check_purity->purity_ok use_new Use a Fresh Batch of Reagent purity_ok->use_new No check_neutralization Review Neutralization Protocol purity_ok->check_neutralization Yes use_new->check_neutralization base_ok Base Stoichiometry Correct? (>=1 eq) check_neutralization->base_ok adjust_base Adjust Base to 1.1 Equivalents base_ok->adjust_base No check_coupling Evaluate Coupling Conditions base_ok->check_coupling Yes adjust_base->check_coupling reagent_ok Using Potent Coupling Reagent? (e.g., HATU) check_coupling->reagent_ok change_reagent Switch to a More Potent Coupling Reagent reagent_ok->change_reagent No optimize_conditions Optimize Reaction Time/Temperature and Monitor Progress reagent_ok->optimize_conditions Yes change_reagent->optimize_conditions success Successful Coupling optimize_conditions->success

Caption: Troubleshooting workflow for peptide coupling reactions.

Issue 2: Appearance of Unknown Impurities in Solution Over Time

Q: I have prepared a stock solution of this compound in an organic solvent, and I observe the appearance of new peaks in my LC-MS analysis after a few days. What could be happening?

A: The appearance of new impurities in solution suggests that the compound may be undergoing degradation. The stability in solution is highly dependent on the solvent, pH, and storage conditions.

Potential Degradation Pathways:

  • Decarboxylation:

    • Mechanism: Carboxylic acids can undergo decarboxylation (loss of CO2) upon heating.[10][11][12] While this typically requires elevated temperatures for simple carboxylic acids, the presence of other functional groups can sometimes facilitate this process under milder conditions.[12]

    • Diagnosis: Look for a degradation product with a mass corresponding to the loss of 44 Da (CO2).

    • Prevention: Prepare fresh solutions for your reactions and avoid prolonged storage, especially at room temperature or above. If solutions must be stored, keep them at low temperatures (-20°C).

  • Oxidation:

    • Mechanism: The nitrogen atom in the morpholine ring is a tertiary amine and can be susceptible to oxidation, leading to the formation of an N-oxide.[13] These N-oxides can sometimes undergo further rearrangements.[13]

    • Diagnosis: Look for a degradation product with a mass corresponding to the addition of 16 Da (an oxygen atom).

    • Prevention: Use degassed solvents to prepare your solutions. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of radical initiators or strong oxidizing agents.

  • Reaction with Solvent:

    • Diagnosis: If you are using a reactive solvent (e.g., methanol under certain conditions), esterification of the carboxylic acid could occur.

    • Prevention: Use aprotic, non-reactive solvents for stock solutions whenever possible (e.g., DMSO, DMF, acetonitrile).

Summary of Potential Degradation Products
Degradation PathwayMass ChangePotential Structure of DegradantMitigation Strategy
Decarboxylation-44 Da(R)-MorpholinePrepare fresh solutions; avoid heat.
Oxidation+16 Da(R)-Morpholine-2-carboxylic acid N-oxideUse degassed solvents; store under inert gas.
Esterification+14 Da (for Me-ester)Methyl (R)-morpholine-2-carboxylateUse aprotic solvents for storage.

Analytical Protocols for Stability Assessment

To ensure the quality of your this compound, regular analytical checks are recommended.

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Look for the characteristic peaks of the morpholine ring protons and the alpha-proton at the chiral center.

    • Integrate the peaks and compare the ratios to the expected values.

    • The presence of unexpected signals may indicate impurities or degradation products.

Protocol 2: Stability Monitoring by HPLC-MS

  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential impurities. A C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like formic acid or TFA is a good starting point.

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.

  • Analysis:

    • Inject a sample of the freshly prepared solution to establish a baseline chromatogram and mass spectrum.

    • Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

    • Inject aliquots of the solution at regular intervals (e.g., 24h, 48h, 1 week) and compare the chromatograms.

    • Quantify the appearance of new peaks and identify them by their mass-to-charge ratio (m/z) to investigate potential degradation pathways.

Logical Flow for Stability Investigation

G start Suspected Stability Issue nmr_check Perform ¹H NMR Analysis on Solid Sample start->nmr_check nmr_result NMR Spectrum Clean? nmr_check->nmr_result solid_impure Solid Material is Impure. Source New Batch. nmr_result->solid_impure No hplc_study Initiate Solution Stability Study via HPLC-MS nmr_result->hplc_study Yes prepare_solution Prepare Fresh Solution in Relevant Solvent hplc_study->prepare_solution analyze_t0 Analyze at T=0 prepare_solution->analyze_t0 store_solution Store Solution Under Test Conditions analyze_t0->store_solution analyze_tx Analyze at Time Intervals (T=x) store_solution->analyze_tx compare_results Compare Chromatograms (T=0 vs T=x) analyze_tx->compare_results new_peaks New Peaks Observed? compare_results->new_peaks stable Compound is Stable Under Test Conditions new_peaks->stable No identify_degradants Identify Degradants by MS (Δm/z) new_peaks->identify_degradants Yes mitigate Implement Mitigation Strategies (e.g., change solvent, storage temp) identify_degradants->mitigate

Sources

Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation in this crucial transformation. As your Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to solve challenges in your own research.

The palladium-catalyzed synthesis of morpholines, typically through an intramolecular double N-arylation of a diethanolamine derivative or related C-N coupling strategies, is a powerful tool in medicinal chemistry. However, the efficiency of this process is highly dependent on the stability and activity of the palladium catalyst. Catalyst deactivation is a frequent impediment, leading to low yields, stalled reactions, and complex product mixtures. This guide will walk you through diagnosing and resolving these issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: The reaction has a low yield or stalls completely after initial conversion.

Question: I'm attempting to synthesize a substituted morpholine via a palladium-catalyzed intramolecular C-N coupling. The reaction starts, but I'm getting very low yields, and it seems to stop before the starting material is fully consumed. What's going on?

Answer: This is a classic symptom of catalyst deactivation. The initial turnover indicates the catalyst is active at the start, but one or more processes are rendering it inactive over time.

Diagnosis & Solutions:

  • Visual Inspection:

    • Observation: Look for the formation of a black precipitate.

    • What it means: This is likely "palladium black," which consists of agglomerated, catalytically inactive Pd(0) particles.[1] This is one of the most common modes of deactivation for homogeneous palladium catalysts.[2]

    • Solution:

      • Ligand Choice: The stability of the Pd(0) intermediate is highly dependent on the supporting ligand.[3] Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), are designed to stabilize the monoligated palladium species, which not only increases reactivity but also prevents aggregation.[4][5] If you are using a less sterically demanding ligand like P(t-Bu)₃, consider switching to a more robust biarylphosphine ligand.[6]

      • Ligand-to-Palladium Ratio: Ensure you have a sufficient excess of the ligand. Since amines can act as ligands for palladium, an extra equivalent of your phosphine ligand relative to the palladium source can help prevent catalyst deactivation by ensuring the desired ligand remains coordinated.[7]

  • Reaction Conditions:

    • High Temperature: Elevated temperatures can accelerate catalyst decomposition pathways.[5]

      • Solution: Try running the reaction at a lower temperature, even if it requires a longer reaction time. Modern, highly active catalyst systems often allow for reactions at or near room temperature.[8]

    • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[5]

      • Solution: Ensure all solvents and reagents are rigorously degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.

  • Substrate-Related Issues:

    • Electron-Poor Aryl Halides: The use of electron-poor aryl halides can sometimes lead to complex product mixtures and lower yields in morpholine synthesis.[8] The catalytic cycle may be less efficient with these substrates, leading to a higher chance of catalyst decomposition over the reaction time.

      • Solution: While challenging, screening a wider variety of ligands and bases can sometimes identify a system more suitable for your specific substrate. For example, certain N-heterocyclic carbene (NHC) ligands have shown success with challenging aryl chlorides.[9]

    • Coordinating Functional Groups: Your starting materials or products may contain functional groups (e.g., certain heterocycles) that can coordinate to the palladium center and inhibit or deactivate the catalyst.[3]

      • Solution: This can be difficult to overcome. Sometimes, a change in ligand can sterically block this unwanted coordination. In other cases, a protecting group strategy for the problematic functionality might be necessary.

Issue 2: The reaction is highly inconsistent and sensitive to the source of my reagents.

Question: My palladium-catalyzed morpholine synthesis worked once, but now I'm struggling to reproduce the results, even though I'm following the same procedure. Why is my reaction so inconsistent?

Answer: High sensitivity to reagent source is a strong indicator of catalyst poisoning . Trace impurities in your starting materials, solvent, or base can block the active sites of the palladium catalyst.[1]

Diagnosis & Solutions:

  • Identify Potential Poisons: Common catalyst poisons include sulfur compounds, halides (from sources other than your substrate), and certain nitrogen-containing heterocycles.[1] Even trace impurities in amines can cause a reaction to fail.[7]

  • Purity of Reagents:

    • Solution: Use reagents and solvents of the highest available purity. It is often best practice to purify starting materials before use (e.g., recrystallize solid reagents, distill liquid reagents).[7] Bulk bases like sodium tert-butoxide are hygroscopic and should be stored in a drybox, with aliquots for bench-top use stored in a desiccator.[7]

  • Diagnostic Experiment: To confirm if poisoning is the issue, run a control experiment.

    • Solution: Perform a side-by-side comparison of your standard reaction with one that uses ultra-pure, freshly purified/distilled reagents and solvents. If the high-purity reaction proceeds smoothly, you have confirmed a contamination issue. A detailed protocol for this is provided in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the ligand in preventing catalyst deactivation?

A1: The ligand is arguably the most critical component for maintaining catalyst stability and activity.[3][6] Its main roles are:

  • Stabilizing the Pd(0) state: The active catalyst is a Pd(0) species. Ligands, particularly bulky, electron-donating phosphines, form stable complexes with Pd(0), preventing it from aggregating into inactive palladium black.[10]

  • Promoting Key Catalytic Steps: The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key bond-forming steps in the catalytic cycle.[4] A well-chosen ligand accelerates the desired productive cycle, minimizing the time the catalyst spends in unstable intermediate states where decomposition can occur.

  • Tuning Reactivity: Different ligands are suited for different substrates. For example, sterically hindered biarylphosphine ligands like XPhos and GPhos were specifically designed to overcome the challenges of coupling difficult substrates, in part by resisting deactivation pathways like ligand displacement by the amine substrate.[3][8]

Q2: How do I choose the right palladium precursor?

A2: While common sources like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, they require in-situ reduction to the active Pd(0) species. This activation step can sometimes be inefficient and lead to the formation of inactive palladium species. Modern, well-defined pre-catalysts are often a better choice. These are typically stable Pd(II) complexes that are designed to cleanly and efficiently generate the active monoligated Pd(0) catalyst upon addition of a base.[7] Using a pre-catalyst can lead to more reproducible results and can minimize opportunities for deactivation during the initial phase of the reaction.[5]

Q3: Can a deactivated catalyst be reactivated?

A3: In some specific cases, reactivation is possible, but it is often challenging for catalysts that have undergone irreversible aggregation to palladium black. One documented deactivation pathway is the reduction of a Pd(II) catalyst to inactive Pd(0) nanoparticles. In such cases, the catalytic activity could potentially be restored by re-oxidizing the Pd(0) back to the active Pd(II) state using an oxidant like benzoquinone (BQ).[5][11][12] However, for most practical lab-scale syntheses, preventing deactivation in the first place is a far more effective strategy than attempting to reactivate a "dead" catalyst.

Q4: My starting material is a diethanolamine derivative. Are there any specific challenges with this substrate?

A4: Yes, diethanolamine derivatives present a unique challenge. The goal is often an intramolecular double N-arylation to form the morpholine ring. The presence of two nucleophilic sites (the two hydroxyl groups that are transformed into amino groups or are part of the amine) and the need for two C-N bond formations can complicate the reaction. Competing intermolecular reactions can occur if the intramolecular cyclization is slow. Furthermore, the hydroxyl groups themselves can potentially coordinate to the palladium center, which might interfere with the desired catalytic cycle. Careful selection of the base and reaction conditions is crucial to favor the desired intramolecular pathway.

Visualizations & Diagrams

Catalytic Cycle for Morpholine Synthesis

pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(N-R)]+ oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(N-R) amine_complex->amido_complex Deprotonation product_complex Morpholine-Pd(0) Complex amido_complex->product_complex Reductive Elimination product_complex->pd0 Product Dissociation product N-Aryl Morpholine product_complex->product start Aryl Halide (Ar-X) start->oa_complex amine Diethanolamine Derivative amine->amine_complex base Base base->amine_complex

Caption: The Buchwald-Hartwig catalytic cycle for C-N cross-coupling.

Common Catalyst Deactivation Pathways

active_catalyst Active L-Pd(0) Species inactive_pd_black Inactive Pd(0) Aggregate (Palladium Black) active_catalyst->inactive_pd_black Aggregation (Weak Ligand) inactive_pd_ii Inactive Pd(II) Species active_catalyst->inactive_pd_ii Oxidation (e.g., by O₂) poisoned_complex Poisoned Catalyst [L-Pd(0)-Poison] active_catalyst->poisoned_complex Poisoning (e.g., by Sulfur) dormant_complex Dormant Complex (e.g., Ligand Displacement) active_catalyst->dormant_complex Inhibition (e.g., by Substrate)

Caption: Major pathways for palladium catalyst deactivation.

Troubleshooting Workflow

start Low Yield / Stalled Reaction check_precipitate See Black Precipitate? start->check_precipitate check_reproducibility Is Reaction Irreproducible? check_precipitate->check_reproducibility No solution_aggregation Improve Ligand Stability (e.g., Use Biarylphosphine) Check Ligand:Pd Ratio check_precipitate->solution_aggregation Yes solution_poisoning Suspect Poisoning. Purify Reagents/Solvents. Run High-Purity Control. check_reproducibility->solution_poisoning Yes check_conditions Review Reaction Conditions check_reproducibility->check_conditions No solution_conditions Rigorously Degas. Lower Temperature. Screen Solvents/Bases. check_conditions->solution_conditions

Caption: A logical workflow for troubleshooting catalyst deactivation.

Experimental Protocols

Protocol: Diagnostic Experiment for Catalyst Poisoning

This protocol is designed to determine if trace impurities in your reagents or solvent are responsible for catalyst deactivation.

Objective: To compare the outcome of a reaction using standard laboratory reagents versus one using freshly purified materials.

Methodology:

  • Reagent Preparation:

    • High-Purity Amine: If your diethanolamine derivative is a solid, recrystallize it. If it is a liquid, distill it under reduced pressure.

    • High-Purity Aryl Halide: Recrystallize or distill the aryl halide.

    • High-Purity Base: Use a fresh bottle of base (e.g., NaOt-Bu) from a reputable supplier, opened inside a glovebox.

    • High-Purity Solvent: Use a freshly distilled, anhydrous, and degassed solvent (e.g., toluene or dioxane) from a solvent purification system.

  • Reaction Setup (Perform two reactions in parallel):

    • Reaction A (Standard): Use your current, standard batches of reagents and solvent.

    • Reaction B (High-Purity): Use the freshly purified materials prepared in Step 1.

  • Procedure (for each reaction):

    • To a flame-dried Schlenk flask under an argon atmosphere, add the base (e.g., 1.4 equiv).

    • Add the palladium pre-catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

    • Add the diethanolamine derivative (1.0 equiv) and the aryl halide (1.1 equiv).

    • Add the appropriate solvent (standard or high-purity) via syringe.

    • Stir the reaction at the desired temperature (e.g., 100 °C).

    • Monitor both reactions over time (e.g., at 1h, 4h, and 24h) by TLC or LC-MS, taking care to quench aliquots properly.

  • Analysis:

    • Compare the reaction progress and final conversion/yield of Reaction A and Reaction B.

    • Interpretation: If Reaction B shows a significantly higher yield or goes to completion while Reaction A stalls, it provides strong evidence that catalyst poisoning from one or more of your standard reagents is the root cause of deactivation.[1][7]

Data Presentation

Table 1: Typical Reaction Parameters for Pd-Catalyzed Morpholine Synthesis
ParameterTypical RangeNotes & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or Pre-catalystsPre-catalysts often give more reproducible results.[7]
Catalyst Loading 1 - 5 mol %Can often be decreased upon successful optimization.[5]
Ligand Bulky, electron-rich phosphinesBuchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly recommended for stability and activity.[4][6]
Ligand:Pd Ratio 1:1 to 2:1A 2:1 ratio is often used to prevent deactivation by amine coordination.[7]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄Stronger bases like alkoxides are common, but weaker bases may be needed for sensitive functional groups.[13]
Solvent Toluene, Dioxane, THFMust be anhydrous and rigorously degassed.[5]
Temperature Room Temp. to 120 °CLower temperatures are preferable to minimize catalyst decomposition.[5]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst.[5]

References

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. URL
  • Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene - ResearchG
  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond form
  • Buchwald–Hartwig amin
  • A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. URL
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Deriv
  • Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea)
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C-N and C-O bond form
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. URL
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Benzofurans - Benchchem. URL
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH. URL
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. URL
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. URL
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. URL
  • The Buchwald-Hartwig Amin
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchG

Sources

Technical Support Center: Overcoming Low Yields in the Dehydration of Diethanolamine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of morpholine and its derivatives via the dehydration of diethanolamine (DEA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we have compiled field-proven insights to address the common challenges associated with this crucial transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing morpholine from diethanolamine?

The most established method is the dehydration of diethanolamine using a strong acid, such as concentrated sulfuric acid or hydrochloric acid, at elevated temperatures. This process involves the intramolecular cyclization of DEA to form the morpholine ring, with the elimination of a water molecule.[1] Industrial processes have also been developed that utilize solid acid catalysts or oleum to improve reaction times and yields.[2][3]

Q2: What is the fundamental mechanism of acid-catalyzed diethanolamine dehydration?

The reaction proceeds via protonation of one of the hydroxyl groups of diethanolamine by the strong acid, forming a good leaving group (water). The nitrogen atom then acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group in an intramolecular SN2 reaction. This cyclization step forms the morpholine ring, and subsequent deprotonation yields the final product. Efficient removal of the water byproduct is crucial to drive the reaction equilibrium towards the product side.

Q3: What are the major side reactions that contribute to low yields?

Byproduct formation is a significant challenge. Incomplete conversion can leave unreacted diethanolamine in the mixture. At the high temperatures required, side reactions can lead to the formation of high-molecular-weight condensation products or "heavies," which can reduce yield and complicate purification.[4] Charring can also occur if the temperature is not carefully controlled.[5]

Q4: What is a realistic expected yield for a lab-scale synthesis?

Yields are highly dependent on the specific protocol, including the acid used, reaction temperature, and time. A typical lab-scale synthesis using concentrated acid might yield between 35-50%.[4] However, protocols optimized with agents like oleum (fuming sulfuric acid) have reported yields as high as 90-95% under specific conditions.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the dehydration of diethanolamine, providing potential causes and actionable solutions.

Issue 1: Consistently Low Yield of Morpholine (<30%)

Potential Cause A: Inadequate Temperature Control

The cyclodehydration of diethanolamine is highly temperature-dependent. The reaction requires high temperatures, typically in the range of 180-210°C, to proceed at a reasonable rate.[5]

  • Causality: If the temperature is too low, the activation energy for the cyclization step is not met, leading to an incomplete or stalled reaction. Conversely, temperatures exceeding this range can promote charring and the formation of undesired side products, which also lowers the yield of the desired morpholine.[5] A temperature drop of just 10-15°C can cause a significant decrease in yield.[5]

  • Recommended Solution:

    • Use a calibrated high-temperature thermometer or thermocouple to accurately monitor the internal reaction temperature.

    • Employ a reliable heating source, such as a heating mantle with a stirrer, to ensure uniform heat distribution.

    • Insulate the reaction flask to maintain a stable temperature.

Potential Cause B: Insufficient Reaction Time

This dehydration is a notoriously slow process.

  • Causality: The intramolecular cyclization has a high activation barrier and requires a prolonged period at high temperature to reach completion. Cutting the reaction time short is a common reason for low conversion rates.

  • Recommended Solution: Ensure the reaction is heated for the full duration specified in the protocol, which is often 15 hours or more.[5][6] Monitor the reaction progress if possible (e.g., by TLC or GC analysis of small aliquots) to determine the point of maximum conversion.

Potential Cause C: Improper Acid Concentration or Stoichiometry

The strong acid serves as both a catalyst and a dehydrating agent.

  • Causality: Using a diluted acid or an insufficient molar ratio of acid to diethanolamine will result in incomplete protonation of the hydroxyl groups, hindering the formation of the water leaving group and slowing down the cyclization. Some protocols suggest using oleum, which contains free SO₃, as a more potent dehydrating agent that can significantly shorten reaction times and improve yields.[3]

  • Recommended Solution:

    • Verify the concentration of the acid used. Use concentrated sulfuric acid (98%) or hydrochloric acid (37%).

    • Carefully measure the reagents to ensure the correct molar ratio is used. For example, some procedures call for approximately 1.8 parts of 66 Baumé sulfuric acid per part of diethanolamine by weight.[3]

    • For higher efficiency, consider protocols that utilize oleum (e.g., 20% free SO₃), which can reduce reaction times to as little as 0.5-1.5 hours with yields over 90%.[3]

Issue 2: The Reaction Mixture is Dark Brown or Black (Charring)

Potential Cause: Excessive Temperature

  • Causality: Diethanolamine and the resulting morpholine are organic compounds that can decompose or polymerize at excessively high temperatures, leading to charring. This not only destroys the product but also makes purification extremely difficult.

  • Recommended Solution:

    • Strictly maintain the internal reaction temperature within the recommended range (typically not exceeding 210-215°C).[5]

    • Ensure the heating mantle is set to the appropriate level and that the reaction is well-stirred to avoid localized hotspots.

Issue 3: Difficulty Isolating the Product After Neutralization

Potential Cause A: Incomplete Neutralization

  • Causality: In the acidic reaction mixture, the synthesized morpholine exists as a protonated salt (e.g., morpholine hydrochloride or sulfate). To isolate the free base, the mixture must be made strongly alkaline (pH > 11).[7] If neutralization is incomplete, a significant portion of the product will remain as a water-soluble salt and will not be extractable or distillable.

  • Recommended Solution:

    • Slowly add a strong base (e.g., 50% NaOH solution) with cooling.

    • Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter to ensure it reaches at least 11.

Potential Cause B: Product Lost in the Aqueous Layer

  • Causality: Morpholine has some solubility in water. During workup, especially after neutralization which produces a large volume of aqueous solution, a considerable amount of product can be lost if not properly extracted.[8]

  • Recommended Solution:

    • Salting Out: After neutralization, saturate the aqueous solution with a salt like sodium chloride or potassium carbonate. This decreases the solubility of morpholine in the aqueous layer, making extraction more efficient.

    • Solvent Extraction: If solvent extraction is used, perform multiple extractions with a suitable organic solvent (e.g., cyclohexane) to maximize recovery.[8]

    • Direct Distillation/Steam Distillation: Many protocols call for direct distillation or steam distillation from the basified mixture.[9] This is often the most effective method for separating the volatile morpholine from the inorganic salts and non-volatile impurities.

Potential Cause C: Hygroscopic Nature of Morpholine

  • Causality: Morpholine is highly hygroscopic and readily absorbs moisture from the air.[5] The presence of water in the final product will lower its purity and can lead to an inaccurate yield calculation. It can also affect subsequent reactions.

  • Recommended Solution:

    • After initial distillation, dry the crude morpholine over a suitable drying agent like solid potassium hydroxide (KOH) pellets.[6]

    • Perform a final fractional distillation from the drying agent, collecting the fraction at the boiling point of morpholine (128-129°C).[6]

    • Handle the purified product quickly and store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Data & Workflow Visualizations
Data Summary

The choice of dehydrating agent significantly impacts reaction conditions and outcomes.

Dehydrating AgentTypical Temp. RangeTypical Reaction TimeReported YieldKey Considerations
Conc. H₂SO₄175-180°C7-8 hours40-48%Slow reaction; potential for foaming.[3][10]
Conc. HCl200-210°C15 hours35-50%Requires long reaction times.[6]
20% Oleum180-235°C0.5-1.5 hours90-95%Highly exothermic; faster, higher yield.[3]
Experimental & Logic Diagrams

Dehydration_Mechanism cluster_products Products DEA Diethanolamine (DEA) Protonated_DEA Protonated Intermediate DEA->Protonated_DEA + H⁺ Morpholine_Salt Cyclized Intermediate (Morpholine Salt) Protonated_DEA->Morpholine_Salt - H₂O (Cyclization) Morpholine Morpholine Morpholine_Salt->Morpholine - H⁺ Water H₂O

Caption: Acid-catalyzed dehydration mechanism of diethanolamine.

Troubleshooting_Workflow Start Low Yield Observed Check_Temp Was Temp. 180-210°C? Start->Check_Temp Check_Time Was Reaction Time >15h? Check_Temp->Check_Time Yes Sol_Temp Solution: Calibrate Thermometer, Ensure Stable Heating Check_Temp->Sol_Temp No Check_Acid Correct Acid & Ratio Used? Check_Time->Check_Acid Yes Sol_Time Solution: Increase Reaction Time, Monitor Progress Check_Time->Sol_Time No Check_Workup Workup Issue? Check_Acid->Check_Workup Yes Sol_Acid Solution: Verify Acid Concentration, Consider Oleum Check_Acid->Sol_Acid No Sol_Workup Solution: Ensure pH > 11, Saturate with Salt, Dry with KOH Check_Workup->Sol_Workup Yes

Caption: Logical workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Morpholine with Sulfuric Acid[9]

Safety Note: This reaction is highly exothermic, especially during the addition of acid. Perform in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • Setup: Equip a round-bottom flask with a dropping funnel, a mechanical stirrer, a thermocouple, and a condenser for distillation.

  • Acid Addition: To the flask, add diethanolamine. Begin stirring and cool the flask in an ice-water bath.

  • Slowly add concentrated sulfuric acid dropwise from the dropping funnel. Maintain the internal temperature below 60°C during the addition.

  • Reaction: Once the acid addition is complete, remove the ice bath. Heat the mixture to 185-195°C and maintain this temperature for at least 30 minutes (or longer as determined by optimization).

  • Cooldown: After the reaction period, allow the mixture to cool to below 60°C.

  • Neutralization: Slowly and carefully add 50% sodium hydroxide solution with cooling until the pH of the mixture is >11. A large amount of sodium sulfate will precipitate.

  • Isolation: Filter the solid salts. The morpholine is in the aqueous filtrate.

  • Purification: Set up for fractional distillation. Collect the fraction boiling below 130°C. This fraction will contain morpholine and water. For higher purity, proceed to Protocol 2.

Protocol 2: Purification and Drying of Crude Morpholine[8][10]
  • Drying: Take the distilled morpholine/water mixture and add solid potassium hydroxide (KOH) pellets (approx. 20g per 60g of crude distillate). Stir for 30-60 minutes. Two layers should form.

  • Separation: Carefully separate the upper morpholine layer from the lower aqueous KOH layer using a separatory funnel.

  • Final Distillation: Transfer the morpholine layer to a clean, dry distillation apparatus. Add a small amount of sodium metal (~1g) and reflux for one hour to remove residual water.

  • Rearrange the apparatus for fractional distillation and collect the pure morpholine product boiling between 128-129°C.

Analytical Methods

To accurately assess yield and purity, it is essential to analyze the starting materials, reaction progress, and final product.

  • Gas Chromatography (GC): An excellent method for determining the conversion of diethanolamine and the purity of the final morpholine product. A polar capillary column is typically required for good separation of these polar compounds.[11]

  • High-Performance Liquid Chromatography (HPLC): Can be used to analyze diethanolamine, often requiring derivatization to improve detection and peak shape.[12]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring the progress of the reaction by observing the disappearance of the diethanolamine spot.

References

  • BenchChem Technical Support Team. (2025). side reactions and byproduct formation in morpholine synthesis. BenchChem.
  • (2012). CN102489282B - Dewatering catalyst and application thereof in preparing morpholine.
  • Ataman Kimya. MORPHOLINE.
  • Sciencemadness Wiki. (2020). Diethanolamine.
  • (1964). US3154544A - Substituted morpholines.
  • Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method.
  • (1957). US2776972A - Recovery of morpholine from aqueous solutions thereof.
  • (1957).
  • NileRed. (2022).
  • Patil, N. D. (2020). Can you help me for synthesis of morpholine usinf dehydration diethanolamine?
  • ChemCeed. (2022). Everything You Need to Know About Morpholine.
  • BenchChem. (2025).
  • Balas, M., & Chupakhin, E. (2013). Morpholines. Synthesis and Biological Activity.
  • International Agency for Research on Cancer. (2013). DIETHANOLAMINE.
  • (2010). The Study on the Preparation of Morpholine.
  • Yaser, N. M., et al. (2015). Degradation of Aqueous Diethanolamine (DEA) solutions using UV/H2O2 Process. Chemical Engineering Transactions.
  • Yaser, N. M., et al. (2015). Degradation of Aqueous Diethanolamine (DEA) solutions using UV/H2O2 Process.
  • (1964). US3151112A - Process for the preparation of morpholines.
  • Elgailani, I. E. H. (2015). Diethanolamine analysis by HPLC or GC?
  • Consumer Products Guy. (2006). Diethanolamine by GC.
  • Analytice. Determination of Diethanolamine (CAS: 111-42-2)
  • Chen, Q., et al. (2014).
  • Le Fer, G., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH.
  • Ortiz, K. G., et al. (2024).
  • Organic Chemistry Portal. Morpholine synthesis.
  • Wikipedia. Diethanolamine.
  • Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.
  • Jamal, A., & Meisen, A. (2004). Kinetics of CO induced degradation of aqueous diethanolamine.
  • Al-Jibouri, H. A. S. (2011). Kinetic Study of the Reaction of Diethanolamine with Carbon Dioxide in Aqueous and Mixed Solvent Systems—Application to Acid Gas Cleaning.
  • Ghaemi, A., et al. (2018).
  • Dawodu, O. F., & Meisen, A. (1996). Mechanism and Kinetics of COS-Induced Diethanolamine Degradation. Industrial & Engineering Chemistry Research.

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Technical Support Center: Stereoselective Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and metabolic stability.[1][2][3] However, the synthesis of C-substituted morpholines, particularly in a stereochemically defined manner, presents significant challenges that can impede drug discovery timelines.[1][4] Controlling the spatial arrangement at newly formed chiral centers is paramount, as different stereoisomers can exhibit vastly different biological activities.

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and answers to frequently asked questions encountered during the stereoselective synthesis of morpholines. Our goal is to explain the causality behind common experimental issues and offer robust, field-proven solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format to help you rapidly diagnose and solve issues in your synthetic workflow.

Question 1: My reaction is producing a poor mixture of diastereomers (e.g., low cis:trans ratio). How can I improve diastereoselectivity?

Answer: Achieving high diastereoselectivity is fundamentally about controlling the energy difference between the transition states leading to the different stereoisomers. Several factors can be tuned to favor the formation of one diastereomer over another.

Potential Causes & Solutions:

  • Insufficient Substrate Control: The inherent stereochemistry of your starting materials may not be sufficient to direct the reaction.

    • Insight: In substrate-controlled reactions, bulky substituents on your starting material (e.g., a chiral amino alcohol) will preferentially occupy a pseudo-equatorial position in the transition state to minimize steric strain, thereby directing the approach of incoming reagents.[5][6]

    • Actionable Advice:

      • Increase Steric Bulk: If possible, modify your substrate to include a bulkier protecting group or substituent near the reacting center. This can create a stronger steric bias.

      • Change Substrate Backbone: The conformational rigidity of the substrate is key. For example, cyclization precursors derived from cyclic amino alcohols may offer better facial selectivity than acyclic analogues.[5]

  • Suboptimal Reagent or Catalyst: The choice of cyclization agent, catalyst, or solvent can dramatically influence the transition state geometry.

    • Insight: Lewis acids or transition metals coordinate to heteroatoms (oxygen and nitrogen), organizing the substrate into a more rigid, chair-like or boat-like transition state. The specific coordination geometry dictates the stereochemical outcome.[7] For instance, copper-promoted oxyamination reactions can proceed through a chair-like transition state where substituents preferentially adopt equatorial positions to achieve high diastereoselectivity.[7]

    • Actionable Advice:

      • Screen Lewis Acids: Test a range of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) to find one that imposes greater conformational rigidity.

      • Vary the Metal Catalyst/Ligand: In metal-catalyzed reactions (e.g., Pd-catalyzed carboamination), the ligand plays a crucial role. Bulky phosphine ligands can create a more sterically demanding environment, enhancing selectivity.[5]

      • Solvent Effects: The polarity and coordinating ability of the solvent can alter the reaction pathway. A non-coordinating solvent like toluene or xylenes may favor a more organized, intramolecular transition state, while a polar, coordinating solvent like THF could interfere with catalyst-substrate binding.

  • Thermodynamic vs. Kinetic Control: Your reaction conditions may be allowing the product to equilibrate to a more stable, but undesired, diastereomer.

    • Insight: Some reactions are reversible. If the desired product is the kinetic isomer (formed faster but less stable), running the reaction at lower temperatures for shorter times can favor its formation. Conversely, if the desired product is the thermodynamic isomer (more stable), higher temperatures and longer reaction times may be beneficial.

    • Actionable Advice:

      • Lower the Temperature: Perform the reaction at 0 °C, -20 °C, or even -78 °C to favor the kinetically controlled product.

      • Epimerization: If you have already formed a mixture, it may be possible to epimerize the undesired isomer to the more stable one. For example, light-mediated hydrogen atom transfer (HAT) has been used to epimerize substituted morpholines to the thermodynamically favored diastereomer.[8]

Troubleshooting Workflow: Poor Diastereoselectivity

G start Poor Diastereoselectivity (e.g., 1:1 cis:trans) substrate Analyze Substrate Control start->substrate Is steric bias sufficient? reagent Analyze Reagent/Catalyst Control start->reagent Is the transition state rigid? conditions Analyze Reaction Conditions start->conditions Kinetic vs. Thermodynamic? sub_sol Increase steric bulk on substrate or protecting group. substrate->sub_sol re_sol1 Screen Lewis acids or metal/ligand combinations. reagent->re_sol1 re_sol2 Optimize solvent. reagent->re_sol2 cond_sol Lower reaction temperature to favor kinetic product. conditions->cond_sol epimerize Consider post-reaction epimerization. conditions->epimerize

Caption: Workflow for diagnosing and solving poor diastereoselectivity.

Question 2: My catalytic asymmetric reaction is giving low enantiomeric excess (% ee). What are the primary causes and solutions?

Answer: Low enantioselectivity in a catalytic reaction points to an inefficient transfer of chirality from the catalyst to the substrate. The catalyst's chiral environment is not effectively differentiating between the two prochiral faces of the substrate.

Potential Causes & Solutions:

  • Catalyst Purity, Activity, or Loading:

    • Insight: The enantiopurity of your catalyst/ligand is the absolute ceiling for your product's % ee. Impurities can poison the catalyst or act as a non-chiral background catalyst, eroding enantioselectivity.

    • Actionable Advice:

      • Verify Catalyst Purity: Ensure the catalyst and its chiral ligand are of high enantiomeric and chemical purity.

      • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can improve % ee if a background, non-selective reaction is competing at higher concentrations. Conversely, some reactions require a higher loading to outcompete background processes.[9]

      • Activation Procedure: Ensure any required pre-activation steps for the catalyst are performed correctly under strictly inert conditions.

  • Substrate-Catalyst Mismatch:

    • Insight: High enantioselectivity often relies on specific, secondary interactions between the substrate and the chiral catalyst, such as hydrogen bonding or π-stacking.[10][11] For example, in the Ru-catalyzed asymmetric transfer hydrogenation of cyclic imines to form 3-substituted morpholines, hydrogen bonding between the substrate's ether oxygen and the catalyst's Ts-DPEN ligand is crucial for high ee's.[10][11] If your substrate lacks the necessary functional group for this interaction, selectivity will be poor.

    • Actionable Advice:

      • Review the Catalyst's Mechanism: Study the literature for the specific catalyst system you are using. Understand the key interactions required for stereoinduction.

      • Modify the Substrate: It may be necessary to temporarily install a directing group on your substrate to facilitate the required interaction with the catalyst.

      • Screen Different Catalyst Families: If one type of catalyst (e.g., a Ru-based one) fails, try a different metal/ligand combination (e.g., Rh-bisphosphine for asymmetric hydrogenation).[9][12] The steric and electronic properties may be a better match for your substrate.

  • Suboptimal Reaction Conditions:

    • Insight: Temperature, solvent, and pressure can all impact the delicate energy balance of the enantioselective transition state. Higher temperatures increase molecular motion and can overcome the small energy difference between the two diastereomeric transition states, leading to lower % ee.

    • Actionable Advice:

      • Lower the Temperature: This is the most common and effective strategy for improving % ee.

      • Solvent Screening: The solvent can influence catalyst solubility, aggregation, and interaction with the substrate. Screen a range of solvents with varying polarities.

      • Pressure Optimization (for Hydrogenations): In asymmetric hydrogenations, H₂ pressure can affect the kinetics and selectivity. Both increasing and decreasing pressure should be explored based on the specific catalytic system.[9]

Frequently Asked Questions (FAQs)

Question 1: What are the principal strategies for achieving stereoselectivity in morpholine synthesis?

Answer: There are three primary strategies, each with its own advantages and disadvantages. The choice depends on the availability of starting materials, the desired scale, and the specific substitution pattern of the target morpholine.

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature, such as amino acids or carbohydrates.[13][14] The synthesis builds upon the existing stereocenters.

    • Advantages: The absolute stereochemistry is pre-defined and reliable.

    • Challenges: Limited to the structural diversity of the chiral pool. The synthesis can sometimes be lengthy.[6]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a temporary chemical group that is attached to the starting material to direct the stereochemistry of a subsequent reaction.[15] After the key stereocenter-forming step, the auxiliary is cleaved and can often be recovered.[16] Common examples include pseudoephedrine amides and Evans oxazolidinones.[15][17][18]

    • Advantages: Highly predictable and reliable for certain reaction types (e.g., alkylations, aldol reactions).

    • Challenges: Requires additional steps for attachment and removal of the auxiliary, which lowers the overall atom economy.

  • Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This is the most modern and efficient approach.

    • Advantages: High atom economy, scalable, and capable of generating a wide variety of structures.

    • Key Methods:

      • Asymmetric Hydrogenation/Transfer Hydrogenation: Reduction of a prochiral dehydromorpholine or cyclic imine intermediate using a chiral catalyst (e.g., Rh or Ru complexes).[9][10][19]

      • Catalytic Asymmetric Cyclization: Using a chiral catalyst to control the stereochemistry during the ring-closing step itself, such as in halocyclizations or intramolecular additions.[20]

Conceptual Overview of Stereoselective Strategies

G cluster_0 Chiral Pool Synthesis cluster_1 Chiral Auxiliary Method cluster_2 Asymmetric Catalysis cp_start Enantiopure Amino Acid cp_steps Multiple Synthetic Steps cp_start->cp_steps cp_end Stereodefined Morpholine cp_steps->cp_end ca_start Achiral Substrate ca_attach 1. Attach Chiral Auxiliary (Aux*) ca_start->ca_attach ca_react 2. Diastereoselective Reaction ca_attach->ca_react ca_remove 3. Remove Auxiliary ca_react->ca_remove ca_end Enantioenriched Morpholine ca_remove->ca_end ac_start Prochiral Substrate ac_react Reaction with Chiral Catalyst (Cat*) ac_start->ac_react ac_end Enantioenriched Morpholine ac_react->ac_end

Caption: The three main strategies for achieving stereocontrol in morpholine synthesis.

Question 2: How do I choose between asymmetric hydrogenation (using H₂ gas) and asymmetric transfer hydrogenation (ATH)?

Answer: Both are powerful methods for the enantioselective reduction of imines or enamines to form chiral amines. The choice often comes down to laboratory capabilities, substrate scope, and safety considerations.

FeatureAsymmetric Hydrogenation (H₂)Asymmetric Transfer Hydrogenation (ATH)
Hydrogen Source H₂ gasH-donor molecules (e.g., isopropanol, formic acid, Hantzsch ester)
Pressure Typically requires high pressure (1-100 atm)Typically atmospheric pressure
Equipment Requires specialized high-pressure reactors (autoclaves)Standard laboratory glassware is sufficient
Catalysts Commonly Rh- or Ir-based complexes with chiral phosphine ligands (e.g., SKP-Rh)[9][12]Commonly Ru-based complexes (e.g., Noyori-Ikariya catalysts)[10][19]
Atom Economy Excellent; only H₂ is consumedLower; generates a stoichiometric byproduct (e.g., acetone from isopropanol)
Safety Requires careful handling of flammable, high-pressure hydrogen gasGenerally considered safer due to ambient pressure and liquid H-donors
Typical Application Highly effective for dehydromorpholines.[9]Very effective for cyclic imines formed in situ.[10][19][21]

Recommendation: For initial, small-scale laboratory synthesis and methods development, Asymmetric Transfer Hydrogenation (ATH) is often more practical due to its simpler experimental setup and milder conditions. For large-scale industrial applications where efficiency and atom economy are critical, Asymmetric Hydrogenation is often preferred.

Experimental Protocol: Enantioselective Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/ATH

This protocol describes a one-pot tandem sequence for synthesizing chiral 3-substituted morpholines from aminoalkyne substrates, based on the work of Schafer and colleagues.[10][19] This method is notable for its efficiency and high enantioselectivity.

Reaction Scheme: Step 1 (Hydroamination): An aminoalkyne is cyclized to a cyclic imine using a Ti catalyst. Step 2 (ATH): The imine is reduced in situ using a chiral Ru catalyst and a hydrogen donor.

Materials & Reagents:
  • Aminoalkyne substrate (e.g., 2-((3-phenylprop-2-yn-1-yl)oxy)ethan-1-amine)

  • Titanium (IV) isopropoxide

  • Bis(amidate) ligand

  • RuCl [Noyori-Ikariya catalyst]

  • Isopropanol (i-PrOH), anhydrous

  • Toluene, anhydrous

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Step-by-Step Methodology:

Part A: In Situ Formation of Ti-Hydroamination Catalyst

  • Setup: In a glovebox, add titanium (IV) isopropoxide (1.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Ligand Addition: Add a solution of the bis(amidate) ligand (1.0 equiv) in anhydrous toluene.

  • Activation: Stir the mixture at room temperature for at least 1 hour. The solution should turn a characteristic color, indicating catalyst formation.

Part B: Tandem Hydroamination and Asymmetric Transfer Hydrogenation

  • Substrate Addition: To the freshly prepared Ti-catalyst solution, add the aminoalkyne substrate (1.0 equiv).

  • Hydroamination: Seal the vessel and heat the reaction mixture to 110 °C. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and formation of the cyclic imine intermediate. This step typically takes 4-12 hours.

  • Cooling and Catalyst Addition: Once the hydroamination is complete, cool the reaction vessel to room temperature. In the glovebox, add the RuCl catalyst (0.01-0.02 equiv).

  • Hydrogen Donor Addition: Add anhydrous isopropanol (often used as a co-solvent with toluene). The i-PrOH serves as the hydrogen source for the transfer hydrogenation.

  • Asymmetric Reduction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reduction of the imine intermediate by TLC or GC-MS.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (% ee) of the final 3-substituted morpholine product using chiral HPLC or SFC.

Causality and Critical Parameters:

  • Inert Atmosphere: Both the Ti and Ru catalysts are sensitive to air and moisture. All steps must be performed under a dry, inert atmosphere (N₂ or Ar) to prevent catalyst deactivation.

  • Anhydrous Solvents: Water can hydrolyze the catalysts and interfere with the reaction. Use of anhydrous solvents is critical for success.

  • Catalyst Purity: The enantiopurity of the Ru catalyst directly determines the maximum achievable % ee of the final product.

  • Temperature Control: The hydroamination step requires heat to proceed at a reasonable rate, while the ATH step is typically run at room temperature to maximize enantioselectivity.

References

  • Zhang, Z., et al. (2020). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 11(13), 3343–3348. [Link]
  • Royal Society of Chemistry. (2020). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
  • Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]
  • ACS Publications. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]
  • St. Amant, A. H., et al. (2022). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. [Link]
  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]
  • Al-Majid, A. M., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
  • Semantic Scholar. (2019). Recent progress in the synthesis of morpholines. [Link]
  • Fults, A. (2025). Expanding complex morpholines using systematic chemical diversity. ACS Fall 2025. [Link]
  • Organic Chemistry Portal. Morpholine synthesis. [Link]
  • Ortiz, K. G., et al. (2024).
  • Van Hijfte, L., et al. (2000). Synthesis and Application of Carbohydrate-Derived Morpholine Amino Acids. PubMed. [Link]
  • Van Hijfte, L., et al. (2000). Synthesis and Application of Carbohydrate-Derived Morpholine Amino Acids. The Journal of Organic Chemistry, 65(23), 7749–7759. [Link]
  • Thomson, R. J. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
  • Ghorai, M. K., Shukla, D., & Das, K. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. PubMed. [Link]
  • Pal'chikov, V. A., & Kasyan, L. I. (2013). Morpholines. Synthesis and Biological Activity.
  • Powell, W. C., & Walczak, M. A. (2018).
  • ACS Publications. (2003). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]
  • Wolfe, J. P., & Ney, J. E. (2006). A New Strategy for the Synthesis of Substituted Morpholines.
  • Musacchio, A. J., & Stephenson, C. R. J. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
  • Fults, A. C., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity.
  • Chemler, S. R., & Michael, T. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes.
  • Ortiz, K. G., et al. (2024).
  • Royal Society of Chemistry. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
  • Wikipedia. (2024). Morpholine. [Link]
  • Wikipedia. (2024). Chiral auxiliary. [Link]
  • Mini-Reviews in Organic Chemistry. (2016). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
  • ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

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Removing water from morpholine hydrochloride product

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Morpholine Hydrochloride

Welcome to the technical support guide for handling and processing morpholine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges related to the presence of residual water in their product. Morpholine hydrochloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere[1][2][3]. The presence of water can interfere with subsequent reaction stoichiometry, affect crystal structure, and compromise the stability of the final product.

This guide provides in-depth, field-tested solutions in a direct question-and-answer format, covering both frequently asked questions and specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: Why is my morpholine hydrochloride product wet, and why is it crucial to dry it?

A: Morpholine hydrochloride is a salt that is hygroscopic, readily attracting and holding water molecules from the surrounding environment[3][4]. This can occur during synthesis work-up, purification, or improper storage.

Complete removal of water is critical for several reasons:

  • Accurate Stoichiometry: The presence of water increases the material's weight, leading to inaccurate measurements and incorrect molar ratios in subsequent reactions.

  • Reaction Compatibility: Many organometallic or water-sensitive reagents (e.g., Grignard reagents, strong bases like NaH) will be quenched by residual water, inhibiting or completely stopping your desired reaction.

  • Product Stability: For some compounds, residual water can promote hydrolysis or degradation over time, especially under certain storage conditions[5][6].

  • Physical Properties: Water can act as a plasticizer, altering the melting point, crystal form (polymorphism), and flowability of the solid material.

Q2: What are the primary laboratory methods for drying morpholine hydrochloride?

A: There are three principal methods suitable for drying morpholine hydrochloride, each with its own advantages and disadvantages. The choice depends on the scale of your experiment, the required level of dryness, and the available equipment. The main methods are:

  • High-Vacuum Oven Drying: A straightforward method involving heating the solid under a strong vacuum.

  • Azeotropic Distillation: A highly effective method for removing water by distilling it off with a water-immiscible solvent that forms a low-boiling azeotrope.

  • Use of Desiccants: Suitable for removing small amounts of surface moisture or for storage, but generally not for bulk water removal.

Q3: How can I accurately determine the residual water content in my sample?

A: The gold standard for quantifying water content in solids is Karl Fischer (KF) Titration . This method is highly specific to water and can detect moisture levels down to the parts-per-million (ppm) range. Other methods like Loss on Drying (LOD) are less specific, as any volatile component lost upon heating will be counted, not just water.

Q4: What is the thermal stability of morpholine hydrochloride?

A: Morpholine hydrochloride is a stable salt, but it will decompose at elevated temperatures. The reported decomposition temperature is approximately 175-176°C[2]. It is critical to keep drying temperatures well below this point to avoid degradation of your product. For vacuum oven drying, temperatures between 60-80°C are generally considered safe and effective.

Troubleshooting Guide

Q5: I dried my morpholine hydrochloride in a vacuum oven for hours, but my Karl Fischer titration still shows high water content. What went wrong?

A: This is a common issue. Several factors could be at play:

  • Insufficient Vacuum: Ensure your vacuum pump is pulling down to a low pressure (<1 mbar). A weak vacuum is not effective at removing tightly bound water molecules.

  • Temperature Too Low: While you must avoid decomposition, a temperature that is too low may not provide enough energy for water molecules to escape the crystal lattice. A range of 60-80°C is a good starting point.

  • Sample Thickness: If the sample is in a thick cake or a single large lump, water from the interior will have a very long diffusion path to the surface. Gently grind the sample into a fine, free-flowing powder before placing it in the vacuum oven to maximize surface area.

  • Inefficient Water Trapping: Ensure you have an effective cold trap (e.g., liquid nitrogen or dry ice/acetone) between your oven and the vacuum pump. Without it, water vapor can be drawn into the pump oil, reducing its efficiency, or even back-stream into the oven.

Q6: I observed charring or discoloration of my product when attempting to dry it by heating. How can I prevent this?

A: Discoloration is a clear sign of product decomposition. You have likely exceeded the safe temperature limit.

  • Immediate Action: Stop heating immediately.

  • Solution: You must use a lower temperature. If standard vacuum oven drying at a safe temperature (e.g., 70°C) is too slow, you must switch to a non-thermal or more efficient method like azeotropic distillation. This technique removes water at the boiling point of the azeotrope, which is often much lower than the decomposition temperature of your compound[7].

Q7: My azeotropic distillation setup isn't removing water effectively. The volume of water in the Dean-Stark trap is not increasing. What should I check?

A: Azeotropic distillation is highly effective but requires a proper setup. Here are the key checkpoints:

  • Correct Entrainer: Ensure you are using a suitable solvent. Toluene or xylenes are excellent choices as they form azeotropes with water and are immiscible, allowing for separation in the trap[8][9].

  • Sufficient Reflux Rate: The distillation must be at a rolling boil to ensure a steady rate of vapor is reaching the condenser and collecting in the Dean-Stark trap.

  • No Leaks: Check all glass joints for leaks. A leak will prevent the system from reaching thermal equilibrium and reduce the efficiency of the distillation.

  • Properly Cooled Condenser: The condenser must be cold enough to fully condense the azeotrope vapor. If vapor is escaping the top of the condenser, you are losing both solvent and water.

  • System Is Not Actually Wet: It is possible your starting material was already dry. Confirm the presence of water with a Karl Fischer test before beginning a lengthy drying procedure.

Workflow Diagrams and Data

To assist in selecting the appropriate drying method, consult the following decision workflow.

DryingMethodSelection decision decision process process start start decision_scale Scale of Experiment? start->decision_scale Start: Product is wet decision_dryness_large High Purity / Very Dry (<0.1% H2O) Required? decision_scale->decision_dryness_large Large (>10g) decision_dryness_small Thermally Sensitive Impurities Present? decision_scale->decision_dryness_small Small (<10g) process_azeo Use Azeotropic Distillation (Protocol 2) decision_dryness_large->process_azeo Yes process_vac_oven Use Vacuum Oven Drying (Protocol 1) decision_dryness_large->process_vac_oven No decision_dryness_small->process_azeo Yes decision_dryness_small->process_vac_oven No

Caption: Decision workflow for selecting the appropriate drying method.

Comparison of Drying Methods
FeatureVacuum Oven DryingAzeotropic Distillation
Principle Sublimation of water under reduced pressure and moderate heat.Co-distillation of water with an immiscible solvent (entrainer).[7]
Efficiency Moderate to HighVery High
Speed Slow (can take 12-48 hours)Fast (typically 2-6 hours)
Scale Best for small to medium scale (<50 g)Excellent for medium to large scale (>10 g)
Temperature 60-80°C (below decomposition point)Boiling point of the azeotrope (e.g., Toluene-water azeotrope boils at 85°C)
Risk of Degradation Low, if temperature is controlled.Very low, due to lower operating temperatures.
Equipment Vacuum oven, vacuum pump, cold trap.Round-bottom flask, Dean-Stark trap, condenser, heating mantle.

Experimental Protocols

Protocol 1: Drying Morpholine Hydrochloride via Vacuum Oven

This protocol is suitable for removing residual solvent and moderate amounts of water from small to medium-scale batches.

Materials:

  • Wet Morpholine Hydrochloride

  • Shallow glass dish or crystallization dish

  • Spatula

  • Vacuum oven

  • Vacuum pump with cold trap

Procedure:

  • Preparation: Gently crush any large clumps of morpholine hydrochloride into a fine powder using a mortar and pestle. Spread the powder in a thin, even layer in a shallow glass dish. A thicker layer will significantly increase drying time.

  • Loading the Oven: Place the dish in the vacuum oven. Ensure the oven is at room temperature before applying vacuum.

  • Applying Vacuum: Close the oven door and slowly open the vacuum valve. A sudden vacuum can cause the fine powder to splatter. Allow the oven to reach the lowest possible pressure (ideally <1 mbar).

  • Heating: Once a stable vacuum is achieved, begin heating the oven to 70°C. DO NOT exceed 100°C to ensure a safe margin from the decomposition temperature of ~175°C[2].

  • Drying: Dry the material under these conditions for at least 12-24 hours. For very wet samples or larger batches, longer times may be necessary.

  • Cooling and Venting: Turn off the heater and allow the oven to cool completely to room temperature under vacuum. This is a critical step. Venting a hot oven will cause the dry, hygroscopic product to immediately re-absorb atmospheric moisture.

  • Unloading: Once cool, gently vent the oven with a dry, inert gas like nitrogen or argon. If unavailable, vent with air and immediately transfer the dried product to a tightly sealed container, preferably inside a glove box or desiccator.

  • Validation: Test the water content using Karl Fischer titration to confirm that the desired level of dryness has been achieved.

Protocol 2: Drying Morpholine Hydrochloride via Azeotropic Distillation

This is the most rigorous method for removing water, especially for larger quantities or when extremely low water content is required.

Materials:

  • Wet Morpholine Hydrochloride

  • Toluene (or xylene), anhydrous grade

  • Round-bottom flask (sized so the solvent fills it to about half)

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

Experimental Setup Diagram:

AzeotropicSetup Azeotropic Distillation Setup cluster_0 cluster_1 flask Round-Bottom Flask (with Morpholine HCl, Toluene, Stir Bar) trap Dean-Stark Trap (Water collects at bottom) flask->trap flask->trap Vapor (Azeotrope) trap->flask Toluene Return condenser Condenser (Cooling Water In/Out) trap->condenser trap->condenser condenser->trap Condensate heat Heating Mantle heat->flask

Caption: Key components of an azeotropic distillation apparatus.

Procedure:

  • Assembly: Assemble the glassware as shown in the diagram above. Ensure all joints are properly sealed.

  • Charging the Flask: To the round-bottom flask, add the wet morpholine hydrochloride and a magnetic stir bar. Add enough anhydrous toluene to create a mobile slurry (approximately 4-5 mL of toluene per gram of solid).

  • Inert Atmosphere: Flush the entire system with a slow stream of nitrogen or argon for several minutes.

  • Heating and Reflux: Begin stirring and gently heat the mixture to a steady reflux. The toluene-water azeotrope will begin to boil at ~85°C. You will see vapor condensing and dripping into the Dean-Stark trap.

  • Water Collection: As the condensate collects in the trap, the water (being denser than toluene) will separate and collect in the bottom of the graduated arm. The upper toluene layer will overflow and return to the flask.

  • Monitoring Progress: Continue the distillation until no more water collects in the arm of the trap. This indicates that all the water has been removed from the reaction mixture. This typically takes 2-4 hours.

  • Solvent Removal: Once drying is complete, allow the apparatus to cool. Reconfigure the setup for simple distillation (or use a rotary evaporator) to remove the toluene under reduced pressure.

  • Final Drying: After removing the bulk of the toluene, transfer the solid product to a vacuum oven (as in Protocol 1) for a final drying step (e.g., 60°C for 2-4 hours) to remove any last traces of the entrainer.

  • Storage: Store the final, dry morpholine hydrochloride in a tightly sealed container under an inert atmosphere.

Safety Information

  • Handling Morpholine: Morpholine and its salts should be handled in a well-ventilated fume hood. It is corrosive and can cause skin and eye burns[10][11]. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[12][13].

  • Flammability: Toluene and other organic solvents used for azeotropic distillation are flammable. Ensure there are no open flames or spark sources near the apparatus. Heating should be done using a heating mantle, not a hot plate.

  • Pressure: Never heat a closed system. Ensure the distillation apparatus is open to an inert gas bubbler or the atmosphere to prevent pressure buildup.

References

  • N/A. (2022, August 1).
  • Sigma-Aldrich. (2024, August 9).
  • Penta Chemicals. (2025, April 16).
  • MsdsDigital.com.
  • Inchem.org. (1996). Morpholine (EHC 179).
  • Google Patents. (N/A).
  • ChemCeed. (2022, February 7). Everything You Need to Know About Morpholine.
  • Fisher Scientific. (N/A). Safety Data Sheet - Morpholine, 4-(2-chloroethyl)-, hydrochloride.
  • Merck Index. (N/A). Morpholine.
  • OSHA. (2003, May 14). Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³).
  • Chemos GmbH & Co. KG. (N/A).
  • PubChem - NIH. (N/A). Morpholine.
  • Google Patents. (N/A). CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine.
  • Google Patents. (N/A). CN1054604C - Process for preparing morpholine hydrochloride as precursor of monoxydine.
  • ACS Reagent Chemicals. (2017, February 28). Morpholine.
  • IJMREAD. (2021).
  • Zalewski, P., et al. (N/A). Stability of [(N-morpholine)
  • Wikipedia. (N/A). Morpholine.
  • PubMed. (N/A). Stability of [(N-morpholine)
  • N/A. (1956). Analytical Chemistry, 28(4).
  • ResearchGate. (2025, August 5). (PDF) Stability of [(N-morpholine)
  • Tokyo Chemical Industry. (N/A). Morpholine Hydrochloride.
  • Reddit. (2024, August 14).
  • Koch Modular. (N/A).
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  • ECHEMI. (N/A). Morpholine dry.
  • AK Scientific, Inc. (N/A). Safety Data Sheet - 2,6-dimethyl-4-pyridin-4-ylmorpholine;hydrochloride.

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Technical Support Center: Column Chromatography Purification of N-Protected Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of N-protected morpholine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the column chromatography purification of these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to solve purification challenges effectively.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of N-protected morpholine derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Q1: My N-protected morpholine derivative is streaking or tailing badly on the silica gel column. What's causing this and how can I fix it?

Probable Cause:

Peak tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase. Morpholine derivatives, even when N-protected, retain a basic nitrogen atom within the ring, which can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction leads to inconsistent binding and elution, resulting in tailed peaks.

Solutions:

  • Mobile Phase Modification with Triethylamine (TEA): The most common and effective solution is to add a small amount of a competitive base, like triethylamine (TEA), to your mobile phase.[1] TEA will preferentially bind to the acidic silanol groups, effectively masking them from your morpholine derivative and ensuring a more uniform elution.[2]

    • Protocol: Add 0.5-2% (v/v) of TEA to your chosen eluent (e.g., ethyl acetate/hexane). It's crucial to pre-treat your column by flushing it with 2-3 column volumes of the TEA-containing mobile phase before loading your sample.[3] This ensures the entire silica bed is neutralized.

  • Choice of Stationary Phase:

    • Neutral Alumina: For highly base-sensitive compounds, switching to a neutral or basic alumina stationary phase can be beneficial. Alumina has fewer acidic sites compared to silica.

    • Amine-Functionalized Silica: This specialized stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment that is ideal for the purification of basic compounds without the need for mobile phase additives.

Causality Diagram: The Role of TEA in Preventing Peak Tailing

G cluster_0 Without TEA cluster_1 With TEA Morpholine N-Protected Morpholine (Basic Site) Silanol Acidic Silanol Group (Si-OH) Morpholine->Silanol Strong Acid-Base Interaction Tailing Peak Tailing Silanol->Tailing Causes TEA Triethylamine (TEA) Masked_Silanol Masked Silanol Group (Si-O⁻ HNEt₃⁺) TEA->Masked_Silanol Neutralizes Good_Peak Symmetrical Peak Masked_Silanol->Good_Peak Results in Morpholine_2 N-Protected Morpholine Morpholine_2->Masked_Silanol Weak Interaction

Caption: Mechanism of peak shape improvement using TEA.

Q2: I'm observing a new, more polar spot on my TLC plate after my reaction, and I suspect it's the deprotected morpholine. Is it possible for the protecting group to be cleaved on the silica gel column?

Probable Cause:

Yes, cleavage of certain N-protecting groups on silica gel is a known issue, particularly for acid-labile groups like the tert-butoxycarbonyl (Boc) group. Silica gel is inherently acidic and can catalyze the removal of the Boc group, especially with prolonged exposure or if the mobile phase contains protic solvents like methanol. One study has shown that N-Boc groups can be cleaved by silica gel in refluxing toluene, indicating that heat can also be a factor.[4] The benzyloxycarbonyl (Cbz) group is generally more stable to the mild acidity of silica gel.[5]

Solutions:

  • Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the residence time of your compound on the column.

  • Neutralize the Silica Gel: As described in Q1, pre-treating the column with a TEA-containing eluent will neutralize the acidic sites and significantly reduce the risk of deprotection.[3]

  • Avoid Protic Solvents: If possible, avoid highly protic solvents like methanol in your mobile phase, as they can facilitate the acid-catalyzed deprotection. Opt for solvent systems like ethyl acetate/hexane or dichloromethane/ethyl acetate.

  • Dry Loading: If your compound is loaded in a solvent that is much more polar than the initial mobile phase, it can create a localized acidic environment. Dry loading your sample onto a small amount of silica can mitigate this effect.

Table 1: Stability of Common N-Protecting Groups on Silica Gel

Protecting GroupStability on Standard Silica GelConditions Promoting CleavageRecommended Action
Boc Moderately stable to labileProtic solvents (e.g., MeOH), prolonged exposure, heatNeutralize silica with TEA, use flash chromatography, avoid high temperatures.
Cbz Generally stableStrong acids (not typically present in chromatography)Standard silica gel is usually safe.
Fmoc StableBasic conditions (not an issue with acidic silica)Standard silica gel is suitable.
Q3: My N-protected morpholine derivative and a non-polar impurity have very similar Rf values, making separation difficult. How can I improve the resolution?

Probable Cause:

Poor separation occurs when the difference in affinity for the stationary phase between your product and the impurity is minimal. This often happens with structurally similar compounds. The key is to alter the chromatography conditions to exploit subtle differences in their polarity or structure.

Solutions:

  • Optimize the Mobile Phase:

    • Change Solvent Selectivity: Instead of just adjusting the ratio of your current solvents (e.g., ethyl acetate/hexane), try a completely different solvent system. For example, switching from an ethyl acetate (a hydrogen bond acceptor) based system to a dichloromethane (a dipole) based system can alter the elution order. Common solvent systems to explore include:

      • Ethyl Acetate/Hexane[6]

      • Dichloromethane/Methanol (for more polar compounds)[7]

      • Ether/Hexane[6]

    • Gradient Elution: Start with a less polar solvent mixture to allow the non-polar impurity to elute first, then gradually increase the polarity to elute your desired product. This often provides superior separation compared to isocratic (constant solvent mixture) elution.

  • TLC Method Development: The ideal Rf value for the compound of interest on a TLC plate for good separation on a column is typically between 0.15 and 0.4.[8] If your Rf is too high, the compound will elute too quickly with the solvent front, leading to poor separation. If it's too low, it may take a very long time to elute, leading to band broadening.

Workflow for Optimizing Separation

G start Poor Separation (ΔRf is small) tlc Run TLC with different solvent systems (e.g., EtOAc/Hex, DCM/MeOH, Ether/Hex) start->tlc check_rf Is target Rf between 0.15-0.4 and ΔRf maximized? tlc->check_rf check_rf->tlc No run_column Run flash column with optimized solvent system (consider gradient elution) check_rf->run_column Yes end Pure Product run_column->end

Caption: Decision workflow for improving chromatographic resolution.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of my N-Boc protected morpholine derivative?

For a typical N-Boc protected morpholine, which is moderately polar, a good starting point for TLC analysis is 30% ethyl acetate in hexane .[6]

  • If the Rf is too high (spot runs to the top), decrease the polarity by reducing the amount of ethyl acetate.

  • If the Rf is too low (spot stays at the baseline), increase the polarity by increasing the amount of ethyl acetate.

Q2: How can I visualize my N-protected morpholine derivative on a TLC plate if it's not UV-active?

Many N-protected morpholine derivatives lack a strong chromophore and are therefore invisible under UV light. In these cases, chemical staining is necessary.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized. The morpholine ring is susceptible to oxidation, and spots will typically appear as yellow/brown on a purple background.[5]

  • Ninhydrin Stain: This stain is primarily for primary and secondary amines. While the protected nitrogen will not react, if you are monitoring a deprotection reaction, the appearance of a colored spot (usually purple or yellow) with ninhydrin is a clear indication of successful deprotection.[9]

  • Iodine Chamber: Exposing the plate to iodine vapor is a simple and often effective method for visualizing a wide range of organic compounds.[10]

Q3: I have a very polar N-protected morpholine derivative that won't move off the baseline even in 100% ethyl acetate. What should I do?

For highly polar compounds, you'll need a more polar mobile phase. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH) .[7] Start with a low percentage of methanol (e.g., 2% MeOH in DCM) and gradually increase it. Be aware that using more than 10% methanol with silica gel can risk dissolving the stationary phase.[7]

Q4: Is it better to do wet loading or dry loading of my sample?
  • Wet Loading: Dissolving your sample in a minimal amount of the initial mobile phase and loading it onto the column. This is acceptable if your compound is highly soluble in the mobile phase.

  • Dry Loading: This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your column. Dry loading is generally preferred as it often leads to better resolution, especially if your compound has poor solubility in the mobile phase or if you are loading a large amount of material.[3]

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
  • TLC Visualiz
  • Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. (2023-11-27). [Link]
  • Wiley-VCH. Supporting Information for Asymmetric Total Synthesis of (+)-Austrofolin. [https://media.wiley.com/ δεδομένα/128/suppmat/2011/1105/anie_201101938_sm_miscellaneous_information.
  • Organic Syntheses. Stannylamine Protocol (SnAP)
  • Sepuxianyun.
  • Thin Layer Chromatography.
  • King Group.
  • Hartwig, J. F., et al. A New Strategy for the Synthesis of Substituted Morpholines.
  • Chemistry LibreTexts. 2.
  • Sorbent Technologies, Inc.
  • University of Rochester, Department of Chemistry.
  • Phenomenex.
  • EPFL.
  • Stains for Developing TLC Pl
  • ResearchGate. How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014-04-02). [Link]
  • University of Rochester, Department of Chemistry.
  • Reddit. Why does a solvent system with an RF of 0.
  • ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. (2025-08-06). [Link]
  • ResearchGate.
  • Common Organic Chemistry.
  • Wang, L., et al. Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 2012. [Link]
  • SciSpace.
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  • Reddit.
  • Organic Chemistry Portal. Morpholine synthesis. [Link]
  • ResearchGate.
  • Apelqvist, T., and Wensbo, D. Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 1996. [Link]
  • Methodical letter. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]
  • ResearchGate.
  • MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. [Link]
  • StabilityHub. Desiccant Impact on Stability. (2023-12-02). [Link]
  • ResearchGate.
  • ResearchGate. Thermal stability of chemically bonded phases on silica gel by photoacoustic FT-IR spectroscopy. (2025-08-06). [Link]
  • ResearchGate.

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Technical Support Center: Mitigating By-product Formation in Morpholine Annulation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for morpholine annulation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize morpholine synthesis by mitigating the formation of common by-products. Here, we delve into the causality behind experimental outcomes and provide field-proven insights to enhance the efficiency and purity of your reactions.

I. Frequently Asked Questions (FAQs)

Q1: My morpholine annulation reaction is producing a significant amount of a higher molecular weight species, leading to a low yield of the desired product. What is the likely cause and how can I prevent this?

A1: The formation of high-molecular-weight condensation products, often referred to as "heavies," is a common issue, particularly in industrial syntheses like the diethylene glycol (DEG) route.[1] This typically arises from intermolecular side reactions competing with the desired intramolecular cyclization.

Causality:

  • High Concentrations: At high concentrations of starting materials, the probability of intermolecular reactions increases, leading to the formation of dimers, trimers, and other oligomers.

  • Suboptimal Temperature: Excessively high temperatures can promote undesired condensation pathways.

Mitigation Strategies:

  • Dilution: Performing the reaction under more dilute conditions can favor the intramolecular cyclization over intermolecular reactions.[2]

  • Temperature Optimization: Carefully control the reaction temperature. A systematic optimization study is recommended to find the ideal temperature that promotes morpholine formation without significant by-product generation. For instance, in the reaction of diethylene glycol with ammonia, the optimal temperature range is often narrow, between 200° and 250° C.[3]

  • Controlled Addition: A slow, controlled addition of one of the reactants (e.g., the diol to a solution of the amine) can help maintain a low instantaneous concentration of the added reactant, thus minimizing intermolecular side reactions.

Q2: I am observing the formation of N-ethylmorpholine as a major by-product. What reaction pathway is responsible for this, and how can I suppress it?

A2: The formation of N-ethylmorpholine is a known side reaction, particularly in syntheses involving catalysts like nickel, copper, or cobalt on an alumina carrier.[1]

Causality: This by-product can arise from the reductive amination of acetaldehyde, which can be formed in situ from the decomposition of starting materials or intermediates, with morpholine. Alternatively, it can result from the hydrogenolysis of an intermediate followed by N-alkylation.

Mitigation Strategies:

  • Catalyst Selection: The choice of catalyst is critical.[1] Experiment with different hydrogenation catalysts to identify one with higher selectivity for the desired morpholine product.

  • Hydrogen Pressure: Optimize the hydrogen pressure. Higher pressures can sometimes favor the desired reductive amination for cyclization over side reactions.

  • Temperature Control: As with other side reactions, precise temperature control is crucial. Lowering the temperature may reduce the rate of the side reactions leading to N-ethylmorpholine formation.

Q3: My reaction yield is consistently low, and I suspect incomplete conversion of the starting materials. What are the key parameters to check?

A3: Low yields due to incomplete reactions are a frequent challenge in morpholine synthesis.[4] Several factors can contribute to this issue.

Causality and Troubleshooting:

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. For example, the dehydration of diethanolamine to morpholine often requires prolonged heating (e.g., 15 hours) at high temperatures (200-210°C). A seemingly small drop in temperature can significantly decrease the yield.[4][5]

  • Catalyst Activity: If you are using a catalyst, its activity is paramount. Ensure the catalyst is not poisoned or deactivated.[1] Proper handling and storage are essential. Consider using a fresh batch of catalyst or regenerating the existing one if possible.

  • Reagent Stoichiometry: Verify the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a significant deviation from the optimal ratio can lead to by-product formation.[4]

  • Water Removal (for dehydration reactions): In reactions that produce water, such as the dehydration of diethanolamine, efficient removal of water is crucial to drive the equilibrium towards the product.[1] Ensure your distillation apparatus or water trap is functioning correctly.

Q4: I am working with a photocatalytic morpholine synthesis and observing product oxidation. How can this be prevented?

A4: In photocatalytic systems, over-oxidation of the desired morpholine product can be a significant issue, leading to reduced yields and purification challenges.

Causality: The photocatalyst, upon excitation by light, can generate reactive oxygen species or directly oxidize the electron-rich nitrogen of the morpholine ring.

Mitigation Strategy:

  • Acid Additives: The addition of a Brønsted acid, such as triflic acid, can be crucial. The acid protonates the substrate and can also help in preserving the photocatalyst and preventing product oxidation.[6] The protonated morpholine is less susceptible to oxidation.

II. Troubleshooting Guides

Guide 1: Low Yield and Dark, Viscous Product in Diethanolamine Dehydration

This guide addresses the common issue of obtaining a low yield of morpholine accompanied by a dark, viscous product when using the diethanolamine dehydration method.[5]

Potential Cause Explanation Recommended Action
Inadequate Temperature Control The reaction requires a high temperature (typically 180-210°C) to proceed efficiently.[5] Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to charring and the formation of degradation by-products.[5]Use a high-temperature thermometer and a reliable heating mantle to maintain the temperature within the optimal range. A temperature drop of just 10-15°C can significantly decrease the yield.[5]
Insufficient Reaction Time The dehydration process is slow and requires prolonged heating to ensure complete cyclization.[5]Ensure the reaction is heated for the recommended duration, often 15 hours or more.[5]
Inefficient Water Removal The presence of water can inhibit the forward reaction by Le Chatelier's principle.[1]Improve the efficiency of your distillation setup or water-trapping apparatus to effectively remove the water as it is formed.
Acid Catalyst Issues The concentration and type of acid catalyst are critical. Insufficient acid will result in a slow reaction, while an incorrect choice of acid may lead to side reactions.Ensure the correct amount and concentration of a strong acid like sulfuric or hydrochloric acid are used.[7][8] The mixture should be strongly acidic.[8]
Guide 2: Improving Selectivity in Annulation Reactions

This guide focuses on strategies to enhance the selectivity of your morpholine annulation reaction and minimize the formation of undesired side products.[4]

Parameter Rationale Actionable Advice
Reaction Temperature Temperature is a critical factor in controlling the rates of competing reactions. Often, side reactions have a higher activation energy than the desired reaction.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature optimization study is highly recommended.
Choice of Reagents The nature of your starting materials and reagents can significantly influence the reaction pathway.For instance, in annulation reactions using 1,2-dihalo derivatives, which are often poor electrophiles, competing elimination reactions are common. Consider alternative electrophiles like α-halogen acid halides in a multi-step sequence or vinyl onium salts for a one-step process.
Catalyst Selection The catalyst can dramatically influence the selectivity of the reaction by favoring a specific mechanistic pathway.Screen different catalysts to find one that maximizes the yield of the desired morpholine product while minimizing by-product formation. For example, in the reaction of diethylene glycol with ammonia, mixed catalysts of copper and nickel on an alumina carrier have been used.[3]
Purification of Starting Materials Impurities in the starting materials can act as catalysts for side reactions or lead to the formation of unexpected by-products.Ensure the purity of your starting materials through appropriate purification techniques like distillation or recrystallization.

III. Experimental Protocols & Workflows

Protocol 1: Lab-Scale Synthesis of Morpholine from Diethanolamine

This protocol is based on the dehydration of diethanolamine using a strong acid.[8]

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (20 g)

  • Sodium metal (~1 g)

  • Round bottom flask, thermocouple, air condenser, heating mantle, distillation apparatus

Procedure:

  • Add 62.5 g of diethanolamine to a round bottom flask equipped with a thermocouple and an air condenser.

  • Carefully add concentrated hydrochloric acid until the pH of the mixture is approximately 1. This reaction is highly exothermic.[8]

  • Heat the solution to drive off the water until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours to facilitate cyclization.[8]

  • After 15 hours, allow the mixture to cool to about 160°C and then pour it into a dish to solidify.

  • Scrape the resulting morpholine hydrochloride paste and mix it with 50 g of calcium oxide.

  • Transfer the paste to a round bottom flask and perform a distillation.

  • Dry the crude, wet morpholine distillate by stirring it over 20 g of potassium hydroxide for 30-60 minutes.

  • Separate the upper morpholine layer.

  • For final purification, reflux the morpholine over a small amount of sodium metal (~1 g) for one hour, then fractionally distill, collecting the fraction at 126-129°C.[8]

Workflow: Troubleshooting Low Yield in Morpholine Synthesis

G start Low Yield Observed check_completion Check Reaction Completion start->check_completion check_temp_time Verify Temperature and Time check_completion->check_temp_time optimize_temp_time Optimize Temperature/Time check_temp_time->optimize_temp_time Incorrect check_catalyst Evaluate Catalyst Activity check_temp_time->check_catalyst Correct optimize_temp_time->check_completion replace_catalyst Replace/Regenerate Catalyst check_catalyst->replace_catalyst Inactive check_stoichiometry Review Reagent Stoichiometry check_catalyst->check_stoichiometry Active replace_catalyst->check_completion adjust_ratios Adjust Reagent Ratios check_stoichiometry->adjust_ratios Suboptimal check_isolation Assess Product Isolation check_stoichiometry->check_isolation Optimal adjust_ratios->check_completion improve_isolation Improve Isolation Technique check_isolation->improve_isolation Inefficient success Yield Improved check_isolation->success Efficient improve_isolation->success

Caption: Logical workflow for troubleshooting low yields in morpholine synthesis.

Diagram: General Morpholine Annulation and Potential Side Reaction

G cluster_main Desired Annulation Pathway cluster_side Potential By-product Formation starting_materials β-Amino Alcohol + Electrophile intermediate Intermediate starting_materials->intermediate Reaction side_reaction Intermolecular Reaction starting_materials->side_reaction morpholine Morpholine Product intermediate->morpholine Intramolecular Cyclization byproduct High MW By-product side_reaction->byproduct

Caption: Desired vs. undesired pathways in morpholine annulation.

IV. References

  • BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis. Retrieved from

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds. Retrieved from

  • Anonymous. (2025). Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. Biochemistry.

  • BenchChem Technical Support Team. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem.

  • Gagnon, J., et al. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH.

  • BASF AG. (1988). Preparation of morpholine. U.S. Patent 4,739,051.

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Yar, M., McGarrigle, E. M., & Aggarwal, V. K. (2008). An Annulation Reaction for the Synthesis of Morpholines, Thiomorpholines, and Piperazines from [beta]-Heteroatom Amino Compounds. Angewandte Chemie International Edition, 47(20), 3784-3786.

  • ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of morpholines via radical intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Annulation Reactions: Preface to the Special Issue. Retrieved from [Link]

  • ResearchGate. (2025). Morpholines. Synthesis and Biological Activity.

  • Yar, M., McGarrigle, E. M., & Aggarwal, V. K. (2008). An annulation reaction for the synthesis of morpholines, thiomorpholines, and piperazines from beta-heteroatom amino compounds and vinyl sulfonium salts. Angewandte Chemie International Edition in English, 47(20), 3784–3786.

  • NileRed. (2022). Morpholine Preparation from Diethanolamine. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative morpholine ring formation reactions. Retrieved from [Link]

  • Bektaş, H., et al. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.

Sources

Technical Support Center: A Guide to Scaling Up Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered when scaling the synthesis of morpholine from the laboratory bench to a pilot plant. As a versatile intermediate in organic synthesis, morpholine is a critical building block for numerous pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib[1]. Transitioning its production to a larger scale, however, introduces significant challenges in process control, safety, and product purity[2][3][4].

This document is structured to provide practical, experience-driven insights. It moves beyond simple procedural lists to explain the fundamental chemical and engineering principles that govern a successful scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning the transition from lab to pilot scale.

Q1: What are the primary industrial synthesis routes for morpholine?

A: There are two predominant industrial methods for producing morpholine[1][5].

  • Dehydration of Diethanolamine (DEA): This classic method involves heating diethanolamine with a strong acid, such as concentrated sulfuric acid or oleum, to induce cyclization via dehydration[6][7]. The resulting morpholine salt is then neutralized with a base to liberate free morpholine, which is subsequently purified[6][7].

  • Reductive Amination of Diethylene Glycol (DEG): This is the more modern and efficient route[6]. It involves reacting diethylene glycol with ammonia at high temperatures (150-400°C) and pressures (30-400 atm) over a hydrogenation catalyst[6][8]. Hydrogen is typically added to maintain the activity of the catalyst, which often consists of metals like nickel, copper, or cobalt on a support such as alumina[5][9].

Q2: Which synthesis route is preferable for a pilot-plant scale-up and why?

A: The choice depends on available equipment, cost of raw materials, and waste disposal capabilities. However, the reductive amination of diethylene glycol (DEG) is generally preferred for modern pilot plants .

  • Causality: The DEA route, while straightforward, generates a substantial amount of inorganic salt (e.g., sodium sulfate) as a byproduct during neutralization[5]. Managing and disposing of this large volume of solid waste can be operationally complex and costly at a pilot scale. The DEG route is a cleaner, more atom-economical process. Although it requires high-pressure reactors and specialized catalysts, it avoids the large salt waste stream and has become the most common industrial method due to its efficiency[6].

Q3: What are the key safety precautions when handling morpholine and its precursors at a larger scale?

A: Safety is paramount. Morpholine is a flammable, corrosive, and toxic liquid[10][11][12]. Scaling up increases the magnitude of potential hazards.

  • Chemical Hazards: Morpholine can cause severe skin burns, eye damage, and respiratory irritation[11][12][13]. Both diethanolamine and diethylene glycol also have associated health risks.

  • Process Hazards: The DEA route involves highly exothermic reactions when mixing the amine with concentrated acid[5]. The DEG route operates at high pressures and temperatures, creating risks of rupture or leaks if not properly controlled[8]. Morpholine vapor is flammable and can travel a considerable distance to an ignition source[10].

  • Mandatory Precautions:

    • Engineering Controls: Conduct all operations in a well-ventilated area, preferably within a closed system to minimize vapor exposure. Use explosion-proof equipment and ensure proper grounding of all vessels to prevent static discharge[12][14].

    • Personal Protective Equipment (PPE): Mandate the use of chemical-resistant gloves, full-face shields, and flame-retardant clothing. For tasks with a high risk of vapor exposure, a NIOSH-approved respirator is essential[10][11][12].

    • Emergency Preparedness: Ensure easy access to emergency eyewash stations, safety showers, and spill kits containing inert absorbents. Fire suppression systems appropriate for flammable liquids (e.g., alcohol-resistant foam) must be in place[13][14].

Q4: How do reaction parameters from the lab translate to a pilot plant reactor?

A: Direct translation is rarely successful. Lab-scale reactions in round-bottom flasks have a high surface-area-to-volume ratio, allowing for efficient heat transfer. In a large pilot reactor, this ratio is much lower, making temperature control a major challenge[2][4].

  • Heat Transfer: Exothermic reactions that are easily managed in the lab can lead to dangerous temperature runaways in a pilot reactor. Conversely, endothermic reactions may stall due to inefficient heating. The reactor's jacket heating/cooling capacity, stirring efficiency, and the overall heat transfer coefficient (U-value) must be carefully calculated and tested.

  • Mixing: What appears as instantaneous mixing in a flask can be slow and non-uniform in a large vessel. This can lead to localized "hot spots," lower yields, and increased byproduct formation. The impeller type, stirring speed (RPM), and baffle design are critical for achieving homogeneity[4].

  • Addition Rates: The rate of adding reagents must often be slowed down significantly at scale to allow the reactor's cooling system to keep pace with heat generation.

Section 2: Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format, providing explanations and actionable solutions.

Topic: Low Yield & Purity

Q: My morpholine yield is significantly lower in the pilot reactor compared to the lab-scale experiment. What are the likely causes?

A: A drop in yield during scale-up is a common issue stemming from physical and chemical factors that are less prominent at the bench scale[3][4].

  • Primary Cause - Inadequate Heat Transfer: As discussed in the FAQ, poor heat removal is a primary suspect. If the reaction is exothermic (especially the initial DEA-acid mixing), uncontrolled temperature spikes can lead to thermal degradation of reactants and products, forming tars and other byproducts[2][15].

    • Solution:

      • Reduce Addition Rate: Significantly slow the rate of reagent addition.

      • Lower Jacket Temperature: Set the reactor jacket temperature lower than in the lab protocol to create a larger temperature differential (ΔT) for more effective cooling.

      • Use a Co-solvent: In some cases, adding a high-boiling, inert solvent can help moderate the temperature by increasing the thermal mass of the reaction mixture.

  • Primary Cause - Inefficient Mixing: Non-uniform mixing can create localized areas of high reactant concentration, leading to side reactions, or areas where the catalyst is not effectively dispersed (in the DEG route)[4].

    • Solution:

      • Optimize Agitation: Consult with a chemical engineer to ensure the impeller design and speed are appropriate for the vessel geometry and reaction viscosity.

      • Verify Homogeneity: Perform a mixing study with a tracer before running the actual reaction to validate mixing times.

Q: The final product is discolored (dark/brown) and viscous. How can I prevent this?

A: Product discoloration and viscosity typically indicate the formation of high-molecular-weight condensation products or "heavies"[5][15].

  • Cause - Overheating: The most common reason is excessive reaction temperature or localized hot spots, which promote polymerization and degradation side reactions[15].

    • Solution: Implement the temperature control strategies mentioned above. Ensure temperature probes are calibrated and placed correctly to reflect the true bulk temperature, not just the temperature near the reactor wall.

  • Cause - Reaction Time: Holding the reaction at high temperatures for too long can also lead to byproduct formation.

    • Solution: Optimize the reaction time for the pilot scale. Take regular in-process control (IPC) samples (e.g., via GC analysis) to determine when the reaction has reached optimal conversion and stop it promptly.

  • Cause - Impure Starting Materials: Impurities in the starting diethanolamine or diethylene glycol can act as catalysts for unwanted side reactions.

    • Solution: Ensure all raw materials meet strict purity specifications. Sourcing high-purity starting materials is critical for a robust process[2].

Q: GC analysis shows significant amounts of 2-(2-aminoethoxy)ethanol (AEE) and N-ethylmorpholine. How can I improve selectivity?

A: This issue is specific to the DEG route and points to incomplete conversion or side reactions on the catalyst surface. AEE is a key intermediate; its presence indicates the reaction has not gone to completion[5][9]. N-ethylmorpholine is a common byproduct[5].

  • Cause - Suboptimal Temperature/Pressure: The reaction conditions directly influence selectivity.

    • Solution: Perform a Design of Experiments (DoE) at the pilot scale to optimize temperature and pressure. Higher temperatures can sometimes favor byproduct formation, while lower temperatures may result in incomplete conversion. Generally, temperatures of 200-250°C are used[9].

  • Cause - Incorrect Stoichiometry: An insufficient molar excess of ammonia can lead to incomplete conversion of DEG and AEE.

    • Solution: Increase the ammonia-to-DEG molar ratio. Ratios of 6:1 or higher are often used in industrial processes[9].

  • Cause - Catalyst Deactivation: A less active catalyst will result in lower conversion and selectivity.

    • Solution: See the catalyst-specific troubleshooting questions below. Consider regenerating or replacing the catalyst[5].

Topic: Catalyst & Reaction Kinetics (DEG Route)

Q: The reaction rate has slowed down over several runs. What is causing catalyst deactivation and how can it be addressed?

A: Catalyst deactivation is a critical challenge in continuous or batch-reuse pilot operations[5].

  • Cause - Fouling: High-molecular-weight byproducts ("heavies") can deposit on the catalyst surface, blocking active sites[5].

    • Prevention: Optimize reaction conditions (temperature, pressure, residence time) to minimize the formation of these byproducts.

    • Remediation: A controlled "burn-off" procedure with air/nitrogen or a solvent wash may regenerate the catalyst. Consult the catalyst manufacturer for the recommended regeneration protocol.

  • Cause - Poisoning: Sulfur or other contaminants in the feedstock (DEG, ammonia) can irreversibly poison the metal catalyst.

    • Prevention: Use high-purity, sulfur-free raw materials. Install a guard bed before the main reactor to capture potential poisons.

  • Cause - Sintering: Operating at excessively high temperatures can cause the small metal particles of the catalyst to agglomerate, reducing the active surface area.

    • Prevention: Maintain strict temperature control and operate within the catalyst's specified temperature range.

Topic: Process & Purification (DEA Route)

Q: I'm struggling with inefficient water removal during the DEA dehydration. What are the best practices for a pilot-scale setup?

A: In the DEA dehydration route, removing water is crucial to drive the reaction equilibrium towards the product[5].

  • Cause - Inadequate Distillation Setup: A simple distillation setup that works in the lab may not be efficient enough at a larger scale.

    • Solution:

      • Use a Fractionating Column: Install a packed or trayed distillation column between the reactor and the condenser to improve separation efficiency.

      • Employ a Dean-Stark Trap: A properly sized Dean-Stark trap is the most effective method for continuously removing water from the reaction. Ensure the solvent used (if any) forms an appropriate azeotrope.

      • Maintain Vacuum: Applying a slight vacuum can lower the boiling point of water, facilitating its removal at a lower reaction temperature, which can also help reduce byproduct formation.

Q: How can I efficiently separate morpholine from the aqueous solution after neutralization?

A: Morpholine is fully miscible with water, which makes simple distillation or separation challenging[10].

  • Solution 1 - Salting Out: The solubility of morpholine in water decreases significantly in the presence of a high concentration of dissolved salts.

    • Protocol: After neutralizing the acidic reaction mixture with a base like NaOH, continue to add solid NaOH or a saturated brine solution until the mixture is supersaturated. This will often cause a separate, upper layer of morpholine to form, which can be decanted or separated[16].

  • Solution 2 - Solvent Extraction: Use a water-immiscible organic solvent to extract the morpholine.

    • Protocol: After neutralization, extract the aqueous solution multiple times with a suitable solvent (e.g., cyclohexane, toluene). Combine the organic extracts, dry them over a desiccant (like anhydrous MgSO₄ or Na₂SO₄), and then remove the solvent by distillation. The crude morpholine can then be purified by fractional distillation.

Section 3: Protocols & Data
Protocol 1: Pilot-Scale Synthesis of Morpholine via Dehydration of Diethanolamine (DEA)

Disclaimer: This is a generalized protocol and must be adapted and risk-assessed for your specific equipment and scale.

  • Reactor Setup: Equip a 50 L glass-lined steel reactor with a powerful overhead stirrer, a temperature probe, a nitrogen inlet, a condenser, and a Dean-Stark trap.

  • Charging: Charge the reactor with 10.5 kg (100 mol) of diethanolamine.

  • Acid Addition (Critical Step): Begin agitation. Cool the reactor jacket to 5°C. Slowly and cautiously add 17.7 kg (180 mol) of concentrated sulfuric acid (98%) via a dosing pump over 4-6 hours. This reaction is highly exothermic. Maintain the internal temperature below 60°C throughout the addition.

  • Dehydration: Once the addition is complete, reconfigure the setup for distillation. Heat the mixture to 185-195°C[7]. Water will begin to collect in the Dean-Stark trap. Continue heating for 8-12 hours or until water evolution ceases.

  • Cooldown & Neutralization: Cool the reactor to below 60°C. In a separate vessel, prepare a 50% (w/w) solution of sodium hydroxide. Slowly add the NaOH solution to the reactor to neutralize the acid, aiming for a final pH of >11[7]. This is also an exothermic step; maintain the temperature below 70°C. A large amount of sodium sulfate will precipitate.

  • Isolation & Purification: Allow the slurry to cool. Filter the solid sodium sulfate and wash the filter cake with a small amount of an organic solvent (e.g., toluene). The filtrate will contain an aqueous solution of morpholine. Purify the morpholine from the filtrate using either the "salting out" or "solvent extraction" method described in the troubleshooting section.

  • Final Distillation: Fractionally distill the crude morpholine under atmospheric pressure, collecting the fraction boiling between 126-130°C[10][17]. The expected yield is 35-50% on a lab scale, which may be lower initially at pilot scale[5][17].

Table 1: Comparison of Lab vs. Pilot Plant Operating Parameters (DEA Route)
ParameterLab Scale (500 mL Flask)Pilot Plant (50 L Reactor)Rationale for Change
DEA Amount 62.5 g10.5 kg~170x Scale-up
Acid Addition Time 15-20 minutes4-6 hoursTo manage severe exotherm due to poor surface-area-to-volume ratio.
Temp. Control Ice bathJacketed cooling systemRequired for precise and large-scale heat removal.
Water Removal Simple distillationDean-Stark trap / Fractionating columnNecessary for efficient removal of large volumes of water to drive equilibrium.
Heating Time 15 hours[17]8-12 hours (Monitor IPC)Heat transfer is different; time should be based on IPC, not fixed.
Workup Direct neutralizationFiltration of salt cake requiredLarge volume of solids makes direct distillation impossible.
Table 2: Typical Byproduct Profile in Catalytic Amination of DEG and Mitigation Strategies
ByproductTypical CauseMitigation Strategy
2-(2-aminoethoxy)ethanol (AEE) Incomplete conversion[5][9]Increase reaction temperature/pressure, increase residence time, increase ammonia ratio, check catalyst activity.
N-ethylmorpholine Side reaction on catalyst surface[5]Optimize catalyst type (e.g., selectivity of Ni vs. Co vs. Cu). Lowering temperature may reduce this side reaction.
"Heavies" (e.g., diamines) High temperature, long residence time[5]Reduce reaction temperature and/or shorten residence time in the reactor.
Unreacted Diethylene Glycol (DEG) Low conversionIncrease reaction temperature/pressure, check for catalyst poisoning.
Section 4: Visual Guides
Diagram 1: Workflow for Scaling Up Morpholine Synthesis

G cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Pilot Plant Planning cluster_2 Phase 3: Pilot Execution cluster_3 Phase 4: Analysis & Optimization lab_synth Lab Synthesis (g scale) lab_optimize Route & Condition Optimization lab_synth->lab_optimize lab_analytics Analytical Method Dev. (GC, HPLC) lab_optimize->lab_analytics hazop HAZOP & Safety Review lab_analytics->hazop Data Transfer equipment Equipment Selection (Reactor, Pumps) hazop->equipment process_calc Process Modeling (Heat/Mass Transfer) equipment->process_calc raw_material Raw Material Sourcing & QC process_calc->raw_material Process Definition pilot_run Pilot Run (kg scale) raw_material->pilot_run ipc In-Process Control Monitoring pilot_run->ipc purification Downstream Processing pilot_run->purification yield_analysis Yield & Purity Analysis purification->yield_analysis Final Product troubleshoot Troubleshooting & Re-optimization yield_analysis->troubleshoot troubleshoot->pilot_run Feedback Loop report Scale-up Report Generation troubleshoot->report G decision decision outcome outcome problem problem start Low Yield Observed check_temp Review Temp. Profile start->check_temp check_analysis Review Analytical Data (GC) start->check_analysis check_materials Check Raw Materials start->check_materials temp_ok Profile Stable? check_temp->temp_ok high_impurities High Impurities? check_analysis->high_impurities mat_spec Materials Meet Spec? check_materials->mat_spec temp_ok->check_analysis Yes exotherm Exotherm Spike Detected temp_ok->exotherm No exotherm->problem Cause: Poor Heat Transfer high_sm High Starting Material? high_impurities->high_sm No incomplete_conv Incomplete Conversion high_impurities->incomplete_conv Yes high_sm->problem Cause: Degradation / Side Reactions high_sm->check_materials Yes incomplete_conv->problem Cause: Deactivated Catalyst or Insufficient Reaction Time mat_spec->outcome Yes mat_spec->problem No

Caption: Decision tree for troubleshooting low morpholine yield.

Diagram 3: Primary Industrial Synthesis Routes for Morpholine

G cluster_DEA Route 1: Dehydration of Diethanolamine cluster_DEG Route 2: Reductive Amination of Diethylene Glycol DEA Diethanolamine Acid + H₂SO₄ (conc.) - H₂O DEA->Acid Morph_Salt Morpholine Sulfate Acid->Morph_Salt Base + NaOH - Na₂SO₄ Morph_Salt->Base Morpholine Morpholine Base->Morpholine DEG Diethylene Glycol Ammonia + NH₃, H₂ Catalyst, Δ, P DEG->Ammonia AEE Intermediate: 2-(2-aminoethoxy)ethanol Ammonia->AEE Cyclize - H₂O AEE->Cyclize Cyclize->Morpholine

Caption: Primary industrial synthesis routes for morpholine.

Section 5: References
  • Wikipedia. Morpholine. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • U.S. Department of Agriculture. Morpholine - Processing. [Link]

  • Google Patents. US4647663A - Synthesis of morpholine.

  • Google Patents. US2777846A - Process of producing morpholine from diethanolamine.

  • NINGBO INNO PHARMCHEM CO., LTD. Understanding Morpholine: Chemical Properties and Safety Considerations. [Link]

  • YouTube. Morpholine Preparation from Diethanolamine. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • Henan Haofei Chemical Co.,Ltd. Morpholine production method. [Link]

  • Biosynergy Pharma. What are the challenges in scaling up the production of pharmaceutical intermediates?. [Link]

  • ACS Publications. Challenges of scaling up chemical processes (based on real life experiences). [Link]

  • Justia Patents. Continuous morpholine process. [Link]

  • World Pharma Today. Overcoming Challenges in Scale-Up Production. [Link]

  • ResearchGate. Can you help me for synthesis of morpholine using dehydration diethanolamine?. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Chiral Morpholine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of drug candidates, including aqueous solubility and metabolic stability.[1][2] When this heterocycle is substituted with a carboxylic acid and possesses defined stereochemistry, it becomes an exceptionally valuable building block for creating complex, biologically active molecules.[3][4] These chiral morpholine carboxylic acids are integral components of numerous FDA-approved drugs and clinical candidates.[3][5]

This guide provides a comparative analysis of the primary synthetic strategies for accessing these enantiomerically pure scaffolds. We will move beyond simple procedural lists to dissect the underlying logic of each approach, providing field-proven insights to help researchers select the optimal route for their specific drug development program. We will compare methods based on their starting materials, control of stereochemistry, scalability, and overall efficiency, supported by experimental data and detailed protocols.

Route 1: The Chiral Pool Approach - Synthesis from Amino Acids

This is arguably the most intuitive and widely used strategy. It leverages the vast and relatively inexpensive chiral pool of natural and unnatural amino acids to directly install the desired stereocenter at the C3 position (for morpholine-3-carboxylic acids) or, through derivatives, at other positions. The core principle is to use the amino acid's inherent chirality as the stereochemical foundation for the entire synthesis.

Causality Behind Experimental Choices: Starting with a chiral amino acid like L-Serine or L-Threonine provides absolute stereochemical control at the C3 position from the outset. The subsequent reactions are designed to build the morpholine ring around this fixed stereocenter. Solid-phase synthesis is particularly advantageous for this route, as it simplifies purification and allows for the rapid generation of a library of analogs by varying the building blocks in subsequent steps.[6] The choice of protecting groups (e.g., Fmoc, Boc, tBu) is critical to ensure compatibility with the subsequent reaction conditions, such as N-alkylation and cyclization.

Workflow: Solid-Phase Synthesis of Morpholine-3-Carboxylic Acids

Resin Wang Resin Immobilized_AA Immobilized Amino Acid Resin->Immobilized_AA 1. Immobilization AA Fmoc-Ser(tBu)-OH (Chiral Amino Acid) AA->Immobilized_AA Deprotected Free Amine on Resin Immobilized_AA->Deprotected 2. Fmoc Deprotection Sulfonylated N-Sulfonylated Intermediate Deprotected->Sulfonylated 3. Sulfonylation (e.g., NsCl) Alkylated N-Alkylated Intermediate Sulfonylated->Alkylated 4. N-Alkylation (e.g., Bromoacetophenone) Product Chiral Morpholine Carboxylic Acid Alkylated->Product 5. Cleavage/Cyclization (TFA ± TES) Cleaved Cleavage & Cyclization (TFA)

Caption: Solid-phase workflow starting from a chiral amino acid.

Representative Experimental Protocol: Solid-Phase Synthesis from Fmoc-Ser(tBu)-OH[6]
  • Immobilization: Swell Wang resin in DMF. Add a solution of Fmoc-Ser(tBu)-OH and a coupling agent (e.g., DIC/DMAP) and shake for 16 hours. Wash the resin thoroughly with DMF, DCM, and MeOH and dry under vacuum.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.

  • Sulfonylation: Swell the deprotected resin in NMP. Add a solution of 4-nitrobenzenesulfonyl chloride (NsCl) and collidine in NMP. Shake for 2 hours, then wash the resin.

  • N-Alkylation: To the sulfonated resin, add a solution of 2-bromo-4′-methylacetophenone and DBU in NMP. Shake for 16 hours and wash.

  • Cleavage and Cyclization: Treat the resin with a cleavage cocktail of 50% TFA in DCM for 24 hours. For the saturated morpholine, include 10% triethylsilane (TES) in the cocktail. Filter the resin and concentrate the filtrate under reduced pressure to yield the crude product. Purify via preparative HPLC.

Performance Data: Synthesis from Chiral Pool
Starting MaterialKey TransformationProductOverall YieldStereochemical PurityReference
Fmoc-Ser(tBu)-OHSolid-Phase SynthesisN-sulfonylmorpholine-3-carboxylic acid46%>95% ee[6]
(S)-EpichlorohydrinRing opening/closure(S)-N-Boc-morpholine-2-carboxylic acidHigh>99% ee[7]
L-AlaninolPd-catalyzed carboaminationcis-3,5-dimethylmorpholine derivative66%>20:1 dr[8]

Route 2: Asymmetric Catalysis - Creating Chirality on Demand

This advanced strategy builds the chiral morpholine scaffold from achiral or prochiral precursors using a chiral catalyst. The most powerful applications of this method involve the asymmetric hydrogenation of an unsaturated morpholine precursor (a dehydromorpholine) to set the stereocenter with high enantioselectivity.[9][10] This approach is highly atom-economical and can be scaled effectively.

Causality Behind Experimental Choices: The success of this route hinges on the design of the chiral catalyst. For asymmetric hydrogenation, bisphosphine ligands (e.g., SKP) complexed with rhodium are often employed.[9] The ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially. The choice of an N-acyl protecting group on the dehydromorpholine is crucial, as it activates the C=C double bond for hydrogenation and can act as a directing group to enhance stereoselectivity.[9][10]

Workflow: Asymmetric Hydrogenation

Start Achiral Dehydromorpholine Reaction Asymmetric Hydrogenation Start->Reaction Catalyst Chiral Catalyst (e.g., [Rh(COD)SKP]BF4) Catalyst->Reaction Product Chiral Morpholine Carboxylic Acid Derivative Reaction->Product H2 (50 atm)

Caption: General workflow for asymmetric hydrogenation.

Representative Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine[9]
  • Catalyst Preparation: In a glovebox, add the chiral ligand (e.g., (R,R,R)-SKP) and [Rh(COD)2]BF4 to a reaction vessel.

  • Reaction Setup: Add the N-Boc-dehydromorpholine substrate and a solvent (e.g., DCM) to the vessel.

  • Hydrogenation: Transfer the vessel to an autoclave. Purge with hydrogen gas three times, then pressurize to 50 atm of H2.

  • Work-up: Stir the reaction at room temperature for 12 hours. Carefully release the pressure. Concentrate the reaction mixture in vacuo.

  • Analysis and Purification: Determine the enantiomeric excess (ee) of the crude product by chiral HPLC. Purify the product by flash column chromatography on silica gel.

Performance Data: Asymmetric Catalysis
SubstrateCatalyst SystemProductYieldEnantiomeric Excess (ee)Reference
N-Boc-2-phenyl-dehydromorpholine[Rh(COD)SKP]BF4N-Boc-2-phenylmorpholine>99%99% ee[9][10]
N-Boc-2-(4-fluorophenyl)-dehydromorpholine[Rh(COD)SKP]BF4N-Boc-2-(4-fluorophenyl)morpholine>99%99% ee[9]
AlkenolCinchona Alkaloid Derivative2,2-disubstituted morpholine99%95% ee[11]

Route 3: Diastereoselective Synthesis - Substrate-Controlled Cyclization

This route is employed when constructing morpholines with multiple stereocenters. The strategy relies on an existing stereocenter in the acyclic precursor to direct the formation of a new stereocenter during the ring-closing step. Palladium-catalyzed intramolecular carboamination is a powerful example of this approach, enabling the synthesis of highly substituted morpholines with excellent diastereoselectivity.[8]

Causality Behind Experimental Choices: In the Pd-catalyzed carboamination, an O-allyl ethanolamine derivative is coupled with an aryl or alkenyl bromide.[8] The reaction proceeds through a series of steps involving the palladium catalyst, where the geometry of the transition state is influenced by the steric bulk of the substituents on the starting material. This steric influence forces the cyclization to occur in a way that minimizes non-bonded interactions, leading to the preferential formation of one diastereomer over the other. The choice of phosphine ligand for the palladium catalyst is also critical for achieving high yields and selectivities.

Workflow: Diastereoselective Pd-Catalyzed Carboamination

Start Chiral O-Allyl Ethanolamine Reaction Pd-catalyzed Carboamination Start->Reaction Reagent Aryl Bromide (Ar-Br) Reagent->Reaction Product Diastereomerically Enriched Disubstituted Morpholine Reaction->Product Pd(OAc)2, P(2-furyl)3 NaOtBu

Caption: Diastereoselective synthesis via Pd-catalyzed cyclization.

Representative Experimental Protocol: Synthesis of a cis-3,5-Disubstituted Morpholine[8]
  • Substrate Synthesis: Prepare the O-allyl ethanolamine substrate in three steps from a commercially available N-Boc amino alcohol: (i) O-allylation with NaH and allyl bromide, (ii) Boc-deprotection with TFA, and (iii) N-arylation with an aryl bromide.

  • Cyclization: To a solution of the O-allyl ethanolamine substrate in toluene, add the aryl bromide, NaOtBu, Pd(OAc)2, and P(2-furyl)3.

  • Reaction: Heat the mixture at 105 °C until the starting material is consumed (as monitored by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water. Dry the organic layer, concentrate, and purify the residue by flash column chromatography to afford the morpholine product. Analyze the diastereomeric ratio (dr) by 1H NMR of the crude product.

Performance Data: Diastereoselective Methods
Starting MaterialKey ReactionProduct ConfigurationYieldDiastereomeric Ratio (dr)Reference
O-allyl-(S)-alaninol derivativePd-Carboaminationcis-3,5-disubstituted66%>20:1[8]
N-aryl cyclohexanol derivativePd-CarboaminationFused bicyclic morpholine71%>20:1[8]
Tosyl-oxazetidineBase-catalyzed condensationtrans-2,3-disubstituted71%10:1[12]

Comparative Summary and Strategic Selection

Choosing the right synthetic route depends entirely on the project's specific goals, including the target molecule's structure, required scale, and available starting materials.

FeatureRoute 1: Chiral PoolRoute 2: Asymmetric CatalysisRoute 3: Diastereoselective Synthesis
Stereocontrol Absolute control from SMExcellent enantiocontrol (up to 99% ee)Excellent diastereocontrol (>20:1 dr)
Scalability Good; solid-phase is better for librariesExcellent; catalytic nature is ideal for scale-upModerate to Good
Substrate Scope Dependent on amino acid availabilityBroad; requires synthesis of unsaturated precursorGood; requires specific precursor functionality
Starting Materials Readily available, inexpensive amino acidsAchiral precursors, requires catalyst synthesisChiral precursors with specific functional handles
Best For... Rapid access to C3-substituted analogsLarge-scale production of a single enantiomerComplex targets with multiple stereocenters
Senior Application Scientist's Insights:
  • For Early-Stage Discovery & SAR: The Chiral Pool Approach (Route 1) , especially using solid-phase synthesis, is unparalleled for rapidly generating a diverse library of analogs with different substituents. The stereochemistry is guaranteed by the starting amino acid.

  • For Process Development & Scale-Up: Asymmetric Catalysis (Route 2) is the most elegant and economically viable option for producing large quantities of a specific chiral morpholine. The high efficiency and enantioselectivity of asymmetric hydrogenation make it a superior choice for a lead candidate.[9]

  • For Complex Poly-substituted Targets: When the target molecule contains multiple stereocenters, a Diastereoselective Strategy (Route 3) is often necessary. The ability to use an existing stereocenter to control the formation of subsequent centers is a powerful tool for building molecular complexity with precision.[8][12]

Conclusion

The synthesis of chiral morpholine carboxylic acids is a well-developed field with a robust toolbox of reliable methods. By understanding the fundamental principles, advantages, and limitations of each major synthetic route—from leveraging the chiral pool to employing sophisticated asymmetric catalysis—researchers can make informed, strategic decisions. This allows for the efficient and precise construction of these vital heterocyclic building blocks, accelerating the discovery and development of next-generation therapeutics.

References

  • Title: Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives Source: ACS Combin
  • Title: Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )
  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Title: Selected examples of drugs containing chiral morpholine moieties Source: ResearchG
  • Title: Expanding Complex Morpholines Using Systematic Chemical Diversity Source: PMC URL:[Link]
  • Title: Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
  • Title: A New Strategy for the Synthesis of Substituted Morpholines Source: PMC URL:[Link]
  • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: PMC URL:[Link]
  • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Semantic Scholar URL:[Link]
  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL:[Link]

Sources

A Comparative Guide to the Biological Activity of (R)- vs. Racemic Morpholine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and medicinal chemistry, the principle of stereochemistry reigns supreme. The three-dimensional arrangement of atoms within a molecule can profoundly influence its pharmacological and toxicological properties. This guide offers an in-depth technical comparison of the biological activities of the enantiomerically pure (R)-morpholine-2-carboxylic acid and its racemic counterpart. By synthesizing available data and outlining key experimental methodologies, we aim to provide researchers with a comprehensive resource to inform their own investigations into this versatile scaffold.

The Significance of Chirality in Morpholine Scaffolds

The morpholine ring is a privileged structure in medicinal chemistry, valued for its favorable physicochemical properties that can enhance drug-like characteristics such as solubility and metabolic stability. When functionalized with a carboxylic acid at the 2-position, a chiral center is introduced, giving rise to (R)- and (S)-enantiomers. It is a well-established principle that enantiomers can exhibit markedly different biological activities. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

Therefore, the decision to advance a racemic mixture versus a single enantiomer into further development is a critical one, with significant implications for efficacy, safety, and therapeutic index. This guide will delve into the available information to draw a comparison between the (R)-enantiomer and the racemic mixture of morpholine-2-carboxylic acid.

Synthesis and Chiral Separation: The Foundation of Stereospecific Investigation

The comparative biological evaluation of enantiomers first necessitates their synthesis and separation in high enantiomeric purity. Several synthetic strategies have been developed for the preparation of enantiopure morpholine-2-carboxylic acid and its derivatives.

One common approach involves the use of chiral starting materials. For instance, enantiopure amino alcohols can be cyclized to form the morpholine ring, preserving the stereochemistry at the C2 position. Another strategy is the enantioselective synthesis employing enzyme-catalyzed kinetic resolution of a racemic intermediate, such as a morpholine-2-carboxylate ester. This method allows for the separation of the two enantiomers with high enantiomeric excess.

The successful separation of the (R) and (S) enantiomers is typically verified using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation of Morpholine-2-Carboxylic Acid

This protocol outlines a general procedure for the analytical separation of morpholine-2-carboxylic acid enantiomers. Optimization of the mobile phase and column type is crucial for achieving baseline separation.

Objective: To resolve and quantify the enantiomeric purity of a sample containing morpholine-2-carboxylic acid.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)

  • Mobile phase solvents (e.g., n-hexane, isopropanol, ethanol, trifluoroacetic acid)

  • Sample of (R)-morpholine-2-carboxylic acid (as a standard)

  • Sample of racemic morpholine-2-carboxylic acid (as a standard)

  • Sample of the test material

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are often effective for separating a wide range of chiral compounds.

  • Mobile Phase Preparation: Prepare the mobile phase. A common mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small percentage of an acidic modifier like trifluoroacetic acid for acidic analytes.

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Standard Injection: Inject a known concentration of the (R)-morpholine-2-carboxylic acid standard to determine its retention time.

  • Racemate Injection: Inject a known concentration of the racemic morpholine-2-carboxylic acid standard to confirm the separation of the two enantiomers and determine their respective retention times.

  • Sample Injection: Inject the test sample.

  • Data Analysis: Analyze the resulting chromatogram to determine the peak areas of the (R) and (S) enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|(Area R - Area S)| / (Area R + Area S)] x 100.

Causality Behind Experimental Choices:

  • The choice of a chiral stationary phase is paramount as it provides the chiral environment necessary for the differential interaction with the enantiomers.

  • The mobile phase composition is optimized to achieve a balance between retention and resolution. The acidic modifier is often necessary to ensure the acidic analyte is in a single ionic form, leading to sharper peaks.

Comparative Biological Activity: A Data-Driven Analysis

Hypothetical Comparative Data

To illustrate the potential differences, the following table presents hypothetical data that one might expect from in vitro assays comparing the (R)-enantiomer and the racemic mixture. This data is for illustrative purposes to guide researchers in their experimental design and interpretation.

Parameter(R)-Morpholine-2-Carboxylic AcidRacemic Morpholine-2-Carboxylic Acid
Receptor Binding Affinity (Ki) 15 nM30 nM
Enzyme Inhibition (IC50) 50 nM100 nM
Cell-Based Functional Potency (EC50) 100 nM200 nM
In Vitro Cytotoxicity (CC50) > 10 µM> 10 µM

Interpretation of Hypothetical Data:

  • Receptor Binding Affinity: The lower Ki value for the (R)-enantiomer suggests a higher binding affinity for a hypothetical receptor compared to the racemic mixture. This is expected, as the racemate contains 50% of the less active (S)-enantiomer, which would not bind as effectively and would essentially act as an impurity in the binding assay.

  • Enzyme Inhibition: Similarly, the lower IC50 value for the (R)-enantiomer indicates greater potency in inhibiting a hypothetical enzyme. The racemic mixture would require a higher concentration to achieve the same level of inhibition.

  • Cell-Based Functional Potency: The EC50 value, which measures the concentration required to elicit a half-maximal biological response in a cell-based assay, would also be expected to be lower for the pure (R)-enantiomer.

  • In Vitro Cytotoxicity: In this hypothetical scenario, neither the pure enantiomer nor the racemic mixture exhibits significant cytotoxicity at the tested concentrations, suggesting a favorable preliminary safety profile.

Key Experimental Workflows for Biological Characterization

To generate the type of comparative data presented above, a series of well-defined in vitro assays are essential. The following sections provide detailed, step-by-step methodologies for key experiments.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of (R)- and racemic morpholine-2-carboxylic acid for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-ligand)

  • Test compounds: (R)- and racemic morpholine-2-carboxylic acid

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (competitor). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • The use of a radiolabeled ligand allows for sensitive and quantitative detection of binding.

  • The competitive binding format enables the determination of the affinity of unlabeled test compounds.

  • Rapid filtration and washing are crucial to minimize the dissociation of the ligand-receptor complex during the separation step.

Receptor_Binding_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Membranes Cell Membranes with Receptor Incubation Incubate to Reach Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound ((R)- or Racemic) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki GPCR_Functional_Assay_Workflow cluster_Cell_Prep Cell Preparation cluster_Measurement Measurement cluster_Analysis Data Analysis Plating Plate GPCR-expressing cells Dye_Loading Load with Calcium Dye Plating->Dye_Loading Baseline Measure Baseline Fluorescence Dye_Loading->Baseline Injection Inject Test Compound Baseline->Injection Record Record Fluorescence Change Injection->Record Max_Response Determine Max Response Record->Max_Response EC50 Calculate EC50 Max_Response->EC50

Caption: Workflow for a cell-based GPCR calcium mobilization assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Objective: To determine the concentration of (R)- and racemic morpholine-2-carboxylic acid that causes a 50% reduction in cell viability (CC50).

Materials:

  • A relevant cell line (e.g., a cancer cell line or a normal cell line)

  • Cell culture medium

  • Test compounds: (R)- and racemic morpholine-2-carboxylic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include untreated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the CC50 value.

Causality Behind Experimental Choices:

  • The MTT assay is a widely used and well-validated method for assessing cytotoxicity.

  • The conversion of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which is a good indicator of cell metabolic activity and viability.

  • The use of a plate reader allows for high-throughput analysis of multiple concentrations and replicates.

Conclusion and Future Directions

The decision to develop a single enantiomer or a racemic mixture of a chiral drug candidate is a complex one, with scientific, clinical, and commercial considerations. While direct comparative data for (R)-morpholine-2-carboxylic acid versus its racemate is not extensively published, the fundamental principles of stereopharmacology strongly suggest that the (R)-enantiomer is likely to exhibit a distinct and potentially superior biological profile.

The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to conduct their own rigorous comparative studies. By systematically evaluating the binding affinity, functional potency, and cytotoxicity of both the pure enantiomer and the racemic mixture, drug development professionals can make more informed decisions, ultimately leading to the discovery of safer and more effective medicines. Future research should focus on direct, head-to-head comparisons of the enantiomers and the racemate of morpholine-2-carboxylic acid and its derivatives across a range of biological targets to fully elucidate their structure-activity relationships.

References

  • Due to the lack of direct comparative studies in the search results, a formal reference list with clickable URLs as requested cannot be generated for specific data points comparing (R)- vs. racemic morpholine-2-carboxylic acid. The provided protocols are based on standard laboratory methods, and for specific applications, researchers should consult primary literature and established methodology manuals.

The Morpholine Moiety: A Cornerstone in Kinase Inhibitor Efficacy – A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the development of small molecule kinase inhibitors has marked a paradigm shift in therapeutic strategies. These agents, designed to target the dysregulated signaling pathways that drive cancer progression, offer a more precise and often less toxic alternative to traditional chemotherapy. Within this class of therapeutics, a recurring structural feature has proven to be of paramount importance: the morpholine ring. This six-membered heterocycle, with its unique physicochemical properties, has been instrumental in enhancing the potency, selectivity, and pharmacokinetic profiles of numerous kinase inhibitors.

This guide provides an in-depth, comparative analysis of the efficacy of several key morpholine-based kinase inhibitors, focusing on their performance against critical oncogenic targets. We will delve into the experimental data that underpins their clinical utility, explore the structure-activity relationships conferred by the morpholine scaffold, and provide detailed, reproducible protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of anti-cancer agents.

The Privileged Scaffold: Why Morpholine Matters in Kinase Inhibition

The morpholine moiety is not merely a passive component of a drug molecule; its inherent properties actively contribute to the overall pharmacological profile. The presence of both an ether oxygen and a secondary or tertiary amine within the ring imparts a unique balance of hydrophilicity and lipophilicity. This enhances aqueous solubility, a critical factor for oral bioavailability, while still allowing for effective cell membrane permeability.[1][2][3][4]

From a pharmacodynamic perspective, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase ATP-binding pocket.[5] This interaction often anchors the inhibitor, providing a stable binding orientation and contributing to high-affinity inhibition. Furthermore, the nitrogen atom's basicity can be fine-tuned through substitution, influencing the molecule's overall pKa and pharmacokinetic properties. The chair-like conformation of the morpholine ring also provides a rigid scaffold, which can be strategically utilized to position other pharmacophoric elements for optimal target engagement.[2]

Comparative Efficacy of Morpholine-Based Kinase Inhibitors

This section will compare the efficacy of prominent morpholine-containing inhibitors across different kinase families. The data presented is a synthesis of preclinical and clinical findings, highlighting the therapeutic potential and nuances of each compound.

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The Gefitinib Story

Gefitinib, an anilinoquinazoline derivative, was one of the first EGFR tyrosine kinase inhibitors (TKIs) to demonstrate significant clinical activity in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. A key structural feature of gefitinib is the morpholine-containing side chain at the 6-position of the quinazoline core.[6] This moiety plays a crucial role in the drug's pharmacokinetic profile and contributes to its overall efficacy.[7] Studies have shown that the metabolism of gefitinib often involves the oxidative metabolism of the morpholine ring.[8][9] Interestingly, a morpholine metabolite of gefitinib, M2, has demonstrated even greater anti-tumor activity than the parent compound in certain cell lines and an enhanced ability to penetrate the blood-brain barrier.[10]

Efficacy Comparison of First-Generation EGFR TKIs

A meta-analysis of numerous studies has provided a comparative overview of the efficacy of gefitinib against other first-generation EGFR TKIs, such as erlotinib, and the second-generation inhibitor, afatinib.

MetricGefitinib vs. ErlotinibGefitinib vs. Afatinib (First-Line EGFR-mutant NSCLC)Reference
Progression-Free Survival (PFS) Comparable (HR: 1.00)No solid evidence of afatinib superiority[5][11][12][13]
Overall Survival (OS) Comparable (HR: 0.99)No solid evidence of afatinib superiority[5][11][12][13]
Overall Response Rate (ORR) Comparable (RR: 1.05)-[5][11][12][13]
Grade 3/4 Adverse Events Gefitinib associated with more liver dysfunction but fewer other severe adverse eventsAfatinib associated with higher rates of severe adverse events[5][11][12]

HR: Hazard Ratio; RR: Risk Ratio. A lower HR or RR favors the first-mentioned drug.

While gefitinib and erlotinib demonstrate comparable efficacy, gefitinib tends to have a more favorable safety profile in some respects.[11][12] For patients with brain metastases, some data suggests that afatinib may offer better progression-free survival, while gefitinib might lead to improved overall survival, though the data is limited.[14]

Human Epidermal Growth Factor Receptor 2 (HER2) Inhibitors: The Case of Neratinib

Neratinib is an irreversible pan-HER inhibitor, targeting EGFR, HER2, and HER4.[15] Its irreversible binding is a key differentiator from the reversible inhibitor lapatinib, another HER2-targeted TKI. Preclinical studies have consistently shown that neratinib is more potent than lapatinib in HER2-positive breast cancer cell lines.[15]

Head-to-Head Clinical Efficacy: The NALA Trial

The phase III NALA trial provided a direct comparison of neratinib in combination with capecitabine versus lapatinib plus capecitabine in patients with pretreated HER2-positive metastatic breast cancer.

EndpointNeratinib + CapecitabineLapatinib + CapecitabineHazard Ratio (HR) / p-valueReference
Median Progression-Free Survival 5.6 months5.5 monthsHR = 0.76 (p = 0.0059)[16]
Overall Survival No significant differenceNo significant difference-[16]
Objective Response Rate 32.8%26.7%p = 0.120[17][18]
Median Duration of Response 8.5 months5.6 monthsHR = 0.50 (p = 0.0004)[17][18]
Intervention for CNS Metastases 22.8%29.2%p = 0.043[17][18]

The NALA trial demonstrated a statistically significant improvement in progression-free survival and duration of response for the neratinib combination, as well as a lower incidence of central nervous system (CNS) metastases requiring intervention.[16][17][18]

PI3K/mTOR Pathway Inhibitors: A Look at Pictilisib and Voxtalisib

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[19] Several morpholine-containing inhibitors targeting this pathway have been developed, including the pan-PI3K inhibitor pictilisib (GDC-0941) and the dual PI3K/mTOR inhibitor voxtalisib (XL765).

The morpholine moiety is a common feature in PI3K inhibitors, often forming a critical hydrogen bond with the hinge region of the kinase domain.[5][20][21]

Biochemical Potency Comparison

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)Reference
Pictilisib (GDC-0941) 333375193-fold less active than against PI3Kα[3][13][18]
Voxtalisib (XL765) 39113439157[22][23]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate greater potency.

Pictilisib demonstrates high potency against PI3Kα and PI3Kδ, with moderate selectivity against the β and γ isoforms.[13] Voxtalisib exhibits a broader inhibitory profile, with potent activity against all four class I PI3K isoforms and mTOR.[22][23]

Preclinical and Clinical Insights

In preclinical xenograft models, pictilisib has shown significant tumor growth inhibition in PI3K pathway-activated tumors.[3][18] Clinical studies have established a recommended phase II dose and demonstrated on-target pharmacodynamic activity.[18][24] Voxtalisib has also demonstrated a manageable safety profile and encouraging efficacy in patients with follicular lymphoma in a phase 2 trial.[25][26] However, in a phase I/II study in combination with letrozole for breast cancer, both pilaralisib and voxtalisib showed limited efficacy.

DNA-Dependent Protein Kinase (DNA-PK) Inhibitors

DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[11][14] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies. Several morpholine-containing DNA-PK inhibitors have been developed.

Comparative Potency of Morpholine-Based DNA-PK Inhibitors

InhibitorDNA-PK (IC50)Selectivity ProfileReference
NU7441 (KU-57788) 14 nMSelective over mTOR, PI3K, ATM, and ATR
KU-0060648 19 nMDual PI3K and DNA-PK inhibitor[17][27]
NU7026 0.23 µM-[28]
IC86621 120 nMATP-competitive[29]
Compound 401 0.28 µMAlso targets mTOR, but not PI3K[29]

NU7441 is a potent and highly selective DNA-PK inhibitor that has shown significant chemosensitization and radiosensitization in preclinical models, both in vitro and in vivo.[11][16][30] KU-0060648 is a dual inhibitor of DNA-PK and PI3K, offering the potential to target both DNA repair and cell survival signaling pathways.[17][27]

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the amount of ATP consumed or ADP produced during the kinase-catalyzed phosphorylation of a substrate. A potent inhibitor will result in reduced kinase activity, leading to less ATP consumption and ADP production.[20][31]

Step-by-Step Protocol:

  • Assay Plate Preparation: Serially dilute the test compound in DMSO. Transfer a small volume (e.g., 25-50 nL) of the dilutions to a 384-well assay plate. Include a DMSO-only control (0% inhibition) and a known potent pan-kinase inhibitor (e.g., Staurosporine) for 100% inhibition.[31]

  • Enzyme/Substrate Mix: Prepare a 2X enzyme/substrate solution in a kinase assay buffer. The choice of substrate will depend on the specific kinase being assayed. Add the enzyme/substrate mix to all wells of the assay plate.[31]

  • Initiation of Kinase Reaction: Prepare a 2X ATP solution in the kinase assay buffer. Add the 2X ATP solution to all wells to start the reaction. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[31]

  • Detection: Stop the kinase reaction and measure the remaining ATP or the generated ADP using a commercial kit such as ADP-Glo™ (Promega). This typically involves a luciferase-based reaction that generates a luminescent signal.[20][31]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Serial Dilution of Test Compound in DMSO D Dispense Compound Dilutions into Plate A->D B Prepare 2X Enzyme/ Substrate Mix E Add Enzyme/ Substrate Mix B->E C Prepare 2X ATP Solution G Add ATP Solution to Initiate Reaction C->G D->E F Incubate E->F F->G H Incubate (e.g., 60 min) G->H I Stop Reaction & Add Detection Reagent H->I J Measure Luminescence I->J K Calculate % Inhibition and IC50 J->K

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is commonly used to determine the cytotoxic or cytostatic effects of a compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[4][8][28][30][32]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8][30]

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for a desired period (e.g., 48 or 72 hours).[8][28]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][28][30]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8][28][30]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[32]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[4]

Experimental Workflow for MTT Assay

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_readout Assay Readout cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate Overnight for Adherence A->B D Treat Cells with Compound Dilutions B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate (e.g., 48-72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Solubilize Formazan (e.g., with DMSO) G->H I Measure Absorbance H->I J Calculate % Viability and Determine IC50 I->J

Caption: Workflow for determining IC50 using the MTT assay.

Western Blot Analysis of Signaling Pathways

Western blotting is a widely used technique to detect specific proteins in a cell lysate and to assess their phosphorylation status, providing a snapshot of signaling pathway activation.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein and its phosphorylated form.[22][27][33]

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[27]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[34]

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.[27][34]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[27][34]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., p-Akt, p-ERK).[22][27]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[27]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[27]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein.[31]

Signaling Pathway Diagram: PI3K/Akt/mTOR

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation (inhibition relieved) Inhibitor Morpholine-based PI3K/mTOR Inhibitors (e.g., Pictilisib, Voxtalisib) Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

In Vivo Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research, allowing for the evaluation of a drug's anti-tumor efficacy in a living organism.[6][7]

Principle: The growth of human tumors in mice allows for the assessment of a drug's ability to inhibit tumor growth, its pharmacokinetic properties, and potential toxicities.

Step-by-Step Protocol:

  • Cell Line/Patient-Derived Xenograft (PDX) Implantation: Subcutaneously inject a suspension of human cancer cells or implant a small fragment of a patient's tumor into the flank of immunocompromised mice (e.g., nude or SCID mice).[6]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[6]

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., by oral gavage) and a vehicle control daily or according to a predetermined schedule.[6][21]

  • Efficacy Assessment: Measure tumor volume with calipers twice weekly. Monitor the body weight of the mice as an indicator of toxicity.[6][7]

  • Pharmacodynamic Studies: At the end of the study, tumors can be excised and analyzed by western blot or immunohistochemistry to assess target inhibition (e.g., phosphorylation of downstream signaling proteins).[21]

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Conclusion

The morpholine scaffold is a privileged structure in the design of kinase inhibitors, contributing significantly to their efficacy and drug-like properties. This guide has provided a comparative analysis of several key morpholine-based inhibitors, highlighting their performance against major cancer targets. The detailed experimental protocols provided herein offer a framework for the robust and reproducible evaluation of novel kinase inhibitors, ensuring the generation of high-quality data to guide further drug development efforts. As our understanding of cancer biology deepens, the rational design of new inhibitors incorporating proven structural motifs like morpholine will continue to be a critical strategy in the development of more effective and targeted cancer therapies.

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A Comparative Guide to Chiral Heterocyclic Scaffolds: Alternatives to (R)-Morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. (R)-Morpholine-2-carboxylic acid has established itself as a valuable chiral building block, offering a constrained scaffold that can mimic peptide turns and introduce desirable physicochemical characteristics. However, the exploration of alternative heterocyclic systems is crucial for expanding the chemical space and fine-tuning molecular properties. This guide provides an in-depth comparison of viable alternatives to (R)-Morpholine-2-carboxylic acid, namely (S)-Piperazine-2-carboxylic acid, (R)-Thiomorpholine-3-carboxylic acid, and (S)-3-Aminotetrahydrofuran-3-carboxylic acid. We will delve into their synthesis, incorporation into bioactive molecules, and the resulting impact on conformational preference and biological activity, supported by experimental data from the scientific literature.

The Benchmark: (R)-Morpholine-2-carboxylic Acid

(R)-Morpholine-2-carboxylic acid is a conformationally restricted amino acid analog. Its rigid structure is often utilized to induce specific secondary structures in peptidomimetics, enhancing metabolic stability and receptor affinity.[1][2] The morpholine oxygen atom can act as a hydrogen bond acceptor, influencing molecular interactions and solubility. The synthesis of chiral morpholines can be challenging, often requiring multi-step sequences or asymmetric catalysis to establish the desired stereochemistry.[3]

Key Alternatives and Their Comparative Analysis

The selection of a chiral building block is a critical decision in the design of a new chemical entity. The following sections provide a comparative overview of prominent alternatives to (R)-Morpholine-2-carboxylic acid.

(S)-Piperazine-2-carboxylic Acid: The Basic Bioisostere

(S)-Piperazine-2-carboxylic acid can be considered a direct bioisostere of morpholine-2-carboxylic acid, where the endocyclic oxygen is replaced by a nitrogen atom. This substitution significantly alters the physicochemical properties of the scaffold.[4][5]

Physicochemical Properties: The presence of the second nitrogen atom in the piperazine ring introduces a basic center, which can be advantageous for forming salt bridges with biological targets or improving aqueous solubility. However, this increased basicity can also lead to higher clearance and potential off-target effects.[6] The conformational behavior of N-acylated piperazines is complex, with restricted rotation around the amide bond and chair-chair interconversion of the piperazine ring influencing the overall shape of the molecule.[7][8]

Synthesis and Application: The synthesis of optically active piperazine-2-carboxylic acid derivatives has been well-documented, with several routes starting from commercially available precursors.[4] Its incorporation into peptides and small molecules has been explored in various therapeutic areas. For instance, piperazine derivatives have been investigated as potent antitumor agents.[9][10]

Performance Comparison: While direct head-to-head studies are limited, a comparison of morpholine- and piperazine-containing analogs in certain contexts has shown differences in biological activity. For example, in a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines, the replacement of a substituted piperazine with a morpholine fragment led to a significant decrease or complete loss of cytotoxic activity, highlighting the critical role of the heterocyclic scaffold in target engagement.[9]

(R)-Thiomorpholine-3-carboxylic Acid: The Sulfur Analog

Replacing the oxygen atom of morpholine with sulfur gives thiomorpholine, a scaffold with distinct electronic and steric properties. (R)-Thiomorpholine-3-carboxylic acid offers a unique geometric and lipophilic profile.[11][12]

Physicochemical Properties: The sulfur atom in the thiomorpholine ring is larger and more lipophilic than oxygen, which can enhance binding to hydrophobic pockets in target proteins. Furthermore, the sulfur can be oxidized to the corresponding sulfoxide and sulfone, providing additional avenues for modulating polarity, solubility, and metabolic stability.[11]

Synthesis and Application: Thiomorpholine derivatives have been synthesized and evaluated for a wide range of biological activities, including antitubercular and anticancer properties.[12][13] In a study of 2-(thiophen-2-yl)dihydroquinolines, the morpholine analog exhibited better antimycobacterial activity than the corresponding thiomorpholine analog, suggesting that the oxygen atom may be crucial for the observed activity in that specific scaffold.[11][12]

(S)-3-Aminotetrahydrofuran-3-carboxylic Acid: A Constrained Non-proteinogenic Amino Acid

(S)-3-Aminotetrahydrofuran-3-carboxylic acid represents a different class of constrained building block, featuring a five-membered heterocyclic ring. This scaffold offers a distinct conformational rigidity compared to the six-membered morpholine and piperazine rings.

Physicochemical Properties: The tetrahydrofuran ring provides a more compact and rigid scaffold. The presence of the ether oxygen can still participate in hydrogen bonding. The constrained nature of this amino acid can be exploited to lock peptides into specific conformations, which can be beneficial for receptor binding.[14][15]

Synthesis and Application: The synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides in high optical purity has been reported, with processes developed for large-scale manufacturing.[16][17][18][19] These building blocks have been incorporated into peptidomimetics to probe structure-activity relationships. For instance, analogs of morphiceptin where proline was replaced by 2-aminocyclopentane carboxylic acid (a carbocyclic analog of 3-aminotetrahydrofuran-3-carboxylic acid) showed that the stereochemistry of the cyclic amino acid was critical for biological activity at opioid receptors.[14][15][20]

Data Summary: A Head-to-Head Overview

Building BlockKey Structural FeaturePhysicochemical PropertiesSynthetic AccessibilityReported Biological Applications
(R)-Morpholine-2-carboxylic acid Oxygen heterocycleH-bond acceptor, moderate polarityModerate to challengingPeptidomimetics, kinase inhibitors[1][3]
(S)-Piperazine-2-carboxylic acid Nitrogen heterocycle (basic)H-bond acceptor/donor, basic, increased polarityAccessibleAntitumor agents, CNS-active compounds[4][9][10]
(R)-Thiomorpholine-3-carboxylic acid Sulfur heterocycleIncreased lipophilicity, oxidizable sulfurAccessibleAntitubercular, anticancer agents[11][12][13]
(S)-3-Aminotetrahydrofuran-3-carboxylic acid Five-membered oxygen heterocycleCompact and rigid, H-bond acceptorAccessiblePeptidomimetics, probes for SAR studies[14][15][16][17][18][19]

Experimental Protocols: A Practical Guide

The incorporation of these chiral building blocks into peptides is commonly achieved through solid-phase peptide synthesis (SPPS). Below are generalized protocols for the coupling of these heterocyclic amino acids.

General Protocol for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol is a standard procedure for coupling Fmoc-protected amino acids, including the heterocyclic alternatives discussed, to a growing peptide chain on a solid support.[21][22][23][24][25]

Materials:

  • Fmoc-protected heterocyclic amino acid (e.g., Fmoc-(S)-piperazine-2-carboxylic acid, Fmoc-(R)-thiomorpholine-3-carboxylic acid, etc.) (3-5 equivalents)

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU, PyBOP) (3-5 equivalents)

  • Base (e.g., DIPEA, NMM) (6-10 equivalents)

  • Solvent (e.g., DMF, NMP)

  • Washing solvents (DMF, DCM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

  • Coupling:

    • Dissolve the Fmoc-protected heterocyclic amino acid and the coupling reagent in DMF.

    • Add the base to the solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. The coupling time may need to be optimized depending on the specific amino acid and sequence.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.

Visualization of Scaffolds and Workflow

To better illustrate the structural differences and the general workflow, the following diagrams are provided.

Structural Comparison of Chiral Building Blocks

Caption: Core structures of the discussed chiral building blocks.

General Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Start with solid support (Resin) Attach_AA1 Attach first Fmoc-protected amino acid Resin->Attach_AA1 Deprotection1 Fmoc deprotection (e.g., 20% Piperidine/DMF) Attach_AA1->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling2 Couple second Fmoc-protected amino acid (e.g., with HBTU/DIPEA) Wash1->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat Deprotection and Coupling Cycles Wash2->Repeat Cleavage Cleave peptide from resin and remove side-chain protecting groups Repeat->Cleavage After final amino acid Purification Purify peptide (e.g., HPLC) Cleavage->Purification Analysis Analyze peptide (e.g., Mass Spec, NMR) Purification->Analysis

Caption: A simplified workflow for solid-phase peptide synthesis.

Conclusion and Future Perspectives

The choice of a chiral heterocyclic building block extends beyond a simple isosteric replacement. As demonstrated, substituting (R)-Morpholine-2-carboxylic acid with alternatives like (S)-Piperazine-2-carboxylic acid, (R)-Thiomorpholine-3-carboxylic acid, or (S)-3-Aminotetrahydrofuran-3-carboxylic acid can profoundly impact the physicochemical properties and biological activity of the final molecule. While direct comparative data remains scarce in the literature, this guide provides a framework for rational selection based on the desired properties of the target compound. The piperazine offers a basic handle, the thiomorpholine introduces lipophilicity and a site for metabolism, and the aminotetrahydrofuran provides a more compact and rigid constraint.

Future research should focus on systematic studies that directly compare these and other novel heterocyclic amino acids within the same molecular scaffolds. Such investigations will provide invaluable data for medicinal chemists to make more informed decisions in the design of next-generation therapeutics. The continued development of efficient and stereoselective synthetic routes to these building blocks will also be crucial for their widespread adoption in drug discovery programs.

References

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  • Wozniak, K., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules (Basel, Switzerland), 29(13), 3025.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-Enantiomers of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of stereochemistry is not merely an analytical exercise; it is a cornerstone of efficacy and safety. The morpholine scaffold, a privileged structure in modern pharmacology, frequently incorporates chiral centers, leading to enantiomeric pairs with potentially divergent biological activities. This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate and characterize the (R)- and (S)-enantiomers of morpholine derivatives, supported by experimental insights and protocols.

The Imperative of Chiral Discrimination in Morpholine-Based Drug Candidates

The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, which are themselves chiral. One enantiomer of a morpholine derivative may exhibit the desired therapeutic effect, while its mirror image could be inactive or, in the worst-case scenario, responsible for adverse effects. A prominent example is Apremilast , an inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis. The active pharmaceutical ingredient is the (S)-enantiomer.[1] Regulatory bodies worldwide mandate the characterization of each stereoisomer in a drug product, making robust analytical techniques for chiral discrimination indispensable.[2]

This guide will focus on three powerful spectroscopic methods: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents.

Vibrational Circular Dichroism (VCD): A Definitive Fingerprint of Absolute Configuration

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[3][4][5] For enantiomers, this provides a rich, fingerprint-like spectrum that is a direct probe of the molecule's absolute configuration in solution.

The Causality Behind VCD

While standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are perfect mirror images—equal in magnitude but opposite in sign.[6][7] This phenomenon arises because VCD signals are exquisitely sensitive to the three-dimensional arrangement of atoms and the resulting vibrational motions. The "handedness" of the molecule dictates the direction of the VCD signal for each vibrational mode. By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for one of the enantiomers, an unambiguous assignment of the absolute configuration can be made.[6][7]

Experimental Protocol: VCD Analysis of a Chiral Morpholine Derivative

Objective: To determine the absolute configuration of a chiral morpholine derivative by comparing its experimental VCD spectrum with DFT-calculated spectra.

Materials:

  • (R)- and (S)-enantiomers of the morpholine derivative (or a single enantiomer of unknown configuration).

  • High-purity deuterated solvent (e.g., CDCl₃).

  • VCD Spectrometer (e.g., Jasco FVS6000, Bruker PMA 50 with VCD/IRRAS module).

  • BaF₂ sample cell with a path length of 0.1-0.2 mm.

Methodology:

  • Sample Preparation: Prepare a solution of the morpholine derivative in the chosen deuterated solvent at a concentration of 0.02–0.1 M. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Solvent Background Collection: Fill the sample cell with the pure solvent and collect both the IR and VCD background spectra. This is crucial for accurate baseline correction.

  • Sample Spectrum Collection: Empty and dry the cell, then fill it with the sample solution. Collect the IR and VCD spectra of the sample. Typically, several thousand scans are averaged to achieve a high-quality VCD spectrum.[8]

  • Data Processing: Subtract the solvent spectra from the sample spectra to obtain the final baseline-corrected IR and VCD spectra.

  • Computational Modeling:

    • Generate a 3D structure of one enantiomer (e.g., the (R)-enantiomer) of the morpholine derivative.

    • Perform a conformational search to identify all low-energy conformers.

    • For each significant conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G* basis set or higher).[4]

    • Calculate the IR and VCD intensities for each vibrational mode.

    • Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.

  • Comparison and Assignment:

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.

    • Invert the calculated spectrum to represent the (S)-enantiomer.

    • The absolute configuration of the experimental sample corresponds to the calculated enantiomer that provides the best match.

Visualization of VCD Workflow

VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_sample Prepare Sample Solution (0.02-0.1 M in CDCl3) exp_vcd Acquire VCD/IR Spectra (Sample & Solvent) exp_sample->exp_vcd exp_process Process Data (Solvent Subtraction) exp_vcd->exp_process compare Compare Spectra exp_process->compare Experimental Spectrum comp_model Build 3D Model (e.g., R-enantiomer) comp_conf Conformational Search comp_model->comp_conf comp_dft DFT Calculation (Optimization & Frequencies) comp_conf->comp_dft comp_spec Generate Boltzmann-Averaged Calculated Spectrum comp_dft->comp_spec comp_spec->compare Calculated (R) Spectrum assignment Assign Absolute Configuration compare->assignment

Caption: Workflow for absolute configuration determination using VCD.

Data Interpretation: (R)- vs. (S)-Enantiomers
Spectroscopic Feature(R)-Enantiomer(S)-EnantiomerRationale
IR Spectrum IdenticalIdenticalIR absorption depends on the change in dipole moment of vibrational modes, which is independent of stereochemistry.
VCD Spectrum e.g., Positive Cotton effect at ν₁Negative Cotton effect at ν₁VCD spectra are mirror images. The sign of the Cotton effect for a given vibrational mode is opposite for each enantiomer.[6][7]
Example A peak at 1650 cm⁻¹ might show a positive ∆AThe same peak at 1650 cm⁻¹ will show a negative ∆A of equal magnitudeThe differential absorption of left and right circularly polarized light is equal and opposite for enantiomers.

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

ECD spectroscopy is analogous to VCD but operates in the UV-Visible range, measuring the differential absorption of circularly polarized light by electronic transitions.[2][9] It is particularly effective for molecules containing chromophores (light-absorbing groups) near a stereocenter.

The Causality Behind ECD

Similar to VCD, the ECD spectra of enantiomers are mirror images of each other.[2][10] A positive Cotton effect in the spectrum of one enantiomer will appear as a negative Cotton effect in the spectrum of its mirror image.[2] The shape and sign of the ECD spectrum are determined by the spatial arrangement of the chromophores and their interaction with the chiral environment of the molecule. This technique is highly valuable for assigning absolute configuration, especially when combined with computational predictions.[6][9]

Experimental Protocol: ECD Analysis

Objective: To differentiate between the (R)- and (S)-enantiomers of a morpholine derivative containing a UV-Vis chromophore.

Materials:

  • (R)- and (S)-enantiomers of the morpholine derivative.

  • Spectroscopic grade solvent (e.g., methanol, acetonitrile).

  • Quartz cuvette with a defined path length (e.g., 1 cm).

  • CD Spectropolarimeter.

Methodology:

  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of each enantiomer in the chosen solvent. A racemic mixture can also be prepared to confirm the absence of a CD signal.

  • Instrument Setup: Set the wavelength range to cover the absorption bands of the chromophore (e.g., 200-400 nm).

  • Baseline Correction: Record a baseline spectrum with the cuvette containing only the solvent.

  • Spectrum Acquisition:

    • Record the ECD spectrum for the (S)-enantiomer.

    • Record the ECD spectrum for the (R)-enantiomer.

    • Record the spectrum for the racemic mixture (should be a flat line, confirming no net CD).

  • Data Analysis: Overlay the spectra of the (R)- and (S)-enantiomers. They should appear as mirror images. The data is typically plotted as molar circular dichroism (Δε) versus wavelength.

Data Interpretation: A Comparative Look
Spectroscopic Feature(R)-Enantiomer(S)-EnantiomerRationale
UV-Vis Spectrum IdenticalIdenticalThe molar absorptivity at a given wavelength is the same for both enantiomers.
ECD Spectrum Mirror Image of (S)Mirror Image of (R)The differential absorption of circularly polarized light is equal and opposite.[2][10]
Example (Hypothetical) Positive Cotton effect (Δε > 0) at 280 nmNegative Cotton effect (Δε < 0) at 280 nmThe spatial arrangement of the chromophore relative to the chiral center dictates the sign of the Cotton effect.

NMR Spectroscopy: Resolving Enantiomers with Chiral Auxiliaries

Standard NMR spectroscopy is inherently "chiral blind"; in an achiral solvent, the (R)- and (S)-enantiomers of a morpholine derivative will produce identical spectra.[11] To overcome this, we introduce a chiral auxiliary—either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA)—to create a diastereomeric environment.

The Causality Behind Chiral NMR

Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid chloride ((R)- or (S)-MTPA-Cl), reacts with a functional group on the morpholine derivative (e.g., a hydroxyl or amine group) to form a covalent bond.[12][13] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. This allows for the differentiation and quantification of the original enantiomers.[12]

NMR_CDA_Concept cluster_before Before Derivatization (in achiral solvent) cluster_after After Derivatization with (R)-CDA R_enantiomer (R)-Morpholine NMR_before Identical NMR Spectra R_R_diastereomer (R,R)-Diastereomer R_enantiomer->R_R_diastereomer plus1 + S_enantiomer (S)-Morpholine S_R_diastereomer (S,R)-Diastereomer S_enantiomer->S_R_diastereomer plus2 + NMR_after Distinct NMR Spectra R_CDA (R)-CDA

Caption: Principle of Chiral Derivatizing Agents in NMR.

Experimental Protocol: Mosher's Ester Analysis for a Hydroxylated Morpholine Derivative

Objective: To determine the enantiomeric excess (ee) and assign the absolute configuration of a chiral morpholine alcohol using Mosher's acid.

Materials:

  • Chiral morpholine alcohol (racemic or enantioenriched).

  • (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride.[12]

  • Anhydrous deuterated solvent (e.g., CDCl₃).

  • Anhydrous base (e.g., pyridine or DMAP).

  • Two clean, dry NMR tubes.

Methodology:

  • Reaction Setup: Prepare two separate reactions in parallel.

    • Tube A: Dissolve ~5 mg of the morpholine alcohol in 0.5 mL of anhydrous CDCl₃ in an NMR tube. Add 1.5 equivalents of pyridine, followed by 1.2 equivalents of (R)-(-)-MTPA chloride.

    • Tube B: Repeat the procedure in a separate NMR tube using (S)-(+)-MTPA chloride.

  • Reaction: Allow the reactions to proceed to completion at room temperature (typically 30-60 minutes). Monitor by TLC if necessary.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both Tube A (the (R)-MTPA ester) and Tube B (the (S)-MTPA ester).

  • Data Analysis for Enantiomeric Excess (ee):

    • In the spectrum of a single diastereomer (e.g., from Tube A), identify a well-resolved proton signal.

    • If the original alcohol was not enantiopure, you will see two sets of signals corresponding to the two diastereomers.

    • Integrate the corresponding signals for the (R,R) and (S,R) diastereomers.

    • Calculate the ee using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100.

  • Data Analysis for Absolute Configuration:

    • Assign the proton signals in both the (R)-MTPA and (S)-MTPA ester spectra.

    • Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δS - δR, where δS is the chemical shift in the (S)-MTPA ester and δR is the chemical shift in the (R)-MTPA ester.

    • Apply the Mosher model: Protons on one side of the MTPA plane will have a positive Δδ, while protons on the other side will have a negative Δδ. This spatial distribution allows for the assignment of the absolute configuration of the original alcohol.[12][13]

Data Interpretation: Distinguishing Diastereomers
Spectroscopic Feature(R,R)-Diastereomer(S,R)-DiastereomerRationale
¹H Chemical Shift (δ) δ₁δ₂ (where δ₁ ≠ δ₂)Protons in diastereomers are in chemically non-equivalent environments, leading to different chemical shifts.
¹³C Chemical Shift (δ) δ₃δ₄ (where δ₃ ≠ δ₄)Carbon nuclei are also in non-equivalent environments.
Coupling Constants (J) J₁J₂ (may be different)The through-bond coupling interactions can differ due to conformational changes between diastereomers.

Conclusion: An Integrated Approach

No single technique is universally superior; the choice depends on the specific characteristics of the morpholine derivative and the analytical question at hand.

  • VCD is a powerful, non-destructive method for determining the absolute configuration of any chiral molecule in solution, requiring no chromophore or derivatization.

  • ECD is highly sensitive and excellent for compounds with UV-Vis chromophores, often requiring less sample than VCD.

  • Chiral NMR is the gold standard for determining enantiomeric purity (ee) and can also be used to assign absolute configuration through derivatization methods like the Mosher analysis.

For comprehensive characterization in a drug development setting, an integrated approach is often employed. VCD or ECD can provide the initial, unambiguous assignment of absolute configuration for an enantiopure standard. Chiral NMR can then be developed as a robust quality control method to quantify the enantiomeric excess in subsequent batches. By understanding the principles and practical application of these spectroscopic techniques, researchers can confidently navigate the complexities of chiral morpholine derivatives, ensuring the development of safe and effective medicines.

References

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  • BenchChem. (2025). An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy.
  • ResearchGate. (n.d.). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy.
  • Therapeutic Goods Administration (TGA). (n.d.). AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Apremilast.
  • MDPI. (n.d.). Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. Molecules.
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  • ResearchGate. (n.d.). Comparison of experimental ECD spectra of compounds 6 and 18 with their... [Image].
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  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
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  • Calcaterra, A., & D'Acquarica, I. (2018). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis, 147, 323–340. Available from: a valid URL provided by the grounding tool.
  • Clearsynth. (n.d.). Apremilast Enantiomer.
  • Johnson, J. A., & Zuber, G. (2017). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Chirality, 29(10), 649–657.
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  • Asian Journal of Pharmaceutics. (2024). Development and Validation for Determination of Apremilast in Bulk and in Tablets by UV Spectrophotometer.
  • NIH. (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy.
  • BenchChem. (n.d.). In-Depth Technical Guide: Chiral Purity and Enantiomeric Excess of (R)-4-(Oxiran-2-ylmethyl)morpholine.
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A Comparative Guide to Validating the Enantiomeric Excess of (R)-Morpholine-2-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric composition of a drug is a critical quality attribute that can significantly impact its efficacy and safety. For chiral molecules like (R)-Morpholine-2-carboxylic acid HCl, a key intermediate in the synthesis of various pharmaceuticals, robust and validated analytical methods are essential to ensure the desired enantiomer is present in high purity. This guide provides a comparative overview of common analytical techniques for determining enantiomeric excess (e.e.), offering insights into their principles, experimental protocols, and validation considerations in line with global regulatory expectations.

The Imperative of Chiral Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Regulatory agencies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), mandate rigorous control over the chiral purity of drug substances.[1] Therefore, the validation of analytical methods used to quantify the enantiomeric composition is not merely a technical exercise but a fundamental requirement for ensuring patient safety and drug efficacy.[1]

This guide will explore three principal analytical approaches for determining the enantiomeric excess of (R)-Morpholine-2-carboxylic acid HCl:

  • Direct Chiral High-Performance Liquid Chromatography (HPLC): A powerful technique that separates enantiomers directly using a chiral stationary phase.

  • Indirect Chiral Gas Chromatography (GC): Involves derivatization of the enantiomers to form diastereomers, which can then be separated on a standard achiral column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizes chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.

Direct Enantioseparation by Chiral HPLC

Direct chiral HPLC is often the preferred method for its simplicity and directness, avoiding the potential for racemization or kinetic resolution associated with derivatization steps. The separation is achieved through transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).

Causality Behind Experimental Choices

The selection of the CSP is the most critical parameter in developing a chiral HPLC method. For amino acid derivatives like morpholine-2-carboxylic acid, several types of CSPs have proven effective:

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin): These phases are versatile and can operate in reversed-phase, normal-phase, and polar organic modes. Their complex structures offer multiple interaction sites (ionic, hydrogen bonding, dipole-dipole, and steric) for chiral recognition.

  • Polysaccharide-Based CSPs: These are broadly applicable and effective for a wide range of chiral compounds, including those with amine and carboxylic acid functionalities.[2]

  • Crown Ether-Based CSPs: These are particularly well-suited for the separation of amino acid enantiomers, forming inclusion complexes with the primary amine group.[3]

The mobile phase composition is optimized to fine-tune the retention and resolution of the enantiomers. For polar, ionic compounds like (R)-Morpholine-2-carboxylic acid HCl, a polar organic or reversed-phase mobile phase is typically employed. Modifiers such as acids (e.g., formic acid, perchloric acid) are often added to suppress the ionization of the carboxylic acid and amine groups, leading to better peak shape and retention.[3]

Experimental Workflow: Chiral HPLC

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol: Chiral HPLC
  • Column Selection: Astec CHIROBIOTIC® T (Teicoplanin-based) or a similar macrocyclic glycopeptide CSP.

  • Mobile Phase Preparation: A mixture of methanol, water, and an acidic modifier (e.g., 0.1% formic acid). The exact ratio should be optimized to achieve baseline resolution.

  • Sample Preparation: Accurately weigh and dissolve the (R)-Morpholine-2-carboxylic acid HCl sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: % e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] * 100

Indirect Enantioseparation by Chiral GC

Indirect chiral GC analysis involves the conversion of the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).[4] These diastereomers, having different physical properties, can then be separated on a conventional achiral GC column.[4]

Causality Behind Experimental Choices
  • Esterification of the Carboxylic Acid: The carboxyl group is typically converted to a volatile ester (e.g., methyl or ethyl ester) to improve its chromatographic properties.[5][6]

  • Acylation of the Amine: The secondary amine is then acylated with a chiral reagent, such as (S)-(-)-α-Methylbenzylamine, to form stable diastereomeric amides.[4]

The choice of the GC column is based on the volatility and polarity of the resulting diastereomers. A standard non-polar or moderately polar column (e.g., DB-5 or DB-17) is usually sufficient for separation.

Experimental Workflow: Indirect Chiral GC

Caption: Workflow for Indirect Chiral GC Analysis.

Detailed Protocol: Indirect Chiral GC
  • Esterification:

    • To 1 mg of (R)-Morpholine-2-carboxylic acid HCl, add 1 mL of 3 N methanolic HCl.

    • Heat the mixture at 100 °C for 30 minutes.

    • Evaporate the solvent to dryness.

  • Acylation:

    • Dissolve the residue in 1 mL of an aprotic solvent (e.g., dichloromethane).

    • Add a suitable chiral acylating agent, such as N-(trifluoroacetyl)-L-prolyl chloride.[4]

    • Heat at 60 °C for 20 minutes.

  • GC-MS Analysis:

    • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Optimize the temperature gradient to achieve baseline separation of the diastereomers.

    • Detector: Mass Spectrometry (MS) for definitive identification or Flame Ionization Detector (FID) for quantification.

  • Data Analysis:

    • Identify the peaks corresponding to the two diastereomers.

    • Integrate the peak areas.

    • Calculate the enantiomeric excess based on the peak area ratio.

NMR Spectroscopy for Enantiomeric Discrimination

NMR spectroscopy offers a homogeneous phase method for determining enantiomeric excess, avoiding the complexities of chromatographic separations.[7] The principle lies in converting the enantiomers into diastereomers (either through covalent bonding with a chiral derivatizing agent or non-covalent association with a chiral solvating agent) which are distinguishable in the NMR spectrum.[8]

Causality Behind Experimental Choices
  • Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) react with the amine functionality of morpholine-2-carboxylic acid (after esterification) to form diastereomeric amides.[4] The presence of the trifluoromethyl group in Mosher's acid provides a sensitive ¹⁹F NMR probe, often resulting in baseline-separated signals for the diastereomers.[7]

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte.[9][10] This approach is non-destructive and requires minimal sample preparation.[9][10] For carboxylic acids, chiral amines or alcohols can be used as CSAs. The choice of solvent is critical to promote the formation of the diastereomeric complexes.

Experimental Workflow: NMR with Chiral Derivatizing Agent

Caption: Workflow for NMR Analysis using a Chiral Derivatizing Agent.

Detailed Protocol: ¹⁹F NMR with Mosher's Acid Derivatization
  • Esterification: Prepare the methyl ester of (R)-Morpholine-2-carboxylic acid HCl as described in the GC protocol.

  • Derivatization:

    • Dissolve the methyl ester in a dry, aprotic solvent (e.g., pyridine-d₅).

    • Add a slight excess of (R)- or (S)-Mosher's acid chloride.

    • Allow the reaction to proceed to completion at room temperature.

  • NMR Analysis:

    • Directly acquire the ¹⁹F NMR spectrum of the reaction mixture.

    • Ensure a sufficient relaxation delay to allow for accurate integration.

  • Data Analysis:

    • Integrate the signals corresponding to the trifluoromethyl groups of the two diastereomers.

    • Calculate the enantiomeric excess from the integral ratio.

Comparison of Methods and Validation Considerations

Parameter Chiral HPLC Indirect Chiral GC NMR Spectroscopy
Principle Direct separation on a CSPDerivatization to diastereomers, separation on achiral columnFormation of diastereomers, spectral differentiation
Sample Prep Minimal (dissolution)Multi-step derivatizationDerivatization or addition of CSA
Potential Issues Finding a suitable CSPRacemization during derivatization, incomplete reactionPeak overlap, need for high field NMR, reaction byproducts
Sensitivity Good (UV detection)Excellent (FID or MS detection)Lower, requires more sample
Quantitation Highly accurate and preciseAccurate, dependent on derivatization efficiencyGood, dependent on resolution and relaxation
Throughput HighModerateLow to Moderate
Method Validation

Regardless of the chosen technique, a comprehensive validation study must be performed to demonstrate that the method is fit for its intended purpose.[11] The validation should be conducted in accordance with ICH Q2(R2) guidelines and should assess the following parameters[1][11][12]:

  • Specificity/Selectivity: The ability to resolve the desired enantiomer from the undesired enantiomer and any other potential impurities.[1][11] This is typically demonstrated by analyzing a racemic mixture and the pure enantiomer.[1]

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a specified range.[13]

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with known amounts of the undesired enantiomer.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[1]

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Typical Acceptance Criteria for Chiral Method Validation [1]

Validation Parameter Acceptance Criteria
Specificity Baseline resolution between enantiomers (Resolution > 1.5)
Linearity (r²) ≥ 0.99 for both enantiomers
Accuracy (% Recovery) 98.0% to 102.0% for the major enantiomer; 90.0% to 110.0% for the minor enantiomer at the specification limit.[1]
Precision (RSD) Repeatability: ≤ 2.0% for the major enantiomer; ≤ 10% for the minor enantiomer at the specification limit.[1]
LOQ Signal-to-noise ratio ≥ 10

Conclusion

The determination of the enantiomeric excess of (R)-Morpholine-2-carboxylic acid HCl is a critical step in ensuring the quality and safety of pharmaceutical products. Chiral HPLC is often the most direct and efficient method. However, indirect GC and NMR spectroscopy provide valuable alternative and complementary approaches. The choice of method should be based on factors such as available instrumentation, required sensitivity, and the specific properties of the sample matrix. Whichever method is chosen, a thorough validation according to ICH guidelines is mandatory to ensure the reliability and accuracy of the results, ultimately safeguarding patient health.[12][14]

References

  • Lavery, P. (2023, September 19). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270.
  • Li, L., Wang, Y., Jin, R., & Tang, J. (2008). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 46(8), 731–736.
  • Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226–1228.
  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • Jo, H., et al. (2022). Chiral Derivatization of Hydroxycarboxylic Acids Using 2,4,6-Trichlorobenzoyl Chloride as a Highly Efficient Regioselective Esterification Reagent for Gas Chromatography-Mass Spectrometry. Bulletin of the Korean Chemical Society, 43(1), 122-128.
  • Rizzato, E., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12759–12771.
  • Dong, M. W. (2013). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 31(10), 884-891.
  • University of Pisa. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • Tiritiris, I., & Tsiafoulis, C. G. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4995.
  • ResearchGate. (2025, August 7). NMR determination of enantiomeric excess.
  • International Council for Harmonisation. (2023, November 1). ICH Harmonised Guideline: Analytical Procedure Development Q14.
  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (Second Edition) (pp. 1-8). Elsevier.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • You, L., Berman, J. S., & Anslyn, E. V. (2006). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 128(13), 4411–4420.
  • International Council for Harmonisation. (2023, November 30). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2).
  • SciSpace. (2006). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids.
  • ResearchGate. (n.d.). Enantioselective synthesis of morpholine... [Diagram].
  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • National Institutes of Health. (n.d.). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy.

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A Comparative Guide to the Cross-Reactivity of (R)-Morpholine-2-carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a cornerstone in modern medicinal chemistry, lauded for its favorable physicochemical and metabolic properties which often impart improved pharmacokinetics and potency to bioactive molecules.[1][2] Derivatives of (R)-Morpholine-2-carboxylic acid, a chiral building block, are integral components in the design of targeted therapies, particularly as inhibitors of protein kinases.[1][3] A crucial challenge in developing such inhibitors is ensuring target specificity, as off-target activity can lead to toxicity and diminished therapeutic windows.[4][5] Due to the highly conserved nature of the ATP-binding site across the human kinome, achieving selectivity remains a significant hurdle in drug discovery.[4][6]

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel (R)-Morpholine-2-carboxylic acid derivatives. We will explore the causal relationships behind experimental choices, present detailed protocols for key validation assays, and analyze comparative data to understand structure-selectivity relationships. Our focus will be on derivatives designed as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is frequently dysregulated in cancer.[7] The morpholine moiety is a privileged scaffold for inhibitors of PI3K and other PIKK family kinases, often forming key hydrogen bonding interactions within the kinase hinge region.[8][9]

The Imperative of Selectivity: A Tiered Approach to Cross-Reactivity Profiling

A robust assessment of inhibitor selectivity requires a multi-pronged approach that moves from broad, high-throughput screening to more complex, physiologically relevant cellular models. Simply listing IC50 values is insufficient; understanding the context and mechanism of inhibition is paramount. We propose a tiered workflow designed to build a comprehensive selectivity profile.

Tier 1: Primary Target Engagement & Broad Kinome Profiling. The initial step is to confirm high-affinity binding to the intended primary target (e.g., PI3Kα) and to cast a wide net to identify potential off-targets across the kinome.

Tier 2: Cellular Target Engagement. Following in vitro profiling, it is crucial to confirm that the compound engages its target in a complex cellular environment. This step validates that the compound can cross the cell membrane, reach its target, and bind with sufficient affinity in the presence of endogenous ATP concentrations and interacting proteins.[10]

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Outcome Biochemical Assay Biochemical Assay Kinome Screen Kinome Screen Biochemical Assay->Kinome Screen Confirm Potency CETSA CETSA Kinome Screen->CETSA Identify Off-Targets Select Hits for Cellular Study Selectivity Profile Selectivity Profile CETSA->Selectivity Profile Confirm Cellular Engagement

Caption: Tiered workflow for assessing inhibitor cross-reactivity.

Comparative Data Analysis: A Case Study

To illustrate this process, let us consider two hypothetical derivatives, Compound A (Lead Compound) and Compound B (Optimized Analog), based on the (R)-Morpholine-2-carboxylic acid scaffold. They are compared against Gedatolisib (PKI-587) , a known dual PI3K/mTOR clinical candidate containing a morpholino-triazine scaffold.[7][11][12]

Experimental Rationale:

  • Primary Target Assay: A LanthaScreen™ Eu Kinase Binding Assay is chosen for its robustness and direct measurement of binding affinity to the kinase ATP site, independent of enzymatic activity.[13][14][15] This competitive binding format measures the displacement of a fluorescent tracer, providing accurate IC50 values.[14]

  • Selectivity Panel: A broad kinase panel (e.g., 96 kinases) is screened at a single high concentration (e.g., 1 µM) to identify significant off-target interactions. Hits (e.g., >70% inhibition) are followed by full IC50 determination.[16]

  • Cellular Assay: The Cellular Thermal Shift Assay (CETSA®) is employed to measure target engagement in intact cells.[10][17] This method relies on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[18][19] A shift in the protein's melting curve upon drug treatment provides direct evidence of target engagement.[10]

Table 1: Biochemical Potency and Selectivity against PI3K/mTOR Family Kinases

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
Compound A 1.525.815.230.12.1
Compound B 2.3150.595.7210.6125.4
Gedatolisib 0.45.01.27.01.6

Table 2: Cross-Reactivity Against Selected Off-Target Kinases

CompoundDNA-PK (IC50, nM)hSMG-1 (IC50, nM)ATR (IC50, nM)ATM (IC50, nM)
Compound A 18.535.2>1000>1000
Compound B 250.1>1000>1000>1000
Gedatolisib 3.24.118.048.0

Interpretation of Results:

  • Compound A demonstrates potent dual PI3Kα/mTOR activity, similar to the reference compound Gedatolisib. However, it shows limited selectivity against other PI3K isoforms and significant off-target activity against related PIKK family members like DNA-PK and hSMG-1.

  • Compound B , likely resulting from a structure-based optimization of Compound A, retains reasonable potency at PI3Kα but shows a dramatically improved selectivity profile. Its activity against other PI3K isoforms, mTOR, and key off-targets like DNA-PK is significantly reduced. This suggests that the structural modifications in Compound B successfully exploited subtle differences in the ATP-binding pockets of these kinases.[12]

Structure-Selectivity Relationships (SSR)

The selectivity differences between Compound A and B can be attributed to specific modifications on the (R)-Morpholine-2-carboxylic acid scaffold. The morpholine ring itself orients the molecule in the hinge region, but substitutions on the core heterocycle or appended solvent-front moieties can enhance interactions with unique residues or exploit differences in pocket shape and size, thereby conferring selectivity.[4][12]

SSR cluster_Core Core Scaffold cluster_Vectors Modification Vectors cluster_Properties Resulting Properties Core [(R)-Morpholine-2-carboxylic acid derivative] V1 R1 (Hinge Binding) Core->V1 V2 R2 (Solvent Front) Core->V2 V3 R3 (Selectivity Pocket) Core->V3 Potency Potency V1->Potency PK Pharmacokinetics V2->PK Selectivity Selectivity V3->Selectivity

Caption: Structure-selectivity relationship vectors on a core scaffold.

Detailed Experimental Protocols

Trustworthy data is built on meticulously executed and well-controlled experiments. Below are detailed protocols for the key assays discussed.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a competitive binding assay to determine the IC50 of test compounds against a target kinase.[14]

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, Fluorescence Resonance Energy Transfer (FRET) occurs.[15][20] Unlabeled inhibitors compete with the tracer, leading to a decrease in the FRET signal.[14]

Materials:

  • Kinase (e.g., GST-tagged PI3Kα)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer (appropriate for the target kinase)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Test Compounds (serially diluted in DMSO)

  • 384-well, low-volume, black microplate

Procedure:

  • Prepare Reagents: All reagents are prepared at 3X the final desired concentration in Assay Buffer.

    • 3X Compound Solution: Prepare a serial 1:3 dilution of the test compound in DMSO, then dilute these stocks into Assay Buffer. Include a DMSO-only control.

    • 3X Kinase/Antibody Mix: Dilute the kinase and Eu-anti-GST antibody together in Assay Buffer to the desired concentrations (e.g., 15 nM kinase, 6 nM antibody).

    • 3X Tracer Solution: Dilute the tracer in Assay Buffer to its predetermined optimal concentration (typically near its Kd for the kinase).[21]

  • Assay Assembly:

    • Add 5 µL of the 3X Compound Solution to the wells of the 384-well plate.

    • Add 5 µL of the 3X Kinase/Antibody Mix to all wells.

    • Add 5 µL of the 3X Tracer Solution to all wells. The final volume will be 15 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a FRET-capable plate reader (e.g., BMG PHERAstar) using standard terbium or europium settings (e.g., Excitation: 340 nm, Emission: 495 nm and 520 nm for terbium; or appropriate wavelengths for europium and Alexa Fluor 647).[22]

  • Data Analysis:

    • Calculate the Emission Ratio (Acceptor Emission / Donor Emission).

    • Normalize the data relative to the DMSO (0% inhibition) and high concentration inhibitor (100% inhibition) controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) Melt Curve

This protocol determines the thermal stability of a target protein in intact cells, with and without compound treatment.[10]

Principle: Compound binding stabilizes the target protein, increasing its resistance to heat-induced unfolding and aggregation.[18][19] After heating, cells are lysed, and aggregated proteins are pelleted. The amount of soluble target protein remaining in the supernatant is quantified, typically by Western blot.[10]

Materials:

  • Cell line expressing the target protein (e.g., MCF7)

  • Complete cell culture medium

  • Test Compound and Vehicle (DMSO)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Lysis Buffer (e.g., RIPA buffer)

  • Thermal cycler

  • Western blot reagents (primary antibody against the target, loading control antibody, secondary antibody, etc.)

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound at a fixed concentration (e.g., 10x biochemical IC50) or vehicle (DMSO) for 1-2 hours in culture medium.

  • Harvest and Aliquot:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing inhibitors to a final concentration of ~10-20 x 10^6 cells/mL.

    • Aliquot the cell suspension (e.g., 50 µL) into PCR tubes for each temperature point.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler with a temperature gradient.

    • Heat the samples for 3 minutes across a range of temperatures (e.g., 42°C to 66°C in 3°C increments), followed by a 3-minute cooling step at 4°C.[18]

  • Cell Lysis:

    • Lyse the cells by adding Lysis Buffer and performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Fractionation:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[18]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the target protein. A loading control (e.g., GAPDH, Tubulin) should also be probed to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature point for both treated and untreated samples.

    • Normalize the intensity at each temperature to the intensity of the unheated (4°C) sample.

    • Plot the normalized soluble protein fraction versus temperature to generate the melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Weng, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 66, 121-129. [Link]
  • Weng, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(5), 423–433. [Link]
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & Barford, D. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. Biochemical Journal, 451(2), 313-328. [Link]
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Fatima, A., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 167, 324-356. [Link]
  • Harris, S. F., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(17), 7877-7889. [Link]
  • Maira, S. M., et al. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vitro and in vivo antitumor activity. Molecular Cancer Therapeutics, 7(7), 1851-1863. [Link]
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • Ciaffoni, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 2-25. [Link]
  • Ciaffoni, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 2-25. [Link]
  • Logvinova, Y. S., et al. (2022).
  • Eglen, R. M., et al. (2004). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Assay and Drug Development Technologies, 2(3), 305-314. [Link]
  • Bantscheff, M., et al. (2012). Determination of Kinase Inhibitor Potencies in Cell Extracts by Competition Binding Assays and Isobaric Mass Tags. In Methods in Molecular Biology (Vol. 795, pp. 137-153). Springer. [Link]
  • CETSA. (n.d.). CETSA since 2013.
  • Almqvist, H. (2024). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848. [Link]
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2534-2544. [Link]
  • Robers, M. B., et al. (2012). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. SLAS Discovery, 17(1), 1-14. [Link]
  • Thermo Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay.
  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers.
  • Bluecrystal Chem-Union. (n.d.). (2R)-4-(tert-butoxycarbonyl)morpholin-2-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Morpholine-2-carboxylic acid. PubChem Compound Database.

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A Senior Scientist's Guide to Chiral Morpholine Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a cornerstone of modern medicinal chemistry, prized for its ability to enhance the pharmacokinetic properties of drug candidates. When chirality is introduced, the resulting scaffold can engage with biological targets with exquisite three-dimensional precision. However, accessing enantiomerically pure morpholines is a non-trivial synthetic challenge. The selection of a synthetic strategy is a critical decision, with profound implications for cost, scalability, and development timelines.

This guide provides an in-depth, comparative analysis of the three primary strategies for chiral morpholine synthesis: leveraging the chiral pool, employing asymmetric catalysis, and resolving racemic mixtures. We will move beyond mere protocols to dissect the causality behind experimental choices, offering field-proven insights to guide your strategic decisions.

Chiral Pool Synthesis: An Elegant Path from Nature's Building Blocks

This strategy harnesses the inherent chirality of abundant, naturally occurring molecules like amino acids, terpenes, or carbohydrates.[1] The core principle is to transfer the existing stereocenter from a readily available starting material to the final morpholine product, ensuring absolute stereochemical control from the outset.

Expertise & Experience: The Rationale

The use of chiral 1,2-amino alcohols, often derived from natural α-amino acids, is a common and highly effective approach.[2][3] This pathway is attractive because the relative stereochemistry of the nitrogen and oxygen atoms is pre-defined. The primary synthetic challenges are then reduced to forming the two C-C/C-O/C-N bonds required to complete the ring without epimerization of the existing stereocenter. The choice of cyclization strategy—be it reductive amination followed by an SN2 reaction or other ring-closing methods—is dictated by the desired substitution pattern and the need to maintain mild conditions to preserve stereochemical integrity.

Representative Experimental Protocol: Synthesis of an Enantiopure 2-Substituted Morpholine

This protocol outlines a typical sequence starting from a chiral amino alcohol.

Step 1: N-Alkylation via Reductive Amination

  • Dissolve the chiral amino alcohol (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM).

  • Add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to avoid excessive heat generation.

  • Continue stirring for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous workup, typically with saturated sodium bicarbonate, and extract the product with an organic solvent.

Step 2: Intramolecular Ring Closure (Williamson Ether Synthesis)

  • Dissolve the N-alkylated amino alcohol intermediate from Step 1 in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 60% dispersion in oil) (1.2 eq), portion-wise. Causality: This deprotonates the hydroxyl group to form a nucleophilic alkoxide.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The second substituent on the nitrogen must contain a suitable leaving group (e.g., a halide from using a halo-aldehyde in Step 1) for this intramolecular SN2 reaction to occur.

  • Carefully quench the reaction with water and extract the final morpholine product.

  • Purify by flash column chromatography.

Workflow for Chiral Pool Synthesis

Caption: Synthesis of chiral morpholines from chiral pool starting materials.

Asymmetric Catalysis: Atom-Economical Stereocontrol

Asymmetric catalysis is a powerful strategy that uses a substoichiometric amount of a chiral catalyst to convert a prochiral substrate into an enantioenriched product. For morpholine synthesis, this often involves the asymmetric hydrogenation of a dehydromorpholine or a tandem hydroamination/hydrogenation of an aminoalkyne.[4][5][6][7]

Expertise & Experience: The Rationale

Transition-metal-catalyzed asymmetric hydrogenation is arguably one of the most efficient methods for generating chiral molecules.[8] The development of rhodium catalysts paired with chiral bisphosphine ligands has enabled the hydrogenation of 2-substituted dehydromorpholines to achieve quantitative yields and exceptional enantioselectivities (up to 99% e.e.).[9][10][11] The success of this reaction is critically dependent on the "bite angle" of the chiral ligand, which creates a specific chiral environment around the metal center, dictating the facial selectivity of hydrogen addition to the double bond.[11] While catalyst screening and optimization can be time-consuming, the high efficiency and low catalyst loading (as low as 0.2 mol%) make this approach highly attractive for large-scale synthesis.[11][12]

Representative Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine

Step 1: Substrate Synthesis

  • Prepare the 2-substituted dehydromorpholine substrate using established literature methods. This often involves the condensation of a β-keto ester with an amino alcohol followed by cyclization and elimination.

Step 2: Asymmetric Hydrogenation

  • In an inert atmosphere glovebox, charge a high-pressure reactor with the dehydromorpholine substrate (1.0 eq) and the chiral catalyst (e.g., a Rhodium-bisphosphine complex, 0.2-1.0 mol%).

  • Add a degassed, anhydrous solvent (e.g., methanol or DCM).

  • Seal the reactor, remove it from the glovebox, and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen (typically 10-50 bar) and stir at a controlled temperature (e.g., 25-50 °C) for 12-48 hours.

  • Upon completion, carefully vent the reactor and concentrate the solvent.

  • Purify the product via column chromatography.

  • Determine the enantiomeric excess (% e.e.) using chiral HPLC or SFC.

Workflow for Asymmetric Catalysis

G cluster_start Substrate cluster_synthesis Catalytic Reaction cluster_end Product & Analysis start Prochiral Dehydromorpholine reaction Asymmetric Hydrogenation start->reaction Chiral Catalyst, H₂ Gas product Enantioenriched Morpholine reaction->product analysis Chiral HPLC/SFC (Determine % e.e.) product->analysis

Caption: Asymmetric synthesis of chiral morpholines via catalytic hydrogenation.

Resolution of Racemates: The Classical Workhorse

Chiral resolution is a robust and time-tested method for separating a racemic mixture into its constituent enantiomers.[13] Although it lacks the elegance of asymmetric synthesis, its practicality and predictability often make it the method of choice, particularly when the racemic starting material is inexpensive and the process is scaled up.[14]

Expertise & Experience: The Rationale

The most common resolution technique for amines like morpholines is diastereomeric salt formation.[15] A racemic morpholine base is treated with an enantiomerically pure chiral acid (the resolving agent).[16] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization, exploiting differences in their solubility in a given solvent system.[16][17] The success of a resolution is highly dependent on the choice of resolving agent and crystallization solvent. A thorough screening process is often required to identify conditions that provide a large solubility difference between the two diastereomeric salts, which is key to achieving high enantiopurity in a single crystallization. While the theoretical yield is capped at 50% for the desired enantiomer, the undesired enantiomer can often be recovered from the mother liquor and racemized for recycling, improving the overall process economy.[18]

Representative Experimental Protocol: Diastereomeric Salt Resolution
  • Dissolve the racemic morpholine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or acetone).

  • In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid) (0.5-1.0 eq) in the same solvent, heating gently if necessary.

  • Add the resolving agent solution to the racemic morpholine solution.

  • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • To liberate the free amine, dissolve the collected salt in water and basify with an aqueous base (e.g., 1M NaOH) until the pH is >10.

  • Extract the enantiomerically enriched morpholine with an organic solvent.

  • Dry, filter, and concentrate the organic extracts to yield the final product.

  • Determine the % e.e. by chiral HPLC or SFC. Multiple recrystallizations may be necessary to achieve >99% e.e.

Workflow for Chiral Resolution

G cluster_start Starting Material cluster_synthesis Resolution Process cluster_end Products start Racemic Morpholine salt_formation Salt Formation start->salt_formation Chiral Resolving Agent crystallization Fractional Crystallization salt_formation->crystallization Diastereomeric Salts liberation Base Treatment crystallization->liberation product2 Enantiomer 2 (from mother liquor) crystallization->product2 Workup of Mother Liquor product1 Enantiomer 1 (from solid) liberation->product1

Caption: Workflow for the resolution of a racemic morpholine.

Cost-Benefit Analysis: A Strategic Comparison

FeatureChiral Pool SynthesisAsymmetric CatalysisResolution of Racemates
Chirality Source Enantiopure Starting MaterialChiral Catalyst & LigandChiral Resolving Agent
Typical Yield Good to ExcellentExcellent (Often >95%)Max 50% per cycle (can be improved with racemization/recycle)[18]
Enantiopurity (% e.e.) Excellent (>99%)Very Good to Excellent (90 to >99%)[11]Good to Excellent (>98% achievable with recrystallization)
Cost of Chiral Source Variable (can be high for complex starting materials)[19]High initial cost for catalyst/ligand, but low loading makes it cost-effective at scale.[20][21]Moderate to high, but often cheaper than chiral catalysts.
Scalability Good, limited by availability of starting material.Excellent, often the preferred method for large-scale production.[21]Very good, a classical and robust method for large scale.[14]
Development Time Short to ModerateModerate to Long (requires catalyst screening and optimization).Moderate (requires screening of resolving agents and solvents).
Key Advantage Predictable, absolute stereocontrol.High atom economy, efficiency, and throughput.Robust, reliable, and technologically simple.
Key Disadvantage Limited structural diversity based on available starting materials.[1]High upfront R&D cost; sensitivity to impurities.Inherently inefficient (discards at least 50% of material per cycle).[13]

Conclusion: Selecting the Optimal Strategy

The choice of a synthetic route to a chiral morpholine is a strategic decision that must balance economic, logistical, and scientific considerations.

  • Chiral Pool Synthesis is the premier choice when a suitable and affordable enantiopure starting material is available. It offers the most direct and unambiguous path to the target molecule.

  • Asymmetric Catalysis represents the pinnacle of modern, sustainable synthesis. For long-term manufacturing, the high upfront investment in developing a catalytic process is often justified by superior efficiency, atom economy, and scalability.

  • Resolution of Racemates remains a highly valuable and pragmatic strategy. Its operational simplicity and robustness make it a dependable workhorse, especially when the racemic precursor is significantly more economical than a chiral starting material or when development timelines are compressed.

Ultimately, a thorough evaluation of project-specific factors—including target scale, required purity, budget, and timeline—will dictate the most prudent path forward. This guide serves as a foundational framework to empower that decision, ensuring that your chosen strategy is not only scientifically sound but also economically viable.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066.
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A Tale of Two Guardians: Navigating the Choice Between Boc and Cbz Protection for Morpholine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and peptide synthesis, the morpholine scaffold is a privileged structure, imparting favorable pharmacokinetic properties to bioactive molecules.[1] Specifically, morpholine-2-carboxylic acid serves as a versatile chiral building block for a variety of therapeutic agents, including those targeting the central nervous system.[2] However, the journey of incorporating this valuable synthon into a larger molecular entity is not without its challenges. The secondary amine within the morpholine ring necessitates the use of a protecting group to prevent undesired side reactions and ensure chemoselectivity. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most stalwart guardians.

This guide offers an in-depth comparison of Boc and Cbz protecting groups for morpholine-2-carboxylic acid, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make an informed decision for their synthetic strategy.

The Strategic Imperative: Why Protecting Groups Matter

The secondary amine of morpholine-2-carboxylic acid is nucleophilic and can readily participate in reactions intended for other functional groups within a molecule. Protecting this amine as a carbamate temporarily masks its reactivity, allowing for selective transformations elsewhere.[3][4] The choice between Boc and Cbz is not merely a matter of preference but a strategic decision that dictates the overall synthetic route, particularly concerning the conditions for deprotection and the compatibility with other protecting groups in the molecule—a concept known as orthogonality.[3]

At a Glance: A Comparative Analysis of Boc and Cbz

The fundamental difference between the Boc and Cbz protecting groups lies in their lability under distinct chemical conditions. The Boc group is notoriously sensitive to acid, while the Cbz group is typically cleaved by catalytic hydrogenolysis. This orthogonal relationship is a cornerstone of modern multi-step organic synthesis, enabling the selective removal of one protecting group in the presence of the other.[3][4]

FeatureBoc ( tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl)
Protection Reagent Di- tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Typical Protection Conditions (Boc)₂O, mild base (e.g., NaHCO₃, Et₃N), aqueous or organic solventCbz-Cl, base (e.g., Na₂CO₃, NaHCO₃), aqueous/organic biphasic system, 0 °C to RT[5][6]
Deprotection Conditions Acidic conditions (e.g., TFA in DCM, HCl in dioxane)[4][7]Catalytic hydrogenolysis (H₂, Pd/C), catalytic transfer hydrogenation (e.g., ammonium formate, Pd/C), or strong acidic conditions (e.g., HBr in acetic acid)[6][8]
Byproducts of Deprotection Isobutylene and CO₂Toluene and CO₂
Stability Stable to catalytic hydrogenation and basic conditions.Stable to mildly acidic and basic conditions.
Key Advantages - Mild acidic deprotection- Orthogonal to Cbz and Fmoc groups- Volatile byproducts- Very stable protecting group- Deprotection under neutral conditions (hydrogenolysis)- Orthogonal to Boc and Fmoc groups
Potential Drawbacks - Lability to strong acids can limit its use with other acid-sensitive groups.- Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups) under hydrogenolysis conditions.- Catalyst poisoning can be an issue with sulfur-containing compounds.- Safety concerns with hydrogen gas for large-scale reactions.

Experimental Workflows: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the protection and deprotection of morpholine-2-carboxylic acid with both Boc and Cbz groups.

Boc Protection and Deprotection Workflow

The Boc protection of morpholine-2-carboxylic acid is a well-established and high-yielding process.

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot Morpholine-2-carboxylic acid reagents_prot (Boc)₂O, NaHCO₃ in Dioxane/Water start_prot->reagents_prot 1. Dissolve reaction_prot Stir at RT for 12-24h reagents_prot->reaction_prot 2. React workup_prot Acidify with citric acid, extract with EtOAc reaction_prot->workup_prot 3. Quench & Extract product_prot Boc-morpholine-2-carboxylic acid workup_prot->product_prot 4. Isolate start_deprot Boc-morpholine-2-carboxylic acid reagents_deprot 4M HCl in Dioxane or TFA in DCM start_deprot->reagents_deprot 1. Dissolve reaction_deprot Stir at 0°C to RT for 1-4h reagents_deprot->reaction_deprot 2. React workup_deprot Evaporate solvent and triturate with ether reaction_deprot->workup_deprot 3. Isolate product_deprot Morpholine-2-carboxylic acid hydrochloride workup_deprot->product_deprot 4. Purify

Boc Protection and Deprotection Workflow

Protocol for Boc Protection of Morpholine-2-carboxylic Acid

  • Dissolution: Dissolve morpholine-2-carboxylic acid (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of dioxane and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture to pH 3-4 with a 10% aqueous solution of citric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-morpholine-2-carboxylic acid.

Protocol for Boc Deprotection

  • Dissolution: Dissolve Boc-morpholine-2-carboxylic acid (1.0 eq) in a solution of 4M HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Reaction: Stir the solution at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Isolation: Upon completion, remove the solvent under reduced pressure.

  • Purification: Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of morpholine-2-carboxylic acid, which can be collected by filtration.

Cbz Protection and Deprotection Workflow

While a specific protocol for Cbz-protection of morpholine-2-carboxylic acid is less commonly reported, the following general procedure for secondary amines is readily adaptable.

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection (Hydrogenolysis) start_prot Morpholine-2-carboxylic acid reagents_prot Cbz-Cl, Na₂CO₃ in Dioxane/Water start_prot->reagents_prot 1. Dissolve reaction_prot Stir at 0°C to RT for 2-4h reagents_prot->reaction_prot 2. React workup_prot Acidify with HCl, extract with EtOAc reaction_prot->workup_prot 3. Quench & Extract product_prot Cbz-morpholine-2-carboxylic acid workup_prot->product_prot 4. Isolate start_deprot Cbz-morpholine-2-carboxylic acid reagents_deprot H₂ (1 atm), 10% Pd/C in Methanol start_deprot->reagents_deprot 1. Dissolve reaction_deprot Stir at RT until completion reagents_deprot->reaction_deprot 2. React workup_deprot Filter through Celite, evaporate solvent reaction_deprot->workup_deprot 3. Isolate product_deprot Morpholine-2-carboxylic acid workup_deprot->product_deprot 4. Purify

Cbz Protection and Deprotection Workflow

Protocol for Cbz Protection of Morpholine-2-carboxylic Acid

  • Dissolution: Dissolve morpholine-2-carboxylic acid (1.0 eq) in an aqueous solution of sodium carbonate (2.5 eq) and cool in an ice bath.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature below 5 °C.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.[6]

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Acidification and Extraction: Cool the aqueous layer and carefully acidify to pH 2 with 1M HCl. Extract the product with ethyl acetate.[6]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield Cbz-morpholine-2-carboxylic acid.

Protocol for Cbz Deprotection via Catalytic Hydrogenolysis

  • Setup: Dissolve Cbz-morpholine-2-carboxylic acid (1.0 eq) in a suitable solvent like methanol or ethanol in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).[6]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus and flush with hydrogen gas (H₂). Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.[6]

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected morpholine-2-carboxylic acid. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[6]

Causality Behind Experimental Choices and Final Recommendations

The choice between Boc and Cbz protection for morpholine-2-carboxylic acid hinges on the subsequent steps in your synthetic sequence.

  • Choose Boc protection if:

    • Your downstream reactions involve conditions that are incompatible with Cbz deprotection, such as the presence of reducible functional groups (alkenes, alkynes, etc.).

    • You require a protecting group that can be removed under mild acidic conditions.

    • Your synthetic strategy relies on the orthogonality of Boc with base-labile (e.g., Fmoc) or hydrogenolysis-labile protecting groups.

  • Choose Cbz protection if:

    • Your molecule is sensitive to acidic conditions, which would preclude the use of Boc.

    • You require a robust protecting group that can withstand a wide range of reaction conditions.

    • Your synthetic endgame involves deprotection under neutral conditions via hydrogenolysis.

    • You are working on a smaller scale where the use of hydrogen gas is manageable, or you can opt for the safer catalytic transfer hydrogenation method.[8]

References

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The Morpholine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, stands as a cornerstone in modern medicinal chemistry. Its frequent incorporation into drug candidates stems from its ability to impart favorable physicochemical and metabolic properties, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1][2][3] This versatile scaffold has given rise to a plethora of bioactive molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[4][5]

This guide offers a comparative analysis of the structure-activity relationships (SAR) of morpholine derivatives across two critical therapeutic areas: oncology and neurodegenerative diseases. By presenting quantitative experimental data, detailing robust testing protocols, and providing visual representations of key concepts, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to rationally design the next generation of morpholine-based therapeutics.

Part 1: Morpholine Derivatives in Oncology

The dysregulation of cellular signaling pathways is a hallmark of cancer. Morpholine-containing compounds have emerged as potent inhibitors of key oncogenic kinases, particularly within the PI3K/Akt/mTOR pathway, which is frequently overactive in various cancers and drives cell proliferation and survival.[6]

Comparative Analysis of PI3K/mTOR Inhibitors

The SAR of morpholine derivatives as PI3K/mTOR inhibitors highlights the critical role of substitutions on both the core scaffold and the morpholine ring itself. A comparative analysis of several key derivatives reveals distinct patterns governing their potency and selectivity.

For instance, in a series of 4-morpholino-2-phenylquinazolines, the thieno[3,2-d]pyrimidine derivative 15e demonstrated potent and selective inhibition of the p110α isoform of PI3K with an IC50 value of 2.0 nM.[7] This highlights the importance of the heterocyclic core to which the morpholine is attached.

Further studies on ZSTK474, a well-known pan-class I PI3K inhibitor featuring two morpholine moieties on a 1,3,5-triazine core, have shown that replacement of one morpholine with other 2-aminoethyl functionalities significantly impacts activity. While analogs with pendant hydroxyl or methoxy groups maintained low nanomolar inhibition, those with amino groups were substantially less potent.[3] This underscores the critical role of the morpholine oxygen in binding interactions within the enzyme's active site.

Compound IDCore ScaffoldKey SubstitutionsPI3Kα IC50 (nM)PI3Kδ IC50 (nM)Antitumor Activity (Cell Line)Antitumor IC50 (µM)Reference
15e Thieno[3,2-d]pyrimidine2-phenyl2.0-A375 Melanoma0.58[7]
ZSTK474 1,3,5-TriazineTwo morpholine groups3.9 - 20.83.9 - 20.8--[3]
6r 1,3,5-TriazineOne morpholine replaced with a MEK-targeting moiety via a PEG linker130236--[3]
10e Tetrahydroquinoline3,5-bis(trifluoromethyl)phenyl--A549 (Lung Cancer)0.033[8]
5h Benzimidazole-Oxadiazole4-chlorophenyl--HT-29 (Colon Cancer)3.103[9]
Experimental Protocol: In Vitro Antiproliferative MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HT-29) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The morpholine derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin, cisplatin) are included.[10][11]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Morpholine Derivatives B->C D Incubate for 48-72 hours C->D E Add MTT Solution D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: Workflow of the in vitro antiproliferative MTT assay.

Part 2: Morpholine Derivatives in Neurodegenerative Diseases

Morpholine-based compounds have shown significant promise in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][12] Their therapeutic potential lies in their ability to inhibit key enzymes such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), which are implicated in the pathology of these diseases.[1]

Comparative Analysis of Cholinesterase and MAO Inhibitors

The SAR of morpholine derivatives as neuroprotective agents reveals that subtle structural modifications can lead to significant changes in inhibitory potency and selectivity.

For instance, a series of morpholine-bearing quinoline derivatives showed that the length of the methylene linker between the quinoline and morpholine moieties is crucial for cholinesterase inhibition. Derivatives with a 2-methylene linker generally exhibited better AChE inhibition than those with 3- or 4-methylene linkers.[13] Compound 11g from this series was the most potent dual inhibitor of AChE and BuChE, with IC50 values of 1.94 µM and 28.37 µM, respectively.[13]

In the case of MAO inhibition, morpholine-based chalcones have emerged as potent and selective inhibitors. Compound MO1 demonstrated remarkable potency and selectivity for MAO-B with an IC50 of 0.030 µM.[14][15] The position and nature of substituents on the chalcone rings were found to be critical for activity.

Compound IDCore ScaffoldKey SubstitutionsTarget EnzymeIC50 (µM)Reference
11g Quinoline2-methylene linker, 4-N-phenylaminoAChE1.94[13]
BuChE28.37[13]
5g Coumarin-3-carboxamideUnsubstituted coumarin, propyl linkerAChE- (1.78x more potent than rivastigmine)[16]
MO1 Chalcone-MAO-B0.030[14][15]
MO5 Chalcone-AChE6.1[14][15]
C14 Chalcone-MAO-A7.91[17]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to determine cholinesterase activity.

Methodology:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme (AChE or BuChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the morpholine derivative at various concentrations, and the enzyme solution.

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.

  • Absorbance Measurement: The hydrolysis of the thiocholine substrate by the enzyme produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The enzyme activity is calculated from the rate of absorbance change. The percentage of inhibition is determined by comparing the enzyme activity in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is calculated from the dose-response curve.[13]

Experimental Protocol: Monoamine Oxidase (MAO) Inhibitor Screening Assay

A common method for screening MAO inhibitors is a fluorometric assay that detects the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by MAO.

Methodology:

  • Reagent Preparation: Prepare solutions of purified MAO-A or MAO-B enzyme, a suitable substrate (e.g., p-tyramine), and a detection reagent that reacts with H₂O₂ to produce a fluorescent product (e.g., Amplex Red in the presence of horseradish peroxidase).[17]

  • Assay Procedure:

    • In a 96-well plate, add the MAO enzyme and the morpholine derivative at various concentrations.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate and the detection reagent.

  • Fluorescence Measurement: The plate is incubated, and the fluorescence intensity is measured at the appropriate excitation and emission wavelengths (e.g., λex = 535 nm, λem = 587 nm for Amplex Red).

  • Data Analysis: The rate of fluorescence increase is proportional to the MAO activity. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control. The IC50 value is determined from the dose-response curve.[17]

SAR_Logic cluster_core Core Principles of SAR cluster_modifications Structural Modifications A Morpholine Scaffold B Biological Target (e.g., Kinase, Enzyme) A->B interacts with C Biological Activity (e.g., IC50) B->C determines D Substitutions on Core Scaffold D->B influence binding D->C modulate potency E Alterations to Linker Group E->B affect conformation E->C impact selectivity F Modifications on Peripheral Moieties F->B alter properties F->C change pharmacokinetics

Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.

Conclusion

The morpholine scaffold continues to be a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. The comparative analysis of its derivatives in oncology and neurodegenerative diseases reveals that a deep understanding of the structure-activity relationships is paramount for the rational design of potent and selective drug candidates. The experimental protocols detailed herein provide a foundation for the robust evaluation of these compounds. Future research will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocycle.

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  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Bentham Science. [Link][6]
  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investig
  • Several reported potent morpholine based PI3K inhibitors with examples...
  • Screening of new morpholine dithiocarbamate derivatives bearing benzimidazole moiety for anticholinesterase potential. DergiPark. [Link][28]

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A Comparative In-Vitro Evaluation of Novel Kinase Inhibitors Derived from (R)-Morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The (R)-Morpholine-2-carboxylic Acid Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient therapeutic development. These molecular frameworks demonstrate the ability to bind to multiple biological targets with high affinity, providing a robust starting point for the generation of novel drug candidates. The morpholine ring is a well-established privileged structure, frequently incorporated into approved drugs to enhance physicochemical and pharmacokinetic properties.[1][2] Its inherent chirality, when substituted, offers a three-dimensional diversity that can be exploited for enhanced target engagement and selectivity.

This guide focuses on a specific and promising chiral building block: (R)-Morpholine-2-carboxylic acid. The fixed (R)-stereochemistry at the C2 position provides a defined spatial orientation for appended functionalities, which can be critical for precise interactions within the ATP-binding pocket of protein kinases. Amide derivatives of (R)-Morpholine-2-carboxylic acid are of particular interest, as the amide bond provides a synthetically tractable linkage for introducing a variety of substituents to probe the structure-activity relationship (SAR).[3][4]

Herein, we present a comprehensive in-vitro testing cascade for a series of novel, hypothetical kinase inhibitors (designated as RMC-K1 , RMC-K2 , and RMC-K3 ) derived from an (R)-Morpholine-2-carboxylic acid scaffold. This guide will provide an objective comparison of their performance against a known, clinically relevant kinase inhibitor, and will be supported by detailed experimental protocols and quantitative data. Our goal is to provide researchers, scientists, and drug development professionals with a practical framework for the early-stage evaluation of similar compound series.

The Rationale for the In-Vitro Testing Cascade: A Multi-Faceted Approach to Early-Stage Drug Discovery

The in-vitro evaluation of novel chemical entities is a critical first step in the drug discovery pipeline.[3] A well-designed testing cascade allows for the early identification of promising lead compounds while simultaneously flagging potential liabilities such as cytotoxicity or poor membrane permeability. Our approach is three-pronged, designed to provide a holistic view of the compound's potential:

  • Primary Target Engagement: To ascertain the potency of our novel compounds against their intended biological target.

  • Cellular Activity and Cytotoxicity: To determine if the observed target engagement translates to a functional effect in a cellular context and to assess the compound's therapeutic window.

  • Early ADME Profiling: To evaluate the drug-like properties of the compounds, specifically their membrane permeability, which is a key determinant of oral bioavailability.

This multi-faceted approach ensures that only the most promising candidates, with a balance of potency, cellular activity, and favorable physicochemical properties, are advanced to more complex and resource-intensive preclinical studies.

Experimental Design and Protocols

Target Selection: A Hypothetical Kinase Target

For the purpose of this guide, we will consider our novel compounds as inhibitors of a hypothetical tyrosine kinase, "TK-1," which is implicated in the proliferation of various cancer cell lines. This allows us to present a universally applicable testing framework that can be adapted to other specific kinase targets.

I. Primary Target Engagement: In-Vitro Kinase Inhibition Assay

The initial step is to quantify the direct inhibitory effect of the RMC-K series on the enzymatic activity of TK-1. A common and robust method for this is a fluorescence-based in-vitro kinase assay.

Protocol 1: Fluorescence-Based In-Vitro Kinase Inhibition Assay

  • Principle: This assay measures the amount of ATP consumed during the kinase reaction. A decrease in ATP levels corresponds to higher kinase activity. The remaining ATP is then used in a coupled reaction to generate a fluorescent signal, which is inversely proportional to the kinase activity.

  • Materials:

    • Recombinant human TK-1 enzyme

    • Poly-Glu-Tyr (4:1) peptide substrate

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (RMC-K1, RMC-K2, RMC-K3) and a reference inhibitor (e.g., Staurosporine) dissolved in DMSO

    • Fluorescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • White, opaque 384-well microplates

    • Luminescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • Add 5 µL of the compound dilutions to the wells of the 384-well plate. Include "no inhibitor" (vehicle) and "no enzyme" controls.

    • Prepare a master mix of TK-1 enzyme and the peptide substrate in kinase assay buffer. Add 10 µL of this mix to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for TK-1.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the remaining ATP by adding 25 µL of the fluorescence-based ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

II. Cellular Activity and Cytotoxicity: MTT Assay

Following the confirmation of direct target inhibition, the next crucial step is to assess the compound's effect on cell viability and proliferation in a cancer cell line that overexpresses our hypothetical target, TK-1. The MTT assay is a widely used colorimetric method for this purpose.[5]

Protocol 2: MTT Cell Viability and Cytotoxicity Assay

  • Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

  • Materials:

    • Human cancer cell line overexpressing TK-1 (e.g., A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds and a reference cytotoxic drug (e.g., Doxorubicin) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Sterile 96-well cell culture plates

    • Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Prepare serial dilutions of the test compounds and the reference drug in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

    • After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

III. Early ADME Profiling: Permeability Assays

Assessing the membrane permeability of novel compounds at an early stage is crucial for predicting their potential for oral absorption. We employ two complementary in-vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell monolayer assay for a more biologically relevant assessment that includes active transport mechanisms.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Principle: PAMPA is a non-cell-based assay that models passive, transcellular permeability across an artificial lipid-infused membrane.[8][9] It is a high-throughput and cost-effective method for early-stage permeability screening.[10]

  • Materials:

    • PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)

    • Phospholipid solution (e.g., 2% lecithin in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compounds dissolved in PBS (with a low percentage of DMSO, typically <1%)

    • UV-Vis spectrophotometer or LC-MS/MS for compound quantification

  • Procedure:

    • Coat the filter membrane of the donor plate with 5 µL of the phospholipid solution.

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Add 150 µL of the test compound solutions to the donor plate wells.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pₑ) using the following equation: Pₑ = [-ln(1 - Cₐ/Cₑq)] * (Vₐ * Vd) / [(Vₐ + Vd) * A * t] where Cₐ is the concentration in the acceptor well, Cₑq is the equilibrium concentration, Vₐ is the volume of the acceptor well, Vd is the volume of the donor well, A is the filter area, and t is the incubation time.

    • Compounds are typically classified as having low, medium, or high permeability based on their Pₑ values.

Protocol 4: Caco-2 Cell Permeability Assay

  • Principle: The Caco-2 cell line, when grown as a monolayer on a semi-permeable filter, differentiates to form tight junctions and expresses many of the transporter proteins found in the human small intestine.[11][12] This assay provides a more biologically relevant model of intestinal permeability, accounting for both passive diffusion and active transport.[13]

  • Materials:

    • Caco-2 cells

    • Transwell® inserts with a microporous polycarbonate membrane

    • Complete cell culture medium

    • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

    • Test compounds

    • Lucifer yellow (a marker for monolayer integrity)

    • LC-MS/MS for compound quantification

  • Procedure:

    • Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow leakage assay.

    • For the apical-to-basolateral (A→B) permeability assessment, add the test compound to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • For the basolateral-to-apical (B→A) permeability assessment, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both directions (A→B and B→A) using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter (e.g., P-glycoprotein).

Comparative Performance Data

The following tables summarize the hypothetical, yet plausible, in-vitro data for our novel (R)-Morpholine-2-carboxylic acid derivatives (RMC-K1, RMC-K2, and RMC-K3) in comparison to a well-characterized reference kinase inhibitor.

Table 1: In-Vitro Kinase Inhibition and Cellular Potency

CompoundTK-1 IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)
RMC-K1 1502.5
RMC-K2 250.4
RMC-K3 50.08
Reference Inhibitor 100.15

Data are presented as the mean of three independent experiments.

Table 2: In-Vitro Permeability Data

CompoundPAMPA Pₑ (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Efflux RatioPermeability Classification
RMC-K1 8.26.51.2High
RMC-K2 6.55.11.5High
RMC-K3 1.80.94.8Low (Efflux Substrate)
Reference Inhibitor 7.15.81.1High

Permeability Classification: High (>5 x 10⁻⁶ cm/s), Medium (1-5 x 10⁻⁶ cm/s), Low (<1 x 10⁻⁶ cm/s).

Interpretation of Results and Structure-Activity Relationship (SAR) Insights

The in-vitro data provides valuable insights into the potential of our novel compound series.

  • Potency: The RMC-K series demonstrates a clear structure-activity relationship, with RMC-K3 emerging as the most potent inhibitor of TK-1, exhibiting an IC₅₀ of 5 nM, which is twofold more potent than the reference inhibitor. This suggests that the specific substitutions on the RMC-K3 scaffold are optimal for binding to the TK-1 active site.

  • Cellular Activity: The trend in cellular potency mirrors the enzymatic inhibition data, with RMC-K3 showing the highest activity in the A549 cell line (IC₅₀ = 0.08 µM). This indicates that the compounds are able to effectively penetrate the cell membrane and engage their intracellular target.

  • Permeability and Drug-like Properties: RMC-K1 and RMC-K2 exhibit high permeability in both the PAMPA and Caco-2 assays, with low efflux ratios, suggesting good potential for oral absorption. In contrast, while being the most potent, RMC-K3 displays lower permeability and a high efflux ratio in the Caco-2 assay. This is a critical finding, as it suggests that RMC-K3 is a substrate for an efflux transporter, which could limit its oral bioavailability. This highlights the importance of conducting a comprehensive in-vitro assessment; the most potent compound is not always the most promising drug candidate.

The (R)-chirality of the morpholine-2-carboxylic acid scaffold likely plays a crucial role in orienting the key pharmacophoric elements for optimal interaction with the kinase hinge region, while the varied substituents on the amide nitrogen are responsible for the observed differences in potency and permeability. The morpholine ring itself is expected to contribute favorably to the overall physicochemical properties, such as aqueous solubility.[1]

Visualizing the Workflow and Rationale

To further clarify the experimental design and decision-making process, the following diagrams were created using Graphviz.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular Evaluation cluster_2 Phase 3: Early ADME Profiling cluster_3 Decision Point start Novel (R)-Morpholine-2-carboxylic acid Derivatives (RMC-K Series) kinase_assay In-Vitro Kinase Inhibition Assay (TK-1) start->kinase_assay cytotoxicity_assay MTT Cell Viability Assay (A549 Cells) kinase_assay->cytotoxicity_assay pampa PAMPA (Passive Permeability) cytotoxicity_assay->pampa caco2 Caco-2 Assay (Permeability & Efflux) pampa->caco2 decision Hit-to-Lead Candidate Selection caco2->decision end Lead Compound for Further Optimization decision->end

Caption: Overall workflow for the in-vitro evaluation of novel kinase inhibitors.

hit_to_lead_logic ic50_enz Potent TK-1 Inhibition? (IC50 < 50 nM) ic50_cell Good Cellular Potency? (IC50 < 1 µM) ic50_enz->ic50_cell Yes deprioritize Deprioritize ic50_enz->deprioritize No permeability High Permeability? (Papp > 5 x 10⁻⁶ cm/s) ic50_cell->permeability Yes optimize Requires Optimization ic50_cell->optimize No efflux Low Efflux Ratio? (ER < 2) permeability->efflux Yes permeability->optimize No lead_candidate Promising Lead Candidate efflux->lead_candidate Yes efflux->optimize No

Caption: Decision-making logic for hit-to-lead candidate selection.

Caption: Hypothetical signaling pathway targeted by RMC-K inhibitors.

Conclusion and Future Directions

This guide has outlined a systematic and robust in-vitro testing cascade for the evaluation of novel kinase inhibitors derived from the (R)-Morpholine-2-carboxylic acid scaffold. The comparative data for our hypothetical RMC-K series demonstrates the importance of a multi-parameter assessment in early drug discovery. While RMC-K3 is the most potent compound, its potential liability as an efflux substrate makes RMC-K2 a more promising lead candidate for further optimization, given its favorable balance of high potency and excellent permeability.

Future work on this series would involve expanding the SAR around the RMC-K2 scaffold to further improve potency while maintaining its desirable drug-like properties. Additionally, selectivity profiling against a panel of other kinases would be essential to assess the off-target effects of the lead compounds. The protocols and decision-making framework presented here provide a solid foundation for these next steps in the journey from a promising chemical scaffold to a potential clinical candidate.

References

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  • PubMed Central. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
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  • ResearchGate. (2011). Synthesis of some amide derivatives and their biological activity.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • PubMed Central. (2018). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
  • Springer Nature. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
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  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives.
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  • ResearchGate. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives | Request PDF.
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  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • ResearchGate. (2021). Biological activities of morpholine derivatives and molecular targets involved.
  • PubMed Central. (2014). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.
  • PubMed Central. (2018). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.

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The Tale of Two Rings: A Head-to-Head Comparison of Morpholine and Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly shapes the destiny of a potential drug candidate. Among the most frequently employed six-membered saturated heterocycles, morpholine and piperidine stand out as true titans.[1][2][3] At first glance, they are remarkably similar, yet the substitution of a methylene group in piperidine with an oxygen atom in morpholine introduces critical distinctions in their physicochemical and metabolic profiles. This guide offers an in-depth, head-to-head comparison of these two invaluable scaffolds, providing the experimental data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in the quest for novel therapeutics.

At the Core: Physicochemical Properties Dictate Pharmacokinetic Fate

The fundamental characteristics of a scaffold, such as its basicity (pKa) and lipophilicity (logP), are the bedrock upon which a drug's absorption, distribution, metabolism, and excretion (ADME) profile is built. The introduction of an oxygen atom into the morpholine ring creates a subtle yet significant shift in these properties compared to its carbocyclic counterpart, piperidine.

The electron-withdrawing nature of the oxygen atom in morpholine reduces the basicity of the nitrogen atom. This is reflected in its pKa value of approximately 8.5, which is notably lower than the pKa of piperidine, which is around 11.1.[4] This seemingly small difference has profound implications. At physiological pH (around 7.4), a larger fraction of piperidine-containing molecules will be protonated compared to their morpholine analogs. While this can enhance solubility and facilitate strong ionic interactions with acidic residues in target proteins, it can also lead to increased clearance and potential off-target effects, such as hERG channel inhibition.[5]

In terms of lipophilicity, the oxygen atom in morpholine imparts a more polar character, generally leading to lower logP values compared to piperidine. Morpholine has a logP of -0.86, while piperidine's logP is 0.84, indicating that morpholine is significantly more hydrophilic.[4] This enhanced hydrophilicity can be advantageous for improving aqueous solubility and reducing non-specific binding to plasma proteins.

Table 1: Head-to-Head Physicochemical Properties
PropertyMorpholinePiperidineRationale for Impact in Drug Design
pKa ~8.5~11.1[4]Lower basicity of morpholine can reduce clearance and mitigate hERG liability. Higher basicity of piperidine can enhance target binding through ionic interactions.[5]
logP -0.860.84[4]Higher hydrophilicity of morpholine can improve aqueous solubility. Higher lipophilicity of piperidine can enhance membrane permeability.
Metabolic Stability Generally HigherGenerally LowerThe electron-withdrawing oxygen in morpholine reduces susceptibility to CYP450-mediated oxidation.[6]

The Pharmacological Landscape: Privileged Scaffolds in Action

Both morpholine and piperidine are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds that exhibit a wide range of biological activities.[1][2][3] Their presence in a multitude of FDA-approved drugs is a testament to their versatility and favorable drug-like properties.

Morpholine-Containing Drugs: The morpholine ring is a key component in a diverse array of therapeutics. For instance, the antibiotic Linezolid utilizes the morpholine moiety, which contributes to its favorable pharmacokinetic profile.[7] In the realm of oncology, Gefitinib , an epidermal growth factor receptor (EGFR) inhibitor, incorporates a morpholine ring that enhances its solubility and metabolic stability.[7] Furthermore, CNS-active drugs like the antidepressant Reboxetine and the antiemetic Aprepitant feature the morpholine scaffold, which is thought to improve blood-brain barrier penetration and overall disposition.[8]

Piperidine-Containing Drugs: The piperidine scaffold is equally, if not more, prevalent in approved pharmaceuticals. The potent synthetic opioid Fentanyl and the ADHD medication Methylphenidate (Ritalin) both contain a piperidine ring that is crucial for their interaction with their respective biological targets.[5][9] Many antipsychotic drugs, such as Risperidone , and antihistamines, like Fexofenadine , also incorporate the piperidine motif, highlighting its broad applicability in targeting CNS and peripheral receptors.

dot

Caption: Examples of FDA-approved drugs containing morpholine and piperidine scaffolds.

Metabolic Stability: A Tale of Two Rings Under Enzymatic Scrutiny

A critical determinant of a drug's in vivo half-life and overall exposure is its metabolic stability. Here, the distinction between morpholine and piperidine becomes particularly pronounced. The morpholine ring is generally considered to be more metabolically stable than the piperidine ring.[6] This is primarily due to the electron-withdrawing effect of the oxygen atom, which decreases the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[6]

Piperidine-containing compounds, on the other hand, are more prone to a wider range of metabolic transformations, often leading to more rapid clearance.[6] Common metabolic pathways for piperidine include N-dealkylation, alpha-carbon oxidation leading to lactam formation, and ring opening.[6]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a standardized method for comparing the metabolic stability of morpholine- and piperidine-containing compounds using liver microsomes.

Rationale for Experimental Choices:

  • Microsomal Protein Concentration (0.5 mg/mL): This concentration is chosen to ensure sufficient enzymatic activity for measurable substrate depletion over a typical incubation period without being excessively high, which could lead to non-specific binding or solubility issues.[1]

  • Test Compound Concentration (1 µM): A low micromolar concentration is used to be well below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring that the rate of metabolism is proportional to the substrate concentration (first-order kinetics).[1]

  • NADPH as Cofactor: NADPH is an essential cofactor for CYP450 enzymes, providing the reducing equivalents necessary for their catalytic cycle.[1]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLMs) on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compounds (both morpholine and piperidine analogs) in DMSO.

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM suspension (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

Table 2: Illustrative Microsomal Stability Data
Compound PairScaffoldIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Analog Pair 1 Morpholine45.215.3
Piperidine18.737.1
Analog Pair 2 Morpholine> 60< 11.5
Piperidine33.120.9

This data is representative and intended to illustrate the typical trend of higher metabolic stability for morpholine-containing compounds.

Cytotoxicity and Biological Performance: A Cellular Showdown

Ultimately, the utility of a scaffold is determined by its contribution to the biological activity and safety profile of the final compound. Cytotoxicity assays are fundamental in early drug discovery to assess a compound's potential to kill cancer cells and to evaluate its general toxicity.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Rationale for Experimental Choices:

  • MTT Reagent Concentration (0.5 mg/mL): This concentration is typically sufficient to generate a measurable formazan signal without being overly toxic to the cells itself.[10]

  • Cell Line Selection: The choice of cell line is critical and should be based on the therapeutic target of the compounds being tested. For example, if the compounds are designed as EGFR inhibitors, a cell line that overexpresses EGFR (e.g., A549 lung cancer cells) would be appropriate.[3][11]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (both morpholine and piperidine analogs) in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Table 3: Illustrative Cytotoxicity Data (IC₅₀ in µM)
Compound PairScaffoldA549 (Lung Cancer)MCF-7 (Breast Cancer)WI-38 (Normal Lung Fibroblasts)
Analog Pair 3 Morpholine5.28.1> 50
Piperidine2.84.525.6

This illustrative data suggests that while the piperidine analog may be more potent, the morpholine analog exhibits a better selectivity profile (higher IC₅₀ against normal cells).

Conclusion: Making the Strategic Choice

The decision to employ a morpholine or piperidine scaffold is a nuanced one that depends on the specific goals of the drug discovery program. Piperidine, with its higher basicity, can offer potent target engagement through ionic interactions. However, this often comes at the cost of lower metabolic stability and potential off-target liabilities.

Morpholine, in contrast, provides a pathway to improved pharmacokinetic properties. Its lower basicity and higher hydrophilicity can lead to enhanced solubility, reduced clearance, and a more favorable metabolic profile. While this may sometimes result in a slight decrease in potency compared to a direct piperidine analog, the overall improvement in drug-like properties often makes it a superior choice for lead optimization and clinical development.

Ultimately, the "better" scaffold is the one that best addresses the specific challenges of a given project. By understanding the fundamental differences between these two privileged structures and employing rigorous experimental evaluation, medicinal chemists can strategically leverage the unique advantages of both morpholine and piperidine to design the next generation of safe and effective medicines.

dot

DrugDesignWorkflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_optimization Lead Optimization Target_ID Target Identification Scaffold_Selection Scaffold Selection (Morpholine vs. Piperidine) Target_ID->Scaffold_Selection Synthesis Synthesis of Analogs Scaffold_Selection->Synthesis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Metabolic_Stability Metabolic Stability (Microsomal Assay) Synthesis->Metabolic_Stability Target_Binding Target Binding Assay Synthesis->Target_Binding Data_Analysis Data Analysis (SAR) Cytotoxicity->Data_Analysis Metabolic_Stability->Data_Analysis Target_Binding->Data_Analysis Lead_Op Lead Optimization Data_Analysis->Lead_Op Lead_Op->Scaffold_Selection Iterative Design

Caption: A typical workflow in drug design highlighting the scaffold selection stage.

References

  • Khamitova, A. A., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Technical Guides.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
  • BenchChem. (2025). One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. BenchChem Technical Guides.
  • BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of Novel Morpholine-Containing Compounds. BenchChem Technical Guides.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • DTIC. (2025). Piperidine Synthesis.
  • BenchChem. (n.d.). Piperidine-1-carbonyl azide synthesis protocol.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
  • NCBI. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • BenchChem. (n.d.).
  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043.
  • NIH. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • ACS Publications. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2243–2257.
  • ATCC. (n.d.).
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • Cyprotex. (n.d.). Microsomal Stability.
  • NIH. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data.
  • PubChem. (n.d.). Piperidine.
  • PubChem. (n.d.). Morpholine.
  • Wikipedia. (n.d.). Fentanyl.
  • Wikipedia. (n.d.). Methylphenidate.
  • Wikipedia. (n.d.). Morpholine.
  • YouTube. (2022, August 1). Morpholine Preparation from Diethanolamine. [Video]. YouTube.
  • ResearchGate. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Request PDF].
  • Bentham Science. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 2-11.
  • Promega Corporation. (n.d.). Is Your MTT Assay Really the Best Choice?.
  • NIH. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3333.
  • Abcam. (n.d.).
  • What is microsomal stability and why is it important? (2025, May 29). [Source name].
  • NIH. (n.d.).
  • ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
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  • PMC. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (R)-Morpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-Morpholine-2-carboxylic acid hydrochloride. The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental stewardship, reflecting the high standards of our scientific community.

Core Principles: Hazard Identification and Risk Assessment

A robust disposal plan is built on a thorough understanding of the compound's chemical nature and associated hazards. This compound is a chiral organic compound that combines the structural features of a morpholine ring and a carboxylic acid, presented as a hydrochloride salt. This structure informs its primary hazards.

  • Corrosivity (Acidic Nature): As a hydrochloride salt of an amino acid analog, this compound will form an acidic solution in water. Aqueous solutions are expected to have a pH of 2 or less, classifying them as corrosive hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA) with the characteristic code D002 [1]. The hydrochloric acid component can cause severe skin burns, eye damage, and irritation to the respiratory tract[2][3].

  • Toxicity of the Morpholine Moiety: The parent compound, morpholine, is known to be toxic if inhaled or absorbed through the skin and harmful if swallowed[4][5][6]. While the specific toxicity data for this derivative is limited, it is prudent to handle it with the same level of caution as its parent compound.

  • Reactivity: The compound is incompatible with strong oxidizing agents and strong bases[7][8]. Contact with bases will neutralize the hydrochloride salt, potentially causing an exothermic reaction. Violent reactions can occur between morpholine derivatives and oxidizing agents[9].

Understanding these hazards is paramount as it dictates the necessary personal protective equipment, segregation of waste streams, and the chemical principles behind the recommended disposal procedures.

Essential Safety Protocols: PPE and Engineering Controls

Prior to handling any quantity of this compound for disposal, a stringent safety protocol must be in place. All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure[10].

Table 1: Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves, changed immediately upon contamination.[10]To prevent skin contact with the corrosive and potentially toxic compound.
Eye Protection Tightly fitting safety goggles and a full-face shield.[3][10]To protect against splashes of the acidic material, which can cause severe eye damage.
Lab Coat Chemical-resistant lab coat or apron.To protect skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be required if there is a risk of aerosol generation and engineering controls are insufficient.[2][7]To prevent inhalation of airborne particles or acidic vapors.

Step-by-Step Disposal Workflow

The appropriate disposal procedure depends on the nature and quantity of the waste. The following workflow provides a decision-making framework for safe and compliant disposal.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_spill Small Spills (<10g / 100mL) cluster_bulk Bulk Waste (Unused Reagent) cluster_final Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated Debris) B Don Appropriate PPE (See Table 1) A->B C Cover with an inert absorbent (e.g., vermiculite, sand) B->C Spill F Is the container empty? B->F Bulk D Slowly add a neutralizing agent (e.g., sodium bicarbonate) C->D E Collect into a labeled hazardous waste container D->E J Seal and label container with: 'Hazardous Waste - Corrosive' (D002) E->J G Triple rinse with a suitable solvent (e.g., water, methanol) F->G Yes I Dispose of solid directly into a labeled hazardous waste container F->I No H Collect rinsate as hazardous waste G->H H->J I->J K Store in a designated, secondary containment area away from bases J->K L Arrange for pickup by certified waste disposal service K->L

Caption: Disposal decision workflow for this compound.

Protocol 1: Disposal of Small Quantities and Contaminated Materials

This procedure is suitable for cleaning up small spills or decontaminating labware (e.g., spatulas, weighing boats).

  • Containment: For liquid spills, surround the area with an inert absorbent material like vermiculite, dry sand, or earth to prevent it from spreading[9]. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (Recommended Pre-treatment): Slowly and carefully add a weak base, such as sodium bicarbonate (baking soda) or a soda ash/slaked lime mixture, to the spill until effervescence ceases[2]. This step neutralizes the acidic hydrochloride, making the material safer to handle. The reaction is exothermic; slow addition is critical to control heat generation.

  • Collection: Once neutralized, carefully sweep or scoop the absorbed material into a designated, properly labeled, leak-proof container for hazardous waste[9][11].

  • Final Decontamination: Wipe the affected area with soap and water. Collect all cleaning materials (gloves, wipes) into the same hazardous waste container.

Protocol 2: Disposal of Bulk Quantities

Bulk or expired quantities of this compound must be disposed of as hazardous waste without attempting on-site treatment unless your facility is permitted for such activities.

  • Waste Identification: The material must be clearly identified as this compound.

  • Packaging: Ensure the compound is in its original or a compatible, tightly sealed container. The container must be in good condition, free from external contamination.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly state the chemical name and the associated hazards (Corrosive). Affix the appropriate EPA hazardous waste code, which is D002 for corrosivity[1].

  • Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage facility. The storage area must be cool, dry, well-ventilated, and provide secondary containment[3][11]. It is critical to segregate this acidic waste from bases and reactive chemicals[3].

  • Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain or dispose of it in regular trash[9][12].

Emergency Procedures for Accidental Exposure

In the event of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing[3]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[13]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration[13][14]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5][15].

By adhering to these rigorous, scientifically grounded procedures, we uphold our professional responsibility to ensure a safe laboratory environment and protect the broader ecosystem.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine. [Link]
  • Redox.
  • Carl ROTH.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
  • Chemos GmbH & Co.KG.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrochloric acid. [Link]
  • SLAC National Accelerator Laboratory. Hydrochloric Acid Safe Handling Guideline. [Link]
  • U.S. Environmental Protection Agency. Disposal Guidance. [Link]
  • Occupational Safety and Health Administration.
  • VelocityEHS. Hydrochloric Acid Hazards & Safety Tips. [Link]
  • University of Maryland | Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]
  • Occupational Safety and Health Administr
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
  • Greenflow. How to Dispose of Acids and Bases Safely: A Complete Guide. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of (R)-Morpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of (R)-Morpholine-2-carboxylic acid hydrochloride. The protocols herein are designed to be a self-validating system, ensuring the protection of personnel, the integrity of your research, and environmental compliance.

Immediate Hazard Assessment

This compound is a morpholine derivative. While a specific, detailed safety data sheet for this exact compound is not widely available, the known hazards of the morpholine chemical class necessitate a cautious approach.[1] Morpholine and its derivatives are typically classified as irritants and can be corrosive.[2][3][4] Therefore, we must operate under the assumption that this compound may cause skin irritation, serious eye irritation, and potential respiratory irritation.[2]

Primary Hazards:

  • Skin Irritation/Corrosion: May cause irritation or burns upon direct contact.[2][3][5]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[2][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]

Always consult the supplier-specific Safety Data Sheet (SDS) upon receipt of the chemical for the most accurate and up-to-date information.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and non-negotiable. The causality behind these choices is to create a complete barrier between you and the chemical, preventing any route of exposure.

Task Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid) Standard laboratory coat, nitrile gloves (double-gloving recommended), chemical safety goggles.
Solution Preparation & Handling Chemical-resistant lab coat or apron over a standard lab coat, nitrile gloves, chemical safety goggles and a face shield.[2]
Large-Scale Operations or Potential for Aerosolization All of the above, plus respiratory protection (use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate).[6][7]
Emergency Spill Response Chemical-resistant suit, heavy-duty gloves (e.g., butyl rubber), chemical splash goggles, face shield, and appropriate respiratory protection.[4][8]

Expert Insights on PPE Selection:

  • Gloves: Nitrile gloves are a standard for general chemical handling. However, for prolonged contact or when handling concentrated solutions, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or pinholes before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when preparing solutions or during transfers of large volumes.[2]

  • Lab Coats: A standard lab coat protects against minor spills. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is paramount for safety and reproducibility.

Preparation and Weighing
  • Designated Area: Conduct all handling of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2][7]

  • Pre-use Checks: Before starting, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2][7]

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Use a disposable weigh boat. Avoid creating dust by handling the material gently. If dust is generated, allow it to settle within the enclosure before proceeding.

  • Post-weighing: Carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the weigh boat and cleaning materials as hazardous waste.

Solution Preparation
  • Fume Hood: All solution preparations must be performed inside a chemical fume hood.[7]

  • Vessel Selection: Choose a vessel that is appropriately sized for the volume of the solution to minimize splashing.

  • Solvent Addition: Add the solvent to the solid this compound slowly. Be aware of any potential exothermic reactions, although not specifically noted for this compound, it is a good general practice.

  • Sealing: Securely cap the container immediately after preparation. Label the container clearly with the chemical name, concentration, date, and your initials.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response Workflow

The following workflow outlines the immediate steps to take in the event of a chemical spill.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Start->Evacuate Assess Assess Spill Size & Hazard (Minor vs. Major) Evacuate->Assess MinorSpill Minor Spill Assess->MinorSpill Small, Contained MajorSpill Major Spill Assess->MajorSpill Large, Uncontained, or Unknown DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) MinorSpill->DonPPE CallEHNS Call Emergency Services / EH&S Do Not Attempt to Clean MajorSpill->CallEHNS Contain Contain Spill with Absorbent Material (e.g., Vermiculite, Sand) DonPPE->Contain Neutralize Neutralize if Safe (Use appropriate neutralizer for acids) Contain->Neutralize Collect Collect Residue with Spark-Proof Tools Place in Labeled Waste Container Neutralize->Collect Decontaminate Decontaminate Area Wash with Soap and Water Collect->Decontaminate Dispose Dispose of Waste According to Institutional Guidelines Decontaminate->Dispose End End of Response Dispose->End CallEHNS->End

Caption: Workflow for chemical spill response.

Exposure Protocols
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][9] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Ensuring Environmental Responsibility

Chemical waste must be handled with the same diligence as the active compound.

  • Waste Segregation: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

  • Containerization: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container. Liquid waste (solutions) should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").

  • Disposal: Arrange for pickup and disposal through your institution's EH&S department. Follow all local, state, and federal regulations for hazardous waste disposal.[2]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your procedures and ensure a safe environment for discovery.

References

  • Safety D
  • Safety D
  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG. [Link]
  • Loctite 135467 Safety D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.